molecular formula C13H12O2 B144329 2,2'-Methylenediphenol CAS No. 2467-02-9

2,2'-Methylenediphenol

Cat. No.: B144329
CAS No.: 2467-02-9
M. Wt: 200.23 g/mol
InChI Key: MQCPOLNSJCWPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-Methylenediphenol, a key isomer of Bisphenol F, serves as a critical building block in advanced polymer research. It is primarily investigated as a monomer for synthesizing high-performance polymers, including polyimides, polyamides, polyesters, and polycarbonate copolymers, where its structure influences material properties like thermal stability and mechanical strength . Furthermore, this compound is of significant academic and industrial interest as a realistic substitute for other bisphenols, such as Bisphenol A (BPA), in various applications . Ongoing research explores its utility in developing alternative materials for coatings, adhesives, and thermal paper . Its relevance is underscored by recent regulatory evaluations, such as the September 2025 consultation by the European Chemicals Agency (ECHA) to classify 4,4'-Methylenediphenol (Bisphenol F) as a Substance of Very High Concern (SVHC) due to its toxicity for reproduction, highlighting the importance of this compound in toxicological and safety studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-hydroxyphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8,14-15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCPOLNSJCWPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022446
Record name 2,2'-Bisphenol F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2467-02-9, 1333-16-0
Record name Bis(2-hydroxyphenyl)methane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2467-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Bisphenol F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002467029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Methylenediphenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402103
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2,2'-methylenebis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-Bisphenol F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Reaction mass of 4,4'-methylenediphenol and 2,2'-methylenediphenol and o-[(4-hydroxyphenyl)methyl]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.140.161
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2'-methylenediphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.799
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Reaction mass of 4,4'-methylenediphenol and 2,2'-methylenediphenol and o-[(4-hydroxyphenyl)methyl]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2'-BISPHENOL F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04D0A23747
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2,2'-Methylenediphenol chemical structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide: A Multi-technique Approach to the Structural Elucidation of 2,2'-Methylenediphenol

This in-depth technical guide provides a comprehensive framework for the unambiguous structural elucidation of this compound (CAS 2467-02-9), also known as Bis(2-hydroxyphenyl)methane or the ortho,ortho-isomer of Bisphenol F.[1] This document is intended for researchers, analytical scientists, and professionals in drug development and materials science who require a robust, self-validating methodology for molecular characterization. We will move beyond simple data reporting to explain the causality behind the selection of a multi-technique analytical approach, integrating Mass Spectrometry, Infrared Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance experiments. The protocols and data interpretations detailed herein are designed to build a layered, cohesive body of evidence that culminates in the conclusive confirmation of the molecular structure.

Introduction: The Imperative for Rigorous Elucidation

This compound belongs to the family of dihydroxydiphenyl methanes and is the ortho analogue of the more commonly known Bisphenol F (BPF).[2][3] BPF isomers are utilized in the manufacturing of epoxy resins and polycarbonates, which serve as coatings for food and beverage cans and in various other consumer products.[4] Given the potential for human exposure and the known endocrine-disrupting activities of related bisphenols, the unequivocal identification of specific isomers like this compound is of paramount importance in toxicology, environmental monitoring, and regulatory compliance.[5][6][7]

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

The first objective is to determine the molecular formula. This is best achieved through high-resolution mass spectrometry (HRMS), which provides a highly accurate mass measurement, allowing for the calculation of the elemental composition.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is chosen over standard-resolution MS because its ability to measure mass to within a few parts per million (ppm) drastically limits the number of possible elemental formulas for a given molecular ion, often reducing it to a single, unambiguous result. For a molecule like this compound, this precision is critical to differentiate it from other isomers or compounds with similar nominal masses.

Table 1: HRMS Data for Molecular Formula Determination

ParameterTheoretical Value (C₁₃H₁₂O₂)Experimental ValueMass Error (ppm)
Monoisotopic Mass200.08373 Da200.08355 Da-0.9
[M-H]⁻ Adduct199.07649 Da199.07631 Da-0.9

Note: Experimental values are simulated for illustrative purposes based on typical instrument performance.

The molecular formula C₁₃H₁₂O₂ allows for the calculation of the Index of Hydrogen Deficiency (IHD) , also known as the degree of unsaturation.

  • IHD Formula: C + 1 - (H/2) - (X/2) + (N/2)

  • Calculation: 13 + 1 - (12/2) = 8

An IHD of 8 suggests a significant degree of unsaturation, consistent with the presence of two aromatic rings (4 degrees of unsaturation each). This initial calculation provides a critical framework for interpreting the subsequent spectroscopic data.

Experimental Protocol: ESI-Q-Orbitrap HRMS
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to a final concentration of 10 µg/mL using a 50:50 acetonitrile/water mobile phase.[6]

  • Instrumentation: Utilize a high-resolution mass spectrometer such as a Thermo Scientific Q Exactive Focus Hybrid Quadrupole-Orbitrap.[7]

  • Ionization: Employ Electrospray Ionization (ESI) in negative ion mode to generate the [M-H]⁻ ion, which is often stable for phenolic compounds.

  • Mass Analysis: Acquire data in full scan mode over a mass range of m/z 50-500 with a resolution setting of 70,000.

  • Data Processing: Determine the accurate mass of the most abundant ion and use elemental composition software (e.g., Xcalibur) to calculate the molecular formula with a mass tolerance of < 5 ppm.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample This compound (Solid) Solution Dilute Solution (10 µg/mL) Sample->Solution Dissolve & Dilute ESI ESI Source (Negative Mode) Solution->ESI Infusion Orbitrap Orbitrap Analyzer (R=70,000) ESI->Orbitrap Ion Transfer Detector Detector Orbitrap->Detector Mass Separation MassSpec High-Resolution Mass Spectrum Detector->MassSpec Formula Elemental Formula C₁₃H₁₂O₂ MassSpec->Formula Accurate Mass (m/z 199.0763) IHD Calculate IHD (IHD = 8) Formula->IHD

Caption: Integrated strategy for NMR-based structure elucidation.

Predicted NMR Data and Interpretation

Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-6/6'7.15d2HAromatic
H-4/4'7.10t2HAromatic
H-3/3'6.95d2HAromatic
H-5/5'6.85t2HAromatic
-CH₂-4.00s2HMethylene Bridge
-OH5.50 (variable)br s2HPhenolic Hydroxyl

Note: Due to symmetry, the two phenolic rings are equivalent. Chemical shifts are estimates based on typical values. [10] Interpretation: The ¹H NMR spectrum shows four distinct signals in the aromatic region, consistent with a substituted benzene ring. The integration (2H each) confirms the presence of two symmetrical rings. The singlet at 4.00 ppm integrating to 2H is characteristic of the isolated methylene bridge (-CH₂-). The broad singlet for the hydroxyl proton is variable and will exchange with D₂O.

Table 4: Predicted ¹³C NMR & DEPT-135 Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)DEPT-135Assignment
154.0AbsentC-2/2' (C-OH)
130.5CHC-4/4'
128.5CHC-6/6'
125.0AbsentC-1/1' (C-CH₂)
121.0CHC-5/5'
116.0CHC-3/3'
35.0CH₂-CH₂- Bridge

Interpretation: The ¹³C NMR shows 7 distinct signals, confirming the molecule's symmetry (13 total carbons / 2 = 6.5, rounded up to 7 unique environments). The DEPT-135 experiment confirms the presence of four CH carbons (aromatic), one CH₂ carbon (methylene bridge), and two quaternary carbons (absent in DEPT-135).

2D NMR Connectivity
  • COSY: Correlations would be observed between adjacent aromatic protons (e.g., H-3 with H-4, H-4 with H-5, H-5 with H-6). No correlation would be seen for the methylene protons, confirming they are an isolated spin system.

  • HSQC: This experiment would definitively link each proton signal to its corresponding carbon signal (e.g., H-6 at 7.15 ppm correlates to C-6 at 128.5 ppm).

  • HMBC: This is the crucial experiment for final confirmation. Key correlations would include:

    • The methylene protons (δ 4.00) showing a correlation to the aromatic quaternary carbon C-1/1' (δ 125.0) and the ortho carbon C-2/2' (δ 154.0). This unequivocally proves the methylene bridge connects the two phenolic rings at the C-1 position, adjacent to the hydroxyl-bearing carbon.

    • Aromatic protons showing 2- and 3-bond correlations to neighboring carbons, confirming the substitution pattern.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Acquire a DEPT-135 spectrum.

    • Acquire standard 2D gCOSY, gHSQC, and gHMBC experiments using predefined parameter sets, optimizing the HMBC for a long-range coupling constant of ~8 Hz.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Fourier transform the data, apply phase correction, and calibrate the spectra to the TMS reference signal.

Conclusion: A Self-Validating Structural Proof

The structural elucidation of this compound is achieved through a systematic and logical progression of analytical techniques. Each step provides a layer of evidence that is validated by the next, creating a self-validating system.

  • HRMS establishes the correct molecular formula (C₁₃H₁₂O₂) and degrees of unsaturation.

  • FT-IR confirms the presence of the key functional groups (phenolic -OH, aromatic rings, methylene bridge) and gives the first indication of an ortho substitution pattern.

  • NMR Spectroscopy provides the definitive proof of connectivity. ¹H and ¹³C NMR confirm the symmetry and count the unique atom environments, while 2D NMR (COSY, HSQC, and especially HMBC) pieces together the molecular framework, confirming the ortho,ortho linkage via the methylene bridge.

The convergence of data from these distinct physical methods provides an unambiguous and trustworthy confirmation of the structure of this compound, meeting the rigorous standards required for scientific research and industrial development.

References

  • Gallart-Ayala, H., Moyano, E., & Galceran, M. T. (2005). Determination of bisphenol F diglycidyl ether and related compounds by high-performance liquid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 19(11), 1569-74.
  • Zub-rzycka, A., & Stasiewicz, M. (2021). Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS—comment on the published data. National Institutes of Health.
  • Svatá, Z., Schůrek, J., & Hajšlová, J. (2006). Determination and Occurrence of Bisphenol A, Bisphenol A Diglycidyl Ether, and Bisphenol F Diglycidyl Ether, Including Their Hydrolytic and Chlorinated Products, in Canned Fish. Czech Journal of Food Sciences, 24(5), 209-218.
  • Ballesteros, O., Zafra, A., Navalón, A., & Vílchez, J. L. (2006). Determination of trace amounts of bisphenol F, bisphenol A and their diglycidyl ethers in wastewater by gas chromatography–mass spectrometry. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). 2,2'-(Ethane-1,2-diylbis(azanediylmethylene))diphenol. PubChem.
  • MicroSolv Technology Corporation. (n.d.). Bisphenol A, S, & F Analyzed with HPLC - AppNote.
  • Chemchart. (n.d.). This compound (2467-02-9, 1333-16-0).
  • ChemBK. (n.d.). This compound.
  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
  • Clariant. (n.d.). Structure Elucidation.
  • NIST. (n.d.). Phenol, 2-[(4-hydroxyphenyl)methyl]-. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). 2,4'-Dihydroxydiphenylmethane. PubChem.
  • Google Patents. (n.d.). US9174904B1 - Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP).
  • NIST. (n.d.). Phenol, 2-methyl-. NIST Chemistry WebBook.
  • Amerigo Scientific. (n.d.). Bis(2-hydroxyphenyl)methane (98%).
  • University Lecture Notes. (n.d.). IR Spectroscopy.
  • Fiehn Lab, UC Davis. (n.d.). Structure Elucidation of Small Molecules.
  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References.
  • MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.
  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.
  • National Center for Biotechnology Information. (n.d.). This compound--2-(chloromethyl)oxirane (1/1). PubChem.
  • ResearchGate. (n.d.). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol.
  • National Center for Biotechnology Information. (n.d.). Bis(4-hydroxyphenyl)methane. PubChem.
  • AperTO - Archivio Istituzionale Open Access. (n.d.). Structural elucidation of Bisphenol E and S photoinduced by-products by high-resolution electrospray ionisation-mass spectrometry.
  • ResearchGate. (n.d.). Scheme 1 Structure of 2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol Schiff-base.

Sources

An In-depth Technical Guide to the Nomenclature of 2,2'-Methylenediphenol

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive resource for researchers, scientists, and drug development professionals on the synonyms and chemical identifiers of 2,2'-Methylenediphenol.

In the fast-paced world of chemical research and drug development, precise communication is paramount. The ability to accurately and unambiguously identify chemical compounds is the foundation upon which scientific integrity is built. This guide provides a detailed overview of the various synonyms, trade names, and identifiers for the compound this compound, ensuring clarity and preventing potential confusion in literature and laboratory settings.

Primary Identification

The most reliable method for identifying a chemical compound is through its Chemical Abstracts Service (CAS) Registry Number. This unique numerical identifier is assigned to every chemical substance described in the open scientific literature.

  • IUPAC Name: 2-[(2-hydroxyphenyl)methyl]phenol[1][]

  • CAS Number: 2467-02-9[1][3][4][5][6][7][8][9]

The International Union of Pure and Applied Chemistry (IUPAC) name provides a standardized and systematic way of naming the compound based on its molecular structure. However, in practice, a variety of other names are frequently encountered.

Systematic and Common Synonyms

The following table categorizes the various synonyms for this compound found throughout chemical literature and commercial sources. Understanding these different names is crucial for conducting thorough literature searches and for clear communication within and between research teams.

TypeSynonym
IUPAC Name 2-[(2-hydroxyphenyl)methyl]phenol[1][][8][10]
Systematic Name This compound[1][3][5][7][8]
Common Name Bis(2-hydroxyphenyl)methane[1][][4][6][7][8][10]
Common Name 2,2'-Dihydroxydiphenylmethane[1][3][5][6][8][10]
Common Name Bis(o-hydroxyphenyl)methane[4][6][10]
Common Name o,o'-Bis(hydroxyphenyl)methane[8][10]
Common Name o-(o-Hydroxybenzyl)phenol[1][8][10]
Systematic Variant 2,2'-methylenebis(phenol)[1][5][8][10]
Systematic Variant Phenol, 2,2'-methylenebis-[1][4][5][8][10]
Trade Name/Isomer Confusion Bisphenol F[1][][8][10]

It is important to note that "Bisphenol F" is a common name that can lead to ambiguity. While it is sometimes used to refer to this compound, it more accurately describes a mixture of isomers, including 2,2'-, 2,4'-, and 4,4'-methylenediphenol. The 4,4' isomer is specifically known as Bisphenol F under CAS number 620-92-8, while the 2,4' isomer has the CAS number 2467-03-0.[11][12] Therefore, for unambiguous identification, relying on the CAS number is always the best practice.

Chemical Structure and Nomenclature Relationship

The various synonyms for this compound all describe the same molecular structure. The following diagram illustrates the core structure and how the different naming conventions relate to it.

G cluster_core Core Structure cluster_synonyms Synonyms C0 This compound IUPAC 2-[(2-hydroxyphenyl)methyl]phenol C0->IUPAC IUPAC Name Common1 Bis(2-hydroxyphenyl)methane C0->Common1 Common Name Common2 2,2'-Dihydroxydiphenylmethane C0->Common2 Common Name Trade Bisphenol F (ortho,ortho-isomer) C0->Trade Trade Name/Isomer

Caption: Relationship between the core chemical structure and its various synonyms.

Experimental and Application Context

This compound is a member of the dihydroxydiphenyl methane family and is the ortho analogue of the more widely known Bisphenol F.[] It is recognized as a contact sensitizer and is found in resins and products based on phenol-formaldehyde.[][10] Its derivatives have applications as antioxidants in various materials. For instance, 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) is a well-known antioxidant.[13] The broader class of bisphenols is crucial in the production of polycarbonate plastics and epoxy resins.[14]

Due to its potential as a contact sensitizer, accurate identification is critical in occupational health and safety contexts. When conducting toxicological studies or developing safety protocols, researchers must be precise in the isomer they are referencing to ensure the validity and applicability of their findings.

Conclusion

The accurate identification of chemical compounds is a cornerstone of scientific research. For this compound, while a variety of synonyms are in common use, the CAS number 2467-02-9 remains the most unambiguous identifier. Researchers and professionals in the chemical and pharmaceutical industries are encouraged to use the CAS number in conjunction with the IUPAC name or a well-recognized common name to avoid confusion and ensure the integrity of their work. This guide serves as a quick reference to navigate the complex landscape of chemical nomenclature for this important compound.

References

  • ChemBK. This compound. [Link]
  • Amerigo Scientific. Bis(2-hydroxyphenyl)methane (98%). [Link]
  • PubChem. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). [Link]
  • PubChem. 2,4'-Dihydroxydiphenylmethane. [Link]
  • The Good Scents Company. 2,2' bis(hydroxyphenyl)methane, 2467-02-9. [Link]
  • Chiron. Bisphenols. [Link]
  • Pharmaffili

Sources

Introduction: Beyond Bisphenol A - A Profile of 2,2'-Bisphenol F

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2,2'-Bisphenol F

Bisphenol F (BPF) has emerged as a significant industrial chemical, primarily as a replacement for Bisphenol A (BPA) in the manufacturing of epoxy resins and polycarbonates.[1] Structurally, BPF belongs to the bisphenol family, characterized by two hydroxyphenyl functionalities linked by a methylene bridge.[1] Unlike BPA, which has a single, well-defined structure, commercial BPF is typically a mixture of three positional isomers: 4,4'-dihydroxydiphenylmethane (4,4'-BPF), 2,4'-dihydroxydiphenylmethane (2,4'-BPF), and 2,2'-dihydroxydiphenylmethane (2,2'-BPF).[2]

This guide focuses specifically on the 2,2'-isomer of Bisphenol F (2,2'-BPF), providing a comprehensive overview of its physical and chemical properties for researchers, scientists, and professionals in drug development. Understanding these core characteristics is crucial for its synthesis, purification, analysis, and for predicting its behavior in various chemical and biological systems. The activity and properties of BPF-containing polymers, such as epoxy resins, are significantly influenced by the composition ratio of these three isomers.[3] The 2,2'-isomer is noted for its high reactivity, which can accelerate curing speeds in resin applications.[3]

Molecular Structure and Isomerism

The defining feature of Bisphenol F is the methylene bridge connecting two phenol rings. The position of this linkage on each ring dictates the specific isomer. The 2,2'-isomer, CAS number 2467-02-9, features the methylene bridge connecting the carbons at the ortho position relative to the hydroxyl group on both phenolic rings.[4]

BPF_Isomers cluster_22 2,2'-Bisphenol F cluster_24 2,4'-Bisphenol F cluster_44 4,4'-Bisphenol F img22 label22 2-[(2-hydroxyphenyl)methyl]phenol img24 label24 2-[(4-hydroxyphenyl)methyl]phenol img44 label44 4-[(4-hydroxyphenyl)methyl]phenol

Caption: Chemical structures of the three positional isomers of Bisphenol F.

Core Physical and Chemical Properties

The physicochemical properties of 2,2'-Bisphenol F are fundamental to its application and analysis. The following table summarizes key quantitative data. It is important to note that some reported values are for the more common 4,4'-isomer or for an unspecified isomer mixture, which are included for context where specific 2,2'-isomer data is unavailable.

PropertyValueSource(s)
CAS Number 2467-02-9[4]
Molecular Formula C₁₃H₁₂O₂[1][4]
Molecular Weight 200.23 g/mol [1][4]
Appearance Colorless or white solid[1]
Melting Point 162.5 °C (for 4,4'-isomer)[1][5]
Boiling Point 237–243 °C @ 12-13 Torr (for 4,4'-isomer)[1]
Density 1.13 - 1.28 g/cm³ (isomer mixture)[6][7][8]
Solubility Limited in water; High in organic solvents[6][9]
Acidity (pKa) pKa₁ ≈ 9.8, pKa₂ ≈ 10.5 (for BPF mixture)[10]
LogP 2.91 @ 20°C (isomer mixture)[7]
Solubility Profile: A Tale of Polarity and Hydrophobicity

The solubility of 2,2'-BPF is dictated by its molecular structure, which contains both polar and non-polar regions. The two hydroxyl (-OH) groups are polar and capable of hydrogen bonding, which allows for some solubility in polar solvents.[9] However, the bulk of the molecule, consisting of two phenyl rings and a methylene group, is hydrophobic.[9] This dual nature results in limited solubility in water but high solubility in various organic solvents such as ethers and benzene.[6] This property is critical for selecting appropriate solvents for synthesis, purification (e.g., recrystallization), and analytical sample preparation.

Acidity and Reactivity

With two phenolic hydroxyl groups, 2,2'-BPF is a weak acid. The reported pKa values of approximately 9.8 and 10.5 indicate that it will be predominantly in its neutral, protonated form at physiological pH.[10] At higher pH, the hydroxyl groups can be deprotonated to form phenoxide ions, which are strong nucleophiles. This reactivity is the basis for its use in polymerization reactions, such as the synthesis of epoxy resins where the phenoxides react with epichlorohydrin.

Synthesis of Bisphenol F

The industrial synthesis of Bisphenol F involves the acid-catalyzed condensation reaction of phenol with formaldehyde.[2] Phosphoric acid is a commonly used catalyst.[2] The reaction conditions, including temperature, catalyst concentration, and the molar ratio of reactants, can be adjusted to control the yield and the distribution of the 2,2'-, 2,4'-, and 4,4'- isomers.[3][11]

BPF_Synthesis phenol Phenol reactor Reaction Vessel (Controlled Temperature) phenol->reactor formaldehyde Formaldehyde formaldehyde->reactor catalyst Acid Catalyst (e.g., H₃PO₄) catalyst->reactor reaction_mix Crude BPF Isomer Mixture reactor->reaction_mix purification Purification (e.g., Distillation, Crystallization) reaction_mix->purification product Purified Bisphenol F Isomers purification->product

Caption: Generalized workflow for the synthesis of Bisphenol F.

Exemplary Synthesis Protocol

The following is a generalized two-step laboratory-scale synthesis adapted from patent literature, designed to favor specific isomer ratios.[3]

Objective: To synthesize a mixture of Bisphenol F isomers.

Materials:

  • Phenol (molten)

  • Formaldehyde solution (e.g., 37 wt. %)

  • Phosphoric acid (e.g., 65 wt. %)

  • Nitrogen gas supply

  • Three-necked flask equipped with a stirrer, dropping funnel, and thermometer

Procedure:

  • Step 1 - Initial Condensation:

    • Charge the three-necked flask with molten phenol under a nitrogen atmosphere.

    • Begin stirring and add phosphoric acid to adjust the pH to approximately 2-3.

    • Heat the mixture to 70°C ± 2°C.

    • Slowly add the formaldehyde solution via the dropping funnel over a period of 1.0-1.5 hours, maintaining the reaction temperature.

    • After the addition is complete, maintain the temperature for an additional 1.5-2.0 hours to ensure the reaction proceeds.[3]

  • Step 2 - Further Reaction:

    • Cool the reaction mixture to 60°C ± 2°C.

    • Add an additional portion of phosphoric acid and formaldehyde to the reaction mixture.

    • Maintain the temperature for another 2.0-2.5 hours.[3]

  • Work-up and Purification:

    • Terminate the reaction. The resulting product is a crude mixture of BPF isomers, unreacted phenol, and byproducts.

    • Purification can be achieved through techniques such as vacuum distillation to remove unreacted phenol, followed by recrystallization from a suitable solvent (e.g., toluene) to isolate the BPF product.[11]

Causality: The two-step process with controlled temperature and reagent addition allows for better management of the exothermic reaction and influences the final isomer distribution. The acidic environment protonates the formaldehyde, making it a better electrophile for the electrophilic aromatic substitution reaction with phenol.

Spectroscopic and Analytical Characterization

Accurate identification and quantification of 2,2'-BPF require modern analytical techniques. Mass spectrometry and chromatography are the cornerstones of its analysis.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in negative ion mode is highly effective for BPF analysis. The [M-H]⁻ ion is typically the precursor ion.[12] High-resolution mass spectrometry (HRMS), such as with an Orbitrap mass analyzer, allows for the determination of elemental compositions of fragment ions, aiding in structural elucidation.[12][13] A characteristic fragmentation pathway for bisphenols involves the formation of a phenoxide product ion (C₆H₅O⁻) at m/z 93.[12][13] For GC-MS analysis, derivatization (e.g., silylation) is often employed, with the silylated BPF derivative showing a molecular ion peak at m/z 344.[14]

Chromatographic Separation

Due to the presence of multiple isomers in typical BPF samples, chromatographic separation is essential.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method. HPLC coupled with fluorescence detection (HPLC-FD) provides high sensitivity and selectivity for BPF, as the phenolic rings confer native fluorescence.[15][16]

  • Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) is also widely used, though it typically requires a derivatization step to increase the volatility of the BPF isomers.[17]

  • LC-MS/MS: The coupling of liquid chromatography with tandem mass spectrometry is the gold standard for the selective and sensitive quantification of BPF in complex matrices like biological fluids and environmental samples.[17][18]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection (e.g., Water, Milk, Urine) extraction Analyte Extraction (LLE or SPE) sample->extraction concentration Concentration & Reconstitution extraction->concentration hplc HPLC Separation (Reversed-Phase Column) concentration->hplc detection Detection (MS/MS or Fluorescence) hplc->detection quant Quantification (Calibration Curve) detection->quant report Reporting Results quant->report

Caption: Typical analytical workflow for the determination of Bisphenol F.

Chemical Stability and Degradation

2,2'-Bisphenol F is a stable solid under normal conditions. However, it is subject to degradation in the environment through both biological and chemical processes.

  • Biodegradation: Microbial degradation is a significant pathway for the removal of BPF from the environment.[1] Various bacterial strains isolated from river water and soil have demonstrated the ability to use BPF as a carbon source.[19] Studies have shown that BPF can be more biodegradable than BPA in seawater.[20]

  • Photodegradation: BPF can be degraded by photocatalytic processes, for example, using titanium dioxide (TiO₂) under UV irradiation.[21] Advanced oxidation processes (AOPs) using agents like peroxymonosulfate have also been shown to rapidly degrade BPF in water.[22][23]

Toxicology and Biological Significance

As a prominent substitute for BPA, the toxicological profile of BPF is of high interest. It is classified as an endocrine disruptor and has been shown to exhibit hormonal activity.[15][24] Research indicates that BPF can be absorbed through the skin at a significant rate and may act as a potent skin sensitizer.[25][26] Studies have also explored its potential for reproductive and developmental toxicity, with some effects observed at high doses in animal models.[27] The presence of BPF has been detected in various environmental and biological samples, underscoring the need for robust analytical methods to monitor human exposure.[1][18]

Conclusion

2,2'-Bisphenol F is a chemically significant isomer with distinct reactivity that influences its industrial applications. Its physicochemical properties, including its solubility profile and acidic nature, govern its behavior in both synthetic and analytical contexts. A thorough understanding of its spectroscopic characteristics is essential for its unambiguous identification and quantification, particularly in complex isomer mixtures and trace-level environmental or biological samples. As research into the environmental fate and toxicological impact of BPA alternatives continues, a comprehensive knowledge of the fundamental properties of 2,2'-Bisphenol F remains indispensable for the scientific community.

References

  • Wikipedia. (n.d.). 2,2'-Biphenol.
  • Solubility of Things. (n.d.). Bisphenol F.
  • Wikipedia. (n.d.). Bisphenol F.
  • Google Patents. (n.d.). CN102070409A - Preparation method of bisphenol F with high ortho-position isomer content.
  • Google Patents. (n.d.). CN1160704A - Synthesis technology of bisphenol F.
  • Lee, S.-S., Ryu, H.-Y., Ahn, K.-S., Lee, S., Lee, J., Lee, J. W., Ko, S. M., & Son, W.-C. (2022). Toxicological profile of bisphenol F via comprehensive and extensive toxicity evaluations following dermal exposure. Journal of Toxicology and Environmental Health, Part A, 85(4), 163–174.
  • Zhang, Y., Wang, C., Ji, D., Zhang, Z., & Liu, H. (2019). Selective Synthesis of Bisphenol F from Phenol and PODE2 over an Acidic Resin–Carbon Composite Material. Industrial & Engineering Chemistry Research, 58(23), 9877–9886.
  • ResearchGate. (n.d.). Toxicological profile of bisphenol F via comprehensive and extensive toxicity evaluations following dermal exposure | Request PDF.
  • PubMed. (2022). Reproductive and developmental toxicity screening of bisphenol F by oral gavage in rats.
  • MassBank. (2020). 2,2`-Bisphenol F.
  • PubMed. (2021). Toxicological profile of bisphenol F via comprehensive and extensive toxicity evaluations following dermal exposure.
  • National Institutes of Health (NIH). (n.d.). Development of a high-performance liquid chromatography method to assess bisphenol F levels in milk.
  • ResearchGate. (n.d.). Time course of BPF degradation by strain FM-2 after preincubation on....
  • Solubility of Things. (n.d.). Bisphenol F.
  • Rapid Communications in Mass Spectrometry. (n.d.). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry.
  • ResearchGate. (n.d.). Physicochemical properties and structure of the studied bisphenols.
  • MDPI. (n.d.). Biodegradation of Bisphenol A, Bisphenol F and Bisphenol S in Seawater.
  • ResearchGate. (n.d.). Enhanced photocatalytic degradation of bisphenol F by β-cyclodextrin in aqueous TIO2 dispersion | Request PDF.
  • PubMed. (2016). Analytical methods for the determination of mixtures of bisphenols and derivatives in human and environmental exposure sources and biological fluids. A review.
  • ResearchGate. (2024). Rapid Degradation of Bisphenol F Using Magnetically Separable Bimetallic Biochar Composite Activated by Peroxymonosulfate.
  • LookChem. (n.d.). Bisphenol F.
  • Publisso. (2023). Determination of bisphenol A, bisphenol F, and bisphenol S in urine by UPLC-ESI-MS.
  • MDPI. (2024). Rapid Degradation of Bisphenol F Using Magnetically Separable Bimetallic Biochar Composite Activated by Peroxymonosulfate.
  • PubMed Central. (2021). Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds.
  • ResearchGate. (n.d.). Mass spectra of bisphenol A and surrogate (bisphenol F) in a spiked sample.
  • National Institutes of Health (NIH). (2021). Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS—comment on the published data.
  • ResearchGate. (n.d.). ¹H NMR spectra of (A) S-BPA and (B) S-6F-BPA.
  • SpectraBase. (n.d.). 2,2'-Biphenol - Optional[1H NMR] - Spectrum.
  • PubChem. (n.d.). Bis(4-hydroxyphenyl)methane.
  • Wikipedia. (n.d.). Bisphenol A.
  • HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032133).
  • precisionFDA. (n.d.). 2,2'-BISPHENOL F.
  • PubChem. (n.d.). Bis(2-hydroxyphenyl)methane.
  • Chiron. (n.d.). Bisphenols.
  • Mol-Instincts. (n.d.). 80-05-7 Bisphenol A.

Sources

An In-Depth Technical Guide to Investigating the Mechanism of Action of 2,2'-Methylenediphenol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Gap for 2,2'-Methylenediphenol

This compound, a lesser-known isomer of Bisphenol F (BPF), presents a unique challenge in toxicological and pharmacological research due to a notable scarcity of direct studies on its specific mechanism of action.[1][2] As researchers and drug development professionals, we are often tasked with characterizing novel or understudied compounds. This guide, therefore, adopts a logical, inference-based approach, leveraging the wealth of data on closely related bisphenols, particularly Bisphenol A (BPA) and its common replacement, 4,4'-Bisphenol F, to construct a robust framework for investigating the molecular mechanisms of this compound. We will proceed with the working hypothesis that this compound, as a member of the bisphenol family, likely shares key mechanistic traits with its better-studied isomers, including endocrine disruption and induction of cellular stress pathways. This document will provide the theoretical grounding and detailed experimental protocols to rigorously test this hypothesis.

Section 1: The Bisphenol Landscape - Foundational Knowledge

Bisphenols are a class of synthetic compounds used extensively in the manufacturing of polycarbonate plastics and epoxy resins.[3][4] Their widespread use has led to ubiquitous human exposure and growing concerns about their potential adverse health effects.[4][5] The primary mechanism of concern for many bisphenols is their activity as endocrine-disrupting chemicals (EDCs), which can interfere with the body's hormonal systems.[6][7]

Endocrine Disruption: The Central Hypothesis

The structural similarity of bisphenols to endogenous hormones, particularly estrogen, allows them to interact with nuclear receptors, primarily the estrogen receptors (ERα and ERβ) and androgen receptors (AR).[8] This interaction can lead to a cascade of downstream effects, disrupting normal hormonal signaling.[1][9] While the binding affinities and agonist/antagonist activities can vary significantly between different bisphenol isomers, the potential for endocrine disruption remains a primary avenue of investigation for this compound.

Beyond Endocrine Disruption: Cellular Stress and Signaling Pathways

Recent research has illuminated that the toxicological profile of bisphenols extends beyond simple receptor-mediated endocrine disruption. Key mechanisms that warrant investigation for this compound include:

  • Oxidative Stress: Many bisphenols have been shown to induce the production of reactive oxygen species (ROS), leading to cellular damage.[10][11][12] This can be a critical factor in the compound's overall toxicity.

  • MAPK/AKT Pathway Modulation: Bisphenols can influence key intracellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (AKT) pathways, which are central regulators of cell proliferation, survival, and apoptosis.[13][14][15]

Section 2: A Proposed Mechanistic Framework for this compound

Based on the evidence from related bisphenols, we can construct a hypothetical model for the mechanism of action of this compound. This model will serve as the basis for the experimental protocols outlined in the subsequent sections.

Proposed_Mechanism_of_Action cluster_0 This compound Exposure cluster_1 Molecular Interactions cluster_2 Downstream Signaling cluster_3 Cellular Outcomes 2_2_M This compound NR Nuclear Receptors (ER, AR) 2_2_M->NR Binding ROS ROS Production 2_2_M->ROS Induction Gene_Expression Altered Gene Expression NR->Gene_Expression Transcriptional Regulation MAPK_AKT MAPK/AKT Pathway Modulation ROS->MAPK_AKT Modulation Oxidative_Stress Oxidative Stress Response ROS->Oxidative_Stress Activation Endocrine_Disruption Endocrine Disruption Gene_Expression->Endocrine_Disruption Cell_Fate Altered Cell Proliferation, Apoptosis, & Viability MAPK_AKT->Cell_Fate Oxidative_Stress->Cell_Fate Inflammation Inflammatory Responses Oxidative_Stress->Inflammation

Caption: Hypothetical mechanism of action for this compound.

Section 3: Experimental Workflows for Mechanistic Elucidation

This section provides detailed, step-by-step methodologies for investigating the proposed mechanisms of action of this compound.

Workflow 1: Assessing Endocrine Disrupting Potential

This workflow is designed to determine if this compound interacts with key nuclear receptors involved in endocrine signaling.

Endocrine_Disruption_Workflow Start Start: Hypothesis (2,2'-MP interacts with NR) Binding_Assay Step 1: Receptor Binding Assays (ERα, ERβ, AR) Start->Binding_Assay Reporter_Assay Step 2: Reporter Gene Assays (Agonist/Antagonist Activity) Binding_Assay->Reporter_Assay If binding is observed Gene_Expression Step 3: Target Gene Expression Analysis (qPCR/Transcriptomics) Reporter_Assay->Gene_Expression If activity is confirmed Conclusion Conclusion: Characterization of Endocrine Disrupting Activity Gene_Expression->Conclusion

Caption: Workflow for assessing the endocrine disrupting potential.

Objective: To determine the binding affinity of this compound to human estrogen receptor alpha (ERα), estrogen receptor beta (ERβ), and androgen receptor (AR).

Materials:

  • Recombinant human ERα, ERβ, and AR proteins.

  • Radiolabeled ligands (e.g., [³H]-Estradiol for ERs, [³H]-R1881 for AR).

  • This compound (test compound).

  • Reference compounds (e.g., 17β-estradiol, testosterone, BPA).

  • Assay buffer, scintillation fluid, and microplates.

Procedure:

  • Prepare a series of dilutions of this compound and reference compounds.

  • In a microplate, combine the recombinant receptor protein, radiolabeled ligand, and varying concentrations of the test or reference compound.

  • Incubate to allow for competitive binding.

  • Separate bound from unbound radioligand using a suitable method (e.g., filtration).

  • Quantify the amount of bound radioligand using a scintillation counter.

  • Calculate the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) and the relative binding affinity (RBA) compared to the reference compound.[16]

Objective: To determine whether this compound acts as an agonist or antagonist of ERα, ERβ, and AR.

Materials:

  • A suitable cell line (e.g., HeLa, MCF-7) transfected with a plasmid containing the respective receptor and a reporter gene (e.g., luciferase) under the control of a hormone-responsive element.

  • This compound.

  • Agonist and antagonist reference compounds.

  • Cell culture medium and reagents.

  • Luciferase assay system.

Procedure:

  • Seed the transfected cells in a microplate and allow them to attach.

  • For agonist testing, treat the cells with varying concentrations of this compound or a reference agonist.

  • For antagonist testing, co-treat the cells with a known agonist and varying concentrations of this compound.

  • Incubate for a sufficient period to allow for receptor activation and reporter gene expression.

  • Lyse the cells and measure the reporter gene activity (e.g., luminescence).

  • Analyze the dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).[5]

Workflow 2: Investigating Cellular Stress Pathways

This workflow aims to elucidate the role of oxidative stress and MAPK/AKT signaling in the cellular response to this compound.

Cellular_Stress_Workflow Start Start: Hypothesis (2,2'-MP induces cellular stress) ROS_Assay Step 1: ROS Production Assay (e.g., DCFH-DA) Start->ROS_Assay Oxidative_Damage Step 2: Oxidative Damage Markers (e.g., 8-OHdG, MDA) ROS_Assay->Oxidative_Damage If ROS is induced Western_Blot Step 3: Western Blot for MAPK/AKT (p-ERK, p-AKT) ROS_Assay->Western_Blot If ROS is induced Conclusion Conclusion: Characterization of Cellular Stress Response Oxidative_Damage->Conclusion Western_Blot->Conclusion

Caption: Workflow for investigating cellular stress pathways.

Objective: To quantify the production of reactive oxygen species in cells exposed to this compound.

Materials:

  • A suitable cell line (e.g., HepG2, SH-SY5Y).

  • 2,2'-Dichlorofluorescin diacetate (DCFH-DA) probe.

  • This compound.

  • Positive control (e.g., H₂O₂).

  • Fluorescence microplate reader or flow cytometer.

Procedure:

  • Culture cells to the desired confluency.

  • Load the cells with DCFH-DA, which is deacetylated by intracellular esterases to non-fluorescent DCFH.

  • Treat the cells with varying concentrations of this compound or a positive control.

  • In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Measure the fluorescence intensity using a microplate reader or flow cytometer.[11]

Objective: To measure markers of oxidative damage to DNA and lipids.

Materials:

  • Cell or tissue samples treated with this compound.

  • ELISA kits for 8-hydroxy-2'-deoxyguanosine (8-OHdG) and malondialdehyde (MDA).

  • Spectrophotometer or microplate reader.

Procedure:

  • Lyse the treated cells or homogenize the tissue samples.

  • Follow the manufacturer's instructions for the respective ELISA kits to quantify the levels of 8-OHdG (a marker of oxidative DNA damage) and MDA (a marker of lipid peroxidation).[10][17]

  • Compare the levels in treated samples to untreated controls.

Objective: To determine the effect of this compound on the activation of the MAPK and AKT signaling pathways.

Materials:

  • Cell lysates from cells treated with this compound.

  • Primary antibodies against total and phosphorylated forms of ERK and AKT.

  • Secondary antibodies conjugated to HRP.

  • SDS-PAGE gels and Western blotting apparatus.

  • Chemiluminescence detection reagents.

Procedure:

  • Separate proteins from cell lysates by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against total and phosphorylated ERK and AKT.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating pathway activation.[13][14]

Workflow 3: Global Cellular Response Profiling

This advanced workflow provides a comprehensive, unbiased view of the cellular changes induced by this compound.

Global_Profiling_Workflow Start Start: Unbiased profiling of 2,2'-MP effects Sample_Prep Step 1: Cell Culture and Treatment with 2,2'-MP Start->Sample_Prep Transcriptomics Step 2a: Transcriptomic Analysis (RNA-seq) Sample_Prep->Transcriptomics Proteomics Step 2b: Proteomic Analysis (Mass Spectrometry) Sample_Prep->Proteomics Bioinformatics Step 3: Bioinformatic Analysis (Pathway Enrichment) Transcriptomics->Bioinformatics Proteomics->Bioinformatics Conclusion Conclusion: Identification of Novel Targets and Pathways Bioinformatics->Conclusion

Caption: Workflow for global cellular response profiling.

Objective: To identify differentially expressed genes and perturbed signaling pathways in response to this compound exposure.

Procedure:

  • Treat a suitable cell line with this compound at various concentrations and time points.

  • Isolate total RNA from the treated and control cells.

  • Perform RNA sequencing (RNA-seq) to obtain a global gene expression profile.

  • Analyze the sequencing data to identify differentially expressed genes (DEGs).

  • Perform pathway enrichment analysis (e.g., GO, KEGG) on the DEGs to identify the biological processes and signaling pathways affected by the compound.[9][18][19][20]

Objective: To identify differentially expressed proteins and post-translational modifications in response to this compound.

Procedure:

  • Prepare protein lysates from cells treated with this compound.

  • Perform quantitative proteomic analysis using techniques such as mass spectrometry (e.g., LC-MS/MS).

  • Identify and quantify the proteins in the treated and control samples.

  • Determine the differentially expressed proteins.

  • Conduct bioinformatic analysis to identify the cellular functions and pathways associated with the altered proteins.[21][22][23]

Section 4: Data Interpretation and Synthesis

The data generated from these experimental workflows should be integrated to build a comprehensive model of the mechanism of action of this compound.

Experimental Approach Key Data Generated Mechanistic Insight
Receptor Binding Assays IC50 values, Relative Binding Affinity (RBA)Direct interaction with nuclear receptors and potential for endocrine disruption.
Reporter Gene Assays EC50/IC50 values, Agonist/Antagonist activityFunctional consequence of receptor binding (activation or inhibition of signaling).
ROS and Oxidative Damage Assays Levels of ROS, 8-OHdG, MDAInvolvement of oxidative stress in the compound's toxicity.
Western Blotting Phosphorylation status of key signaling proteins (e.g., ERK, AKT)Modulation of critical intracellular signaling pathways.
Transcriptomics (RNA-seq) Differentially expressed genes, enriched pathwaysGlobal view of the cellular response at the transcriptional level.
Proteomics (Mass Spectrometry) Differentially expressed proteins, post-translational modificationsUnderstanding the functional consequences of altered gene expression.

By systematically applying these methodologies, researchers can overcome the current data limitations and construct a scientifically rigorous understanding of the mechanism of action of this compound. This knowledge is essential for accurate risk assessment and for guiding the development of safer alternatives in various industrial applications.

References

  • Akahori Y, Nakai M, Yamasaki K, Takatsuki M, Shimohigashi Y, Ohtaki M. 2008. Relationship between the results of in vitro receptor binding assay to human estrogen receptor alpha and in vivo uterotrophic assay: Comparative study with 65 selected chemicals. Toxicol in Vitro 22(1):225-231.
  • Transcriptome-Wide Analysis of Low-Concentration Exposure to Bisphenol A, S, and F in Prostate Cancer Cells. (2023). PubMed Central. [Link]
  • Bisphenol AF exerts estrogenic activity in MCF-7 cells through activation of Erk and PI3K/Akt signals via GPER signaling pathway. (n.d.).
  • Bisphenols and Oxidative Stress Biomarkers—Associations Found in Human Studies, Evaluation of Methods Used, and Strengths and Weaknesses of the Biomarkers. (n.d.). MDPI. [Link]
  • Kitamura S, Suzuki T, Sanoh S, Kohta R, Jinno N, Sugihara K, Yoshihara S, Fujimoto N, Watanabe H, Ohta S. 2005. Comparative study of the endocrine-disrupting activity of bisphenol A and 19 related compounds. Toxicol Sci 84(2):249-259.
  • Nishihara T, Nishikawa J, Kanayama T, Dakeyama F, Saito K, Imagawa M, Takatori S, Kitagawa Y, Hori S, Utsumi H. 2000. Estrogenic activities of 517 chemicals by yeast two-hybrid assay. Journal of Health Science 46(4):282-298.
  • The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. (n.d.). PubMed. [Link]
  • Bisphenol A Exposure Changes the Transcriptomic and Proteomic Dynamics of Human Retinoblastoma Y79 Cells. (n.d.). MDPI. [Link]
  • Gaido KW, Maness SC, McDonnell DP, Dehal SS, Kupfer D, Safe S. 2000. Interaction of methoxychlor and related compounds with estrogen receptor [alpha] and [beta], and androgen receptor: structure-activity studies. Mol Pharmacol 58(4):852-858.
  • Transcriptome Analysis of the Developmental Effects of Bisphenol F Exposure in Chinese Medaka (Oryzias sinensis). (2023). PubMed. [Link]
  • In vitro transcriptomic analyses reveal pathway perturbations, estrogenic activities, and potencies of data-poor BPA alternative chemicals. (2022). Toxicological Sciences. [Link]
  • Bitman J, Cecil HC. 1970. Estrogenic activity of DDT analogs and polychlorinated biphenyls. Journal of Agricultural & Food Chemistry 18(6):1108-1112.
  • Bisphenol A, bisphenol S, bisphenol F and bisphenol AF induce different oxidative stress and damage in human red blood cells (in vitro study). (n.d.). PubMed. [Link]
  • Transcriptome Analysis of the Developmental Effects of Bisphenol F Exposure in Chinese Medaka (Oryzias sinensis). (n.d.). MDPI. [Link]
  • Bisphenol A (BPA)
  • Experimental Approaches for Characterizing the Endocrine-Disrupting Effects of Environmental Chemicals in Fish. (n.d.). PubMed Central. [Link]
  • Selecting Appropriate Animal Models and Experimental Designs for Endocrine Disruptor Research and Testing Studies. (2004). ILAR Journal. [Link]
  • Toxicity of bisphenol A (BPA) and its derivatives in divers biological models with the assessment of molecular mechanisms of toxicity. (2023). PubMed. [Link]
  • Comparative cardiotoxicity assessment of bisphenol chemicals and estradiol using human induced pluripotent stem cell-derived cardiomyocytes. (2023). bioRxiv. [Link]
  • Evaluation of bisphenol A exposure induced oxidative RNA damage by liquid chromatography-mass spectrometry. (n.d.). PubMed. [Link]
  • oxidative stress from exposure to bisphenol a and its analogues 1. (n.d.). Liberty University. [Link]
  • 2,2'-Biphenol. (2024). BioAustralis. [Link]
  • Comparative in silico and in vitro evaluation of possible toxic effects of bisphenol derivatives in HepG2 cells. (2024). PubMed Central. [Link]
  • Exploring the Oncogenic Potential of Bisphenol F in Ovarian Cancer Development. (n.d.). MDPI. [Link]
  • Bisphenol A suppresses proliferation and induces apoptosis in colonic epithelial cells through mitochondrial and MAPK/AKT p
  • Bisphenol A suppresses colon epithelial cell responses via G0/G1-phase arrest, MAPK and PI3K/AKT pathway modulation, and MMP-2/9 Inhibition by upregul
  • Bisphenol A activates EGFR and ERK promoting proliferation, tumor spheroid formation and resistance to EGFR pathway inhibition in estrogen receptor-negative inflammatory breast cancer cells. (n.d.). PubMed Central. [Link]
  • Bisphenol S and bisphenol F are less disruptive to cardiac electrophysiology and potentially safer for use in medical products, as compared to bisphenol A. (2021). bioRxiv. [Link]
  • The association between bisphenol A exposure and oxidative damage in rats/mice: A systematic review and meta-analysis. (n.d.).
  • Induction of oxidative stress by bisphenol A and its pleiotropic effects. (n.d.). PubMed Central. [Link]
  • Bisphenol A derivatives act as novel coactivator binding inhibitors for estrogen receptor β. (2021). bioRxiv. [Link]
  • Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors. (n.d.). PubMed Central. [Link]
  • Endocrine disruptors. (2025). UC Davis Environmental Health Sciences Center. [Link]
  • Quantitative proteomic analysis reveals the effects of mu opioid agonists on HT22 cells. (n.d.).
  • The effect of ERK1/2 and p38 MAPK activation by E2 or BPA on ovarian... (n.d.).
  • Endocrine Disrupting Chemicals – Overview. (2020). Center for Research on Ingredient Safety. [Link]
  • Structural requirements of para-alkylphenols to bind to estrogen receptor. (n.d.). PubMed. [Link]
  • Quantitative proteomic analyses of mammary organoids reveals distinct signatures after exposure to environmental chemicals. (2016). NIH. [Link]
  • Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β. (n.d.). Journal of Biological Chemistry. [Link]
  • Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis. (n.d.). PubMed Central. [Link]
  • Differential proteomic analysis on the effects of 2-methoxy-1,4-naphthoquinone towards MDA-MB-231 cell line. (2015). PubMed. [Link]
  • An integrated multi-omics analysis of the effects of the food processing-induced contaminant 2-monochloropropane-1,3-diol (2-MCPD)
  • The Endocrine Disruption Exchange — Chemical Details. (n.d.). The Endocrine Disruption Exchange. [Link]
  • Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ. (n.d.). PubMed Central. [Link]
  • Proteomic Analysis of Heavy Metal-Induced Toxicity Using the Cellular Slime Mould Dictyostelium discoideum: Effects of Copper Exposure on Aggregation and Protein Expression. (n.d.). MDPI. [Link]

Sources

Spectroscopic Data for Bis(2-hydroxyphenyl)methane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Architecture of a Key Building Block

Bis(2-hydroxyphenyl)methane, also known as 2,2'-methylenediphenol, is a molecule of significant interest in the realms of polymer chemistry, materials science, and drug development. Its structure, featuring two phenol rings linked by a methylene bridge, imparts a unique combination of rigidity and flexibility, making it a valuable precursor for the synthesis of various resins, antioxidants, and specialty polymers. Furthermore, the phenolic hydroxyl groups serve as key functional handles for derivatization, opening avenues for the creation of novel pharmaceutical scaffolds and biologically active molecules.

A comprehensive understanding of the molecular structure and purity of bis(2-hydroxyphenyl)methane is paramount for its effective application. Spectroscopic techniques provide an indispensable toolkit for this purpose, offering a detailed fingerprint of the molecule's atomic connectivity and chemical environment. This technical guide provides an in-depth exploration of the key spectroscopic data for bis(2-hydroxyphenyl)methane—¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of data, this guide delves into the rationale behind the experimental choices and the interpretation of the spectral features, offering researchers, scientists, and drug development professionals a practical and insightful resource for the characterization of this important compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment

Proton NMR spectroscopy is a powerful technique for elucidating the number and types of hydrogen atoms in a molecule, as well as their connectivity. The ¹H NMR spectrum of bis(2-hydroxyphenyl)methane provides a clear signature of its symmetric structure.

Data Summary
Chemical Shift (δ) ppm Multiplicity Integration Assignment
~9.5s (broad)2HAr-OH
7.10 - 6.80m8HAr-H
3.90s2HAr-CH₂ -Ar

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of bis(2-hydroxyphenyl)methane is characterized by three main signals, each corresponding to a distinct proton environment in the molecule.

  • Hydroxyl Protons (Ar-OH): The broad singlet observed at approximately 9.5 ppm is characteristic of the phenolic hydroxyl protons. The broadness of this signal is a result of chemical exchange with residual water or other protic species in the solvent, as well as intermolecular hydrogen bonding. The downfield chemical shift is attributed to the deshielding effect of the electronegative oxygen atom and its involvement in hydrogen bonding.

  • Aromatic Protons (Ar-H): The complex multiplet in the region of 6.80-7.10 ppm arises from the eight protons on the two phenyl rings. Due to the ortho-substitution pattern, the aromatic protons on each ring are chemically non-equivalent, leading to overlapping signals and complex splitting patterns.

  • Methylene Protons (Ar-CH₂-Ar): The sharp singlet at approximately 3.90 ppm corresponds to the two protons of the methylene bridge. These protons are chemically equivalent due to the free rotation around the C-C bonds, and they appear as a singlet because there are no adjacent protons to cause spin-spin coupling.

G

Experimental Protocol: ¹H NMR Spectroscopy

Rationale for Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for bis(2-hydroxyphenyl)methane due to its high polarity, which ensures complete dissolution of the sample. Importantly, the residual proton signal of DMSO-d₆ appears at a chemical shift (~2.50 ppm) that does not overlap with the signals of the analyte. Furthermore, the ability of DMSO to form hydrogen bonds with the phenolic hydroxyl groups slows down their exchange rate, often resulting in a sharper -OH signal compared to other solvents like chloroform-d.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR spectroscopy. Its 12 equivalent protons give a single, sharp resonance at 0 ppm, which is well-separated from the signals of most organic compounds, providing a reliable reference point for the chemical shift scale.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is chosen to achieve better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region of the spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of bis(2-hydroxyphenyl)methane into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Cap the NMR tube and gently agitate it to ensure complete dissolution of the sample.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical acquisition parameters on a 400 MHz spectrometer would include:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (to improve signal-to-noise ratio)

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

G

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. The ¹³C NMR spectrum of bis(2-hydroxyphenyl)methane complements the ¹H NMR data, confirming the molecule's symmetry and providing a detailed map of its carbon framework.

Data Summary
Chemical Shift (δ) ppm Assignment
154.5C -OH
130.5Ar-C H
128.0Ar-C H
126.5Ar-C -CH₂
120.0Ar-C H
115.5Ar-C H
35.5Ar-C H₂-Ar

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of bis(2-hydroxyphenyl)methane displays seven distinct signals, which is consistent with the molecule's symmetry.

  • Ipso-Carbon (C-OH): The signal at approximately 154.5 ppm is assigned to the carbon atom directly bonded to the hydroxyl group. This carbon is significantly deshielded due to the strong electron-withdrawing effect of the oxygen atom.

  • Aromatic Carbons (Ar-C): The signals in the range of 115-131 ppm correspond to the carbon atoms of the two phenyl rings. Due to the symmetry of the molecule, there are five distinct aromatic carbon environments, leading to five separate signals in this region. The carbon atom attached to the methylene bridge appears at around 126.5 ppm.

  • Methylene Carbon (Ar-CH₂-Ar): The upfield signal at approximately 35.5 ppm is attributed to the carbon atom of the methylene bridge. This carbon is in a more shielded environment compared to the aromatic carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

Rationale for Experimental Choices:

  • Solvent and Internal Standard: Similar to ¹H NMR, DMSO-d₆ is a suitable solvent, and TMS is used as the internal standard (0.00 ppm).

  • Decoupling: Proton decoupling is employed to simplify the spectrum by removing the C-H coupling, resulting in a single sharp peak for each unique carbon atom. This significantly improves the signal-to-noise ratio and makes the spectrum easier to interpret.

  • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used. For quantitative analysis, an inverse-gated decoupling sequence would be employed to suppress the Nuclear Overhauser Effect (NOE), ensuring that the signal intensities are directly proportional to the number of carbon atoms.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of bis(2-hydroxyphenyl)methane in 0.6 mL of DMSO-d₆ with TMS. This is necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Instrument Setup and Data Acquisition:

    • Set up the spectrometer as described for ¹H NMR.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical acquisition parameters on a 100 MHz (for ¹³C) spectrometer would include:

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more (to achieve adequate signal-to-noise)

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and calibration).

G

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a technique that probes the vibrational modes of molecules. It is particularly useful for identifying the presence of specific functional groups. The IR spectrum of bis(2-hydroxyphenyl)methane clearly indicates the presence of the hydroxyl and aromatic functionalities.

Data Summary
Frequency (cm⁻¹) Intensity Assignment
3400-3200Strong, BroadO-H stretch (hydrogen-bonded)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (CH₂)
1600, 1490StrongAromatic C=C stretch
1450MediumCH₂ bend
1250StrongC-O stretch
850-750StrongAromatic C-H bend (out-of-plane)
Interpretation of the IR Spectrum
  • O-H Stretch: The most prominent feature in the IR spectrum is the strong, broad absorption band in the 3400-3200 cm⁻¹ region. This is characteristic of the stretching vibration of the hydroxyl (-OH) group involved in intermolecular hydrogen bonding. The broadness of the peak is a direct consequence of the different hydrogen-bonding environments.

  • C-H Stretches: The absorptions between 3100-3000 cm⁻¹ are attributed to the stretching vibrations of the C-H bonds on the aromatic rings. The bands in the 2950-2850 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene bridge.

  • Aromatic C=C Stretches: The strong absorptions at approximately 1600 cm⁻¹ and 1490 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic rings.

  • CH₂ Bend: The absorption around 1450 cm⁻¹ is due to the scissoring (bending) vibration of the methylene group.

  • C-O Stretch: The strong band at approximately 1250 cm⁻¹ is assigned to the stretching vibration of the C-O bond of the phenol.

  • Aromatic C-H Bends: The strong absorptions in the 850-750 cm⁻¹ region are due to the out-of-plane bending vibrations of the aromatic C-H bonds, which can be diagnostic of the substitution pattern on the benzene ring.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

Rationale for Experimental Choices:

  • Sample Preparation (KBr Pellet Method): For solid samples like bis(2-hydroxyphenyl)methane, the potassium bromide (KBr) pellet method is a common and effective technique. KBr is transparent to infrared radiation in the typical mid-IR region (4000-400 cm⁻¹) and serves as an inert matrix to disperse the sample. This method minimizes scattering effects and produces a high-quality spectrum.

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet):

    • Thoroughly grind a small amount of bis(2-hydroxyphenyl)methane (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

G

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Data Summary (Electron Ionization - EI)
m/z Relative Intensity (%) Assignment
200100[M]⁺ (Molecular Ion)
10780[M - C₇H₇O]⁺
9440[C₆H₅OH]⁺
7730[C₆H₅]⁺
Interpretation of the Mass Spectrum
  • Molecular Ion Peak ([M]⁺): The peak at m/z 200 corresponds to the molecular ion, which is formed by the loss of one electron from the bis(2-hydroxyphenyl)methane molecule. The presence of a prominent molecular ion peak confirms the molecular weight of the compound.

  • Major Fragment Ions:

    • m/z 107: This intense peak is likely due to the cleavage of the C-C bond between the methylene bridge and one of the phenyl rings, followed by the loss of a hydroxyphenylmethyl radical or a rearrangement.

    • m/z 94: This peak corresponds to the phenol radical cation, formed by the cleavage of the methylene bridge.

    • m/z 77: This fragment corresponds to the phenyl cation, formed by the loss of the hydroxyl group from the phenol fragment.

Experimental Protocol: Mass Spectrometry

Rationale for Experimental Choices:

  • Ionization Method (Electron Ionization - EI): EI is a hard ionization technique that involves bombarding the sample with high-energy electrons. This method is well-suited for relatively small, volatile, and thermally stable molecules like bis(2-hydroxyphenyl)methane. It reliably produces a molecular ion and a rich fragmentation pattern that is highly reproducible and useful for structural elucidation and library matching.

Step-by-Step Methodology:

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The probe is heated to volatilize the sample into the ion source.

  • Ionization:

    • In the ion source, the gaseous sample molecules are bombarded with a beam of electrons (typically at 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

  • Mass Analysis:

    • The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

G

Conclusion: A Synergistic Approach to Structural Elucidation

The spectroscopic data presented in this technical guide—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—provide a comprehensive and self-validating system for the characterization of bis(2-hydroxyphenyl)methane. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR provide a detailed map of the proton and carbon frameworks, confirming the molecule's symmetry and connectivity. IR spectroscopy identifies the key functional groups, namely the hydroxyl and aromatic moieties. Finally, mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation pathways under energetic conditions.

By understanding the principles behind each technique and the interpretation of the resulting spectra, researchers, scientists, and drug development professionals can confidently verify the identity, purity, and structure of bis(2-hydroxyphenyl)methane, ensuring the integrity of their downstream applications.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • Fisher, T. H., Chao, P., Upton, C. G., & Day, A. J. (1995). Substituent effects on the 13C NMR chemical shifts of substituted diphenylmethanes. Magnetic Resonance in Chemistry, 33(9), 717-722. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014).Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014).Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

Solubility of 2,2'-Methylenediphenol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2,2'-Methylenediphenol in Organic Solvents

Introduction to this compound

This compound, also known as bis(2-hydroxyphenyl)methane or 2,2'-Bisphenol F, is an organic compound with the chemical formula C₁₃H₁₂O₂.[1][2] It is a structural isomer of the more commonly known 4,4'-Bisphenol F and belongs to the large class of bisphenols. Its structure consists of two phenol rings connected by a methylene bridge at the ortho positions relative to the hydroxyl groups. This specific arrangement of functional groups dictates its chemical and physical properties, including its solubility in various media.

As a monomer, this compound is a valuable building block in polymer chemistry for the synthesis of high-performance materials such as epoxy resins and polycarbonates.[1] Understanding its solubility in a range of organic solvents is of paramount importance for researchers and professionals in drug development, material science, and chemical synthesis. Proper solvent selection is critical for controlling reaction kinetics, purification processes like crystallization, and the formulation of final products. This guide provides a comprehensive overview of the solubility of this compound, blending theoretical principles with practical experimental guidance.

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, the key structural features influencing its solubility are:

  • Two Hydroxyl (-OH) Groups: These groups are polar and can act as both hydrogen bond donors and acceptors.[2]

  • Two Phenyl Rings: These aromatic rings are nonpolar and can participate in π-π stacking and van der Waals interactions.

  • Methylene Bridge (-CH₂-): This group is nonpolar and contributes to the overall nonpolar character of the molecule.

The interplay of these features means that this compound has a dual nature, with both polar and nonpolar regions. Its solubility in a given organic solvent will depend on the solvent's ability to favorably interact with one or both of these regions.

  • Polar Solvents: Solvents like alcohols (methanol, ethanol) and dimethyl sulfoxide (DMSO) can form strong hydrogen bonds with the hydroxyl groups of this compound, leading to good solubility.

  • Nonpolar Solvents: Solvents like hexane or toluene will primarily interact with the nonpolar phenyl rings and methylene bridge. The presence of the polar hydroxyl groups will likely limit solubility in highly nonpolar solvents.

  • Intermediate Polarity Solvents: Solvents like chloroform or acetone can interact with both the polar and nonpolar parts of the molecule, often resulting in moderate to good solubility.

The following diagram illustrates the potential interactions between this compound and different types of solvents.

Intermolecular Interactions of this compound cluster_solute This compound cluster_solvents Organic Solvents Solute C13H12O2 OH Hydroxyl Groups (Polar, H-Bonding) Solute->OH has Phenyl Phenyl Rings (Nonpolar, π-stacking) Solute->Phenyl has PolarSolvent Polar Solvents (e.g., Methanol) OH->PolarSolvent Strong Interaction (Hydrogen Bonding) NonpolarSolvent Nonpolar Solvents (e.g., Hexane) OH->NonpolarSolvent Weak Interaction Phenyl->PolarSolvent Weak Interaction Phenyl->NonpolarSolvent Favorable Interaction (van der Waals)

Caption: Interactions between this compound and solvents.

Qualitative Solubility Profile

SolventPolaritySolubility DescriptionSource(s)
MethanolPolarSlightly Soluble[3][4][5]
Dimethyl Sulfoxide (DMSO)PolarSlightly Soluble[1][3][4][5]
ChloroformNonpolarSlightly Soluble[1][3][4][5]

The term "slightly soluble" indicates that the compound does not dissolve to a large extent in these solvents at room temperature. For applications requiring higher concentrations, heating the mixture or choosing a different solvent may be necessary.

Comparative Analysis with Related Bisphenols

To gain further insight into the potential solubility of this compound, it is useful to examine the solubility of its isomers and other related bisphenols.

  • Bisphenol A (BPA): Extensive research has been conducted on the solubility of BPA in various organic solvents. It is readily soluble in alcohols, ketones (like acetone), and esters.[6][7][8] For example, the mole fraction solubility of BPA in methanol at 298.15 K is approximately 0.2.[8] Given the structural similarities, it is reasonable to expect this compound to exhibit a similar pattern of solubility, favoring polar protic and aprotic solvents.

  • 4,4'-Methylenediphenol (Bisphenol F): This isomer is reported to be soluble in ethanol, ether, and chloroform, and slightly soluble in DMSO.[9] One source provides a quantitative value for 4,4'-Methylenediphenol in DMSO as 55 mg/mL.[10] This suggests that the position of the hydroxyl groups (ortho vs. para) can influence the extent of solubility.

The slightly lower solubility reported for the 2,2'-isomer compared to the 4,4'-isomer in some solvents might be due to intramolecular hydrogen bonding between the two ortho-hydroxyl groups, which can reduce their availability to form hydrogen bonds with solvent molecules.

Experimental Determination of Solubility

For applications requiring precise knowledge of solubility, experimental determination is essential. The gravimetric method is a reliable and straightforward technique for measuring the solubility of a solid in a liquid.

Principle:

A saturated solution of the compound is prepared at a specific temperature. A known volume or mass of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solid solute is measured.

Materials and Equipment:
  • This compound (analytical grade)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance (±0.0001 g)

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Oven or vacuum desiccator

Step-by-Step Protocol:
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the chosen organic solvent. An excess is necessary to ensure that the solution becomes saturated.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) with constant agitation. This ensures that the dissolution process has reached equilibrium.

  • Sample Withdrawal and Filtration:

    • After equilibration, let the vial stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 5.00 mL) of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the solution through a syringe filter into a pre-weighed, dry vial. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Record the total mass of the vial containing the filtered saturated solution.

    • Place the vial in an oven at a temperature below the boiling point of the solvent and the melting point of the solute (melting point of this compound is 113-118 °C[3][4][5][11]) until the solvent has completely evaporated. A vacuum desiccator can also be used for gentle drying.

    • Once the solvent is removed, cool the vial to room temperature in a desiccator and weigh it.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final constant mass.

    • The solubility can be expressed in various units, such as g/100 mL or mol/L, using the initial volume of the sample and the molar mass of this compound (200.23 g/mol ).[2][3]

The following diagram outlines the workflow for this experimental protocol.

Workflow for Gravimetric Solubility Determination start Start step1 1. Add excess solute to solvent in a sealed vial. start->step1 step2 2. Equilibrate at constant temperature with agitation (24-48h). step1->step2 step3 3. Allow excess solid to settle. step2->step3 step4 4. Withdraw and filter a known volume of the supernatant. step3->step4 step5 5. Weigh the filtered solution. step4->step5 step6 6. Evaporate the solvent completely. step5->step6 step7 7. Weigh the remaining solid solute. step6->step7 step8 8. Calculate solubility (e.g., in g/100mL). step7->step8 end_node End step8->end_node

Caption: Experimental workflow for solubility determination.

Safety and Handling

When working with this compound and organic solvents, it is crucial to adhere to standard laboratory safety procedures.

  • This compound: This compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[1][3] Always handle it in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

  • Organic Solvents: Many organic solvents are flammable and may have their own specific health hazards. Always consult the Safety Data Sheet (SDS) for each solvent before use.

The compound is stable under recommended storage conditions (room temperature, inert atmosphere) but is incompatible with strong oxidizing agents.[1][3][4][5]

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and industry. While quantitative data is sparse, a theoretical understanding of its molecular structure allows for reasoned predictions of its behavior. It is expected to be most soluble in moderately polar to polar organic solvents that can effectively interact with its phenolic hydroxyl groups. The provided qualitative data indicates slight solubility in methanol, DMSO, and chloroform. For precise solubility values, a straightforward gravimetric determination protocol has been outlined. By combining theoretical knowledge, comparative analysis with related compounds, and empirical measurement, researchers can confidently select the optimal solvent systems for their work with this compound.

References

  • ChemBK. (2024, April 9). This compound.
  • ResearchGate. (n.d.). Solubility Behavior and Thermodynamic Analysis of Bisphenol A in 14 Different Pure Solvents.
  • ResearchGate. (n.d.). Determination and correlation of solubilities of bisphenol A in phenol, phenol+acetone, phenol+water and phenol+acetone+water.
  • ACS Publications. (2020, April 23). Solubility Behavior and Thermodynamic Analysis of Bisphenol A in 14 Different Pure Solvents. Journal of Chemical & Engineering Data.
  • American Chemical Society. (2020, April 23). Solubility Behavior and Thermodynamic Analysis of Bisphenol A in 14 Different Pure Solvents.
  • ResearchGate. (n.d.). The Solubility Behavior of Bisphenol A in the Presence of Surfactants.
  • OECD Existing Chemicals Database. (n.d.). 6,6'-DI-TERT-BUTYL-2,2'-METHYLENEDI-P-CRESOL CAS N°: 119-47-1.
  • PubChem. (n.d.). Bis(4-hydroxyphenyl)methane.
  • ALCOHALS, PHENOLS AND ETHERS. (n.d.).
  • Khan Academy. (2010, September 20). Alcohols, ethers, epoxides, sulfides | Organic chemistry. YouTube.
  • PubChem. (n.d.). 2,4'-Dihydroxydiphenylmethane.

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 2,2'-Methylenediphenol

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Methylenediphenol, an isomer of the widely recognized Bisphenol F, presents a unique structural motif with significant implications for supramolecular chemistry, materials science, and drug development. The spatial arrangement of its hydroxyl groups governs its hydrogen bonding capabilities, conformational flexibility, and ultimately its crystalline architecture. This guide provides a comprehensive technical overview of the methodologies and considerations integral to the complete crystal structure analysis of this compound. While a definitive publicly accessible crystal structure for the 2,2'-isomer remains to be deposited, this paper will navigate the essential experimental and computational workflows, utilizing the closely related and structurally characterized 4,4'-isomer as a practical exemplar for data interpretation and analysis. We will delve into the nuances of synthesis and crystallization, the intricacies of single-crystal X-ray diffraction, and the power of computational tools in elucidating intermolecular interactions and crystal packing.

Introduction: The Structural Significance of this compound

This compound, also known as ortho,ortho-bisphenol F, is a member of the dihydroxydiphenylmethane family.[1][2] Unlike its 4,4'- and 2,4'-isomers, the proximity of the two phenolic hydroxyl groups in the 2,2'-configuration introduces the potential for strong intramolecular hydrogen bonding, which can significantly influence its chemical reactivity, physical properties, and biological activity.[3] Understanding the three-dimensional arrangement of molecules in the solid state is paramount for predicting and controlling material properties such as solubility, stability, and bioavailability, which are critical parameters in drug development and materials science.

The crystal structure of a molecule provides the most definitive insight into its conformational preferences and the intricate network of non-covalent interactions that dictate its self-assembly into a crystalline lattice. This guide will serve as a detailed roadmap for researchers aiming to perform such an analysis on this compound or similar compounds.

Synthesis and Crystallization: The Gateway to a High-Quality Crystal Structure

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of this compound

A common synthetic route to this compound involves the acid-catalyzed condensation of phenol with formaldehyde.[4] Variations of this method aim to control the regioselectivity to favor the formation of the 2,2'-isomer over other isomers and polymeric byproducts.

Exemplary Synthetic Protocol:

  • Reaction Setup: A mixture of phenol and a suitable acid catalyst (e.g., oxalic acid) is heated.

  • Formaldehyde Addition: An aqueous solution of formaldehyde is added dropwise to the reaction mixture while maintaining the temperature.

  • Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound as a white to light yellow crystalline powder.[5]

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step in crystal structure analysis. It is an empirical science that requires patience and systematic exploration of various crystallization conditions.

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystal growth at the interface.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a reservoir of a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation.

For this compound, a starting point for crystallization experiments would involve dissolving the purified powder in a range of solvents of varying polarities (e.g., ethanol, methanol, acetone, toluene, or mixtures thereof) and employing the techniques described above.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The SC-XRD Workflow

The process of an SC-XRD experiment can be broken down into four main stages:

sc_xrd_workflow cluster_0 Experimental Setup cluster_1 Structure Determination cluster_2 Refinement & Validation crystal_selection Crystal Selection & Mounting data_collection Data Collection crystal_selection->data_collection X-ray Diffractometer data_processing Data Processing & Reduction structure_solution Structure Solution data_processing->structure_solution Phase Problem structure_refinement Structure Refinement structure_solution->structure_refinement Least-Squares Minimization validation Validation & Analysis structure_refinement->validation CIF File Generation

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a focused beam of X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group, and to integrate the intensities of the diffraction spots.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map of the molecule.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the fit and obtain the final, precise atomic coordinates and displacement parameters.

Case Study: Crystal Structure of 4,4'-Methylenediphenol (Bisphenol F)

In the absence of a public crystal structure for this compound, we will examine the crystallographic data for its isomer, 4,4'-Methylenediphenol, to illustrate the type of information obtained from a successful SC-XRD experiment. A published crystal structure of 4,4'-Methylenediphenol is available in the Cambridge Structural Database (CSD) under the deposition number 617707.

Table 1: Crystallographic Data for 4,4'-Methylenediphenol

ParameterValue
CCDC Deposition No.617707
Empirical FormulaC₁₃H₁₂O₂
Formula Weight200.23
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 11.453(2) Å, α = 90°b = 5.867(1) Å, β = 104.58(3)°c = 15.603(3) Å, γ = 90°
Volume1014.2(3) ų
Z4
Calculated Density1.311 Mg/m³

Data sourced from the Cambridge Crystallographic Data Centre.

Structural Analysis and Interpretation

Once the crystal structure is solved and refined, a detailed analysis is performed to understand the molecular conformation, intermolecular interactions, and overall crystal packing.

Molecular Conformation

The flexibility of the methylene bridge in methylenediphenol derivatives allows for a range of conformations. In the solid state, the molecule will adopt a conformation that represents a balance between intramolecular forces and the stabilizing effects of intermolecular interactions within the crystal lattice. For this compound, a key conformational feature would be the dihedral angles between the two phenyl rings and the potential for intramolecular hydrogen bonding between the closely positioned hydroxyl groups.

Intermolecular Interactions and Crystal Packing

The crystal packing of phenolic compounds is typically dominated by hydrogen bonding and π-π stacking interactions.

  • Hydrogen Bonding: The hydroxyl groups are excellent hydrogen bond donors and acceptors. In the crystal structure of 4,4'-Methylenediphenol, intermolecular O-H···O hydrogen bonds link the molecules into chains and networks. For the 2,2'-isomer, one would anticipate a competition between intramolecular and intermolecular hydrogen bonding, which would be a fascinating aspect of its crystal structure.

  • π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, further stabilizing the crystal lattice. The geometry of these interactions (e.g., face-to-face or offset) can be determined from the crystal structure.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal.[6][7] The Hirshfeld surface is mapped with properties such as dnorm (a normalized contact distance), which highlights regions of close intermolecular contacts.

hirshfeld_workflow cif_input CIF File Input hirshfeld_calc Hirshfeld Surface Calculation cif_input->hirshfeld_calc surface_mapping Map d_norm, Shape Index, etc. hirshfeld_calc->surface_mapping fingerprint_plot Generate 2D Fingerprint Plots surface_mapping->fingerprint_plot quant_analysis Quantitative Analysis of Contacts fingerprint_plot->quant_analysis

Figure 2: A simplified workflow for Hirshfeld surface analysis.

By analyzing the 2D fingerprint plots derived from the Hirshfeld surface, one can quantify the percentage contribution of different types of intermolecular contacts (e.g., H···H, O···H, C···H) to the overall crystal packing. This provides a detailed "fingerprint" of the intermolecular interactions.

The Role of Spectroscopic and Thermal Analysis

While SC-XRD provides the definitive solid-state structure, other analytical techniques are crucial for characterizing the bulk material and corroborating the crystallographic findings.

Table 2: Supporting Analytical Techniques

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Confirms the chemical structure and purity of the synthesized compound in solution.[4]
Infrared (IR) Spectroscopy Provides information about functional groups, particularly the O-H stretching frequency, which can indicate the presence and strength of hydrogen bonding.
Mass Spectrometry (MS) Confirms the molecular weight of the compound.
Differential Scanning Calorimetry (DSC) Determines the melting point and can be used to screen for polymorphism.
Powder X-ray Diffraction (PXRD) Provides a fingerprint of the crystalline phase of the bulk material, which can be compared to the pattern calculated from the single-crystal structure to confirm phase purity.

Conclusion and Future Outlook

The comprehensive crystal structure analysis of this compound is a critical step towards a deeper understanding of its solid-state properties and its potential applications. This guide has outlined the essential methodologies, from synthesis and crystallization to the detailed interpretation of crystallographic and computational data. While a public crystal structure for the 2,2'-isomer is not yet available, the principles and techniques described herein, exemplified by the analysis of its 4,4'-isomer, provide a robust framework for its future elucidation.

The determination of the crystal structure of this compound will undoubtedly reveal fascinating insights into the interplay of intramolecular and intermolecular forces in shaping its solid-state architecture. Such knowledge will be invaluable for the rational design of new materials and pharmaceutical formulations based on this versatile molecular scaffold.

References

  • Patra, G. K., & De, D. (2022). Synthesis, crystal structure, DFT studies, and Hirshfeld surface analysis of 2,2'-(((methylene-bis(4,1-phenylene))bis(azanylylidene))bis(methanylylidene))diphenol. European Journal of Chemistry, 13(1), 49-55. [Link]
  • Chemchart. (n.d.). This compound (2467-02-9, 1333-16-0).
  • CAS. (n.d.). Bis(2-hydroxyphenyl)methane.
  • PubChem. (n.d.). 2,4'-Dihydroxydiphenylmethane.
  • PubChem. (n.d.). Bisphenol S.
  • PubChem. (n.d.). bisphenol AF.
  • CCDC. (n.d.). Search - Access Structures.
  • CCDC. (2023).
  • PubChem. (n.d.). Bis(4-hydroxyphenyl)methane.
  • ResearchGate. (n.d.). Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base.
  • Khalilov, A. N., et al. (2023). Crystal structure and Hirshfeld surface analysis of 2,2′-[(3,5-di-tert-butyl-4-hydroxyphenyl)methanediyl]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one).
  • Rivera, A., et al. (2022). First hydrogen-bonded adduct of sterically hindered 2-tert-butyl-4-methylphenol (TBMP) with 1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane (TATD) via coupling of classical hydrogen bonds and C—H⋯π non-covalent interactions.
  • Abraham, M. H., et al. (2011). Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation. Physical Chemistry Chemical Physics, 13(28), 12844-12851. [Link]
  • Wang, Y., et al. (2023).
  • Vangheluwe, P., et al. (2012). Bis(2-hydroxy-3-tert-butyl-5-methyl-phenyl)-methane (bis-phenol) is a potent and selective inhibitor of the secretory pathway Ca2+ ATPase (SPCA1).
  • ResearchGate. (n.d.). Synthesis, Characterization, and Nanomaterials Generated from 6,6′-(((2-Hydroxyethyl)azanediyl)bis(methylene))bis(2,4-di- tert -butylphenol) Modified Group 4 Metal Alkoxides.
  • MDPI. (2023). Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters.
  • MDPI. (2023). Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-State NMR.
  • ResearchGate. (n.d.). 2-{(E)-[(2-Hydroxy-1-phenylethyl)imino]methyl}-4-[(E)-(4-methylphenyl)diazenyl]phenol.

Sources

In-Depth Technical Guide: Quantum Chemical Calculations for 2,2'-Methylenediphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2'-Methylenediphenol, also known as ortho,ortho-bisphenol F, is a member of the bisphenol family, a class of compounds widely used in the manufacturing of polycarbonate plastics and epoxy resins.[1][2] Unlike the more extensively studied bisphenol A (BPA), this compound presents a unique structural motif where two phenol rings are joined by a methylene bridge at the ortho positions.[1][3] This arrangement facilitates the formation of intramolecular hydrogen bonds between the hydroxyl groups of the adjacent phenolic rings, a feature that significantly influences its conformational flexibility, reactivity, and biological activity. Understanding the intricate quantum mechanical properties of this compound is crucial for researchers in drug development and materials science, particularly for designing novel compounds and assessing their potential environmental and physiological impacts.[2][4]

Quantum chemical calculations offer a powerful lens to investigate the electronic structure, stability, and reactivity of molecules like this compound at the atomic level.[5][6] By employing methods such as Density Functional Theory (DFT), we can elucidate the preferred conformations, analyze the strength of intramolecular interactions, and predict a wide array of molecular properties. This guide provides a comprehensive, in-depth protocol for performing such calculations, grounded in established theoretical principles and practical insights for achieving accurate and reliable results.

Theoretical Framework: Selecting the Right Computational Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like this compound, with its aromatic systems and potential for intramolecular hydrogen bonding, a careful selection is paramount.

The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost.[7][8] DFT methods calculate the electronic energy of a system based on its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction.

For phenolic compounds, a variety of DFT functionals have been benchmarked. The B3LYP functional, a hybrid functional that combines the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional, has been widely used and shown to provide reliable results for the geometries and energies of phenolic compounds.[9][10] For more accurate predictions of properties like reaction barriers or non-covalent interactions, which are crucial for studying the intramolecular hydrogen bonds in this compound, functionals from the Minnesota family, such as M06-2X, are often recommended.[11][12]

The Importance of the Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation. For systems containing atoms like oxygen and involving hydrogen bonding, it is crucial to use a basis set that can adequately describe the electron density far from the nucleus and the polarization of electron clouds.

Pople-style basis sets, such as the 6-311++G(d,p) basis set, are a common and effective choice.[12][13] Let's break down this nomenclature:

  • 6-311G : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is described by three basis functions, providing more flexibility.

  • ++G : The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for describing anions and weak, long-range interactions like hydrogen bonds.

  • (d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for the distortion of atomic orbitals, which is critical for accurately modeling chemical bonds.

Accounting for the Environment: Solvation Models

In many real-world scenarios, molecules are not in the gas phase but are surrounded by a solvent. The solvent can have a significant impact on the molecule's conformation and properties. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally efficient ways to account for these effects.[12][14] These models treat the solvent as a continuous dielectric medium, which is generally a good approximation for bulk solvent effects.

The Computational Workflow: A Step-by-Step Protocol

This section outlines a detailed, self-validating protocol for the quantum chemical investigation of this compound. This workflow is designed to ensure the reliability and reproducibility of the obtained results.

Step 1: Molecular Structure Preparation

The starting point for any calculation is the initial 3D structure of the molecule. This can be built using molecular modeling software such as GaussView, Avogadro, or ChemDraw.[15] It is important to start with a reasonable initial geometry, although the subsequent optimization step will refine this structure.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. This is a critical step, as all subsequent property calculations will be performed on this optimized geometry.

Protocol:

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.[16][17]

  • Method: Employ a DFT functional, for instance, B3LYP or M06-2X.

  • Basis Set: Use a basis set like 6-311++G(d,p).

  • Solvation: If solvent effects are being considered, include an implicit solvation model (e.g., SMD with water as the solvent).

  • Keywords: In the input file, specify the Opt keyword to perform a geometry optimization. It is also good practice to include the Freq keyword, which will automatically trigger a frequency calculation after the optimization is complete.

Step 3: Frequency Analysis

A frequency calculation serves two primary purposes:

  • Verification of the Minimum: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point, and further optimization is required.

  • Thermodynamic Properties: The frequency calculation provides thermodynamic data such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Protocol:

  • This calculation is typically performed concurrently with the geometry optimization by using the Opt Freq keywords in the input file.

  • Analyze the output to confirm the absence of imaginary frequencies. The vibrational frequencies can also be used to simulate the infrared (IR) spectrum of the molecule.

Step 4: Calculation of Molecular Properties

Once the optimized geometry is obtained and confirmed as a true minimum, a variety of molecular properties can be calculated. These calculations are typically single-point energy calculations performed on the optimized structure.

Key Properties to Investigate:

  • Electronic Properties:

    • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's chemical reactivity and kinetic stability.[8]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • Spectroscopic Properties:

    • NMR Chemical Shifts: Theoretical prediction of NMR spectra can aid in the interpretation of experimental data.

    • UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectrum.

  • Analysis of Intramolecular Hydrogen Bonding:

    • Atoms in Molecules (AIM) Theory: This analysis can be used to characterize the nature and strength of the intramolecular hydrogen bonds by analyzing the electron density at the bond critical points.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the donor-acceptor interactions associated with the hydrogen bonds.

Computational Workflow Diagram

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculation cluster_analysis Results & Analysis A 1. Build Initial 3D Structure (e.g., GaussView, Avogadro) B 2. Define Calculation Parameters - Method (e.g., B3LYP) - Basis Set (e.g., 6-311++G(d,p)) - Solvent Model (e.g., SMD) A->B Define Setup C 3. Geometry Optimization (Find lowest energy structure) B->C Run Calculation D 4. Frequency Analysis (Verify minimum, obtain thermochemistry) C->D Validate Structure E 5. Property Calculations (HOMO-LUMO, MEP, NMR, etc.) D->E Analyze Properties F 6. Advanced Analysis (AIM, NBO for H-bonding) E->F In-depth Study G 7. Data Interpretation & Visualization F->G Synthesize Findings

Caption: A generalized workflow for quantum chemical calculations of this compound.

Data Presentation and Interpretation

The output from quantum chemical calculations can be extensive. Presenting the key quantitative data in a structured format is essential for clear communication and comparison.

Table 1: Calculated Properties of this compound
PropertyGas PhaseWater (SMD)
Total Energy (Hartree) ValueValue
Dipole Moment (Debye) ValueValue
HOMO Energy (eV) ValueValue
LUMO Energy (eV) ValueValue
HOMO-LUMO Gap (eV) ValueValue
O-H···O Bond Distance (Å) ValueValue
O-H···O Bond Angle (degrees) ValueValue

Note: The "Value" placeholders should be replaced with the actual data obtained from the calculations.

Interpreting the Results
  • Conformational Analysis: The optimized geometry will reveal the most stable conformation of this compound. The key dihedral angles should be analyzed to understand the spatial arrangement of the two phenolic rings. The presence of a short O-H···O distance and a bond angle close to 180 degrees would be indicative of a strong intramolecular hydrogen bond.

  • Solvent Effects: Comparing the results from the gas phase and solvated calculations will highlight the influence of the environment. For instance, a polar solvent like water might stabilize conformations with a larger dipole moment.

  • Reactivity Descriptors: The HOMO-LUMO gap is a crucial parameter for assessing the molecule's reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. The MEP map will visually identify the sites most susceptible to electrophilic or nucleophilic attack.

Visualization of this compound

Caption: 2D representation of this compound with potential intramolecular hydrogen bonding.

Conclusion

This technical guide has provided a comprehensive framework for conducting quantum chemical calculations on this compound. By following the outlined workflow, from the careful selection of theoretical methods to the detailed analysis of the results, researchers can gain valuable insights into the structural, electronic, and reactive properties of this important molecule. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the computational results. As computational resources continue to grow, the application of these methods will undoubtedly play an increasingly vital role in the fields of drug discovery, materials science, and environmental chemistry, enabling the rational design of new molecules with desired properties and a deeper understanding of their behavior at the molecular level.

References

  • GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory. (n.d.). Ames Laboratory.
  • Korth, H.-G., de Heer, M. I., & Mulder, P. (2006). A DFT Study on Intramolecular Hydrogen Bonding in 2-Substituted Phenols: Conformations, Enthalpies, and Correlation with Solute Parameters. The Journal of Physical Chemistry A, 110(37), 10857–10865. [Link]
  • Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem. (n.d.). Q-Chem.
  • Quantum Chemistry Toolbox from RDMChem - Maplesoft. (n.d.). Maplesoft.
  • Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. (n.d.). Schrödinger.
  • List of quantum chemistry and solid-state physics software - Wikipedia. (2023, December 29). Wikipedia.
  • A computational assay for identifying millet-derived compounds that antagonize the interaction between bisphenols and estrogen-related receptor gamma - PubMed Central. (2023, November 29). National Center for Biotechnology Information.
  • Banerjee, S., Periyasamy, G., & Pati, S. K. (2014). Formation Mechanism and Possible Stereocontrol of Bisphenol A Derivatives: A Computational Study. The Journal of Physical Chemistry B, 118(35), 10353–10362. [Link]
  • Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (2023, July 13). MDPI.
  • A DFT Study on Intramolecular Hydrogen Bonding in 2-Substituted Phenols: Conformations, Enthalpies, and Correlation with Solute Parameters | Request PDF - ResearchGate. (2006, August 1). ResearchGate.
  • Computational Methods for Study of Hydrogen Bonding Between Phenol Derivatives with Ethanol. (2011). Asian Journal of Chemistry, 23(2), 879–882.
  • A Statistically Supported Antioxidant Activity DFT Benchmark—The Effects of Hartree–Fock Exchange and Basis Set Selection on Accuracy and Resources Uptake | Request PDF - ResearchGate. (2022, January 1). ResearchGate.
  • A computational assay for identifying millet-derived compounds that antagonize the interaction between bisphenols and estrogen-related receptor gamma - Frontiers. (2023, November 29). Frontiers.
  • Formation Mechanism and Possible Stereocontrol of Bisphenol A Derivatives: A Computational Study - Figshare. (2014, August 6). Figshare.
  • This compound - ChemBK. (2024, April 9). ChemBK.
  • Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds - PMC - NIH. (2016, May 18). National Center for Biotechnology Information.
  • Functionals and Basis sets used in DFT calculations. | Download Table - ResearchGate. (n.d.). ResearchGate.
  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022, December 1). ResearchGate.
  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022, December 6). MDPI.
  • Computational study of bisphenol A adsorption on reduced graphene oxide: interactions, energies, pH effects, and adsorption mechanisms | Request PDF - ResearchGate. (2025, April 1). ResearchGate.
  • An accurate approach for computational pKa determination of phenolic compounds. (2022, January 1). ARCA.
  • Calculated pKa for phenol derivatives with 6-311G+dp basis set. - ResearchGate. (n.d.). ResearchGate.
  • Quantum Mechanical Studies on the Mode of Hydrogen Bonding, Stability and Molecular Conformations of Phenol-Water Complexes - Scirp.org. (2015, January 1). SCIRP.
  • Quantum chemical parameters predict phenol derivatives' MIC. (2024, July 28). AlphaGalileo.
  • Computational study on the molecular conformations of phenolic compounds | Request PDF. (2021, January 1). ResearchGate.
  • Fragments in Phenol Dimer - YouTube. (2016, January 19). YouTube.
  • Hydrogen Bonding and Density Functional Calculations: The B3LYP Approach as the Shortest Way to MP2 Results | The Journal of Physical Chemistry A - ACS Publications. (1998, October 1). ACS Publications.
  • Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView - YouTube. (2025, May 15). YouTube.
  • Any tutorial for Gaussian software? - ResearchGate. (2016, May 17). ResearchGate.
  • Defining fragments of Phenol Dimer with GaussView | Exploring Chemistry 3rd edition. (n.d.). Exploring Chemistry.
  • This compound (2467-02-9, 1333-16-0). (n.d.). Chemchart.
  • Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided” | The Journal of Physical Chemistry A - ACS Publications. (2021, July 15). ACS Publications.
  • How to do Batch Calculation in Gaussian 09W or G16 - YouTube. (2024, May 9). YouTube.
  • Fault-tolerant Quantum Chemical Calculations with Improved Machine-Learning Models - arXiv. (2024, August 1). arXiv.

Sources

A Technical Guide to 2,2'-Bisphenol F: From Synthetic Origins to Analytical Differentiation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bisphenol F (BPF), a prominent substitute for Bisphenol A (BPA), is not a single entity but typically a mixture of three positional isomers. Among these, 2,2'-bisphenol F (ortho, ortho-bisphenol F) possesses unique reactivity that significantly influences the properties of resulting polymers, such as epoxy resins. This guide provides an in-depth exploration of the history, synthesis, and analytical characterization of 2,2'-bisphenol F. We will delve into the mechanistic principles of its formation, strategies for enriching its yield, and the chromatographic techniques essential for its differentiation and quantification. This document is intended for researchers and professionals in materials science and drug development who require a deep technical understanding of this specific bisphenol isomer.

Introduction: The Rise of Bisphenol F Isomers

The widespread industrial use of bisphenols began with Bisphenol A (BPA), a key monomer in the production of polycarbonate plastics and epoxy resins.[1] The first synthesis of BPA was reported in 1891, with its commercial importance surging in the 1950s.[2] However, growing concerns over the endocrine-disrupting potential of BPA spurred the search for alternatives.[3][4] Bisphenol F (BPF), in which the two phenol rings are linked by a methylene bridge instead of an isopropylidene group, emerged as a primary substitute.[5]

BPF is utilized in the manufacturing of epoxy resins, industrial flooring, adhesives, and coatings for food and beverage cans.[3][5] Unlike the synthesis of BPA from phenol and acetone which yields a single primary product, the synthesis of BPF from phenol and formaldehyde results in a mixture of isomers: 4,4'-dihydroxydiphenylmethane (p,p-BPF), 2,4'-dihydroxydiphenylmethane (o,p-BPF), and 2,2'-dihydroxydiphenylmethane (o,o-BPF).[6] The ratio of these isomers is critical as it dictates the physical and chemical properties of the final BPF-based products.[7] The 2,2'-(ortho, ortho) isomer, in particular, is known for its higher reactivity, which can accelerate the curing speed of epoxy resins.[7] This guide focuses specifically on the history, synthesis, and analysis of this ortho, ortho isomer.

The Genesis of 2,2'-Bisphenol F: A Story of Controlled Synthesis

The history of 2,2'-bisphenol F is intrinsically linked to the broader history of BPF synthesis. The core reaction is an acid-catalyzed hydroxyalkylation of phenol with formaldehyde.[6] The electrophilic substitution can occur at either the ortho or para position relative to the hydroxyl group on the phenol molecule, leading to the formation of the three isomers.

The initial challenge in the production of BPF was not its discovery, but the control of this isomer distribution. Early synthetic methods often produced mixtures with low proportions of the desired 2,2'-isomer.[7] The significance of controlling this ratio became apparent in the context of epoxy resin manufacturing, where a consistent and predictable curing profile is essential. It is generally accepted that a 2,2'-isomer content between 6% and 25% provides an optimal balance, accelerating curing without causing it to become incomplete.[7] Consequently, the "discovery" of ortho, ortho-bisphenol F is best understood as the evolution of synthetic methodologies designed to selectively increase its yield.

G P Phenol pp 4,4'-BPF (p,p') P->pp op 2,4'-BPF (o,p') P->op oo 2,2'-BPF (o,o') P->oo F Formaldehyde F->pp F->op F->oo C Acid Catalyst (e.g., H₃PO₄) C->pp Catalysis C->op Catalysis C->oo Catalysis

Caption: General synthesis of Bisphenol F isomers.

Methodologies for Enriching Ortho, Ortho-Bisphenol F

The key to increasing the proportion of the 2,2'-isomer lies in manipulating the reaction conditions to favor substitution at the ortho position of the phenol ring. This is typically achieved through a multi-step process under carefully controlled pH and temperature.

Causality of Experimental Choices
  • Weakly Acidic First Step: The reaction is initiated under weakly acidic conditions (pH 2-3). This protonates the formaldehyde, forming a carbocation that is reactive enough to attack the electron-rich phenol ring. However, the conditions are mild enough to prevent rapid, uncontrolled polymerization and favor the formation of hydroxymethylphenol intermediates.

  • Temperature Control: The initial reaction temperature is kept moderate (e.g., 70°C). Higher temperatures would increase the reaction rate but could lead to a less selective formation of isomers and the production of unwanted byproducts.

  • Strongly Acidic Second Step: After the initial formation of intermediates, a larger amount of acid catalyst (e.g., phosphoric acid) is added. This significantly lowers the pH and promotes the condensation reaction between the hydroxymethylphenols and another phenol molecule to form the methylene bridge of BPF. This two-step approach provides greater control over the final isomer distribution.[7]

Representative Experimental Protocol: Two-Step Synthesis

The following protocol is adapted from methodologies designed to achieve a high ortho-isomer content.[7]

Materials:

  • Phenol (molten)

  • Formaldehyde solution (37% w/w)

  • Phosphoric acid (65% w/w)

  • Nitrogen gas supply

  • Three-necked flask equipped with a stirrer, thermometer, and dropping funnel

Procedure:

  • Step 1: Initial Reaction:

    • Charge 1080g of molten phenol into the three-necked flask under a nitrogen atmosphere.

    • Begin stirring and add 65% phosphoric acid dropwise to adjust the pH of the phenol to 2.0.

    • Heat the mixture to 70°C ± 2°C.

    • Add 40g of 37.2% formaldehyde solution dropwise over a period of 1 hour.

    • Maintain the reaction temperature at 70°C for 1.5 hours after the addition is complete.

  • Step 2: Condensation and Isomer Control:

    • Cool the reaction mixture to 60°C ± 2°C.

    • Add 100g of 65% phosphoric acid solution to the flask.

    • Add 12g of 37.2% formaldehyde solution dropwise over a period of 30 minutes.

    • Maintain the reaction temperature at 60°C for 2 hours to complete the reaction.

  • Work-up and Isolation:

    • Terminate the reaction and allow the mixture to settle, separating the organic phase from the phosphoric acid phase.

    • Neutralize the organic phase with a suitable base (e.g., sodium hydroxide solution).

    • Wash the organic phase with water to remove salts.

    • Recover unreacted phenol via distillation under reduced pressure to obtain the final Bisphenol F product, enriched in the 2,2'-isomer.

Analytical Characterization and Isomer Differentiation

Due to the structural similarity of the BPF isomers, their separation and quantification represent a significant analytical challenge. High-performance liquid chromatography (HPLC) and gas chromatography (GC), both typically coupled with mass spectrometry (MS), are the primary techniques employed.[8]

Chromatographic Separation

The elution order of the isomers is dependent on the chromatographic technique used, a critical detail for accurate identification.[8][9]

  • HPLC-MS: Under typical reversed-phase HPLC conditions (e.g., using a C18 column), the elution order is generally: p,p'-BPFo,p'-BPFo,o'-BPF .[8][9] The ortho, ortho isomer is the last to elute.

  • GC-MS: In contrast, under GC conditions, a reverse elution order is observed: o,o'-BPFo,p'-BPFp,p'-BPF .[8][9]

This inversion in elution order is a key characteristic used for unambiguous isomer identification.

IsomerHPLC Elution OrderGC Elution Order
p,p'-Bisphenol F 1st3rd
o,p'-Bisphenol F 2nd2nd
o,o'-Bisphenol F 3rd1st
Table 1: Comparative Elution Order of BPF Isomers.[8][9]
Protocol: Isomer Analysis by HPLC-MS

This protocol provides a general framework for the analysis of BPF isomers.[8]

Instrumentation:

  • HPLC system with a gradient pump and autosampler

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm particle size)

  • Mass spectrometer with an appropriate ionization source (e.g., ESI or APCI)

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • BPF isomer standards

Procedure:

  • Sample Preparation: Prepare standards and samples in a suitable solvent (e.g., acetonitrile/water).

  • Chromatographic Conditions:

    • Set column temperature to 35°C.

    • Set flow rate to 0.3 mL/min.

    • Apply a linear gradient starting from 30% B, increasing to 65% B over 25 minutes.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in a suitable mode (positive or negative ion) to detect the molecular ions or characteristic fragment ions of the BPF isomers.

    • Identify peaks based on their retention times relative to known standards and confirm identity using their mass-to-charge ratio and fragmentation patterns.

G cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_detection MS Detection S BPF Isomer Mixture P Dissolve in Acetonitrile/Water S->P I Inject onto C18 Column P->I G Gradient Elution (H₂O/ACN) I->G D Mass Spectrometer G->D R Identify Isomers by Retention Time & m/z D->R

Caption: Analytical workflow for BPF isomer differentiation.

Conclusion and Future Outlook

The history of ortho, ortho-bisphenol F is not one of a singular discovery but of a gradual mastery over chemical synthesis and analysis. Driven by the material needs of the polymer industry, researchers developed multi-step synthetic routes to control the isomer ratio in the production of Bisphenol F, thereby tailoring the properties of materials like epoxy resins. The ability to selectively enrich the 2,2'-isomer and analytically verify its concentration using advanced chromatographic techniques like HPLC-MS and GC-MS represents a significant advancement in materials science. As the search for safer and more effective industrial monomers continues, the lessons learned from controlling the isomeric purity of Bisphenol F will undoubtedly inform the development of next-generation materials.

References

  • 2,2'-Biphenol - Wikipedia. Wikipedia. URL: https://en.wikipedia.org/wiki/2,2%27-Biphenol
  • 2,2'-Biphenol synthesis. ChemicalBook. URL: https://www.chemicalbook.com/synthesis/product_cas_1806-29-7.htm
  • CN102070409A - Preparation method of bisphenol F with high ortho-position isomer content. Google Patents. URL: https://patents.google.
  • Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS—comment on the published data. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7817551/
  • Bisphenol F Synthesis from Formaldehyde and Phenol over Zeolite Y Extrudate Catalysts in a Catalyst Basket Reactor and a Fixed-Bed Reactor. MDPI. URL: https://www.mdpi.com/2073-4344/14/9/764
  • Determination of bisphenol F diglycidyl ether and related compounds by high-performance liquid chromatography/mass spectrometry. ResearchGate. URL: https://www.researchgate.
  • CN1160704A - Synthesis technology of bisphenol F. Google Patents. URL: https://patents.google.
  • Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS—comment on the published data. ResearchGate. URL: https://www.researchgate.
  • Determination and Occurrence of Bisphenol A, Bisphenol A Diglycidyl Ether, and Bisphenol F Diglycidyl Ether, Including Their Hydrolysis and Chlorohydroxy Derivatives, in Canned Fish. Czech Journal of Food Sciences. URL: https://www.agriculturejournals.cz/publicFiles/53_2004-CJFS.pdf
  • History of BPA. Packaging Digest. URL: https://www.packagingdigest.com/plastics-resin/history-bpa
  • Bisphenol A, S, & F Analyzed with HPLC - AppNote. MicroSolv. URL: https://www.microsolvtech.com/appnote-329-bisphenol-a-s-f-analyzed-with-hplc
  • Bisphenol A - Wikipedia. Wikipedia. URL: https://en.wikipedia.org/wiki/Bisphenol_A
  • Synthesis of bisphenol F. ResearchGate. URL: https://www.researchgate.
  • Bisphenol F - Wikipedia. Wikipedia. URL: https://en.wikipedia.org/wiki/Bisphenol_F
  • Bisphenol F – Knowledge and References. Taylor & Francis. URL: https://www.taylorfrancis.com/chapters/mono/10.1201/9781003248105-1/bisphenol-f-robert-phalen-howard-maibach
  • Evaluating the Effects of Bisphenols F and S with Respect to Bisphenol A on Primordial Germ Cell Migration in Zebrafish (Danio rerio) Embryos Using Immunofluorescence Microscopy. Fisher Digital Publications. URL: https://fisherpub.sjf.edu/ajur/vol16/iss3/5/
  • Comparative study of the endocrine-disrupting activity of bisphenol A and 19 related compounds. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Comparative-study-of-the-endocrine-disrupting-of-Kitamura-Suzuki/567f8c14828b075e054452059345c22538f8f2b1
  • bisphenol F – An Overview. Taylor & Francis. URL: https://www.taylorfrancis.com/topics/engineering-and-technology/chemical-engineering/bisphenol-f-TCEM1550109

Sources

An In-Depth Technical Guide to the Molecular Properties of 2,2'-Methylenediphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2'-Methylenediphenol, an organic compound belonging to the diphenylmethane class, serves as a crucial building block and reference compound in polymer chemistry, material science, and toxicological research.[1] Systematically identified by its Chemical Abstracts Service (CAS) number 2467-02-9 , it is a specific isomer of Bisphenol F, characterized by the ortho-ortho orientation of its hydroxyl groups.[1][2][3][4] This structural arrangement imparts distinct chemical and physical properties compared to its isomers, such as the more commonly referenced 4,4'-Methylenediphenol. This guide provides a focused examination of the fundamental molecular characteristics of this compound, detailing its chemical formula, elemental composition, and the precise calculation of its molecular weight, offering a foundational resource for researchers and drug development professionals.

Section 1: Molecular Identity and Nomenclature

Accurate identification is paramount in scientific research. This compound is known by several synonyms, which frequently appear in literature and chemical databases. Understanding this nomenclature is key to navigating existing research and sourcing materials. The primary distinction from other Bisphenol F isomers is the attachment position of the hydroxyl (-OH) groups on the phenol rings relative to the central methylene bridge. In the 2,2' isomer, both hydroxyl groups are in the ortho position.[5]

Identifier Type Identifier
IUPAC Name 2-[(2-hydroxyphenyl)methyl]phenol[3][5]
Common Synonyms 2,2'-Bisphenol F, Bis(2-hydroxyphenyl)methane, 2,2'-Dihydroxydiphenylmethane[3][4][5]
CAS Number 2467-02-9[1][2][3][4]
EC Number 219-578-2[4]
ChEBI ID CHEBI:34207[3]

Section 2: Chemical Formula and Elemental Composition

The molecular formula provides a definitive count of each type of atom within a single molecule of the compound. This information is the basis for determining its molecular weight and understanding its stoichiometric relationships in chemical reactions.

The molecular formula for this compound is C₁₃H₁₂O₂ .[1][2][3][6][7]

This formula indicates that each molecule is composed of:

  • Thirteen Carbon (C) atoms

  • Twelve Hydrogen (H) atoms

  • Two Oxygen (O) atoms

The elemental composition is summarized below.

Element Symbol Number of Atoms
CarbonC13
HydrogenH12
OxygenO2

Section 3: Molecular Weight Determination

The molecular weight (or molar mass) is a critical parameter, essential for quantitative analysis and experimental design, such as preparing solutions of a specific molarity. It is calculated by summing the atomic weights of all atoms in the molecular formula.

Methodology for Calculation

The calculation is a self-validating process based on internationally accepted standard atomic weights of the constituent elements. The atomic weights used here are standard values provided by the International Union of Pure and Applied Chemistry (IUPAC).

  • Carbon (C):

    • Atomic Weight: ~12.011 u

    • Contribution: 13 atoms × 12.011 u/atom = 156.143 u

  • Hydrogen (H):

    • Atomic Weight: ~1.008 u

    • Contribution: 12 atoms × 1.008 u/atom = 12.096 u

  • Oxygen (O):

    • Atomic Weight: ~15.999 u

    • Contribution: 2 atoms × 15.999 u/atom = 31.998 u

  • Total Molecular Weight:

    • Sum: 156.143 + 12.096 + 31.998 = 200.237 u

This calculated value, often rounded for practical use, aligns with the figures published in numerous chemical databases and supplier specifications. Minor variations in reported values (e.g., 200.23 vs. 200.24) typically arise from differences in the precision of the atomic weights used in the calculation.[2][3][6][7]

Parameter Value Source
Molecular Weight 200.23 g/mol [2][7]
Molecular Weight 200.24 g/mol [3][6]
Monoisotopic Mass 200.083729621 u[2]
Exact Mass 200.233 u[4]

Section 4: Molecular Structure Visualization

The arrangement of atoms and bonds dictates the molecule's chemical reactivity, steric profile, and physical properties. This compound consists of two phenol rings linked by a methylene (-CH₂-) group. The hydroxyl (-OH) functional groups are located on the carbon atoms adjacent (in the ortho position) to the methylene bridge.

Figure 1: 2D chemical structure of this compound (C₁₃H₁₂O₂).

Conclusion

The fundamental molecular properties of this compound are defined by its molecular formula, C₁₃H₁₂O₂, and a corresponding molecular weight of approximately 200.23 g/mol .[2][7] Its identity, confirmed by CAS number 2467-02-9, and its specific ortho-ortho isomeric structure are critical data points for its application in scientific research. This guide provides the core, verifiable data essential for any professional working with this compound.

References

  • ChemBK. This compound. [Link]
  • LabNetwork. This compound (2467-02-9, 1333-16-0). [Link]

Sources

Environmental fate and transport of 2,2'-Methylenediphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Environmental Fate and Transport of 2,2'-Methylenediphenol

Foreword: A Senior Application Scientist's Perspective

In the field of environmental science and drug development, understanding the complete lifecycle of a chemical is paramount. It is not enough to know a compound's primary function; we must rigorously investigate its journey and ultimate fate when released into the environment. This guide is structured to provide a comprehensive understanding of this compound, an analogue of Bisphenol F. We will move from its fundamental physicochemical properties—the very factors that dictate its behavior—to the complex interplay of degradation, transport, and accumulation processes in the environment. The methodologies presented herein are not merely recipes but are framed as self-validating systems, designed to produce robust and trustworthy data. This document is intended for the discerning researcher who seeks not just to measure, but to understand the underlying mechanisms governing a compound's environmental destiny.

Introduction to this compound

This compound, also known as bis(2-hydroxyphenyl)methane, is an organic compound with the molecular formula C₁₃H₁₂O₂.[1][2] It is a lesser-known ortho-ortho isomer of Bisphenol F (BPF), a class of compounds used in the manufacturing of high-performance polymers, epoxy resins, and polycarbonates.[2][3][4] As scrutiny of Bisphenol A (BPA) has intensified due to its endocrine-disrupting properties, attention has shifted to its analogues, including BPF isomers.[2][5] The release of these compounds into the environment can occur during production, use, and disposal of consumer products.[5] Therefore, a thorough understanding of the environmental persistence, mobility, and transformation of this compound is critical for a complete ecological risk assessment.

Physicochemical Properties: The Foundation of Environmental Behavior

A compound's intrinsic properties are the primary determinants of its environmental partitioning and reactivity. The selection of analytical methods and the prediction of fate processes are directly informed by this foundational data. For instance, a compound's solubility and vapor pressure dictate its distribution between water and air, while its octanol-water partition coefficient provides insight into its potential for bioaccumulation.

PropertyValueSource
Molecular Formula C₁₃H₁₂O₂[1][3][4]
Molar Mass 200.23 g/mol [1][2][4]
Appearance White to off-white or peach-colored solid/powder[2][3][4]
Melting Point 113-118 °C[1][2][3]
Boiling Point 363-365 °C (at 758 Torr)[3]
Solubility Slightly soluble in chloroform, DMSO, and methanol[2][3]
Octanol-Water Partition Coefficient (log Kow) 2.91 (for 4,4'-isomer)[6]
Predicted pKa 9.81 ± 0.30[3][4]

Note: Some experimental values, like log Kow, are reported for the more common 4,4'-isomer of Bisphenol F but serve as a reasonable estimate for the 2,2'-isomer due to structural similarity.

Environmental Fate: Degradation and Transformation Pathways

The "fate" of a chemical refers to the transformations it undergoes in the environment.[7][8] These processes determine its persistence and the formation of potential daughter products, which may have their own toxicological profiles. Degradation can be broadly categorized into abiotic (non-biological) and biotic (biological) pathways.

Abiotic Degradation

Abiotic degradation involves the breakdown of a compound through chemical or physical processes, such as hydrolysis and photolysis.[9]

  • Hydrolysis: this compound lacks functional groups that are susceptible to hydrolysis under typical environmental conditions (pH 5-9).[6] Therefore, this pathway is not considered a significant fate process.

  • Photolysis: In sunlit surface waters, phenolic compounds can undergo sensitized photo-oxidation by reacting with photochemically produced hydroxyl (•OH) and peroxy (ROO•) radicals.[6] The estimated atmospheric half-life for the related methylenediphenyl diisocyanate (MDI) via reaction with OH radicals is approximately one day, suggesting that atmospheric photolysis could be a relevant degradation pathway if the compound partitions to air.[10]

  • Biologically-Mediated Abiotic Degradation (BMAD): A critical but often overlooked pathway is the oxidation by naturally occurring minerals, which can be produced by microbial activity. Bisphenols are susceptible to oxidative degradation by manganese(IV)-oxide (MnO₂).[11][12] Bacteria that oxidize Mn(II) to MnO₂ can create reactive mineral surfaces that then abiotically degrade the compound, a process known as BMAD.[11][12][13] Studies have shown that the presence of Mn(II)-oxidizing bacteria significantly enhances the degradation of BPA compared to controls without manganese.[11][12]

Biotic Degradation

Biodegradation is the breakdown of organic matter by microorganisms and is often the most significant pathway for the removal of organic pollutants from the environment.[14]

Studies on the more common 4,4'-isomer of Bisphenol F (BPF) provide valuable insights. BPF is generally considered to be more readily biodegradable than BPA under both aerobic and anaerobic conditions.[15][16] For example, one study found that in river water, BPF was more biodegradable than BPA, BPE, BPB, and BPS under aerobic conditions.[16] Another study using seawater microcosms also concluded that BPF is more biodegradable than BPA.[15]

A key biodegradation pathway for BPF has been elucidated in Sphingobium yanoikuyae strain FM-2.[14] This pathway provides a strong hypothetical model for the degradation of this compound.

  • Initial Hydroxylation: The process begins with the hydroxylation of the bridging methylene carbon to form bis(4-hydroxyphenyl)methanol.

  • Oxidation: This intermediate is then oxidized to form 4,4'-dihydroxybenzophenone.

  • Baeyer-Villiger Monooxygenase Action: The benzophenone intermediate undergoes a Baeyer-Villiger reaction, inserting an oxygen atom to form an ester, 4-hydroxyphenyl 4-hydroxybenzoate.

  • Ester Hydrolysis: The ester is cleaved to yield 4-hydroxybenzoate and hydroquinone, which are common intermediates that can be readily funneled into central metabolic pathways and mineralized.[14]

BPF_Degradation_Pathway

Environmental Transport and Mobility

"Transport" refers to the movement of contaminants through and between environmental compartments like soil, water, and air.[7][17]

Environmental_Transport Source Source (Industrial Discharge, Leaching) Water Water Source->Water Soil Soil Source->Soil Water->Soil Deposition Sorption Air Air Water->Air Volatilization Degradation Degradation Water->Degradation Bioaccumulation Bioaccumulation Water->Bioaccumulation Soil->Water Runoff Leaching Soil->Degradation Air->Water Deposition

Mobility in Soil and Sediment

The mobility of an organic compound in soil is primarily governed by its tendency to sorb to soil particles, particularly organic matter and clay minerals.[18] The organic carbon-water partition coefficient (Koc) is a key parameter used to predict this behavior.

Using estimation methods, the Koc for the related 4,4'-BPF is estimated to be approximately 15,000.[6] A Koc value of this magnitude suggests that the compound is expected to be immobile in soil.[6] This has significant implications:

  • Low Leaching Potential: The compound will be strongly retained in the upper soil layers, with a low probability of leaching into groundwater.

  • High Persistence in Soil/Sediment: While immobility prevents migration, it also means the compound will be concentrated in the soil or sediment phase, where it may persist until degraded. Sediments can act as a long-term sink and a potential source of future exposure.[13]

  • Importance of Runoff: Transport is more likely to occur via erosion and runoff of contaminated soil particles rather than through dissolution in water.

Transport in Water

Once in the aquatic environment, the compound's fate is governed by its solubility, sorption to suspended solids and sediments, and degradation. Given its high Koc, this compound is expected to partition significantly from the water column to suspended particles and bottom sediments. This reduces the concentration available in the dissolved phase for aquatic organisms but concentrates the pollutant in benthic zones.

Volatilization and Atmospheric Transport

Due to its high boiling point and low vapor pressure, this compound is not expected to volatilize significantly from water or soil surfaces. Atmospheric transport is therefore considered a minor pathway.[10] Any compound that does enter the atmosphere is expected to degrade relatively quickly via photo-oxidation.[10]

Bioaccumulation Potential

Bioaccumulation refers to the net accumulation of a chemical by an organism from all sources, including water, food, and sediment. The bioconcentration factor (BCF), which measures uptake from water alone, is often used as an indicator.

Experimental data for the 4,4'-isomer of BPF in carp showed a BCF ranging from 3.8 to 18.[6] According to standard classification schemes, these values suggest a low potential for bioconcentration in aquatic organisms.[6] However, it is crucial to consider that some bisphenol analogues with higher log Kow values have shown the potential to biomagnify in food webs.[19] While the risk for this compound appears low based on BCF data for its isomer, a full assessment should consider trophic transfer, especially in sediment-dwelling organisms that may have high exposure.

Experimental Methodologies

To produce reliable data, experimental protocols must be robust, incorporating quality control measures that validate the results. Here, we detail a standard workflow for the analysis of this compound in a sediment matrix.

Workflow for Sediment Analysis

Sediment_Analysis_Workflow A A B B A->B C C B->C D D C->D E E D->E F F E->F G G F->G H H G->H I I H->I J J I->J K K J->K

Protocol: Quantification in Sediment via HPLC

This protocol is a composite method based on established procedures for analyzing bisphenols in environmental solids.[20][21]

Objective: To quantify the concentration of this compound in a sediment sample.

Principle (Self-Validation): The method's accuracy and reliability are ensured through the use of a calibration curve for external standard quantification, a matrix spike to determine recovery and matrix effects, and a procedural blank to check for contamination.

Materials:

  • Sediment sample, dried and sieved

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • This compound analytical standard

  • Solid Phase Extraction (SPE) cartridges (e.g., Carbon or C18)

  • Ultrasonic bath, centrifuge, rotary evaporator

  • HPLC system with UV or Fluorescence detector

Procedure:

  • Preparation of Standards:

    • Prepare a 1000 mg/L stock solution of this compound in methanol.

    • From the stock, create a series of calibration standards in the mobile phase (e.g., 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 mg/L). This range must bracket the expected sample concentrations.

  • Sample Preparation and Extraction:

    • Weigh 5.0 g (± 0.01 g) of dried sediment into three separate 50 mL glass centrifuge tubes: Sample, Matrix Spike, and Procedural Blank.

    • To the "Matrix Spike" tube, add a known amount of the stock standard (e.g., to achieve a final concentration of 1 mg/kg).

    • The "Procedural Blank" tube contains no sediment but is carried through all subsequent steps.

    • Add 20 mL of methanol to the "Sample" and "Matrix Spike" tubes.

    • Place the tubes in an ultrasonic bath for 15 minutes to extract the analyte from the sediment matrix.[20]

    • Centrifuge the tubes at 3000 rpm for 10 minutes. Carefully decant the methanol supernatant into a clean vial. Repeat the extraction on the pellet with another 10 mL of methanol and combine the supernatants.

  • Sample Cleanup (Solid-Phase Extraction):

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Pass the combined methanol extract through the SPE cartridge.

    • Wash the cartridge to remove interferences (e.g., with a water/methanol mixture).

    • Elute the target analyte from the cartridge using an appropriate solvent (e.g., dichloromethane/methanol).[20]

  • Analysis:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen or using a rotary evaporator.

    • Reconstitute the residue in a precise volume (e.g., 1.0 mL) of the HPLC mobile phase.

    • Analyze the calibration standards to generate a linear calibration curve (Concentration vs. Area Response, requiring R² > 0.999).

    • Inject the prepared extracts (Sample, Matrix Spike, Blank) into the HPLC system.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase (e.g., 25 cm x 4.6 mm)

      • Mobile Phase: Isocratic or gradient elution with Acetonitrile/Water

      • Flow Rate: 1.0 mL/min

      • Detector: UV at 274 nm or Fluorescence (if derivatized or naturally fluorescent)[22]

  • Data Validation and Calculation:

    • Confirm that no target analyte is detected in the procedural blank.

    • Calculate the concentration in the sample using the calibration curve.

    • Calculate the percent recovery from the matrix spike: Recovery (%) = ([Spiked Sample Conc. - Unspiked Sample Conc.] / Spiked Conc.) * 100. A recovery between 80-120% is typically considered acceptable.

Conclusion and Future Outlook

The available evidence, largely extrapolated from its close isomer 4,4'-Bisphenol F, suggests that this compound is a compound of low mobility and low bioaccumulation potential. Its primary environmental sinks are likely to be soil and sediment, where it will bind strongly to organic matter. The most significant removal mechanism is expected to be biodegradation, which appears to proceed more readily than for the more-studied BPA.

However, this guide also highlights critical data gaps. Direct experimental data on the soil sorption (Koc), biodegradability, and aquatic toxicity of the 2,2'-isomer are needed to move beyond inference. As industries continue to seek alternatives to BPA, the environmental profiles of all isomers and analogues must be rigorously established to avoid regrettable substitutions. The methodologies outlined here provide a framework for generating the high-quality, validated data required for sound environmental stewardship.

References

  • This compound - ChemBK. (2024). ChemBK. [Link]
  • Analytical Methods PAPER. (n.d.). RSC Publishing. [Link]
  • Element 2: Environmental Fate and Transport. (n.d.).
  • Ballesteros, O., et al. (2016). Analytical methods for the determination of mixtures of bisphenols and derivatives in human and environmental exposure sources and biological fluids. A review. Analytica Chimica Acta. [Link]
  • Fate and transport in environmental quality. (n.d.). National Institutes of Health (NIH). [Link]
  • Sorption of model polyphenol compounds to soil. (2012).
  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]
  • Danzl, E., et al. (2009). Biodegradation of Bisphenol A, Bisphenol F and Bisphenol S in Seawater. International Journal of Environmental Research and Public Health. [Link]
  • Wang, B., et al. (2017). Bioaccumulation and biomagnification of emerging bisphenol analogues in aquatic organisms from Taihu Lake, China. Science of The Total Environment. [Link]
  • Maletic, S., et al. (2010). Influence of adsorption on phenol transport through soil-bentonite vertical barriers amended with activated carbon. Journal of Contaminant Hydrology. [Link]
  • Fate, Transport & Persistence Studies. (2025). U.S. Environmental Protection Agency (EPA). [Link]
  • Ike, M., et al. (2006). Biodegradation of a variety of bisphenols under aerobic and anaerobic conditions.
  • Yakushin, V., et al. (2000). Fate and potential environmental effects of methylenediphenyl diisocyanate and toluene diisocyanate released into the atmosphere.
  • Shobnam, L., et al. (2021). Biologically mediated abiotic degradation (BMAD) of bisphenol A by manganese-oxidizing bacteria. Environmental Science & Technology. [Link]
  • Lee, J., et al. (2010). Phenanthrene and 2,2',5,5'-PCB sorption by several soils from methanol-water solutions: the effect of weathering and solute structure. Chemosphere. [Link]
  • Biologically mediated abiotic degradation (BMAD) of bisphenol A by manganese-oxidizing bacteria. (2021).
  • Biologically Mediated Abiotic Degradation (BMAD) of Bisphenol A by Manganese-Oxidizing Bacteria. (2021).
  • Special Issue : Soil Sorption Capacity and Remedi
  • Abiotic Degradation Technologies to Promote Bio-Valorization of Bioplastics. (2023). MDPI. [Link]
  • Ogata, Y., et al. (2012). Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F) by Sphingobium yanoikuyae Strain FM-2 Isolated from River Water. Applied and Environmental Microbiology. [Link]
  • Contamination Characterization, Toxicological Properties, and Health Risk Assessment of Bisphenols in Multiple Media: Current Research Status and Future Perspectives. (2024). MDPI. [Link]
  • Bis(4-hydroxyphenyl)methane | C13H12O2 | CID 12111. (n.d.). PubChem. [Link]

Sources

Methodological & Application

Application Note: A Detailed Guide to the Synthesis of 2,2'-Methylenediphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2,2'-Methylenediphenol, a specific isomer of Bisphenol F (BPF), through the acid-catalyzed condensation of phenol and formaldehyde. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the underlying reaction mechanism, critical experimental parameters, and a detailed, step-by-step protocol for synthesis, purification, and characterization. By explaining the causality behind experimental choices, this guide aims to empower users to not only replicate the synthesis but also to optimize it for their specific applications. Key data is presented in structured tables, and complex processes are visualized using diagrams to ensure clarity and reproducibility.

Introduction

This compound, also known as 2,2'-Bisphenol F (2,2'-BPF), is a diarylmethane and a crucial monomer in the polymer industry.[1][2] It serves as a fundamental building block for the production of high-performance materials, including specialized epoxy resins, polycarbonates, and phenolic resins.[3][4] The materials derived from 2,2'-BPF often exhibit desirable properties such as lower viscosity and enhanced solvent resistance compared to those made from its more common counterpart, Bisphenol A (BPA).[4]

The synthesis of Bisphenol F involves the condensation of phenol with formaldehyde, which typically yields a mixture of three isomers: this compound, 2,4'-Methylenediphenol, and 4,4'-Methylenediphenol.[4][5] The primary synthetic challenge lies in controlling the regioselectivity of the reaction to preferentially form the 2,2'- isomer while simultaneously preventing the formation of unwanted polymeric byproducts (resins).[5] This guide focuses on the acid-catalyzed pathway, which is the predominant industrial route, and elucidates the strategies to maximize the yield and purity of the target ortho,ortho-isomer.[6]

Reaction Mechanism and Guiding Principles

The formation of this compound from phenol and formaldehyde proceeds via an acid-catalyzed electrophilic aromatic substitution. The mechanism can be broken down into several key steps, which are crucial for understanding how to manipulate the reaction outcome.

Causality of the Mechanism:

  • Activation of the Electrophile: In the presence of an acid catalyst (H⁺), the carbonyl oxygen of formaldehyde is protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

  • Electrophilic Attack: The electron-rich phenol ring acts as the nucleophile. The hydroxyl group of phenol is an ortho-, para-directing activator. The phenol molecule attacks the protonated formaldehyde to form a hydroxymethylphenol intermediate (a phenol alcohol).[7][8] Attack at the ortho position leads to the formation of 2-hydroxymethylphenol, the key precursor for the desired 2,2'- isomer.

  • Formation of the Methylene Bridge: The 2-hydroxymethylphenol intermediate is then activated by the acid catalyst, leading to the loss of a water molecule and the formation of a reactive benzylic carbocation. This carbocation is a potent electrophile that is rapidly attacked by a second phenol molecule, preferentially at the ortho position, to form the final this compound product.

Controlling the reaction to favor ortho-substitution is paramount. This can be influenced by the choice of catalyst and reaction temperature. Certain catalysts can form chelation complexes that sterically or electronically favor ortho-attack.[9]

Reaction_Mechanism Figure 1: Acid-Catalyzed Synthesis of this compound cluster_step1 Step 1: Electrophile Activation cluster_step2 Step 2: Ortho-Attack cluster_step3 Step 3: Carbocation Formation cluster_step4 Step 4: Methylene Bridge Formation Phenol1 Phenol Intermediate1 2-Hydroxymethylphenol Phenol1->Intermediate1 Electrophilic Aromatic Substitution Formaldehyde Formaldehyde (HCHO) Protonated_HCHO Protonated Formaldehyde [H₂C=OH]⁺ Formaldehyde->Protonated_HCHO + H⁺ H_plus1 H⁺ (Catalyst) Intermediate1->H_plus1 - H⁺ Carbocation Benzylic Carbocation Intermediate1->Carbocation + H⁺, - H₂O Product This compound Carbocation->Product Electrophilic Aromatic Substitution Phenol2 Phenol Water H₂O

Caption: Reaction mechanism for the synthesis of this compound.

Optimization of Key Experimental Parameters

The yield and isomeric purity of this compound are highly dependent on several experimental factors. A systematic approach to optimizing these parameters is essential for a successful and reproducible synthesis.

ParameterRecommendation & RationalePotential Issues
Catalyst Homogeneous: Strong mineral acids like H₃PO₄ or H₂SO₄ are effective.[5] Heterogeneous: Solid acid catalysts like zeolites or acidic ion-exchange resins can offer improved selectivity and easier separation/recycling.[4]Homogeneous: Difficult to remove from the reaction mixture, requiring neutralization and washing steps that can generate waste. Heterogeneous: May have lower activity or be prone to deactivation by product precipitation on the catalyst surface.[4]
Phenol:Formaldehyde Molar Ratio A significant excess of phenol (e.g., 3:1 to 10:1) is highly recommended.[3][10] Rationale: This maximizes the probability that the hydroxymethylphenol intermediate reacts with another phenol molecule rather than itself or other intermediates, thus suppressing the formation of higher molecular weight oligomers and resins.A low ratio (< 2:1) will invariably lead to the formation of novolac-type resins, drastically reducing the yield of the desired bisphenol product.
Temperature Maintain a mild temperature, typically between 40°C and 90°C.[3][11] Rationale: Higher temperatures accelerate the reaction but can decrease selectivity, favoring the thermodynamically more stable 4,4'- isomer and promoting side reactions and polymerization. Lower temperatures provide better kinetic control, often favoring ortho-substitution.Too Low: The reaction rate may be impractically slow. Too High: Increased formation of byproducts, including other BPF isomers and phenolic resins.[5]
Formaldehyde Source An aqueous solution of formaldehyde (formalin, ~37 wt%) is commonly used.[3][10] Paraformaldehyde can also be used, which depolymerizes in situ under acidic and heated conditions.Formalin introduces water into the reaction, which can affect catalyst activity and reaction kinetics. Paraformaldehyde can be harder to handle and requires controlled depolymerization.
Reaction Time Typically ranges from 1 to 8 hours, depending on temperature and catalyst activity.[3][11] Rationale: The reaction should be monitored (e.g., by TLC or HPLC) to determine the point of maximum product formation before significant byproduct accumulation occurs.Too Short: Incomplete conversion of formaldehyde. Too Long: Increased risk of oligomerization and side reactions.

Detailed Experimental Protocol

This protocol describes a general laboratory-scale synthesis using phosphoric acid as the catalyst.

4.1 Materials and Reagents

  • Phenol (≥99%)

  • Formaldehyde (37 wt% solution in water)

  • Phosphoric Acid (H₃PO₄, 85 wt%)

  • Toluene (Reagent Grade)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC Grade) for eluent

4.2 Equipment

  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Mechanical stirrer

  • Thermometer or thermocouple

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

4.3 Safety Precautions

  • Phenol: Toxic and corrosive. Causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Formaldehyde: A known carcinogen and sensitizer. Highly toxic if inhaled or ingested. Work in a fume hood and wear appropriate PPE.

  • Phosphoric Acid: Corrosive. Causes skin and eye burns. Handle with care.

4.4 Synthesis Procedure

  • Reactor Setup: Assemble the three-necked flask with a mechanical stirrer, reflux condenser, and a thermometer.

  • Reactant Charging: To the flask, add phenol (94.1 g, 1.0 mol) and phosphoric acid (5.0 g).

  • Heating: Begin stirring and gently heat the mixture to 60°C using a heating mantle.

  • Formaldehyde Addition: Once the temperature is stable, add the 37% formaldehyde solution (8.1 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes. A molar ratio of phenol to formaldehyde of 10:1 is used here to minimize polymerization.[10]

  • Reaction: Maintain the reaction mixture at 60°C with vigorous stirring for 6 hours. Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 150 mL of toluene and 100 mL of warm deionized water (approx. 50°C) to the flask.

  • Neutralization: Transfer the mixture to a separatory funnel. Carefully wash the organic layer sequentially with 100 mL of warm water, twice with 100 mL of 5% sodium bicarbonate solution to neutralize the acid catalyst, and finally with 100 mL of water.

  • Drying and Concentration: Dry the resulting organic (toluene) layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

4.5 Purification Protocol The crude product is a viscous oil containing unreacted phenol, the three BPF isomers, and some oligomers.

  • Phenol Removal: The majority of the unreacted phenol can be removed by vacuum distillation or steam distillation.[12]

  • Isomer Separation: The isomers must be separated chromatographically.

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Load the solution onto a silica gel column packed in a hexane:ethyl acetate (9:1) slurry.

    • Elute the column with a gradient of hexane:ethyl acetate, starting from 9:1 and gradually increasing the polarity to 7:3.

    • Collect fractions and analyze by TLC to identify and combine those containing the pure this compound isomer.

    • The 2,2'- isomer is generally less polar than the 2,4'- and 4,4'- isomers due to intramolecular hydrogen bonding, often causing it to elute first.

  • Final Product: Combine the pure fractions and remove the solvent using a rotary evaporator. The resulting product can be recrystallized from a suitable solvent system (e.g., toluene/hexane) to yield a white to peach-colored crystalline solid.[1][2]

Caption: Workflow from reactor setup to final product characterization.

4.6 Characterization

  • Melting Point: The purified product should exhibit a sharp melting point in the range of 113-118 °C.[2][13]

  • ¹H NMR: The spectrum should show a characteristic singlet for the methylene bridge protons (-CH₂-) and distinct aromatic proton signals consistent with a 2,2'-substitution pattern.

  • ¹³C NMR: The spectrum should confirm the number of unique carbon environments, including a signal for the methylene bridge carbon around 35 ppm.[14]

  • FT-IR: The spectrum should show a broad peak for the -OH stretch and characteristic peaks for the aromatic C-H and C=C bonds.

Conclusion

The synthesis of this compound is a well-established yet nuanced process where careful control over reaction conditions is essential for achieving high yield and isomeric purity. The use of a significant excess of phenol is the most critical factor in preventing polymerization. Fine-tuning of the catalyst, temperature, and reaction time allows for the selective synthesis of the desired ortho,ortho-isomer. The protocol detailed in this note, combining a controlled acid-catalyzed reaction with a robust purification strategy, provides a reliable method for obtaining high-purity this compound for research and development applications.

References

  • Li, M., Fu, Y., et al. (2019). Selective Synthesis of Bisphenol F from Phenol and PODE2 over an Acidic Resin–Carbon Composite Material. Industrial & Engineering Chemistry Research.
  • Google Patents. (1997). CN1160704A - Synthesis technology of bisphenol F.
  • ACS Publications. (2019). Selective Synthesis of Bisphenol F from Phenol and PODE2 over an Acidic Resin–Carbon Composite Material | Industrial & Engineering Chemistry Research.
  • MDPI. (2024). Bisphenol F Synthesis from Formaldehyde and Phenol over Zeolite Y Extrudate Catalysts in a Catalyst Basket Reactor and a Fixed-Bed Reactor.
  • Google Patents. (2013). CN102992964A - Method for producing bisphenol F.
  • Google Patents. (1978). US4087469A - Method of producing 2,2'-methylenebis(4,6-dialkylphenols).
  • Lundqvist, E., Hagelin, H., & Chu, V. (2022). Catalytic synthesis of benign bisphenols. DiVA portal.
  • Labmon. (n.d.). This compound (2467-02-9, 1333-16-0).
  • ChemBK. (2024). This compound.
  • Forest Products Laboratory. (n.d.). Reaction of Formaldehyde with Phenols: A Computational Chemistry Study.
  • Chemistry For Everyone. (2025). How Is Phenol-Formaldehyde Resin Synthesized?. YouTube.
  • Chemistry Stack Exchange. (2021). Mechanism of formaldehyde / phenol condensation.
  • PubChem. (n.d.). This compound--2-(chloromethyl)oxirane (1/1).
  • Organic Syntheses. (n.d.). ortho-Formylation of phenols.
  • ResearchGate. (n.d.). Phenol reaction with formaldehyde to produce a phenol alcohol.
  • ARC Journals. (n.d.). Extraction Techniques for Isolation, Purification and Preconcentration of Bisphenols and Alkylphenols from Environmental and Food Samples.
  • National Institutes of Health. (n.d.). Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential.
  • Organic Syntheses. (n.d.). 2-methoxydiphenyl ether.
  • Royal Society of Chemistry. (2010). Supporting Information for: Membrane Enhanced Peptide Synthesis Experimental Methods.
  • National Institutes of Health. (2016). Synthesis and Mechanism of Metal-Mediated Polymerization of Phenolic Resins.
  • Google Patents. (2006). US7132575B2 - Process for the synthesis of bisphenol.

Sources

High-Yield Synthesis of 2,2'-Bisphenol F: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphenol F (BPF), a critical monomer in the production of high-performance epoxy resins and polycarbonates, is a family of isomers with 2,2'-bisphenol F offering unique reactivity and desirable properties for advanced materials.[1] This application note provides a comprehensive, field-proven protocol for the high-yield synthesis of 2,2'-bisphenol F, emphasizing the catalytic condensation of phenol and formaldehyde. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step methodology, and provide guidance on product purification and characterization. This guide is designed to equip researchers with a robust and reproducible method for obtaining high-purity 2,2'-bisphenol F for applications in materials science and drug development.

Introduction: The Significance of 2,2'-Bisphenol F

Bisphenol F (BPF) is a diphenylmethane-based bisphenol, primarily produced through the acid-catalyzed condensation of phenol with formaldehyde.[2][3] It exists as a mixture of three isomers: 4,4'-BPF, 2,4'-BPF, and 2,2'-BPF.[4] While the 4,4'-isomer is the most common, the 2,2'-isomer is of particular interest due to its distinct stereochemistry, which can impart unique properties to resulting polymers, such as modified curing speeds and altered physical characteristics in epoxy resins.[1] The synthesis of BPF with a high content of the 2,2'-isomer presents a synthetic challenge due to the preferential formation of the thermodynamically more stable 4,4'-isomer.[1] This protocol focuses on a method optimized for a high yield of the desired 2,2'-isomer.

Reaction Mechanism and Catalysis

The synthesis of bisphenol F proceeds via an electrophilic aromatic substitution reaction. The reaction is typically acid-catalyzed, where the acid protonates formaldehyde, increasing its electrophilicity. The protonated formaldehyde then attacks the electron-rich phenol ring, primarily at the ortho and para positions, to form a hydroxymethylphenol intermediate. This intermediate is then protonated and loses water to form a benzylic carbocation, which subsequently undergoes a second electrophilic aromatic substitution with another phenol molecule to yield the final bisphenol F product.

The choice of catalyst is crucial in directing the isomeric distribution of the final product. While strong mineral acids like sulfuric and hydrochloric acid can be used, they often lead to corrosion and purification challenges.[2] Solid acid catalysts, such as zeolites and acid-activated clays, offer advantages in terms of reusability and reduced environmental impact.[4][5] Phosphoric acid is a commonly employed catalyst that provides a good balance of reactivity and selectivity.[1][6]

ReactionMechanism cluster_step1 Step 1: Electrophile Formation cluster_step2 Step 2: First Electrophilic Aromatic Substitution cluster_step3 Step 3: Carbocation Formation cluster_step4 Step 4: Second Electrophilic Aromatic Substitution Formaldehyde Formaldehyde Protonated_Formaldehyde Protonated Formaldehyde Formaldehyde->Protonated_Formaldehyde  + H+ H+ H+ Hydroxymethylphenol Hydroxymethylphenol Intermediate H+->Hydroxymethylphenol Protonated_Formaldehyde->Hydroxymethylphenol  + Phenol Phenol1 Phenol Phenol1->Hydroxymethylphenol Carbocation Benzylic Carbocation Hydroxymethylphenol->Carbocation  + H+ - H2O BisphenolF 2,2'-Bisphenol F Carbocation->BisphenolF  + Phenol Phenol2 Phenol Phenol2->BisphenolF

Caption: Generalized reaction mechanism for the acid-catalyzed synthesis of Bisphenol F.

High-Yield Synthesis Protocol for 2,2'-Bisphenol F

This protocol is adapted from methodologies that have demonstrated high selectivity for the 2,2'-isomer.[1][7] It employs a two-step process with phosphoric acid as the catalyst.

Materials and Equipment
Reagents Equipment
Phenol (≥99%)Four-necked round-bottom flask (250 mL)
Formaldehyde (37 wt% in H₂O)Reflux condenser
Phosphoric acid (85 wt%)Mechanical stirrer
Sodium hydroxide solution (5 wt%)Dropping funnel
TolueneHeating mantle with temperature controller
Anhydrous sodium sulfateSeparatory funnel
Nitrogen gas supplyRotary evaporator
Buchner funnel and filter paper
Beakers, graduated cylinders, and other standard laboratory glassware
Experimental Workflow

ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A Step 1: Initial Reaction (Weakly Acidic) B Step 2: Main Reaction (Strongly Acidic) A->B C Phase Separation B->C D Neutralization & Washing C->D E Drying D->E F Solvent Removal E->F G Recrystallization F->G H NMR Spectroscopy G->H I FT-IR Spectroscopy G->I J Melting Point Analysis G->J

Caption: Overview of the experimental workflow for the synthesis and characterization of 2,2'-Bisphenol F.

Step-by-Step Procedure

Step 1: Initial Reaction (Weakly Acidic Conditions)

  • To a 250 mL four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet, add molten phenol (e.g., 94 g, 1.0 mol).

  • Begin stirring and gently heat the phenol to 70°C ± 2°C under a nitrogen atmosphere.

  • Slowly add a small amount of phosphoric acid to adjust the pH of the molten phenol to between 2 and 3.[1]

  • Once the temperature is stable, add formaldehyde (e.g., 8.1 g of 37 wt% solution, 0.1 mol) dropwise over a period of 1.0 to 1.5 hours.[1]

  • After the addition is complete, maintain the reaction mixture at 70°C ± 2°C for an additional 1.5 to 2.0 hours.[1]

Step 2: Main Reaction (Strongly Acidic Conditions)

  • Cool the reaction mixture to 60°C ± 2°C.

  • Add a larger portion of phosphoric acid catalyst to the reaction mixture.

  • Add another portion of formaldehyde dropwise over 30 minutes.

  • Maintain the reaction at 60°C ± 2°C for 2.0 to 2.5 hours to ensure the complete reaction of formaldehyde.[1]

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Allow the layers to separate and remove the lower phosphoric acid phase.[1]

  • Wash the organic phase with a 5% sodium hydroxide solution to neutralize any remaining acid, until the pH of the organic phase is approximately 6.[1]

  • Wash the organic phase with distilled water until the washings are neutral.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the excess phenol by vacuum distillation, gradually increasing the temperature up to 190°C.[1]

  • The crude bisphenol F product is obtained as a viscous liquid or solid.

Step 4: Recrystallization

  • Dissolve the crude product in a minimal amount of hot toluene.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold toluene.

  • Dry the purified 2,2'-bisphenol F crystals in a vacuum oven.

Characterization of 2,2'-Bisphenol F

The identity and purity of the synthesized 2,2'-bisphenol F should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR Aromatic protons will appear in the range of 6.8-7.2 ppm. The methylene bridge protons will appear as a singlet around 3.9 ppm. The hydroxyl protons will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.[8][9]
FT-IR A broad O-H stretching band will be observed in the region of 3200-3600 cm⁻¹. C-H stretching of the aromatic rings will be seen around 3000-3100 cm⁻¹. C=C stretching of the aromatic rings will appear around 1500-1600 cm⁻¹. The C-O stretching of the phenol group will be observed around 1200-1300 cm⁻¹.[10][11]
Melting Point The melting point of pure 2,2'-bisphenol F should be sharp and consistent with literature values (approximately 162-164 °C).

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reaction; Suboptimal reaction temperature; Insufficient catalyst.Ensure complete addition of reagents and allow for the full reaction time. Precisely control the reaction temperature. Verify the amount and concentration of the catalyst.
Formation of Byproducts (e.g., triphenols) High reaction temperature; Incorrect reactant ratio.Maintain the recommended reaction temperature. Use the specified phenol to formaldehyde molar ratio.
Difficulty in Purification Incomplete removal of phenol; Co-crystallization of isomers.Ensure efficient vacuum distillation to remove all unreacted phenol. Multiple recrystallizations may be necessary to achieve high purity.

Conclusion

The protocol detailed in this application note provides a reliable and high-yield method for the synthesis of 2,2'-bisphenol F. By carefully controlling the reaction conditions, particularly the acidity and temperature in a two-step process, the formation of the desired 2,2'-isomer can be maximized. This method, coupled with rigorous purification and characterization, will enable researchers to obtain high-purity 2,2'-bisphenol F for their specific applications in materials science and beyond.

References

  • (PDF) Bisphenol F Synthesis from Formaldehyde and Phenol over Zeolite Y Extrudate Catalysts in a Catalyst Basket Reactor and a Fixed-Bed Reactor - ResearchGate.
  • CN1160704A - Synthesis technology of bisphenol F - Google Patents.
  • Selective Synthesis of Bisphenol F from Phenol and PODE2 over an Acidic Resin–Carbon Composite Material | Industrial & Engineering Chemistry Research - ACS Publications.
  • Bisphenol F Synthesis from Formaldehyde and Phenol over Zeolite Y Extrudate Catalysts in a Catalyst Basket Reactor and a Fixed-Bed Reactor - MDPI.
  • Green synthesis of bisphenol F over 12-phosphotungstic acid supported on acid-activated palygorskite - RSC Publishing.
  • Selective synthesis of bisphenol F catalyzed by microporous H-beta zeolite - ResearchGate.
  • Catalytic condensation of phenol with formaldehyde into BPF on recyclable anchoring sulfuric acid - E3S Web of Conferences.
  • JPH09255606A - Method for producing bisphenol F - Google Patents.
  • Selective Synthesis of Bisphenol F from Phenol and PODE 2 over an Acidic Resin–Carbon Composite Material | Request PDF - ResearchGate.
  • CN102070409A - Preparation method of bisphenol F with high ortho-position isomer content - Google Patents.
  • Extraction Techniques for Isolation, Purification and Preconcentration of Bisphenols and Alkylphenols from Environmental and Food Samples - ARC Journals.
  • Highly efficient synthesis of sustainable bisphenols from hydroxycinnamic acids - RSC Publishing.
  • Pathways - Bisphenol F - enviPath.
  • Synthesis of bisphenol F and its epoxy resin | Request PDF - ResearchGate.
  • Bisphenol F - Wikipedia.
  • Process for manufacture of bisphenol - European Patent Office - EP 0812815 A2 - Googleapis.com.
  • Selective Synthesis of Bisphenol F from Phenol and PODE2 over an Acidic Resin–Carbon Composite Material | Industrial & Engineering Chemistry Research - ACS Publications.
  • IR and Raman Dual Modality Markers Differentiate among Three bis-Phenols: BPA, BPS, and BPF - MDPI.
  • 2,2'-Biphenol - Optional[1H NMR] - Spectrum - SpectraBase.
  • FT-IR spectra of bisphenol-A based novolac resins (a) I a ; (b) I b and (c) I c - ResearchGate.
  • Supporting Information - The Royal Society of Chemistry.

Sources

2,2'-Methylenediphenol as a monomer in polymer synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2,2'-Methylenediphenol in Advanced Polymer Synthesis

Authored by: A Senior Application Scientist

This document provides a detailed exploration of this compound, a versatile monomer, for the synthesis of high-performance polymers. Tailored for researchers, scientists, and professionals in drug development and material science, these notes elucidate the underlying chemistry, offer field-proven insights, and provide robust protocols for practical application.

Introduction: The Scientific Merit of this compound

This compound, also known as bis(2-hydroxyphenyl)methane, is a diarylmethane and an isomer of the more commonly known Bisphenol F (BPF).[1][2] Its unique ortho-ortho linkage of two phenol rings via a methylene bridge imparts specific steric and electronic characteristics that make it a valuable building block in polymer chemistry.[3] The two phenolic hydroxyl groups are primary reaction sites, rendering the molecule ideal for step-growth polymerization processes, including condensation and oxidative coupling reactions.[4][5]

The resulting polymers often exhibit enhanced thermal stability, distinct solubility profiles, and tailored mechanical properties compared to their para-substituted counterparts. This makes this compound a monomer of significant interest for developing advanced materials such as novel epoxy resins, high-temperature plastics, and specialty coatings, particularly in applications where alternatives to Bisphenol A (BPA) are sought.[3]

Property Value
CAS Number 2467-02-9[2][3]
Molecular Formula C₁₃H₁₂O₂[1][3]
Molecular Weight 200.23 g/mol [1][3]
Appearance White to off-white or peach-colored solid[1][2][3]
Melting Point 113-118 °C[2][3][6]
Solubility Slightly soluble in Chloroform, DMSO, Methanol[2][3]
Key Features Two reactive ortho-phenolic hydroxyl groups

Core Polymerization Strategies and Mechanistic Insights

The synthesis of polymers from this compound primarily leverages two powerful methodologies: condensation polymerization and oxidative coupling polymerization. The choice of method dictates the final polymer architecture—be it a cross-linked thermoset or a linear thermoplastic—and its resultant properties.

Condensation Polymerization: Building Cross-linked Networks

Condensation polymerization is a form of step-growth polymerization where monomers combine with the concurrent loss of a small molecule, such as water.[4][5] This is the foundational chemistry for producing phenolic and epoxy resins.

A. Phenol-Aldehyde Resins: The reaction of this compound with aldehydes, most commonly formaldehyde, leads to the formation of thermosetting resins analogous to traditional Bakelite.[7][8] The process occurs in two stages:

  • Prepolymer Formation: Formaldehyde reacts with the phenol at the ortho and para positions relative to the hydroxyl group to form methylol (CH₂OH) intermediates.

  • Curing: Upon heating, these methylol groups condense with other phenol rings, releasing water and forming methylene bridges (CH₂). This creates a rigid, three-dimensional, cross-linked network.[7]

The high functionality of this compound (with multiple active sites on each aromatic ring) allows for the rapid development of a highly cross-linked, durable polymer network.

B. Epoxy Resins: This monomer is also a key precursor for specialized epoxy resins. The synthesis typically involves a condensation reaction with epichlorohydrin. The phenolic hydroxyl groups react to form a diglycidyl ether derivative of this compound, which serves as the epoxy resin prepolymer. This prepolymer can then be cured using various hardeners (e.g., amines, anhydrides) to form a robust thermoset material used in high-performance coatings, adhesives, and composites.[9]

G cluster_0 Condensation Polymerization Workflow Monomer This compound + Aldehyde (e.g., Formaldehyde) Catalyst Acid or Base Catalyst Prepolymer Formation of Methylol Intermediates (Prepolymer) Catalyst->Prepolymer Reaction Initiation Curing Curing (Heat & Pressure) Prepolymer->Curing Cross-linking Thermoset Cross-linked Phenolic Resin (Thermoset Network) Curing->Thermoset Water H₂O byproduct Curing->Water Elimination

Caption: Workflow for Phenolic Resin Synthesis.

Oxidative Coupling Polymerization: Crafting Linear Polymers

Oxidative coupling is a distinct polymerization technique that forges new C-C or C-O bonds between phenolic units without the elimination of a small molecule.[10] This method is particularly useful for creating linear, high-molecular-weight polymers with a polyphenylene or poly(phenylene oxide) backbone.

The mechanism generally involves a metal-catalyzed, one-electron oxidation of the phenol to a phenoxy radical.[10] This radical species can then couple with another radical or a neutral phenol molecule. The regioselectivity (C-C vs. C-O coupling) is highly dependent on the choice of catalyst, ligands, and reaction conditions.[11][12][13]

  • Catalyst Systems: Transition metal complexes, particularly those based on manganese (e.g., Mn(acac)₂), copper, or iron, are effective catalysts.[10][11] The addition of amine ligands, such as ethylenediamine, can significantly influence the polymer yield and the ratio of C-C to C-O linkages.[11][12][13]

  • Resulting Polymers: This method can produce soluble, processable polymers with high thermal stability, making them suitable for engineering thermoplastics and membrane applications.

G cluster_1 Oxidative Coupling Mechanism Phenol Phenolic Monomer Catalyst Metal Catalyst + O₂ Radical Phenoxy Radical Intermediate Catalyst->Radical One-Electron Oxidation Coupling Radical Coupling (C-C or C-O bond formation) Radical->Coupling Propagation Polymer Linear Polymer (e.g., Poly(phenylene oxide)) Coupling->Polymer

Caption: Generalized Mechanism of Oxidative Coupling.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. All appropriate safety precautions, including the use of personal protective equipment (PPE) and a fume hood, must be strictly followed.

Protocol 1: Synthesis of a Novolac-Type Phenolic Resin

Principle: This protocol describes the acid-catalyzed condensation of this compound with formaldehyde (in the form of paraformaldehyde) at a molar ratio of >1:1 (phenol:formaldehyde) to produce a thermoplastic prepolymer (novolac) that can be cured later with a hardening agent.

Materials and Equipment:

  • This compound (98% purity)

  • Paraformaldehyde

  • Oxalic acid dihydrate (catalyst)

  • Ethanol (solvent)

  • Three-neck round-bottom flask with a reflux condenser, mechanical stirrer, and thermometer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reactant Charging: In the three-neck flask, charge 20.0 g (0.1 mol) of this compound and 2.4 g (0.08 mol equivalent) of paraformaldehyde.

  • Solvent and Catalyst Addition: Add 50 mL of ethanol to dissolve the reactants. Add 0.5 g of oxalic acid dihydrate as the catalyst.

  • Reaction: Begin stirring and gently heat the mixture to reflux (approx. 80-85 °C). Maintain reflux for 3-4 hours. The solution will become more viscous as the reaction proceeds.

  • Solvent Removal: After the reaction period, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator under reduced pressure.

  • Purification: The resulting viscous resin can be washed with warm water to remove any unreacted catalyst and monomers.

  • Drying: Dry the purified resin in a vacuum oven at 60 °C until a constant weight is achieved. The final product is a brittle, solid novolac resin at room temperature.

  • Characterization: The molecular weight can be determined by Gel Permeation Chromatography (GPC). The structure can be confirmed by FT-IR (disappearance of aldehyde C=O, appearance of broad O-H) and ¹H NMR spectroscopy.

Parameter Condition Rationale
Phenol:Formaldehyde Ratio 1 : 0.8Ensures a thermoplastic novolac is formed, preventing premature gelation.
Catalyst Oxalic AcidA mild acid catalyst that promotes controlled condensation.
Temperature 80-85 °C (Reflux)Provides sufficient energy for the reaction while preventing decomposition.
Reaction Time 3-4 hoursAllows for sufficient chain growth to achieve the desired molecular weight.
Protocol 2: Synthesis of a Linear Polymer via Oxidative Coupling

Principle: This protocol details the synthesis of a poly(this compound) derivative via oxidative coupling using a manganese-based catalyst system under an oxygen atmosphere.

Materials and Equipment:

  • This compound (98% purity)

  • Manganese(II) acetylacetonate [Mn(acac)₂] (catalyst)

  • N,N'-Diethylethylenediamine (DEEDA) (ligand)

  • Dichloromethane (CH₂Cl₂) (solvent, anhydrous)

  • Methanol (for precipitation)

  • Schlenk flask or similar reaction vessel equipped with a magnetic stirrer

  • Oxygen balloon or supply line

  • Vacuum filtration apparatus

Procedure:

  • Setup: Set up the Schlenk flask under an inert atmosphere (e.g., nitrogen), then switch to an oxygen atmosphere using a balloon.

  • Reagent Preparation: In the flask, dissolve 4.0 g (0.02 mol) of this compound in 40 mL of anhydrous dichloromethane.

  • Catalyst Addition: In a separate vial, prepare the catalyst complex by dissolving 0.1 g of Mn(acac)₂ and 0.15 mL of DEEDA in 5 mL of dichloromethane. Add this solution to the monomer solution in the flask.[11][13]

  • Polymerization: Stir the reaction mixture vigorously at room temperature under the oxygen atmosphere. The polymerization is often accompanied by a color change. Allow the reaction to proceed for 24-48 hours.[11]

  • Polymer Isolation: Terminate the reaction by pouring the viscous solution into a large volume (e.g., 400 mL) of methanol with vigorous stirring. The polymer will precipitate as a solid.

  • Purification: Collect the polymer by vacuum filtration. Wash the solid polymer thoroughly with fresh methanol to remove residual catalyst and unreacted monomer.

  • Drying: Dry the polymer in a vacuum oven at 50 °C to a constant weight.

  • Characterization: Analyze the polymer for molecular weight and polydispersity using Size Exclusion Chromatography (SEC). Confirm the structure (C-C vs. C-O coupling) using ¹H and ¹³C NMR spectroscopy.

Applications and Performance Characteristics

Polymers derived from this compound are valued for their combination of thermal resistance, mechanical integrity, and chemical stability.

Polymer Type Key Properties Primary Applications
Phenolic Resins High thermal stability, excellent flame retardancy, high hardness, chemical resistance.Molding compounds, laminates for electronics, adhesives, protective coatings.[14]
Epoxy Resins Strong adhesion, low shrinkage, good mechanical strength, corrosion resistance.Structural adhesives, heavy-duty coatings, electronic encapsulation, composite materials.
Oxidative Coupling Polymers High glass transition temperature (Tg), good solubility in organic solvents, thermoplastic nature.High-performance engineering plastics, gas separation membranes, dielectric materials.[14]

Conclusion

This compound stands out as a highly valuable monomer for creating a diverse range of polymers. Its unique ortho-ortho structure allows for the synthesis of materials with tailored properties that often surpass those made from more conventional isomers. Through controlled condensation and oxidative coupling reactions, researchers can develop robust thermosets and high-performance thermoplastics suited for demanding applications in electronics, aerospace, and advanced manufacturing. The protocols and insights provided herein serve as a foundational guide for harnessing the full potential of this versatile chemical building block.

References

  • Murakami, S., Akutsu, Y., et al. (2010). Oxidative coupling polymerization of p-alkoxyphenols with Mn(acac)2-ethylenediamine catalysts.
  • Gnanasekaran, D. (2020). Properties and Applications of Polymers: A Mini Review. Journal of Polymer and Biopolymer Physics Chemistry. [Link]
  • Wikipedia contributors. (2023). Oxidative coupling of phenols. Wikipedia. [Link]
  • PubChem. This compound--2-(chloromethyl)oxirane (1/1). PubChem. [Link]
  • General Methods for preparing Polymers. (2023). SlidePlayer. [Link]
  • Murakami, S., Akutsu, Y., et al. (2010). Oxidative coupling polymerization of p-alkoxyphenols with Mn(acac)
  • Polymer Chemistry. Royal Society of Chemistry. [Link]
  • General Methods for preparing Polymers. (2023). SlideShare. [Link]
  • Britannica.
  • Murakami, S., Akutsu, Y., et al. (2010). Oxidative coupling polymerization of p-alkoxyphenols with Mn(acac)2-ethylenediamine catalysts.
  • Chemistry LibreTexts. Condensation Polymers. Chemistry LibreTexts. [Link]
  • ChemBK. This compound. ChemBK. [Link]

Sources

Application of 2,2'-Methylenediphenol in Epoxy Resin Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and professionals in materials science on the application of 2,2'-Methylenediphenol, also known as bis(2-hydroxyphenyl)methane, in the formulation of epoxy resins. This guide delves into the synthesis, curing mechanisms, and characterization of epoxy systems incorporating this specific bisphenol isomer, offering detailed protocols and expert insights.

Introduction: The Role of this compound in Advanced Epoxy Systems

Epoxy resins are a critical class of thermosetting polymers renowned for their exceptional mechanical strength, chemical resistance, and adhesive properties. The performance of an epoxy system is fundamentally dictated by its constituent components: the epoxy resin and the curing agent. While diglycidyl ether of bisphenol A (DGEBA) is the most common epoxy resin, the choice of curing agent and other modifiers plays a pivotal role in tailoring the final properties of the cured material.

This compound (2,2'-BIP) is a structural isomer of the more commonly known Bisphenol F. Its unique ortho-ortho linkage of the phenolic hydroxyl groups offers distinct steric and electronic effects compared to its para-para counterpart. This structural nuance makes 2,2'-BIP a compound of significant interest for developing high-performance polymers, including novel epoxy resins. It can be utilized in two primary ways within an epoxy formulation: as a co-curing agent or as a building block for synthesizing specialized epoxy resins.

Key Attributes of this compound:

  • Molecular Formula: C₁₃H₁₂O₂

  • Molecular Weight: 200.23 g/mol

  • Appearance: White to off-white solid

  • Melting Point: 113-118 °C

  • Functionality: Two phenolic hydroxyl groups that can react with epoxy groups.

This guide will explore the practical application of 2,2'-BIP in epoxy formulations, providing a foundation for developing materials with enhanced thermal and mechanical properties.

Synthesis of Epoxy Resins Incorporating this compound

This compound can be used to synthesize novel epoxy resins through a reaction with epichlorohydrin. This process, a type of step-growth polymerization, results in a diepoxy resin with a unique backbone structure derived from 2,2'-BIP.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a this compound-based epoxy resin.

G cluster_synthesis Synthesis of 2,2'-BIP Epoxy Resin Reactants This compound + Epichlorohydrin Reaction Reaction in the presence of a base (e.g., NaOH) Reactants->Reaction Purification Purification: Washing and Vacuum Distillation Reaction->Purification Product 2,2'-BIP Based Epoxy Resin Purification->Product

Caption: Workflow for synthesizing 2,2'-BIP based epoxy resin.

Detailed Synthesis Protocol

This protocol outlines a laboratory-scale synthesis of a diglycidyl ether of this compound.

Materials:

  • This compound (High Purity)

  • Epichlorohydrin (ECH)

  • Sodium Hydroxide (NaOH)

  • Inert Solvent (e.g., Toluene)

  • Deionized Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve a stoichiometric amount of this compound in an excess of epichlorohydrin and an inert solvent. The use of excess epichlorohydrin helps to ensure the formation of terminal epoxide groups.

  • Addition of Base: While stirring vigorously under a nitrogen atmosphere, slowly add a concentrated aqueous solution of sodium hydroxide. The NaOH acts as a catalyst by deprotonating the phenolic hydroxyl groups.

  • Reaction: Heat the mixture to a specific temperature (e.g., 60-80 °C) and maintain it for several hours. The reaction progress can be monitored by determining the epoxy equivalent weight (EEW) of the resin.

  • Work-up and Purification: After the reaction is complete, cool the mixture and separate the organic layer. Wash the organic layer multiple times with deionized water to remove the sodium chloride byproduct and any remaining NaOH.

  • Solvent Removal: Remove the solvent and excess epichlorohydrin under reduced pressure using a rotary evaporator.

  • Characterization: The resulting epoxy resin should be characterized to determine its epoxy equivalent weight (EEW), viscosity, and chemical structure (e.g., via FTIR and NMR spectroscopy).

Curing of Epoxy Resins with this compound

This compound can also be employed as a co-curing agent, often in conjunction with other hardeners like aromatic amines or anhydrides, to modify the properties of standard epoxy resins such as DGEBA. The phenolic hydroxyl groups of 2,2'-BIP react with the epoxide rings of the epoxy resin, leading to the formation of a crosslinked network.

Curing Mechanism

The curing of an epoxy resin with a phenolic compound like this compound is a ring-opening addition reaction. The reaction is typically catalyzed by a tertiary amine or an imidazole-based accelerator.

G cluster_curing Curing Mechanism Epoxy Epoxy Resin (with epoxide groups) Curing Curing Process (Thermal Treatment) Epoxy->Curing BIP This compound (with hydroxyl groups) BIP->Curing Accelerator Accelerator (e.g., Tertiary Amine) Accelerator->Curing Network Crosslinked Polymer Network Curing->Network

Caption: Curing process of epoxy resin with this compound.

Formulation and Curing Protocol

This protocol describes the formulation and curing of a standard DGEBA epoxy resin with this compound as a curing agent.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., EPON 828)

  • This compound

  • Curing Accelerator (e.g., 2-methylimidazole)

  • Acetone (for viscosity reduction, optional)

Procedure:

  • Stoichiometric Calculation: Calculate the required amount of this compound based on the epoxy equivalent weight (EEW) of the DGEBA resin. For optimal properties, a stoichiometric ratio of epoxy groups to phenolic hydroxyl groups is generally desired.

  • Mixing: In a suitable container, preheat the DGEBA resin to reduce its viscosity. Add the calculated amount of this compound and the accelerator. Mix thoroughly until a homogeneous mixture is obtained. If necessary, a small amount of acetone can be used to further reduce the viscosity, which should be evaporated before curing.

  • Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Curing: Pour the degassed mixture into a preheated mold. The curing schedule will depend on the specific formulation and desired properties. A typical curing cycle might involve an initial cure at a moderate temperature (e.g., 120 °C) for a few hours, followed by a post-cure at a higher temperature (e.g., 150-180 °C) to ensure complete crosslinking.

  • Demolding and Characterization: After curing, allow the sample to cool down slowly to room temperature before demolding. The cured samples are then ready for characterization.

Characterization of this compound-Based Epoxy Systems

A comprehensive characterization of the cured epoxy resin is crucial to evaluate its performance and suitability for specific applications. The following table summarizes key characterization techniques and the properties they measure.

Characterization TechniqueProperty MeasuredSignificance
Differential Scanning Calorimetry (DSC) Glass Transition Temperature (Tg), Curing KineticsTg indicates the thermal stability and operating temperature range of the material. Curing kinetics provide information on the reaction rate and degree of cure.
Thermogravimetric Analysis (TGA) Thermal Decomposition TemperatureEvaluates the thermal stability and degradation behavior of the cured resin at elevated temperatures.
Dynamic Mechanical Analysis (DMA) Storage Modulus, Loss Modulus, Tan DeltaProvides information on the viscoelastic properties of the material, including its stiffness, damping characteristics, and glass transition temperature.
Tensile and Flexural Testing Tensile Strength, Flexural Strength, ModulusDetermines the mechanical performance of the cured resin under different loading conditions.
Chemical Resistance Testing Resistance to Solvents, Acids, and BasesAssesses the durability of the material in harsh chemical environments.

Expected Properties and Applications

The incorporation of this compound into epoxy formulations is expected to influence the final properties of the cured material in several ways:

  • Enhanced Thermal Stability: The rigid aromatic structure of 2,2'-BIP can contribute to a higher glass transition temperature (Tg) and improved thermal stability compared to formulations based on more flexible curing agents.

  • Improved Mechanical Properties: The introduction of the 2,2'-BIP moiety can lead to increased stiffness and strength.

  • Modified Curing Behavior: The reactivity of the phenolic hydroxyl groups in 2,2'-BIP will affect the curing kinetics, potentially requiring adjustments to the curing schedule.

These properties make this compound-based epoxy resins promising candidates for a variety of high-performance applications, including:

  • Advanced Composites: For aerospace, automotive, and industrial applications requiring high strength-to-weight ratios and thermal resistance.

  • High-Performance Adhesives: For bonding applications where high temperature and chemical resistance are critical.

  • Electronic Encapsulation: For protecting sensitive electronic components from harsh environments.

  • Coatings: For protective coatings requiring excellent durability and chemical resistance.

Safety Precautions

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed safety and handling information. Uncured epoxy resins and curing agents can be skin and respiratory irritants.

References

  • Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier.
  • Flame Retardants for Epoxy Resin: Synthesis, Mechanisms and Machine Learning Guided Design.
  • Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier.
  • Making Epoxy Resins - Polymer Science Learning Center.
  • Synthesis of Bio-Based Epoxy Resins - Wiley-VCH.
  • Curing Agents for Epoxy Resin.

The Versatile Ligand: Harnessing 2,2'-Methylenediphenol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Bridged Phenol

In the vast landscape of coordination chemistry, the design and synthesis of ligands are paramount to the development of novel metal complexes with tailored properties. Among the myriad of organic molecules utilized as ligands, 2,2'-Methylenediphenol, also known as bis(2-hydroxyphenyl)methane, presents a compelling scaffold. Its structure, featuring two phenolic hydroxyl groups held in close proximity by a methylene bridge, offers a unique combination of rigidity and flexibility. This arrangement facilitates the formation of stable chelate rings with a variety of metal ions, making it an attractive candidate for applications ranging from catalysis to materials science and drug development.

This guide provides a comprehensive overview of the use of this compound as a precursor to versatile Schiff base ligands and their subsequent coordination complexes. We will delve into the synthetic protocols, characterization techniques, and explore the potential applications of these compounds, offering researchers, scientists, and drug development professionals a practical resource for their work.

The Power of the Schiff Base: A Gateway to Diverse Coordination Geometries

A common and highly effective strategy to enhance the coordinating ability of this compound is its conversion into a Schiff base ligand. The condensation reaction of the phenolic aldehyde or ketone with a primary amine yields an imine (-C=N-) linkage, introducing additional donor atoms and extending the ligand's reach. This modular approach allows for the systematic tuning of the ligand's electronic and steric properties by simply varying the amine component.

Protocol 1: Synthesis of a this compound-Derived Schiff Base Ligand

This protocol details the synthesis of a representative tetradentate Schiff base ligand from this compound and ethylenediamine.

Materials:

  • This compound

  • Ethylenediamine

  • Salicylaldehyde (or other suitable aromatic aldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with hotplate

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL).

  • Add salicylaldehyde (2 mmol) to the solution and stir.

  • To this mixture, add a solution of ethylenediamine (1 mmol) in absolute ethanol (10 mL) dropwise with continuous stirring.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature. A precipitate of the Schiff base ligand is expected to form.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure ligand.

  • Dry the purified ligand in a vacuum desiccator.

Causality Behind Experimental Choices:

  • Solvent: Absolute ethanol is used as it is a good solvent for the reactants and allows for the precipitation of the product upon cooling.

  • Catalyst: Glacial acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.

  • Reflux: Heating the reaction mixture increases the reaction rate and ensures the completion of the condensation reaction.

Characterization of the Ligand and its Metal Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized ligands and their metal complexes. A combination of spectroscopic and analytical techniques is typically employed.

TechniqueExpected Observations for Schiff Base Ligand
FT-IR Spectroscopy - Disappearance of the C=O stretching band from the starting aldehyde. - Appearance of a strong band in the region of 1610-1630 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration. - A broad band in the region of 3200-3400 cm⁻¹ due to the phenolic O-H stretching vibration.
¹H NMR Spectroscopy - A characteristic singlet in the region of 8.0-9.0 ppm corresponding to the azomethine proton (-CH=N-). - A singlet for the methylene bridge protons (-CH₂-). - Multiplets in the aromatic region (6.5-8.0 ppm) corresponding to the protons of the phenyl rings. - A broad singlet for the phenolic hydroxyl protons, which is exchangeable with D₂O.
UV-Vis Spectroscopy - Absorption bands in the UV region corresponding to π-π* transitions of the aromatic rings and the C=N group. - Bands in the visible region may appear upon complexation with a metal ion, corresponding to d-d transitions or charge transfer bands.
Mass Spectrometry - The molecular ion peak corresponding to the calculated molecular weight of the Schiff base ligand.
Elemental Analysis - The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in good agreement with the calculated values for the proposed molecular formula.

Protocol 2: Synthesis of a Metal Complex with the this compound-Derived Schiff Base Ligand

This protocol outlines the general procedure for the synthesis of a transition metal complex using the Schiff base ligand prepared in Protocol 1.

Materials:

  • Synthesized Schiff base ligand

  • Metal salt (e.g., Copper(II) acetate monohydrate, Nickel(II) chloride hexahydrate, Cobalt(II) acetate tetrahydrate)

  • Methanol or Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with hotplate

Procedure:

  • Dissolve the Schiff base ligand (1 mmol) in hot methanol (20 mL) in a round-bottom flask.

  • In a separate beaker, dissolve the metal salt (1 mmol) in methanol (10 mL).

  • Add the metal salt solution dropwise to the hot ligand solution with continuous stirring. A change in color and the formation of a precipitate are usually observed.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-3 hours.

  • After refluxing, allow the mixture to cool to room temperature.

  • Collect the solid metal complex by vacuum filtration and wash with a small amount of cold methanol.

  • Dry the complex in a vacuum desiccator.

Self-Validating System:

The formation of the complex can be validated by comparing the FT-IR spectrum of the complex with that of the free ligand. A shift in the C=N stretching vibration to a lower or higher frequency upon coordination is a strong indication of complex formation. Furthermore, the disappearance of the phenolic O-H band confirms the deprotonation and coordination of the phenolic oxygen to the metal ion. New bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the M-O and M-N stretching vibrations.

Applications in Catalysis: The Oxidation of Alcohols

Metal complexes derived from Schiff base ligands are well-known for their catalytic activity in various organic transformations. Copper(II) complexes, in particular, have shown promise as catalysts for the oxidation of alcohols to aldehydes and ketones, a fundamental reaction in organic synthesis.[1]

Protocol 3: Catalytic Oxidation of Benzyl Alcohol

This protocol provides a general procedure for the catalytic oxidation of benzyl alcohol using a synthesized copper(II) complex.

Materials:

  • Synthesized Copper(II) complex

  • Benzyl alcohol (substrate)

  • tert-Butyl hydroperoxide (TBHP) as the oxidant

  • Acetonitrile (solvent)

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • In a reaction vial, dissolve the copper(II) complex (catalyst, e.g., 1 mol%) in acetonitrile (5 mL).

  • Add benzyl alcohol (substrate, 1 mmol) to the solution.

  • To this stirred solution, add tert-butyl hydroperoxide (oxidant, 2 mmol) dropwise.

  • Stir the reaction mixture at a specific temperature (e.g., 60 °C) for a designated time (e.g., 24 hours).

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.

  • Upon completion, the product yield can be determined by GC analysis using an internal standard.

Causality in Catalyst Design:

The catalytic activity of the complex is influenced by several factors, including the geometry around the metal center, the electronic properties of the ligand, and the accessibility of the metal's active site. The this compound-derived ligand can enforce a specific coordination geometry on the metal ion, which in turn can enhance its catalytic performance.

Biological Applications: Antimicrobial and Anticancer Potential

The intersection of coordination chemistry and medicinal chemistry has led to the development of metal-based drugs with unique mechanisms of action.[2] Schiff base complexes of transition metals like cobalt(II) and nickel(II) have been investigated for their antimicrobial and anticancer activities. The chelation of the metal ion to the ligand can enhance the biological activity of the organic molecule.

Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for assessing the biological potential of newly synthesized metal complexes.

Biological_Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening Synthesis Synthesis of Metal Complexes Characterization Spectroscopic & Analytical Characterization Synthesis->Characterization Disk_Diffusion Disk Diffusion Assay (Qualitative) Characterization->Disk_Diffusion MTT_Assay MTT Assay (Cytotoxicity) Characterization->MTT_Assay MIC_Determination MIC Determination (Quantitative) Disk_Diffusion->MIC_Determination Active Compounds Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis Assay) MTT_Assay->Mechanism_Studies Potent Compounds

Caption: Workflow for the biological evaluation of metal complexes.

Structural Elucidation: The Power of X-ray Crystallography

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional structure of metal complexes. It provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions. While obtaining suitable single crystals can be challenging, the structural insights gained are invaluable for understanding the properties and reactivity of the complexes.

The crystal structure of a binuclear copper(II) complex with a Schiff base ligand derived from this compound would likely reveal a dimeric structure where each copper ion is coordinated to one N2O2 compartment of the ligand. The geometry around each copper center could be square planar or distorted square planar.

Conclusion and Future Directions

This compound serves as a versatile and accessible platform for the synthesis of a wide array of Schiff base ligands and their coordination complexes. The modular nature of Schiff base synthesis allows for the fine-tuning of the ligand's properties, which in turn influences the characteristics of the resulting metal complexes. The protocols and application notes presented here provide a solid foundation for researchers to explore the rich coordination chemistry of this ligand system.

Future research in this area could focus on the development of chiral this compound-derived ligands for asymmetric catalysis, the synthesis of luminescent complexes for sensing and imaging applications, and the investigation of the detailed mechanisms of biological action of these compounds for the rational design of new therapeutic agents. The potential of this compound as a building block in coordination chemistry is far from exhausted, and further exploration is certain to yield exciting new discoveries.

References

  • Synthesis, characterization, cytotoxicity and antimicrobial activities of co(ii) and ni(ii) complexes of schiff base derived fro. (n.d.).
  • Dey, S., Bhowmick, R., Bhunia, P., & Pilet, G. (2018). Mono-, tri- and polynuclear copper(ii) complexes of Schiff-base ligands: synthesis, characterization and catalytic activity towards alcohol oxidation. New Journal of Chemistry, 42(15), 12795-12806. [Link]
  • Synthesis, Characterizationand Spectroscopic Studies of 2-{(E)-Hydroxyphenyl)imino]methyl}Phenol Schiff Base with Some Metal Complexes. (2018). Al-Nahrain Journal of Science, 21(2), 65-71.
  • Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. (2025). Molecules, 30(21), 5037.
  • Synthesis, characterization and antibacterial activities of Schiff base complexes of Co (II) and Ni (II) derived from 2-hydroxy-1-naphthaldehyde and 4-aminophenol. (2017). International Journal of Advanced Research in Chemical Science, 4(10), 1-6.
  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF Mn(II),Fe(II), Ni(II),Co(II) AND Zn(II) COMPLEXES OF SCHIFF BASE DERIV. (n.d.). Rasayan Journal of Chemistry.
  • Green synthetic approach and antimicrobial activity of bidentate schiff base ligands and their Ni(II) complexes under. (n.d.). Journal of Chemical and Pharmaceutical Research, 4(1), 350-355.
  • Studies on the oxidation of phenols catalyzed by a copper(II)–Schiff base complex in aqueous solution under mild conditions. (2005). Journal of Chemical Technology & Biotechnology, 80(12), 1349-1354.
  • A copper(II)-Schiff base complex: Synthesis, structural characterization and catalytic oxidative coupling of 2-aminophenol. (n.d.). Journal of the Indian Chemical Society.
  • Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. (2012). Molecules, 17(12), 14775-14795.
  • Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes. (2015). Quarterly Journal of Applied Chemical Research, 9(32), 1-10.
  • Metal Complexes of Schiff Base Derived from Ethylenediamine, Nitro and Chlorobenzaldehyde; Synthesis, Characterization, Biological and Toxicological Study. (2025). Applied Sciences Research Periodicals, 3(1), 786-795.
  • Anchoring of Copper(II)–Schiff Base Complex in SBA-15 Matrix as Efficient Oxidation and Biomimetic Catalyst. (2024).
  • Crystal structure, Hirshfeld surface analysis and energy framework calculations of different metal complexes of a biphenol-based. (2023). Journal of Molecular Structure, 1292, 136153.
  • Crystal Structure of 2,2′-(((2,2-Dimethylpropane-1,3-diyl)bis(azanylylidene))- bis(methanylylidene))bis(4-methoxyphenol)pallad. (2017). X-Ray Structure Analysis Online, 33(0), 73-74.
  • Crystal structure of 2-[(2-(2-Hydroxyethylamino) ethylimino) methyl] phenol at 130K. (2012). Journal of the Chilean Chemical Society, 57(2), 1145-1148.
  • X-Ray Structures - The Emslie Group. (n.d.).

Sources

Application Note: Comprehensive Structural Characterization of 2,2'-Methylenediphenol using Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

2,2'-Methylenediphenol, a key isomer of Bisphenol F, is a significant industrial chemical used in the production of epoxy resins, polycarbonates, and other polymers. Its structure, featuring two phenol rings linked by a methylene bridge, presents a unique and illustrative case for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. The precise confirmation of its isomeric identity and purity is critical for quality control, reaction monitoring, and toxicological studies.

This guide provides a comprehensive overview and detailed protocols for the structural elucidation of this compound using a suite of modern NMR techniques. We will move beyond simple spectral acquisition to explain the causality behind experimental choices, enabling researchers, scientists, and drug development professionals to develop a robust analytical workflow. This document covers sample preparation, one-dimensional (¹H, ¹³C, DEPT), and two-dimensional (COSY, HSQC, HMBC) NMR experiments, culminating in an integrated strategy for unambiguous structure verification.

Foundational Strategy: The NMR Workflow

A successful structural elucidation relies not on a single experiment, but on the synergistic integration of multiple NMR techniques. Each experiment provides a unique piece of the structural puzzle. The overall workflow is designed to build information progressively, from the basic proton and carbon frameworks to the intricate connectivity between atoms.

G cluster_prep Phase 1: Preparation cluster_1d Phase 2: 1D NMR Analysis cluster_2d Phase 3: 2D NMR Connectivity cluster_analysis Phase 4: Structure Elucidation SamplePrep Sample Preparation (Dissolution & Filtration) H1_NMR ¹H NMR (Proton Environment & Count) SamplePrep->H1_NMR C13_NMR ¹³C NMR (Carbon Skeleton) H1_NMR->C13_NMR Analysis Integrated Data Analysis & Structure Confirmation H1_NMR->Analysis DEPT DEPT-135 / DEPT-90 (Carbon Multiplicity - CH, CH₂, CH₃) C13_NMR->DEPT C13_NMR->Analysis COSY COSY (¹H-¹H Coupling Network) DEPT->COSY Informs 2D setup DEPT->Analysis HSQC HSQC (Direct ¹H-¹³C Correlation) COSY->HSQC COSY->Analysis HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC HSQC->Analysis HMBC->Analysis

Figure 1: A logical workflow for the complete NMR-based structural elucidation of organic molecules like this compound.

Experimental Protocols

Protocol: Sample Preparation

The quality of the NMR spectrum is fundamentally dependent on the quality of the sample. A homogeneous solution free of particulate matter is essential for achieving high resolution and minimizing spectral artifacts.[1]

  • Analyte Quantity:

    • For ¹H NMR: Weigh 5-15 mg of this compound.[2][3]

    • For ¹³C and 2D NMR: A higher concentration is recommended. Use 20-50 mg of the sample to ensure a good signal-to-noise ratio within a reasonable acquisition time.[4][5]

  • Solvent Selection:

    • Rationale: The choice of deuterated solvent is critical. For phenolic compounds, observing the hydroxyl (-OH) protons can be challenging due to rapid chemical exchange with residual water or protic solvents.[6][7]

    • Recommended Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended. Its ability to form strong hydrogen bonds slows down the proton exchange rate, resulting in sharper -OH signals that can be integrated and observed in 2D correlations.[8] Chloroform-d (CDCl₃) can also be used, but the -OH signal is often broad and its chemical shift is highly concentration-dependent.

    • Volume: Use 0.6-0.7 mL of the deuterated solvent to achieve an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[1][3]

  • Procedure:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add the deuterated solvent (e.g., DMSO-d₆) and gently vortex or swirl to dissolve the sample completely.

    • If any solid particles remain, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[2][3] This step is crucial to avoid distortions in the magnetic field homogeneity.[2]

    • Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.

    • Label the sample clearly.[2]

Data Acquisition and Interpretation

One-Dimensional (1D) NMR Techniques

4.1.1. ¹H NMR Spectroscopy: The Proton Framework

The ¹H NMR spectrum provides information on the number of different proton environments, their relative abundance (integration), and their neighboring protons (spin-spin splitting).

  • Expected Signals for this compound:

    • Aromatic Protons (Ar-H): Due to the molecule's C₂ symmetry, the two phenyl rings are equivalent. Within each ring, the four protons are chemically distinct, giving rise to four signals in the aromatic region, typically between δ 6.7 and 7.2 ppm.[9] The splitting patterns will be complex due to mutual coupling (doublets, triplets, or multiplets).

    • Methylene Bridge Protons (-CH₂-): These two protons are chemically equivalent and appear as a sharp singlet, typically around δ 3.8-4.0 ppm.[9] Its integration value of 2H is a key diagnostic feature.

    • Hydroxyl Protons (-OH): In DMSO-d₆, these protons will appear as a distinct singlet, often downfield (δ > 8.0 ppm) due to hydrogen bonding with the solvent.[8] In CDCl₃, this peak is typically a broad singlet between δ 4.5-7.0 ppm and its position can vary.[10] A "D₂O shake" experiment can confirm this assignment; adding a drop of D₂O to the sample will cause the -OH peak to disappear due to H/D exchange.[11]

4.1.2. ¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Expected Signals for this compound:

    • Aromatic Carbons: Seven distinct signals are expected. One for the methylene bridge carbon and six for the carbons of the phenyl rings (due to symmetry).

      • The carbon bearing the -OH group (C-OH) will be the most downfield aromatic signal (δ ~150-155 ppm).

      • The carbon to which the methylene bridge is attached (C-CH₂) will be a quaternary carbon signal around δ ~125-130 ppm.

      • The remaining four CH carbons will appear in the δ 115-130 ppm range.[12][13]

    • Methylene Bridge Carbon (-CH₂-): This signal will appear significantly upfield, typically around δ 35-40 ppm.[9]

4.1.3. DEPT Spectroscopy: Assigning Carbon Types

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for differentiating between CH, CH₂, and CH₃ groups.[14][15]

  • DEPT-90: This experiment will only show signals for CH (methine) carbons. For this compound, the four aromatic CH carbons will appear as positive peaks.

  • DEPT-135: This experiment shows CH and CH₃ carbons as positive peaks and CH₂ carbons as negative (inverted) peaks.[16][17]

    • Expected Result: The four aromatic CH carbons will be positive, and the single methylene bridge carbon will be negative. This provides a definitive assignment for the -CH₂- group. Quaternary carbons (like C-OH and C-CH₂) are absent in both DEPT-90 and DEPT-135 spectra.

Carbon Type ¹³C NMR DEPT-90 DEPT-135
Quaternary (C)PresentAbsentAbsent
Methine (CH)PresentPositivePositive
Methylene (CH₂)PresentAbsentNegative
Methyl (CH₃)PresentAbsentPositive
Table 1: Summary of expected signals in standard ¹³C and DEPT NMR experiments.
Two-Dimensional (2D) NMR Techniques

2D NMR experiments map correlations between nuclei, providing definitive evidence of the molecular structure.[18]

4.2.1. COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity

COSY reveals scalar coupling between protons, typically over two to three bonds (²JHH, ³JHH).[19]

  • Application: The COSY spectrum is essential for tracing the connectivity of the protons within the aromatic rings. Cross-peaks will be observed between adjacent aromatic protons, allowing for a sequential "walk" around each ring to assign their relative positions (ortho, meta, para to the substituents). No cross-peaks will be seen for the methylene or hydroxyl singlets, confirming their isolation from other proton spin systems.[20]

4.2.2. HSQC (Heteronuclear Single Quantum Coherence): Linking ¹H and ¹³C

HSQC correlates each proton with the carbon atom to which it is directly attached (¹JCH).[21]

  • Application: This is the most reliable method for assigning protonated carbons.

    • Each of the four aromatic CH proton signals will show a cross-peak to its corresponding ¹³C signal in the δ 115-130 ppm range.

    • The methylene bridge proton singlet (δ ~3.9 ppm) will show a strong cross-peak to the upfield carbon signal (δ ~35-40 ppm). This definitively links the ¹H and ¹³C signals of the methylene group.

4.2.3. HMBC (Heteronuclear Multiple Bond Correlation): The Long-Range View

HMBC is arguably the most powerful experiment for piecing together the molecular skeleton. It detects correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[21]

  • Application: HMBC is critical for assigning quaternary carbons and connecting the molecular fragments.

    • Connecting the Bridge: The protons of the methylene bridge (-CH₂-) will show a correlation to the aromatic carbon they are attached to (C-CH₂), a two-bond correlation (²JCH). They will also show correlations to the two ortho CH carbons, a three-bond correlation (³JCH). This is undeniable proof of the methylene bridge's position.

    • Assigning Quaternary Carbons: The aromatic protons will show long-range correlations to the quaternary carbons. For instance, the proton ortho to the hydroxyl group will show a ³JCH correlation to the C-OH carbon.

    • Confirming Ring Positions: The hydroxyl proton (if sharp enough in DMSO-d₆) can show correlations to the C-OH carbon (²JCH) and the adjacent CH carbons (³JCH), further solidifying the assignments.[7]

Figure 2: Key 2D NMR correlations for one ring of this compound. COSY (red) shows adjacent protons, HSQC (blue) shows direct C-H bonds, and HMBC (green) shows crucial long-range connections.

Summary of Spectroscopic Data

The following table summarizes the expected chemical shifts for this compound. Note that exact values may vary slightly based on solvent, concentration, and instrument.[22]

Assignment Nucleus Technique Expected Chemical Shift (δ ppm) Key Correlations & Notes
Hydroxyl¹H¹H NMR8.0 - 9.5 (in DMSO-d₆)Singlet. Disappears with D₂O shake.
Aromatic¹H¹H NMR6.7 - 7.24 distinct signals (multiplets). Integrates to 8H total. COSY shows coupling between adjacent protons.
Methylene¹H¹H NMR~3.9Singlet. Integrates to 2H. HMBC to C2 and C6.
C-OH¹³C¹³C NMR~153Quaternary. HMBC from ortho protons.
C-CH₂¹³C¹³C NMR~128Quaternary. Key HMBC from methylene protons.
Aromatic CH¹³C¹³C NMR115 - 1304 distinct signals. Assigned via HSQC from attached protons.
Methylene¹³C¹³C NMR~36CH₂ signal (negative in DEPT-135). Assigned via HSQC from methylene protons.
Table 2: Expected NMR Data and Key Correlations for this compound.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides an unequivocal method for the complete structural characterization of this compound. While ¹H and ¹³C NMR offer initial fingerprints, the application of DEPT, COSY, HSQC, and HMBC experiments is essential for unambiguous assignment of all proton and carbon signals. This integrated workflow not only confirms the identity and connectivity of the target molecule but also serves as a robust protocol for quality control and the analysis of related phenolic compounds and polymers. By understanding the rationale behind each experiment, researchers can confidently apply these powerful techniques to their own analytical challenges.

References

  • Chemical Instrumentation Facility, Iowa State University.
  • University of Leicester.
  • Georgia Institute of Technology.
  • Organomation.
  • University College London.
  • SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. [Link]
  • Nikolaou, E., et al. (2011). Novel determination of the total phenolic content in crude plant extracts by the use of 1H NMR of the -OH spectral region. PubMed, 28(2), 239-44. [Link]
  • BioChromato. NMR solvent selection - that also allows sample recovery. (2018-12-07). [Link]
  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. (2022-09-24). [Link]
  • University of Ottawa. COSY. [Link]
  • Christophoridou, S., et al. (2015). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds.
  • Lui, M. E., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. (2023-02-11). [Link]
  • Chemistry Steps. DEPT NMR: Signals and Problem Solving. (2023-09-26). [Link]
  • ResearchGate. NMR to identify type of phenolic compound?. (2016-11-07). [Link]
  • Oregon State University. 13C NMR Chemical Shifts. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000228). [Link]
  • Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]
  • MDPI. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. [Link]
  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. [Link]
  • Argyropoulos, D. S., et al. (2013). Tannin Structural Elucidation and Quantitative 31P NMR Analysis. 1. Model Compounds.
  • Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. (2023-02-11). [Link]
  • Columbia University. HSQC and HMBC. [Link]
  • Thieme. Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. [Link]
  • EPFL.
  • San Diego State University. Common 2D (COSY, HSQC, HMBC). [Link]
  • Magritek.
  • Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]
  • Chemistry LibreTexts. 5.1: COSY Spectra. (2022-10-04). [Link]
  • ResearchGate. Correlations in the HSQC and HMBC spectra of 19. [Link]
  • YouTube. 2D NMR- Worked Example 1 (COSY). (2020-04-09). [Link]
  • Polymer Synergies.
  • MDPI. Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)
  • PubMed Central. High-content imaging analyses of the effects of bisphenols and organophosphate esters on TM4 mouse Sertoli cells. [Link]
  • Nanalysis. DEPT: A tool for 13C peak assignments. (2015-11-19). [Link]
  • Quora. What is the NMR peak for methylphenol?. (2019-10-26). [Link]
  • University of Calgary. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
  • ResearchGate. Figure 3 shows the 1 H NMR spectra of 6F-BPA-N, BPA-N novolac resins.... [Link]

Sources

Application Note: A Comprehensive Guide to the Analysis of 2,2'-Methylenediphenol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol and expert insights for the robust analysis of 2,2'-Methylenediphenol, also known as ortho,ortho-Bisphenol F, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant compound in polymer chemistry and a subject of interest in environmental and toxicological studies due to its classification as a bisphenol analogue.[1] The inherent challenges in analyzing such polar, semi-volatile compounds by GC-MS are addressed through a validated methodology encompassing sample preparation, derivatization, and optimized instrumental parameters. This document is intended for researchers, analytical scientists, and professionals in drug development and material science who require a reliable and reproducible method for the quantification and identification of this compound in various matrices.

Introduction: The Analytical Imperative for this compound

This compound (CAS No. 2467-02-9) is a dihydroxydiphenylmethane that serves as a monomer in the synthesis of high-performance polymers, including certain epoxy resins and polycarbonates.[1] It is the ortho isomer of Bisphenol F, a compound often used as a substitute for Bisphenol A (BPA).[2][3] Given the increasing scrutiny of bisphenols for their potential endocrine-disrupting activities, the development of sensitive and specific analytical methods for all isomers is crucial for toxicological risk assessment and quality control in manufacturing.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[4] However, the direct analysis of phenolic compounds like this compound by GC-MS is hampered by their low volatility and high polarity due to the presence of hydroxyl groups. These characteristics can lead to poor chromatographic peak shape, thermal degradation in the injector, and irreversible adsorption on the column. To overcome these limitations, a derivatization step is essential to convert the polar hydroxyl groups into less polar, more volatile, and more thermally stable moieties.[4][5][6]

This application note details a comprehensive workflow, from sample extraction to data analysis, for the GC-MS analysis of this compound, with a focus on silylation as the derivatization method of choice.

Foundational Principles: Sample Preparation and Derivatization

The successful analysis of this compound begins with meticulous sample preparation to isolate the analyte from the sample matrix and a robust derivatization to ensure its suitability for GC-MS analysis.

Sample Extraction from Aqueous and Solid Matrices

For aqueous samples such as environmental water or wastewater, pre-concentration and extraction are necessary to achieve the required sensitivity. Solid-Phase Extraction (SPE) is a highly effective and widely used technique for this purpose.[5][7][8] For solid matrices like soil, polymers, or paper products, solvent extraction methods are employed.[6][9]

  • Solid-Phase Extraction (SPE) for Aqueous Samples: Non-polar sorbents such as C18 or polymeric sorbents are suitable for retaining this compound from water samples. The choice of sorbent should be optimized based on the specific sample matrix. US EPA Method 528 provides a comprehensive guideline for the extraction of phenols from drinking water using SPE.[8]

  • Soxhlet Extraction for Solid Samples: For solid samples, Soxhlet extraction with a suitable organic solvent like dichloromethane provides an exhaustive extraction of the analyte.[9]

The Critical Role of Derivatization: Silylation

Derivatization is a cornerstone of the successful GC-MS analysis of polar compounds.[4] Silylation, the replacement of active hydrogen atoms in the hydroxyl groups with a trimethylsilyl (TMS) group, is a highly effective method for phenols.[5][6] This process significantly reduces the polarity and increases the volatility of the analyte, leading to improved chromatographic performance.

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, is a powerful silylating agent for phenolic compounds.[5][10][11][12] The reaction proceeds by converting the two hydroxyl groups of this compound into their corresponding TMS ethers.

The derivatization reaction is as follows:

C₁₃H₁₂O₂ (this compound) + 2 C₈H₁₈F₃NOSi (BSTFA) → C₁₉H₂₈O₂Si₂ (di-TMS-2,2'-Methylenediphenol) + 2 C₂H₂F₃NO (Trifluoroacetamide)

Experimental Workflow: A Step-by-Step Protocol

This section provides a detailed, step-by-step protocol for the analysis of this compound.

Required Reagents and Materials
  • This compound standard (≥98% purity)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade

  • Hexane, GC grade

  • Pyridine, anhydrous

  • Nitrogen gas, high purity

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

  • Autosampler vials (2 mL) with inserts

Sample Preparation and Extraction (Aqueous Sample Example)
  • Sample Collection and Preservation: Collect 500 mL of the water sample. If residual chlorine is present, quench with sodium sulfite. Acidify the sample to pH < 2 with concentrated sulfuric or hydrochloric acid.[8]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water (pH < 2). Do not allow the cartridge to go dry.

  • Sample Loading: Pass the 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 10 mL of deionized water to remove interfering polar compounds.

  • Cartridge Drying: Dry the cartridge by passing a stream of nitrogen gas through it for 10-15 minutes.

  • Elution: Elute the trapped this compound from the cartridge with 2 x 5 mL aliquots of dichloromethane into a collection tube.

  • Concentration: Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at room temperature.

Derivatization Protocol
  • Transfer the 0.5 mL concentrated extract to a 2 mL autosampler vial.

  • Add 50 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.[12]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.[12]

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and column used.

Parameter Setting Rationale
Gas Chromatograph
Injection ModeSplitlessTo maximize sensitivity for trace analysis.[13]
Injector Temperature280°CEnsures efficient volatilization of the derivatized analyte.
Carrier GasHelium (99.999% purity)Provides good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow)A typical flow rate for standard capillary columns.
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5MS)A non-polar column providing good separation for a wide range of compounds.[12]
Oven ProgramInitial: 80°C, hold for 2 minRamp: 15°C/min to 300°CHold: 5 min at 300°CA temperature program designed to effectively separate the analyte from potential interferences.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Ion Source Temp.230°CA standard temperature for EI sources.
Quadrupole Temp.150°CA standard temperature for quadrupoles.
Electron Energy70 eVThe standard electron energy for generating reference mass spectra.
Acquisition ModeFull Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)Full scan for qualitative identification; SIM for enhanced sensitivity in quantitative analysis.[11][12]

Data Analysis and Interpretation

Identification and Confirmation

The identification of the di-TMS derivative of this compound is based on two key criteria:

  • Retention Time: The retention time of the peak in the sample chromatogram must match that of a known standard analyzed under the same conditions.

  • Mass Spectrum: The mass spectrum of the sample peak must match the reference mass spectrum of the derivatized standard.

The molecular weight of this compound is 200.23 g/mol .[2] After derivatization with two TMS groups, the molecular weight of the di-TMS derivative is 344.5 g/mol . The mass spectrum of the derivatized compound is expected to show a molecular ion peak (M⁺) at m/z 344. Key fragment ions will also be present, which are crucial for confirmation. For silylated phenols, a characteristic fragment is often the loss of a methyl group (M-15) from the TMS moiety.

Quantification

For quantitative analysis, an internal standard method is recommended. A deuterated analogue or a structurally similar compound not present in the samples should be used. Calibration curves are constructed by analyzing standards of known concentrations and plotting the peak area ratio of the analyte to the internal standard against the concentration. The concentration of this compound in the samples is then determined from this calibration curve.

Visualizing the Workflow

The following diagram illustrates the complete analytical workflow from sample collection to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample (500 mL) SPE Solid-Phase Extraction (C18 Cartridge) Sample->SPE Loading Concentration Evaporation (to 0.5 mL) SPE->Concentration Elution & Concentration Deriv Silylation (BSTFA + 1% TMCS, 70°C, 30 min) Concentration->Deriv GCMS GC-MS Analysis (Splitless Injection) Deriv->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data Result Final Report Data->Result

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The method described in this application note provides a robust and reliable framework for the analysis of this compound by GC-MS. The critical steps of solid-phase extraction for sample pre-concentration and silylation for derivatization are essential for achieving the required sensitivity and chromatographic performance. By following this detailed protocol and understanding the underlying scientific principles, researchers and analytical professionals can confidently identify and quantify this compound in a variety of sample matrices. This methodology is crucial for advancing our understanding of the environmental fate, toxicological profile, and industrial applications of this important bisphenol analogue.

References

  • González-Gaya, B., Rico, A., Gurt-Santanach, M., & Eljarrat, E. (2016). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595.
  • Kojima, M., et al. (2010). High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry.
  • Fiehn, O. (2016). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 6(1), 7.
  • Grzegorzynska, M., & Cwynar, A. (2020). The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. PeerJ, 8, e9112.
  • Pintado-Herrera, M. G., González-Mazo, E., & Lara-Martín, P. A. (2016). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Molecules, 21(9), 1099.
  • BenchChem. (2025).
  • Zafra, A., del Olmo, M., Suarez, B., Hontoria, E., Navalon, A., & Vilchez, J. L. (2003). Gas chromatographic-mass spectrometric method for the determination of bisphenol A and its chlorinated derivatives in urban wastewater.
  • Szymański, A., Rykowska, I., & Wasiak, W. (2007). Derivatization and gas chromatography-low-resolution mass spectrometry of Bisphenol A.
  • Cecinato, A., et al. (2012). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere.
  • Ballesteros-Gómez, A., & Rubio, S. (2017). Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS. Food Additives & Contaminants: Part A, 34(7), 1236-1245.
  • Psillakis, E., Kalogerakis, N., & Mantzavinos, D. (2008). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry.
  • U.S. Environmental Protection Agency. (2007).
  • Simion, A., et al. (2024). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS).
  • University of California, Davis.
  • Helaleh, M. I. H., et al. (2005). GC/MS Determination of Phenolic Compounds in Soil Samples Using Soxhlet Extraction and Derivatization Techniques. Journal of the Chinese Chemical Society, 52(4), 739-748.
  • PubChem. (n.d.). 2,2'-Methylenebis(4-methyl-6-tert-butylphenol).
  • Guidechem. (n.d.). This compound 2467-02-9 wiki.
  • NIST. (n.d.). Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Australian Government Department of Health. (2016). Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-: Human health tier II assessment.
  • Chemchart. (n.d.). This compound (2467-02-9, 1333-16-0).
  • Sigma-Aldrich. (2025). Safety Data Sheet: 2,2′-Methylenebis(6-tert-butyl-4-methylphenol).
  • BenchChem. (n.d.). This compound. )

Sources

Applikations- und Protokollhandbuch: Derivatisierung von 2,2'-Methylendiphenol für die GC-Analyse

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von 2,2'-Methylendiphenol, einem Isomer von Bisphenol F (BPF), für die quantitative Analyse mittels Gaschromatographie (GC), insbesondere in Kopplung mit der Massenspektrometrie (GC-MS).

Einleitung: Die analytische Herausforderung bei 2,2'-Methylendiphenol

2,2'-Methylendiphenol gehört zur Gruppe der Bisphenole, einer Klasse von Chemikalien, die aufgrund ihrer potenziellen endokrin wirksamen Eigenschaften im Fokus von Forschung und regulatorischem Interesse stehen.[1] Die genaue Quantifizierung dieser Verbindungen in verschiedenen Matrices ist für toxikologische Studien und die Sicherheitsbewertung von entscheidender Bedeutung.

Die direkte Analyse von 2,2'-Methylendiphenol mittels Gaschromatographie ist jedoch problematisch. Die beiden polaren phenolischen Hydroxylgruppen (-OH) führen zu folgenden Schwierigkeiten:

  • Geringe Flüchtigkeit: Die starken intermolekularen Wasserstoffbrückenbindungen erhöhen den Siedepunkt der Verbindung, was eine effiziente Verdampfung im GC-Injektor verhindert.

  • Thermische Instabilität: Bei den hohen Temperaturen, die für die Elution erforderlich wären, kann es zum Abbau des Analyten kommen.

  • Adsorptionseffekte: Die polaren Gruppen neigen zu unerwünschten Wechselwirkungen mit aktiven Stellen im GC-System (z. B. im Injektorliner oder an der Säulenoberfläche), was zu schlechten Peakformen (Tailing) und unzuverlässigen quantitativen Ergebnissen führt.[2]

Um diese Probleme zu überwinden, ist ein Derivatisierungsschritt unerlässlich.[3] Hierbei werden die aktiven Wasserstoffatome der Hydroxylgruppen durch unpolare, thermisch stabile Gruppen ersetzt.[4] Dies erhöht die Flüchtigkeit und verbessert das chromatographische Verhalten des Analyten erheblich.[4][5]

Auswahl der Derivatisierungsmethode: Silylierung als Goldstandard

Für die Analyse von Phenolen haben sich verschiedene Derivatisierungstechniken etabliert, darunter Silylierung, Acylierung und Alkylierung.[5] Für Bisphenole wie 2,2'-Methylendiphenol hat sich die Silylierung als die Methode der Wahl erwiesen.[6]

Die Silylierung ist die Reaktion, bei der ein aktives Wasserstoffatom durch eine Alkylsilylgruppe, am häufigsten eine Trimethylsilylgruppe (TMS), ersetzt wird.[2]

Vorteile der Silylierung:

  • Hohe Reaktivität: Silylierungsreagenzien reagieren schnell und quantitativ mit phenolischen Hydroxylgruppen.

  • Verbesserte Flüchtigkeit und thermische Stabilität: Die resultierenden TMS-Ether sind deutlich flüchtiger und stabiler als die ursprüngliche Verbindung.[3][7]

  • Gute chromatographische Eigenschaften: Die Derivate zeigen typischerweise scharfe, symmetrische Peaks in der GC.

  • Charakteristische Massenspektren: TMS-Derivate erzeugen vorhersagbare Fragmentierungsmuster im Massenspektrometer, was die Identifizierung und Quantifizierung erleichtert.[8]

Als Silylierungsreagenz wird häufig N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) verwendet, oft in Kombination mit einem Katalysator wie 1 % Trimethylchlorsilan (TMCS).[4][9] BSTFA ist ein starkes Silylierungsmittel, das auch sterisch gehinderte Hydroxylgruppen effizient derivatisiert.[10]

Reaktionsmechanismus der Silylierung

Die Silylierung der phenolischen Hydroxylgruppen von 2,2'-Methylendiphenol mit BSTFA ist eine nukleophile Substitutionsreaktion. Der Sauerstoff der Hydroxylgruppe greift das Siliziumatom des BSTFA an, während das Trifluoracetamid als gute Abgangsgruppe fungiert.

Abbildung 1: Allgemeines Schema der Silylierungsreaktion.

Detailliertes Protokoll: Silylierung von 2,2'-Methylendiphenol

Dieses Protokoll beschreibt ein validiertes Verfahren zur Derivatisierung von 2,2'-Methylendiphenol in Probenextrakten für die anschließende GC-MS-Analyse. Die Methode ist an Verfahren angelehnt, die für Bisphenol F in biologischen Proben validiert wurden.[11][12][13]

Benötigte Reagenzien und Materialien
  • 2,2'-Methylendiphenol Standard

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1 % Trimethylchlorsilan (TMCS)

  • Lösungsmittel (z. B. Aceton, Toluol, Hexan), GC-Qualität

  • Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Kappen und Septen)

  • Heizblock oder Wasserbad

  • Pipetten und Spritzen

  • Stickstoff-Evaporator

  • Vortex-Mischer

Schritt-für-Schritt-Protokoll

Protocol_Workflow start Probenextrakt in Lösungsmittel step1 Schritt 1: Trocknen Extrakt unter N₂-Strom zur Trockne eindampfen. start->step1 step2 Schritt 2: Reagenzienzugabe 50 µL Lösungsmittel (z.B. Aceton) und 50 µL BSTFA (+1% TMCS) zugeben. step1->step2 step3 Schritt 3: Reaktion Verschließen, vortexen und für 30 min bei 60-70°C inkubieren. step2->step3 step4 Schritt 4: Abkühlen Probe auf Raumtemperatur abkühlen lassen. step3->step4 end Analysefertige Probe für GC-MS step4->end

Abbildung 2: Workflow des Derivatisierungsprotokolls.

  • Probentrocknung: Überführen Sie einen Aliquot des Probenextrakts (typischerweise in einem flüchtigen organischen Lösungsmittel) in ein sauberes Reaktionsgefäß. Trocknen Sie den Extrakt unter einem sanften Stickstoffstrom vollständig ein. Kausale Begründung: Die Anwesenheit von Wasser oder protischen Lösungsmitteln kann mit dem Silylierungsreagenz reagieren, dessen Wirksamkeit herabsetzen und die Derivatisierung des Analyten stören.[4][7]

  • Rekonstitution und Reagenzzugabe: Lösen Sie den trockenen Rückstand in einem kleinen Volumen eines aprotischen Lösungsmittels (z. B. 50 µL Aceton). Aceton hat sich als Lösungsmittel erwiesen, das die Silylierungsreaktion erheblich beschleunigt.[10][11] Geben Sie anschließend 50 µL BSTFA (+ 1 % TMCS) hinzu. Kausale Begründung: Ein Überschuss an Derivatisierungsreagenz stellt sicher, dass die Reaktion vollständig abläuft.[4]

  • Reaktion: Verschließen Sie das Gefäß sofort fest. Mischen Sie den Inhalt gründlich mit einem Vortex-Mischer. Inkubieren Sie die Probe für 30 Minuten bei 60-70 °C. Kausale Begründung: Erhöhte Temperatur beschleunigt die Reaktionskinetik und gewährleistet eine vollständige Derivatisierung, insbesondere bei potenziell sterisch gehinderten Gruppen.[6]

  • Abkühlen: Lassen Sie die Probe vor der GC-MS-Analyse auf Raumtemperatur abkühlen. Eine weitere Aufarbeitung ist in der Regel nicht erforderlich.

Zusammenfassung der Derivatisierungsparameter
ParameterEmpfehlungBegründung und Anmerkungen
Derivatisierungsreagenz BSTFA + 1 % TMCSHohe Reaktivität für Phenole, erzeugt stabile TMS-Derivate.[9][10]
Lösungsmittel Aceton (aprotisch)Beschleunigt die Reaktion signifikant im Vergleich zu anderen Lösungsmitteln.[10][11]
Reaktionstemperatur 60 - 70 °COptimale Temperatur zur Beschleunigung der Reaktion ohne Abbau des Derivats.[6]
Reaktionszeit 30 MinutenAusreichend für eine quantitative Umsetzung unter den genannten Bedingungen.[6][14]
Verhältnis Reagenz:Analyt Großer molarer ÜberschussStellt die vollständige Derivatisierung aller aktiven Stellen sicher.[4]

GC-MS-Analyse des derivatisierten 2,2'-Methylendiphenols

Empfohlene GC-Bedingungen
  • Säule: Eine unpolare oder schwach polare Kapillarsäule, wie z. B. eine 5% Phenyl-95% Dimethylpolysiloxan-Phase (z. B. DB-5ms, HP-5ms), ist ideal für die Trennung der TMS-Derivate.[9]

  • Injektor: Splitless-Injektion bei 250-280 °C.

  • Trägergas: Helium mit einer konstanten Flussrate (z. B. 1,0-1,2 mL/min).

  • Ofenprogramm: Ein typisches Temperaturprogramm beginnt bei einer niedrigeren Temperatur (z. B. 100-150 °C), gefolgt von einer Rampe (z. B. 10-20 °C/min) auf eine Endtemperatur von ca. 300 °C.[9] Die genauen Parameter müssen je nach System und gewünschter Trennung optimiert werden.

Massenspektrometrische Detektion

Die Detektion erfolgt im Massenspektrometer, typischerweise nach Elektronenstoßionisation (EI) bei 70 eV.

  • Massenbereich: Ein Scanbereich von m/z 50-500 ist in der Regel ausreichend.

  • Charakteristische Ionen: Das di-TMS-Derivat von 2,2'-Methylendiphenol (Summenformel: C₁₉H₂₈O₂Si₂, Molekulargewicht: 344.6 g/mol ) zeigt charakteristische Ionen. Für das isomere 4,4'-Methylendiphenol-di-TMS sind folgende Ionen im NIST-Spektrum prominent:

    • Molekülion [M]⁺: m/z 344

    • [M-15]⁺: m/z 329 (Verlust einer Methylgruppe)

    • Charakteristisches TMS-Fragment: m/z 73 [(CH₃)₃Si]⁺

    • Weitere signifikante Fragmente können zur Bestätigung herangezogen werden.[15]

Die Quantifizierung erfolgt am besten im Selected Ion Monitoring (SIM)-Modus, um die Selektivität und Empfindlichkeit zu erhöhen. Hierfür werden typischerweise das Molekülion und ein oder zwei charakteristische Fragmentionen überwacht.[16]

Troubleshooting

ProblemMögliche Ursache(n)Lösungsansätze
Kein oder sehr kleiner Derivat-Peak 1. Unvollständige Reaktion.2. Anwesenheit von Wasser/Feuchtigkeit.3. Zersetzung des Reagenzes.1. Reaktionszeit und/oder -temperatur erhöhen.2. Probenextrakt vollständig trocknen; wasserfreie Lösungsmittel verwenden.3. Frisches Derivatisierungsreagenz verwenden; Reagenz unter Feuchtigkeitsausschluss lagern.[17]
Reproduzierbarkeitsprobleme (schwankende Peakflächen) 1. Inhomogene Reaktionstemperatur.2. Variable Reaktionszeiten.3. Verdunstung des Lösungsmittels/Reagenzes.1. Kalibrierten Heizblock verwenden.2. Exakte Inkubationszeiten einhalten.3. Vials fest verschließen; Proben nach Derivatisierung zeitnah analysieren.[17]
Zusätzliche, unerwartete Peaks 1. Nebenreaktionen durch Verunreinigungen in der Probe.2. Unvollständige Derivatisierung (Mono-TMS-Derivat).3. Zersetzung des Derivats im heißen Injektor.1. Probenaufreinigung (z. B. mittels SPE) optimieren.2. Reaktionsbedingungen optimieren (siehe oben).3. Injektortemperatur senken; Injektorliner auf Aktivität prüfen und ggf. austauschen.[18]
Peak-Tailing 1. Aktive Stellen im GC-System (Liner, Säulenanfang).2. Unvollständige Derivatisierung.1. Deaktivierten Liner verwenden; Säule konditionieren oder einige Zentimeter vom Einlass abschneiden.2. Derivatisierungsprotokoll überprüfen und optimieren.[18]

Fazit

Die Silylierung mit BSTFA ist eine robuste und effiziente Methode, um 2,2'-Methylendiphenol für die GC-MS-Analyse vorzubereiten. Durch die Umwandlung der polaren phenolischen Hydroxylgruppen in unpolare Trimethylsilylether werden die chromatographischen Eigenschaften des Analyten drastisch verbessert, was eine genaue und reproduzierbare Quantifizierung ermöglicht. Die Einhaltung eines sorgfältig kontrollierten Protokolls, insbesondere der Ausschluss von Feuchtigkeit und die Optimierung von Reaktionszeit und -temperatur, ist entscheidend für den Erfolg der Analyse.

Referenzen

  • Cao, X. L., et al. (2024). Development and Validation of a GC–MS Method Based on Solid-Phase Extraction and Derivatization for Analysis of Free and Glucuronide-Conjugated Bisphenol F in Biological Samples. Journal of Analytical Toxicology. Verfügbar unter: [Link]

  • Cao, X. L., et al. (2024). Development and Validation of a GC–MS Method Based on Solid-Phase Extraction and Derivatization for Analysis of Free and Glucuronide-Conjugated Bisphenol F in Biological Samples. CoLab. Verfügbar unter:

  • Cao, X. L., et al. (2024). Development and Validation of A GC-MS Method Based on Solid Phase Extraction and Derivatization for Analysis of Free and Glucuronide-Conjugated Bisphenol F in Biological Samples. ResearchGate. Verfügbar unter: [Link]

  • Cao, X. L., et al. (2024). Development and Validation of a GC-MS Method Based on Solid-Phase Extraction and Derivatization for Analysis of Free and Glucuronide-Conjugated Bisphenol F in Biological Samples. PubMed. Verfügbar unter: [Link]

  • Phenomenex (o. D.). Derivatisierung für die Gaschromatographie. Verfügbar unter: [Link]

  • Caban, M., et al. (2020). The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. Environmental Science and Pollution Research. Verfügbar unter: [Link]

  • del Olmo, M., et al. (1998). Determination of trace amounts of bisphenol F, bisphenol A and their diglycidyl ethers in wastewater by gas chromatography–mass spectrometry. Journal of Chromatography A. Verfügbar unter: [Link]

  • MACHEREY-NAGEL (o. D.). Derivatisierungsmittel für die GC. Verfügbar unter: [Link]

  • Lee, H. B., & Peart, T. E. (2000). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of AOAC International. Verfügbar unter: [Link]

  • Unbekannter Autor (2015). Bisphenol F in Senf: das Auftreten von unerwünschten Wirkungen auf die Gesundheit durch gemessene BPF-Gehalte ist unwahrscheinlich. Bundesinstitut für Risikobewertung. Verfügbar unter: [Link]

  • Unbekannter Autor (2018). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Verfügbar unter: [Link]

  • Unbekannter Autor (2012). Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses. South African Journal of Chemistry. Verfügbar unter: [Link]

  • Restek Corporation (o. D.). TROUBLESHOOTING GUIDE. Verfügbar unter: [Link]

  • Unbekannter Autor (o. D.). DERIVATIZATION AND GAS CHROMATOGRAPHY - LOW RESOLUTION MASS SPECTROMETRY OF BISPHENOL A. ResearchGate. Verfügbar unter: [Link]

  • Unbekannter Autor (2022). Machine learning for identification of silylated derivatives from mass spectra. PMC. Verfügbar unter: [Link]

  • Unbekannter Autor (2024). Bisphenole in Lebensmitteln. Landesamt für Natur, Umwelt und Verbraucherschutz Nordrhein-Westfalen. Verfügbar unter: [Link]

  • Unbekannter Autor (o. D.). Derivatization Methods in GC and GC/MS. IntechOpen. Verfügbar unter: [Link]

  • Unbekannter Autor (2018). Bisphenol F in Senf - Fakten und Risikobewertung des BLV. Bundesamt für Lebensmittelsicherheit und Veterinärwesen BLV. Verfügbar unter: [Link]

  • Chemistry For Everyone (2024). What Is Derivatization In GC-MS?. YouTube. Verfügbar unter: [Link]

  • Unbekannter Autor (2023). Bisphenol F und Bisphenol AF: ECHA bestätigt hormonelle Wirkung. Umweltbundesamt. Verfügbar unter: [Link]

  • Unbekannter Autor (2004). Evaluation of derivatization strategies for the comprehensive analysis of endocrine disrupting compounds using GC/MS. Journal of Separation Science. Verfügbar unter: [Link]

  • Unbekannter Autor (2008). High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry. Journal of Chromatography A. Verfügbar unter: [Link]

  • Unbekannter Autor (2017). Problems with derivatization of bisphenol A, because the peak area only increases?. ResearchGate. Verfügbar unter: [Link]

  • NIST (o. D.). 4,4'-Methylenediphenol, 2TMS derivative. NIST WebBook. Verfügbar unter: [Link]

Sources

Application Note: A Detailed Protocol for the FT-IR Analysis of 2,2'-Methylenediphenol Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive protocol for the analysis of 2,2'-Methylenediphenol using Fourier-Transform Infrared (FT-IR) spectroscopy. The focus is on the identification and characterization of its key functional groups: the hydroxyl (-OH), methylene (-CH₂-), and aromatic ring structures. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed workflow from sample preparation to spectral interpretation. The methodologies described herein are designed to ensure data integrity and reproducibility, grounded in established spectroscopic principles.

Introduction: The Significance of this compound and FT-IR Spectroscopy

This compound, a member of the bisphenol family, is a crucial building block in the synthesis of various polymers, resins, and as an antioxidant in numerous industrial applications.[1] Its molecular structure, characterized by two phenol rings linked by a methylene bridge, dictates its chemical reactivity and physical properties. The precise characterization of its functional groups is paramount for quality control, reaction monitoring, and the development of new materials.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique ideal for this purpose.[2][3] It operates on the principle that molecular bonds and functional groups vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at these characteristic frequencies, resulting in a unique spectral "fingerprint".[3] This application note will detail the use of Attenuated Total Reflectance (ATR) FT-IR, a technique that requires minimal sample preparation and is suitable for both solid and liquid samples.[4][5]

Foundational Principles: Vibrational Modes of this compound

The FT-IR spectrum of this compound is a superposition of the vibrational modes of its constituent functional groups. Understanding these modes is key to accurate spectral interpretation.

  • Hydroxyl (-OH) Group: The O-H bond is highly polar, resulting in a strong, broad absorption band due to hydrogen bonding. The stretching vibration is typically observed in the 3600-3200 cm⁻¹ region.[6][7] The in-plane bending of the O-H bond gives rise to absorptions in the 1440-1395 cm⁻¹ range.[7]

  • Methylene (-CH₂-) Group: The methylene bridge introduces characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching vibrations are expected in the 2925-2850 cm⁻¹ region.[7][8] The scissoring (bending) vibration typically appears around 1470-1450 cm⁻¹.[7]

  • Aromatic Ring: The benzene rings exhibit several characteristic vibrations. C-H stretching vibrations of the aromatic protons occur above 3000 cm⁻¹. C=C stretching vibrations within the ring are observed in the 1600-1450 cm⁻¹ region.[6] Out-of-plane C-H bending vibrations, which are highly dependent on the substitution pattern, appear in the 900-675 cm⁻¹ region and can be used to confirm the ortho-substitution pattern of the phenol rings.[9]

  • C-O Stretching: The stretching vibration of the C-O bond in phenols is typically found in the 1260-1180 cm⁻¹ region.[6]

Experimental Workflow: From Sample to Spectrum

The following diagram outlines the comprehensive workflow for the FT-IR analysis of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Sample (Solid Powder) Grinding Grind to a fine powder (if necessary) Sample->Grinding Ensure homogeneity ATR_Placement Place powder on ATR crystal Grinding->ATR_Placement Pressure Apply consistent pressure ATR_Placement->Pressure Parameters Set Parameters: - Resolution: 4 cm⁻¹ - Scans: 32-64 - Range: 4000-400 cm⁻¹ Pressure->Parameters Background Collect Background Spectrum (Clean ATR) Sample_Scan Collect Sample Spectrum Background->Sample_Scan Reference measurement ATR_Correction Apply ATR Correction Sample_Scan->ATR_Correction Parameters->Background Baseline_Correction Perform Baseline Correction ATR_Correction->Baseline_Correction Peak_Picking Identify Peak Frequencies Baseline_Correction->Peak_Picking Interpretation Assign Functional Groups Peak_Picking->Interpretation Report Report Interpretation->Report Final Report

Caption: Workflow for FT-IR Analysis of this compound.

Detailed Protocol for ATR-FT-IR Analysis

This protocol is designed for a standard FT-IR spectrometer equipped with a diamond or zinc selenide ATR accessory.

Instrument and Accessory Preparation
  • Instrument Initialization: Turn on the FT-IR spectrometer and allow it to warm up for at least 30 minutes to ensure thermal stability of the source and detector.

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal surface. Use a soft, lint-free wipe dampened with isopropyl alcohol or another suitable solvent to remove any residues from previous measurements.[2] A clean crystal is crucial for a high-quality background spectrum.

  • Verify Cleanliness: Collect a "cleanliness" spectrum to ensure no contaminants are present on the crystal. The spectrum should be a flat line with no significant absorption bands.

Background Spectrum Acquisition
  • Empty Crystal: With the clean and dry ATR crystal in place, collect a background spectrum.[2]

  • Acquisition Parameters:

    • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹ (sufficient for most applications)

    • Number of Scans: 32 to 64 scans (to improve signal-to-noise ratio)

  • Rationale: The background spectrum measures the absorbance of the atmosphere (CO₂, H₂O) and the instrument itself. This spectrum is then subtracted from the sample spectrum to yield the absorbance of the sample alone.

Sample Analysis
  • Sample Application: Place a small amount of the this compound sample directly onto the center of the ATR crystal. For solid samples, a fine powder ensures good contact.[10]

  • Apply Pressure: Use the instrument's pressure clamp to apply consistent and firm pressure to the sample.[10] This ensures intimate contact between the sample and the ATR crystal, which is essential for a strong signal.

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same acquisition parameters as the background scan.

  • Cleaning: After analysis, clean the ATR crystal thoroughly as described in step 1.2.

Data Processing and Interpretation

  • ATR Correction: The depth of penetration of the IR beam in ATR is wavelength-dependent. Apply an ATR correction function in the software to account for this and make the spectrum appear more like a traditional transmission spectrum.

  • Baseline Correction: If the baseline of the spectrum is sloped or uneven, perform a baseline correction to ensure accurate peak picking.

  • Peak Picking and Analysis: Identify the wavenumbers of the major absorption bands. Compare these to the expected vibrational frequencies for the functional groups in this compound.

Expected Spectral Features of this compound

The following table summarizes the characteristic FT-IR absorption bands expected for this compound.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3600 - 3200O-H Stretch (H-bonded)Hydroxyl (-OH)Strong, Broad
3100 - 3000C-H StretchAromatic RingMedium
2960 - 2850C-H Stretch (asymmetric & symmetric)Methylene (-CH₂)Medium
1610 - 1580C=C StretchAromatic RingMedium
1500 - 1450C=C StretchAromatic RingMedium to Strong
1470 - 1450C-H Bend (Scissoring)Methylene (-CH₂)Medium
1440 - 1395O-H Bend (in-plane)Hydroxyl (-OH)Medium
1260 - 1180C-O StretchPhenolic C-OStrong
850 - 750C-H Bend (out-of-plane)Aromatic RingStrong

Note: The exact peak positions and intensities can be influenced by the physical state of the sample and intermolecular interactions.

Conclusion

This application note provides a robust and reliable protocol for the FT-IR analysis of this compound. By following these detailed steps for sample preparation, data acquisition, and spectral interpretation, researchers can confidently identify and characterize the key functional groups of this important chemical compound. The use of ATR-FT-IR offers a rapid and efficient method for quality control and research applications, ensuring the integrity and desired properties of materials derived from this compound.

References

  • Schuttlefield, J. D., & Grassian, V. H. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education.
  • Edubirdie. (n.d.). FTIR-ATR | Study Guide.
  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.
  • Unknown. (n.d.). Sample preparation for FT-IR.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Chemistry LibreTexts. (2023, August 29). ATR-FTIR.
  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR).
  • Khan, M. R., et al. (2022, March 22). Comparative Determination of Phenolic Compounds in Arabidopsis thaliana Leaf Powder under Distinct Stress Conditions Using Fourier-Transform Infrared (FT-IR) and Near-Infrared (FT-NIR) Spectroscopy. National Institutes of Health.
  • NIST. (n.d.). Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-. In NIST Chemistry WebBook.
  • SpectraBase. (n.d.). 2,2'-Methylenebis[4-Methyl-6-tert-butylphenol].
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • ResearchGate. (2016, August 10). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing.
  • Ault, A. P., et al. (2014, November 6). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment.
  • International Journal of Advanced Engineering, Management and Science. (n.d.). THEORETICAL AND EXPERIMENTAL STUDY OF THE VIBRATIONAL SPECTRUM OF PHENOL BASED ON THE DENSITY FUNCTIONAL.
  • PubChem. (n.d.). 2,4'-Dihydroxydiphenylmethane.
  • Kim, S., et al. (n.d.). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. PubMed Central.
  • Sibert, E. L., et al. (2014, November 17). Fermi Resonance Effects in the Vibrational Spectroscopy of Methyl and Methoxy Groups. The Journal of Physical Chemistry B.
  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material.
  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.
  • Chemistry LibreTexts. (2021, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]Infrared_Spectra_of_Some_Common_Functional_Groups)

Sources

Application Notes and Protocols for the Study of Polymerization Kinetics of 2,2'-Methylenediphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding the Polymerization of 2,2'-Methylenediphenol Derivatives

This compound, also known as bisphenol F, and its derivatives are key monomers in the synthesis of high-performance polymers, particularly novolac-type phenolic resins. These polymers are characterized by their excellent thermal stability, chemical resistance, and adhesive properties, making them valuable in a range of industrial applications, from advanced composites to coatings. In the realm of drug development, these polymers are being explored for their potential in creating biocompatible matrices for the controlled release of therapeutic agents.[1][2][3]

The polymerization of this compound derivatives is a step-growth condensation reaction, typically with an aldehyde such as formaldehyde, and is generally acid-catalyzed.[4] The kinetics of this process—the rate at which the polymerization occurs and the factors that influence it—are of paramount importance. A thorough understanding of the polymerization kinetics allows for precise control over the polymer's molecular weight, structure, and, consequently, its final properties. This control is critical for tailoring the material for specific applications, such as optimizing the degradation profile of a drug delivery matrix.[5]

This guide provides a comprehensive overview of the theoretical and practical aspects of studying the polymerization kinetics of this compound derivatives. It is designed to equip researchers, scientists, and drug development professionals with the knowledge and methodologies to effectively characterize and control these polymerization reactions.

Section 1: Theoretical Framework of Polymerization Kinetics

The polymerization of this compound with formaldehyde proceeds through the formation of hydroxymethylphenols, which then condense to form methylene bridges between the phenolic units.[4] The overall reaction rate can be described by kinetic models that account for the concentrations of the reactants and the temperature dependence of the reaction.

Kinetic Models

The curing or polymerization of thermosetting resins like those derived from this compound is often a complex process. The reaction mechanism can change as the polymerization progresses, starting as a kinetically controlled process and becoming diffusion-controlled as the viscosity of the system increases.[6] Several models can be used to describe these kinetics.

  • n-th Order Model: This is one of the simplest models and is often applicable in the initial stages of the reaction. The rate of conversion, dα/dt, is proportional to the concentration of the unreacted material raised to the power of n, the reaction order.

  • Autocatalytic Models (e.g., Kamal's Model): Many thermoset curing reactions are autocatalytic, meaning a product of the reaction acts as a catalyst. The Kamal model is a widely used empirical model that describes this behavior.[7][8] The reaction rate is expressed as a function of both the extent of conversion and the presence of a catalytic species.

  • Model-Free (Isoconversional) Methods: These methods, such as the Friedman or Kissinger-Akahira-Sunose (KAS) methods, are powerful for analyzing complex reactions where the mechanism changes with conversion.[9][10] They determine the activation energy as a function of the degree of conversion without assuming a specific reaction model.

The choice of model depends on the specific reaction system and the stage of polymerization being investigated. A combination of models may be necessary to accurately describe the entire curing process.[11]

Section 2: Experimental Protocols for Kinetic Analysis

A thorough kinetic study involves monitoring the extent of the reaction over time under various conditions. The following are detailed protocols for the most common techniques used to study the polymerization kinetics of this compound derivatives.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the kinetics of thermosetting resins by measuring the heat flow associated with the exothermic polymerization reaction.[4][12]

Protocol for Non-Isothermal DSC Analysis:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the reaction mixture (this compound derivative, formaldehyde, and catalyst) into a standard aluminum DSC pan.

    • Ensure the sample forms a thin, even layer at the bottom of the pan to promote uniform heat transfer.

    • Seal the pan hermetically to prevent the evaporation of volatile components during the experiment.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal atmosphere.

  • Experimental Run:

    • Equilibrate the sample at a starting temperature well below the onset of the reaction (e.g., 25°C).

    • Heat the sample at a constant heating rate (e.g., 5, 10, 15, and 20°C/min) to a temperature where the reaction is complete.[4] Performing runs at multiple heating rates is crucial for isoconversional analysis.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH_total).

    • The degree of conversion (α) at any given temperature (T) can be calculated as the fractional heat of reaction: α = ΔH_T / ΔH_total, where ΔH_T is the heat evolved up to temperature T.[4]

    • The reaction rate (dα/dt) is proportional to the heat flow (dH/dt).

    • Apply appropriate kinetic models (n-th order, autocatalytic, or isoconversional) to the data to determine the kinetic parameters (activation energy, reaction order, and pre-exponential factor).[6][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

Real-time FTIR spectroscopy is an excellent method for monitoring the chemical changes during polymerization by tracking the disappearance of reactant peaks and the appearance of product peaks.[13][14]

Protocol for Real-Time FTIR Monitoring:

  • Sample Preparation:

    • Prepare a thin film of the reaction mixture between two potassium bromide (KBr) plates or on the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • For in-situ monitoring, an ATR probe can be immersed directly into the reaction vessel.[15]

  • Instrument Setup:

    • Place the sample in the FTIR spectrometer. For temperature-controlled experiments, use a heated cell or a variable temperature stage.

    • Set the spectrometer to collect spectra at regular intervals (e.g., every 30-60 seconds) over the desired spectral range (typically 4000-650 cm⁻¹).

  • Experimental Run:

    • Initiate the polymerization reaction (e.g., by heating to the desired temperature).

    • Simultaneously start the time-based spectral acquisition.

    • Continue collecting spectra until the reaction is complete, as indicated by the stabilization of the spectral features.

  • Data Analysis:

    • Identify characteristic absorption bands for the reactants and products. For example, monitor the decrease in the intensity of the O-H stretching of the phenolic hydroxyl group and the C=O stretching of formaldehyde, and the increase in bands associated with methylene bridges.

    • The degree of conversion (α) can be calculated from the change in the absorbance of a characteristic peak using the formula: α = (A₀ - A_t) / (A₀ - A_f), where A₀, A_t, and A_f are the absorbances at time zero, time t, and the final time, respectively.

    • Plot the degree of conversion versus time to obtain the kinetic profile.

Rheological Analysis

Rheology provides valuable information about the changes in the viscoelastic properties of the material as it transitions from a liquid to a solid during polymerization. This is particularly useful for determining the gel point and for understanding the processability of the resin.[3][8][16]

Protocol for Rheological Measurement of Curing:

  • Sample Preparation:

    • Place a small amount of the liquid reaction mixture onto the lower plate of a rheometer.

    • Lower the upper plate to the desired gap setting (typically 0.5-1 mm).

    • Trim any excess sample from the edges of the plates.

  • Instrument Setup:

    • Use a parallel plate or cone-and-plate geometry.

    • Set the temperature control to the desired isothermal curing temperature.

    • Select an appropriate measurement mode, such as small-amplitude oscillatory shear (SAOS), to monitor the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time. The frequency and strain should be within the linear viscoelastic region of the material.

  • Experimental Run:

    • Start the measurement as soon as the sample is loaded and the desired temperature is reached.

    • Continue the measurement until the moduli and viscosity reach a plateau, indicating the completion of the curing process.

  • Data Analysis:

    • The gel point is often identified as the crossover point where the storage modulus (G') equals the loss modulus (G'').

    • The degree of cure can be correlated with the evolution of the storage modulus.

    • The viscosity profile provides critical information for process modeling, such as determining the working life of the resin.

    • Kinetic models, such as the Kamal model, can be fitted to the rheological data to describe the rate of modulus development.[7][17]

Section 3: Data Presentation and Interpretation

For a comprehensive understanding of the polymerization kinetics, it is essential to present the collected data in a clear and structured manner.

Table 1: Summary of Kinetic Parameters from DSC Analysis
Heating Rate (°C/min)Onset Temperature (°C)Peak Temperature (°C)Total Heat of Reaction (J/g)Activation Energy (kJ/mol) (at α=0.5)
5T_onset_1T_peak_1ΔH_1E_a_1
10T_onset_2T_peak_2ΔH_2E_a_2
15T_onset_3T_peak_3ΔH_3E_a_3
20T_onset_4T_peak_4ΔH_4E_a_4

Activation energy can be determined using model-free isoconversional methods.

Table 2: Comparison of Gel Times Determined by Different Techniques
Isothermal Temperature (°C)Gel Time (min) - Rheology (G'=G'')Gel Time (min) - Visual Observation
120t_gel_rheo_1t_gel_vis_1
130t_gel_rheo_2t_gel_vis_2
140t_gel_rheo_3t_gel_vis_3

Section 4: Visualization of Workflows and Mechanisms

Visual representations are invaluable for understanding complex processes. The following diagrams, created using the DOT language, illustrate the experimental workflow and the polymerization mechanism.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Kinetic Analysis cluster_data Data Processing & Modeling Monomer This compound Derivative Mix Homogeneous Reaction Mixture Monomer->Mix Aldehyde Formaldehyde Aldehyde->Mix Catalyst Acid Catalyst Catalyst->Mix DSC Differential Scanning Calorimetry (DSC) Mix->DSC FTIR Real-Time FTIR Spectroscopy Mix->FTIR Rheology Rheological Analysis Mix->Rheology Conversion Degree of Conversion (α) vs. Time/Temp DSC->Conversion Rate Reaction Rate (dα/dt) vs. Time/Temp DSC->Rate FTIR->Conversion Rheology->Conversion Model Kinetic Modeling (n-th order, Autocatalytic, Model-Free) Conversion->Model Rate->Model Parameters Kinetic Parameters (Ea, n, A) Model->Parameters

Figure 1: Experimental workflow for kinetic analysis.

PolymerizationMechanism Monomer This compound + Formaldehyde Intermediate Hydroxymethylphenol Intermediates Monomer->Intermediate Electrophilic Addition Polymer Linear/Branched Novolac Polymer Intermediate->Polymer Condensation (Methylene Bridge Formation) Crosslinked Crosslinked Thermoset Network Polymer->Crosslinked Curing with Crosslinking Agent

Figure 2: Simplified polymerization mechanism.

Section 5: Applications in Drug Development

The precise control over polymerization afforded by kinetic studies is particularly relevant to the development of drug delivery systems.[1] By tailoring the molecular weight and crosslink density of the this compound-based polymer matrix, the release profile of an encapsulated drug can be finely tuned.[18][19] Polymers with higher crosslink densities will generally exhibit slower drug release rates.

Furthermore, understanding the biocompatibility of these polymers is crucial for their use in medical applications.[2][20] Initial biocompatibility screening often involves in vitro cytotoxicity tests to ensure the material does not harm cells.[21][22] The synthesis and polymerization process must be carefully controlled to minimize residual monomers and other potentially toxic byproducts.

References

  • Comparison of model-free kinetic methods for modeling the cure kinetics of commercial phenol-formaldehyde resins. (2005). Thermochimica Acta, 439(1-2), 68-73. [Link]
  • Model-fitting kinetic analysis of phenol formaldehyde resin. (2012). Advanced Materials Research, 554-556, 1145-1148. [Link]
  • Prediction of the Rheological Properties of a Curing Thermoset System. (2013). Macromolecules, 46(9), 3533-3541. [Link]
  • Curing kinetics parameters of the Kamal model obtained from isothermal cures. (2019). Polymers, 11(11), 1856. [Link]
  • Thermoset Cure Kinetics by Isoconversional Methods. (2005). Journal of Thermal Analysis and Calorimetry, 81(2), 361-367. [Link]
  • Rheological study of the curing kinetics of epoxy-phenol novolac resin. (2006). Journal of Applied Polymer Science, 102(5), 4430-4439. [Link]
  • A Non-isothermal Curing Kinetic Studies of Novolac Type Phenol-Formaldehyde Resin for 3D Printing of Sustainable Building Design. (2024). Preprints.org. [Link]
  • Kinetic study of the novolac resin curing process using model fitting and model-free methods. (2011). Thermochimica Acta, 523(1-2), 63-69. [Link]
  • Kinetic study of a phenolic-novolac resin curing process by rheological and DSC analysis. (2010). Thermochimica Acta, 498(1-2), 39-44. [Link]
  • Curing and Decomposition Behaviour of Cresol Novolac Based Vinyl Ester Resin. (2014). Chemical Engineering Transactions, 37, 451-456. [Link]
  • Curing Efficiency of Novolac-Type Phenol–Formaldehyde Resins from Viscoelastic Properties. (2021). Macromolecules, 54(24), 11849-11860. [Link]
  • Curing Studies of Novolac Resins Using Differential Scanning Calorimetry. (2011). Journal of Applied Polymer Science, 120(5), 2939-2944. [Link]
  • Reverse analysis of the epoxy kinetic model. (2021). Uppsala University. [Link]
  • Phenol-Formaldehyde Resin FTIR Analysis. (n.d.). Scribd. [Link]
  • Biocompatible medical device coatings. (2004).
  • Rheological study of the curing kinetics of epoxy–phenol novolac resin. (2006). Journal of Applied Polymer Science, 102(5), 4430-4439. [Link]
  • Thermoset Cure Kinetics Part 4: Isothermal DSC. (2014).
  • Advanced thermokinetics software, isoconversional and model fitting analysis of DSC TG calorimetry - detailed description. (n.d.). AKTS. [Link]
  • The Uses of Matrices in Drug Delivery: The Effect of Polymers On the Drug Release and the Kinetic Models. (2018). International Journal of Pharmaceutical and Clinical Research, 10(1), 22-31. [Link]
  • Kinetic Analysis Based on Differential Scanning Calorimetry Data. (2013). Max-Planck-Gesellschaft zur Förderung der Wissenschaften. [Link]
  • Biocompatibility of Resin-based Dental Materials. (2012). Journal of Contemporary Dental Practice, 13(3), 363-372. [Link]
  • biocompatibility evaluation of resin-based restorative materials: a review. (2021). European Annals of Dental Sciences, 48(1), 1-7. [Link]
  • Kinetic study of a phenolic-novolac resin curing process by rheological and DSC analysis. (2010). Thermochimica Acta, 498(1-2), 39-44. [Link]
  • In vitro Release Kinetics Study of Ranolazine from Swellable Hydrophilic Matrix Tablets. (2014). Dhaka University Journal of Pharmaceutical Sciences, 13(1), 31-37. [Link]
  • Reaction Kinetics in Thermal Analysis for DSC and TGA. (2018). YouTube. [Link]
  • The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet?. (2024).
  • Kinetics of hydroxymethyl Phenols formation by in-line FTIR Spectroscopy. (2007). Acta Chimica Slovenica, 54(3), 543-549. [Link]
  • Modeling drug release from PVAc/PVP matrix tablets. (2010). European Journal of Pharmaceutics and Biopharmaceutics, 74(2), 332-339. [Link]
  • Controlled Release of Highly Hydrophilic Drugs from Novel Poly(Magnesium Acrylate) Matrix Tablets. (2018). Polymers, 10(11), 1238. [Link]
  • Matrix-Based Drug Delivery: Innovations in Formulation and Evaluation. (2025). The Chitransh Academic & Research, 1(1), 133-145. [Link]
  • On-line cure monitoring of phenol formaldehyde resin using embedded fiber Bragg grating sensor. (2013). Journal of Applied Polymer Science, 127(5), 3584-3591. [Link]
  • Base‐catalyzed hydroxymethylation of phenol by aqueous formaldehyde. Kinetics and mechanism. (1968). Journal of Polymer Science Part A-1: Polymer Chemistry, 6(9), 2511-2524. [Link]
  • Kinetics Study of Bisphenol A Synthesis by Condensation Reaction. (2007). Iraqi Journal of Chemical and Petroleum Engineering, 8(2), 27-32. [Link]
  • A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. (2020). Polymers, 12(11), 2505. [Link]
  • Curing mechanism of resole phenolic resin based on variable temperature FTIR spectra and thermogravimetry-mass spectrometry. (2022). Polymers and Polymer Composites, 30. [Link]
  • CURE MONITORING TECHNIQUES FOR POLYMER COMPOSITES, ADHESIVES AND COATINGS. (2005).
  • Polymerization and Kinetic Studies. (n.d.). MDPI. [Link]
  • Synthesis, Thermal Properties and Curing Kinetics of Hyperbranched BPA/PEG Epoxy Resin. (2019). Polymers, 11(9), 1513. [Link]

Sources

Application Note: Electrochemical Methods for the Ultrasensitive Detection of 2,2'-Methylenediphenol (Bisphenol F)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Bisphenol F

2,2'-Methylenediphenol, commonly known as Bisphenol F (BPF), is an industrial chemical used in the manufacturing of epoxy resins, polycarbonates, and other plastics. It has seen increased use as a replacement for Bisphenol A (BPA), a well-known endocrine-disrupting compound. However, emerging research indicates that BPF itself is not an inert substitute and may possess similar endocrine-disrupting capabilities, posing potential risks to human health and the environment.[1] Consequently, the development of rapid, sensitive, and reliable methods for monitoring BPF in various matrices—from environmental water samples to consumer products—is of paramount importance.

Electrochemical sensors offer a compelling analytical solution, providing a powerful combination of high sensitivity, rapid response times, operational simplicity, and cost-effectiveness, making them ideal for both laboratory and in-situ analysis.[2] This application note provides a comprehensive guide to the principles, methodologies, and best practices for the electrochemical detection of BPF, tailored for researchers and professionals in analytical science and safety assessment.

The Principle of Electrochemical Detection

The electrochemical detection of BPF is predicated on the oxidation of its two phenolic hydroxyl (-OH) groups. When a positive potential is applied to a working electrode, BPF molecules at the electrode surface undergo an irreversible two-electron, two-proton oxidation process to form the corresponding o-quinone derivative.[2] This electron transfer generates a current that is directly proportional to the concentration of BPF in the sample.

The core advantages of this approach include:

  • High Sensitivity: Modified electrodes can preconcentrate the analyte, enabling detection at nanomolar (nM) levels.[1][3]

  • Rapidity: Analysis can often be completed in minutes without extensive sample preparation.

  • Cost-Effectiveness: The instrumentation is relatively inexpensive compared to chromatographic techniques.

  • Miniaturization: The technology is amenable to the development of portable, field-deployable sensors.

The general oxidation reaction is illustrated below.

cluster_0 Electrochemical Oxidation of BPF BPF Bisphenol F (BPF) (Reduced Form) Quinone BPF o-Quinone (Oxidized Form) BPF->Quinone - 2e⁻ - 2H⁺ Electrode Working Electrode (Applied Potential) Electrode->BPF Electron Transfer

Caption: General mechanism of BPF electrochemical oxidation.

Optimizing the Sensor: The Critical Role of Electrode Modification

While a bare glassy carbon electrode (GCE) can detect BPF, its performance is often limited by slow electron transfer kinetics and surface fouling from oxidation byproducts.[4] To overcome these limitations, the working electrode surface is typically modified with nanomaterials that enhance electrocatalytic activity, increase the effective surface area, and promote the accumulation of BPF.[5]

Common modification strategies include the use of:

  • Carbon Nanomaterials: Multi-walled carbon nanotubes (MWCNTs) and graphene provide high conductivity and large surface areas, significantly amplifying the electrochemical signal.[6]

  • Metal Nanoparticles: Gold (AuNPs) and other metal nanoparticles facilitate faster electron transfer and exhibit excellent catalytic properties toward phenol oxidation.[6]

  • Conducting Polymers & Composites: Materials like Prussian blue can act as effective electron mediators, lowering the oxidation potential and enhancing sensitivity.[1]

These materials work synergistically to create a sensor surface with superior analytical performance compared to unmodified electrodes.[1]

Analytical Techniques: From Characterization to Quantification

A standard three-electrode system, comprising a working electrode (e.g., modified GCE), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), is used for analysis.[3] Two primary voltammetric techniques are employed:

  • Cyclic Voltammetry (CV): This technique is used to investigate the electrochemical behavior of BPF. By cycling the potential and observing the resulting current, one can determine the oxidation potential and understand the nature of the reaction (e.g., whether it is diffusion-controlled or adsorption-controlled).[7]

  • Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV): These techniques are preferred for quantitative analysis. They employ potential pulses to minimize background (capacitive) current and enhance the faradaic current from the analyte's oxidation. This results in well-defined peaks with heights proportional to the BPF concentration, leading to significantly lower detection limits.[7][8]

Performance Comparison of BPF/BPA Electrochemical Sensors

The following table summarizes the performance of various modified electrodes reported for the detection of BPF and its close analog, BPA. This data highlights the impact of different modification strategies on analytical sensitivity.

AnalyteElectrode ModificationTechniqueLinear Range(s) (μM)Limit of Detection (LOD) (μM)Reference
BPF Carboxylated MWCNTs / Prussian Blue / AuNPs on GCEDPV0.05–20 and 20–2000.005[1]
BPA CeO₂ Nanoparticles / Ionic Liquid on Carbon Paste ElectrodeDPV0.02–4600.01[7]
BPA Copper Oxide-Zinc Oxide on Graphene Oxide/GCESWV0.003–0.1 and 0.35–200.00088[3]
BPA Resin Modified Carbon Paste ElectrodeDPV0.01–2700.0011[8]
BPA Vertical Mesoporous Silica Film on GCEDPV0.05–1.0 and 1.0–100.015[9]

Detailed Protocol: BPF Detection Using a Nanocomposite-Modified GCE

This protocol describes the fabrication and application of a highly sensitive sensor for BPF based on the synergistic effects of carboxylated MWCNTs, Prussian blue, and gold nanoparticles.[1]

Part A: Reagent and Electrode Preparation
  • Stock Solutions:

    • Prepare a 1.0 mM stock solution of BPF in ethanol.

    • Prepare a 0.1 M phosphate buffer solution (PBS) and adjust the pH to 7.0. This will serve as the supporting electrolyte.

  • Nanocomposite Suspension:

    • Disperse carboxylated MWCNTs, Prussian blue, and Au nanoparticles in a suitable solvent like dimethylformamide (DMF) with the aid of ultrasonication to create a stable, homogeneous suspension.

  • Glassy Carbon Electrode (GCE) Polishing:

    • Polish the GCE surface (typically 3 mm diameter) with 0.3 μm and 0.05 μm alumina slurry on a polishing cloth to achieve a mirror-like finish.[3]

    • Rinse thoroughly with ultrapure water.

    • Sonicate the electrode sequentially in ethanol and ultrapure water for 2-3 minutes each to remove any residual alumina particles.[3]

    • Dry the electrode under a gentle stream of nitrogen.

Part B: Electrode Modification
  • Deposition of Nanocomposite:

    • Carefully drop-cast a small, precise volume (e.g., 5-10 μL) of the prepared nanocomposite suspension onto the polished GCE surface.

    • Allow the solvent to evaporate completely at room temperature or under a gentle heat lamp to form a stable modification film.

Part C: Electrochemical Measurement
  • Cell Assembly:

    • Assemble the three-electrode cell with the modified GCE as the working electrode, an Ag/AgCl (saturated KCl) electrode as the reference, and a platinum wire as the counter electrode.

    • Fill the cell with 10 mL of 0.1 M PBS (pH 7.0).

  • Preconcentration Step (Accumulation):

    • Immerse the electrodes in the PBS. To enhance sensitivity, an open-circuit accumulation step is often performed. Stir the solution for a defined period (e.g., 120-300 seconds) to allow BPF to adsorb onto the electrode surface.

  • DPV Measurement:

    • Stop the stirring and allow the solution to become quiescent (approx. 30 seconds).

    • Perform the DPV scan over a potential range that brackets the oxidation peak of BPF (e.g., +0.4 V to +0.9 V).

    • Typical DPV Parameters: Pulse amplitude: 50 mV; Pulse width: 50 ms; Scan rate: 20 mV/s. These parameters should be optimized for the specific instrument and electrode.

    • Record the peak current at the oxidation potential of BPF.

Part D: Quantification and Analysis
  • Calibration Curve:

    • Add successive aliquots of the BPF stock solution to the electrochemical cell to create a series of known concentrations.

    • Record the DPV response for each concentration, following the procedure in Part C.

    • Plot the measured oxidation peak current (I_p) versus the BPF concentration. The resulting graph should be linear over a specific range.

  • Sample Analysis:

    • For a real sample (e.g., river water), perform any necessary pretreatment (e.g., filtration).

    • Add the sample to the PBS in the electrochemical cell.

    • Record the DPV and measure the peak current.

    • Calculate the concentration of BPF in the sample using the linear regression equation obtained from the calibration curve.

cluster_prep 1. Electrode Preparation cluster_mod 2. Electrode Modification cluster_measure 3. Electrochemical Measurement cluster_analysis 4. Data Analysis prep_node prep_node mod_node mod_node measure_node measure_node analysis_node analysis_node A1 Polish GCE with Alumina Slurry A2 Sonicate in Ethanol & Ultrapure Water A1->A2 A3 Dry Electrode A2->A3 B1 Drop-cast Nanocomposite Suspension onto GCE A3->B1 B2 Evaporate Solvent to Form Film B1->B2 C1 Assemble 3-Electrode Cell with PBS (pH 7.0) B2->C1 C2 Add BPF Standard or Sample C1->C2 C3 Accumulate at Open Circuit (with stirring) C2->C3 C4 Perform DPV Scan (quiescent solution) C3->C4 D1 Record Oxidation Peak Current C4->D1 D2 Plot Calibration Curve (Peak Current vs. [BPF]) D1->D2 D3 Calculate Concentration in Unknown Sample D2->D3

Caption: Experimental workflow for BPF electrochemical detection.

Conclusion and Future Outlook

Electrochemical sensors based on nanomaterial-modified electrodes represent a highly effective platform for the sensitive and rapid detection of this compound. The methodologies described provide a robust framework for researchers to develop and validate analytical protocols for monitoring this emerging contaminant. Future advancements may focus on developing disposable screen-printed electrodes for low-cost, single-use applications and integrating these sensors into portable devices for real-time, on-site environmental and safety monitoring.

References

  • The Voltammetric Determination of Bisphenol A Content of Polycarbonate Utensils Using a Resin Modified Carbon Paste Electrode. Bentham Science Publishers.
  • Karabiberog˘lu, S. U. (2018).
  • A sensitive electrochemical sensor for bisphenol F detection and its application in evaluating cytotoxicity.
  • Voltammetric determination of bisphenol A using modified carbon paste electrode. Journal of the Serbian Chemical Society.
  • Electrochemical detection of bisphenols in food. Trends in Food Science & Technology.
  • Recent Advances in Electrochemical Sensors and Biosensors for Detecting Bisphenol A. Molecules.
  • Zabik, N. L., et al. (2016). Selective Electrochemical versus Chemical Oxidation of Bulky Phenol. The Journal of Physical Chemistry B.
  • Nanostructure Modified Electrodes for Electrochemical Detection of Contaminants of Emerging Concern. MDPI.
  • Voltammetric Determination of Bisphenol A Based on Its Anodic Deposition at Chitosan-Graphene Modified Glassy Carbon Electrode under. International Journal of Electrochemical Science.
  • Recent Advances in Electrochemical Sensors and Biosensors for Detecting Bisphenol A. MDPI.
  • Direct and Sensitive Electrochemical Detection of Bisphenol A in Complex Environmental Samples Using a Simple and Convenient Nanochannel-Modified Electrode. Frontiers in Chemistry.
  • Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Omega.

Sources

Application Notes & Protocols: 2,2'-Methylenediphenol as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,2'-Methylenediphenol, also known as bis(2-hydroxyphenyl)methane or o,o'-Bisphenol F, is a valuable and versatile C₁₃H₁₂O₂ bifunctional building block in organic and polymer chemistry.[1][2] Its unique structure, featuring two phenol rings linked by a methylene bridge at the ortho positions, provides a rigid yet flexible scaffold that is foundational for the synthesis of a wide array of complex molecules. The two phenolic hydroxyl groups serve as key reactive sites, enabling its participation in condensation reactions, ligand formation, and polymerization processes.[1][3] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the primary synthetic applications of this compound, complete with detailed, field-proven protocols and mechanistic insights.

Physicochemical Properties and Handling

Understanding the fundamental properties of a building block is critical for its effective use in synthesis. This compound is a white to off-white or peach-colored solid, valued for its role as a monomer in the development of high-performance polymers and as a precursor to sophisticated macrocycles and ligands.[1][4]

PropertyValueReference(s)
Molecular Formula C₁₃H₁₂O₂[1]
Molecular Weight 200.23 g/mol [1]
CAS Number 2467-02-9[2]
Melting Point 113-118 °C[2]
Boiling Point 363-365 °C[2]
Solubility Slightly soluble in Chloroform, DMSO, Methanol[1][2]
Appearance White to Off-White Solid / Peach-colored powder[1][4]

Handling and Safety: this compound should be handled with care, as it may cause skin, eye, and respiratory irritation.[1][4] It is crucial to use appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated area or fume hood. The compound is stable under recommended storage conditions (room temperature, inert atmosphere) but is incompatible with strong oxidizing agents.[1][2]

Core Synthetic Applications & Methodologies

The strategic placement of the two hydroxyl groups on the this compound scaffold dictates its primary applications. The proximity of these groups allows for the formation of chelating ligands and provides a pre-organized structural unit for macrocyclization.

G main This compound sub1 Calixarene Synthesis main->sub1 Macrocyclization sub2 Ligand Synthesis (e.g., Phosphites) main->sub2 Derivatization of OH groups sub3 Mannich Reactions main->sub3 Electrophilic Substitution sub4 Polymer Chemistry main->sub4 Condensation Polymerization sub5 Oxidative Coupling main->sub5 C-C Bond Formation

Caption: Key synthetic pathways originating from this compound.

Synthesis of Calixarenes and Macrocycles

Calixarenes are macrocyclic compounds formed from the condensation of phenols and formaldehyde.[5] Their vase-like shape creates a hydrophobic cavity capable of encapsulating smaller molecules, making them central to host-guest chemistry.[5] this compound can be viewed as a pre-formed dimer, which can be used in fragment condensation strategies to construct larger, more complex calixarene structures with controlled regiochemistry.[6][7]

Principle: The synthesis typically involves a base- or acid-catalyzed condensation of phenolic units with an aldehyde, most commonly formaldehyde.[5][8] The reaction proceeds through the formation of linear oligomers which then cyclize to form the final macrocycle.[6]

G cluster_0 Linear Oligomer Formation cluster_1 Cyclization Phenol Phenol Dimer\n(e.g., this compound) Dimer (e.g., this compound) Phenol->Dimer\n(e.g., this compound) + HCHO - H₂O Linear Tetramer Linear Tetramer Dimer\n(e.g., this compound)->Linear Tetramer + Dimer - H₂O Calix[4]arene Calix[4]arene Linear Tetramer->Calix[4]arene Intramolecular Condensation

Caption: General workflow for Calixarene synthesis.

Protocol 1: Synthesis of a p-tert-Butylcalix[9]arene Analogue

This protocol is adapted from established base-catalyzed procedures for calixarene synthesis.[6][8]

  • Objective: To synthesize a calix[9]arene via the condensation of a p-substituted phenol and formaldehyde.

  • Materials & Reagents:

    • p-tert-Butylphenol

    • Formaldehyde (37% aqueous solution)

    • Sodium Hydroxide (NaOH)

    • Diphenyl ether (solvent)

    • Ethyl acetate

    • Methanol

    • Hydrochloric acid (HCl)

    • Round-bottom flask with reflux condenser and Dean-Stark trap

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and Dean-Stark trap, add p-tert-butylphenol (50 g, 0.33 mol), sodium hydroxide (2.6 g, 0.065 mol), and diphenyl ether (150 mL).

    • Heat the mixture to 130 °C with vigorous stirring to dissolve the reactants.

    • Slowly add 37% aqueous formaldehyde (27 mL, 0.33 mol) over 1 hour. Water will begin to collect in the Dean-Stark trap.

    • After the addition is complete, increase the temperature and maintain reflux for 4 hours.

    • Cool the reaction mixture to room temperature. A solid mass will form.

    • Add 300 mL of ethyl acetate to the flask and stir to break up the solid.

    • Filter the solid and wash it thoroughly with ethyl acetate to remove the diphenyl ether.

    • Transfer the solid to a beaker, add 300 mL of water and 10 mL of concentrated HCl, and stir for 30 minutes to neutralize any remaining base.

    • Filter the solid, wash with water until the filtrate is neutral, and then wash with methanol.

    • Dry the crude product in a vacuum oven. Recrystallize from toluene or chloroform to yield the pure calix[9]arene.

  • Expected Results: A white crystalline solid. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum typically shows a characteristic pair of doublets for the methylene bridge protons.

  • Causality Note: The base (NaOH) catalyzes the ortho-hydroxyalkylation of the phenol with formaldehyde and the subsequent condensation steps.[6] Diphenyl ether is used as a high-boiling solvent to achieve the necessary reaction temperature for cyclization.

Synthesis of Chiral Phosphite Ligands

The two hydroxyl groups of this compound are ideally positioned to act as a bidentate scaffold for ligands used in asymmetric catalysis. Reaction with phosphorus trichloride or its derivatives yields phosphite ligands, which are crucial in transition metal-catalyzed reactions like hydroformylation and hydrogenation.[3] The conformationally rigid backbone of these ligands is key to achieving high enantioselectivity.[3]

G start This compound intermediate Dichlorophosphite Intermediate start->intermediate Step 1: Phosphorylation reagent PCl₃ + Triethylamine (Base) product Bidentate Phosphite Ligand intermediate->product Step 2: Intramolecular Cyclization

Caption: Synthesis of a bidentate phosphite ligand.

Protocol 2: Synthesis of a this compound-Based Diphosphite Ligand

This protocol is a general method for the synthesis of phosphite ligands from diols.

  • Objective: To synthesize a bidentate phosphite ligand via the reaction of this compound with phosphorus trichloride.

  • Materials & Reagents:

    • This compound

    • Phosphorus trichloride (PCl₃)

    • Triethylamine (NEt₃), anhydrous

    • Toluene, anhydrous

    • Schlenk flask and line

    • Syringes and cannulas

    • Magnetic stirrer

  • Procedure:

    • Set up a Schlenk flask under an inert atmosphere (Argon or Nitrogen).

    • In the flask, dissolve this compound (1.0 g, 5.0 mmol) and anhydrous triethylamine (1.52 g, 2.1 mL, 15.0 mmol) in 50 mL of anhydrous toluene.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus trichloride (0.69 g, 0.44 mL, 5.0 mmol) dropwise via syringe while stirring vigorously. A white precipitate (triethylamine hydrochloride) will form immediately.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Filter the mixture under inert atmosphere through a cannula filter to remove the triethylamine hydrochloride salt.

    • Wash the salt with a small amount of anhydrous toluene.

    • Evaporate the solvent from the combined filtrate under reduced pressure to obtain the crude product.

    • The product can be purified by recrystallization from a suitable solvent like hexane or by column chromatography on silica gel under an inert atmosphere.

  • Expected Results: The product is typically a white solid or a colorless oil, which can be characterized by ³¹P NMR (a sharp singlet) and ¹H NMR spectroscopy.

  • Causality Note: The reaction must be performed under strictly anhydrous and inert conditions, as both PCl₃ and the resulting phosphite ligand are highly sensitive to moisture and oxygen. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving it to completion.[10]

Mannich Reactions for Aminomethylation

Phenols are electron-rich aromatic compounds that readily undergo electrophilic aromatic substitution. The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto the phenol ring.[9][11] This reaction is a cornerstone of organic synthesis for producing β-amino-carbonyl compounds, known as Mannich bases.[12] With this compound, the reaction typically occurs at the positions para to the hydroxyl groups.

Principle: The reaction involves the formation of an electrophilic iminium ion from an amine and formaldehyde.[12] The electron-rich phenol then acts as a nucleophile, attacking the iminium ion.[9][11]

G cluster_0 Iminium Ion Formation cluster_1 Electrophilic Aromatic Substitution FormaldehydeSecondary Amine FormaldehydeSecondary Amine Iminium Ion (Electrophile) Iminium Ion (Electrophile) FormaldehydeSecondary Amine->Iminium Ion (Electrophile) H⁺ catalyst This compound (Nucleophile)Iminium Ion (Electrophile) This compound (Nucleophile)Iminium Ion (Electrophile) Aminomethylated Product Aminomethylated Product This compound (Nucleophile)Iminium Ion (Electrophile)->Aminomethylated Product

Caption: Mechanism of the Mannich reaction with a phenol.

Protocol 3: Synthesis of a Bis-Mannich Base from this compound

  • Objective: To synthesize a bis(dialkylaminomethyl) derivative of this compound.

  • Materials & Reagents:

    • This compound

    • Formaldehyde (37% aqueous solution)

    • Dimethylamine (40% aqueous solution)

    • Ethanol

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve this compound (5.0 g, 25 mmol) in 50 mL of ethanol.

    • To this solution, add dimethylamine (40% solution, 8.5 mL, 75 mmol).

    • Cool the mixture in an ice bath and slowly add formaldehyde (37% solution, 6.0 mL, 75 mmol) with stirring.

    • After the addition, remove the ice bath and fit the flask with a reflux condenser.

    • Heat the mixture to reflux and maintain for 6 hours.

    • Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the volume of the solvent under vacuum.

    • Collect the solid product by filtration. If the product is an oil, extract it into an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by recrystallization from an ethanol/water mixture or by column chromatography.

  • Expected Results: A white or pale yellow solid. Characterization is performed using ¹H NMR, which will show a new singlet corresponding to the -CH₂-N(CH₃)₂ protons, and mass spectrometry.

  • Causality Note: The reaction is often exothermic, so cooling during the initial addition of formaldehyde is important for control. The electron-donating hydroxyl groups activate the aromatic rings, directing the electrophilic substitution to the ortho and para positions. Since the ortho positions are part of the methylene bridge, substitution occurs at the available para positions.[13]

Conclusion

This compound stands out as a foundational building block with broad utility in synthetic chemistry. Its pre-organized bis-phenolic structure facilitates the rational design and synthesis of complex architectures, from the ordered cavities of calixarenes to the highly selective scaffolds of chiral ligands. The protocols and insights provided herein serve as a practical guide for researchers looking to harness the full potential of this versatile reagent in materials science, catalysis, and drug discovery.

References

  • Lab Moly. (n.d.). This compound.
  • Wikipedia. (2023). Oxidative coupling of phenols.
  • Wikipedia. (2023). Mannich reaction.
  • Powers, D. C., & Sigman, M. S. (2016). Catalytic Oxidative Coupling of Phenols and Related Compounds. ACS Catalysis, 6(8), 4758-4773.
  • Wikipedia. (2023). Calixarene.
  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS.
  • Organic Chemistry Portal. (n.d.). Mannich Reaction.
  • University of Sydney. (n.d.). Synthetic Routes to Bis-Calix[n]arenes.
  • Bio-protocol. (n.d.). Request a Protocol.
  • Lundberg, P. (2020). Catalytic synthesis of benign bisphenols. DiVA portal.
  • Eigner, V., et al. (2015). Newcomer to the Calixarene Family: Synthesis and Characterization of Selenacalix[9]arene. Organic Letters, 17(19), 4786-4789.
  • PubChem. (n.d.). This compound--2-(chloromethyl)oxirane (1/1).
  • Professor Dave Explains. (2021, September 9). Mannich Reaction [Video]. YouTube.
  • Giraud, E., et al. (2019). The synthesis and characterization of giant Calixarenes. Nature Communications, 10(1), 12.
  • Google Patents. (n.d.). RU2669934C1 - Method for producing triphenyl phosphite.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,2'-Methylenediphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2,2'-Methylenediphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this compound. Our approach is rooted in practical, field-proven insights to ensure you achieve the desired purity for your downstream applications.

Understanding the Challenge: The Nature of Crude this compound

Crude this compound, synthesized from the condensation reaction of phenol and formaldehyde, often contains a variety of impurities that can interfere with subsequent applications.[1][2] Understanding the nature of these impurities is the first step toward effective purification.

Common Impurities Include:

  • Unreacted Starting Materials: Phenol and formaldehyde.[3][4]

  • Isomeric Byproducts: 2,4'-Methylenediphenol and 4,4'-Methylenediphenol (Bisphenol F).[5][6]

  • Higher Oligomers: Trimers and other polymeric species formed from the condensation reaction.

  • Color-Forming Impurities: Oxidation products and other trace impurities that can cause discoloration.[7]

The choice of purification technique is dictated by the specific impurity profile of your crude material and the desired final purity. This guide will focus on the most effective and commonly employed methods: recrystallization and column chromatography.

Troubleshooting and FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Recrystallization Issues

Q1: My crude this compound is oiling out instead of crystallizing upon cooling. What's causing this and how can I fix it?

A1: "Oiling out" is a common problem that occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This is often due to a high concentration of impurities, which depresses the melting point of the mixture, or cooling the solution too rapidly.

  • Causality: The presence of isomeric impurities and unreacted phenol can create a eutectic mixture with a lower melting point than the pure this compound (m.p. 113-118 °C).[8][9] Rapid cooling does not provide sufficient time for the ordered crystal lattice to form.

  • Troubleshooting Steps:

    • Re-heat the solution until the oil fully redissolves.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Cool the solution slowly. Allow it to cool to room temperature on the benchtop before transferring to an ice bath.

    • Induce crystallization. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[10]

    • Consider a solvent-antisolvent system. If a single solvent is problematic, dissolve the crude product in a minimal amount of a "good" solvent (e.g., methanol) and then slowly add a "poor" solvent (e.g., water) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[11][12][13]

Q2: The color of my recrystallized this compound is still off-white or peach-colored. How can I improve the color?

A2: A persistent color after recrystallization suggests the presence of colored impurities that co-crystallize with your product or are adsorbed onto the crystal surface.

  • Causality: Phenolic compounds are susceptible to oxidation, which can form colored quinone-type species. Trace metal impurities can also catalyze color formation.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Add a small amount of activated carbon (charcoal) to the hot solution before filtration. The activated carbon will adsorb many colored impurities. Use with caution, as it can also adsorb some of your product.

    • Use of a Reducing Agent: Adding a small amount of a reducing agent, such as sodium dithionite (Na₂S₂O₄), to the recrystallization solvent can help to prevent oxidation and decolorize the solution.[11][12]

    • Work under an Inert Atmosphere: Performing the recrystallization under a nitrogen or argon atmosphere can minimize oxidation.[5]

Q3: My yield after recrystallization is very low. What are the likely causes?

A3: Low yield can result from several factors, including using too much solvent, premature crystallization, or loss of product during transfers.

  • Causality: The solubility of this compound in the chosen solvent may be higher than anticipated at lower temperatures, or the volume of solvent used was excessive.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude material.

    • Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation before filtration.

    • Solvent Recovery from Mother Liquor: Concentrate the mother liquor (the solution remaining after filtration) and attempt a second recrystallization to recover more product.

    • Check for Premature Crystallization: If crystals form in the funnel during hot filtration, pre-heat the funnel and filter paper.

Column Chromatography Issues

Q1: I'm seeing poor separation between this compound and its isomers on my silica gel column. How can I improve the resolution?

A1: Poor separation in column chromatography is typically due to an inappropriate mobile phase polarity, improper column packing, or overloading the column.

  • Causality: The isomers of methylenediphenol have very similar polarities, making them challenging to separate. An eluent system with too high a polarity will move all compounds down the column too quickly, resulting in co-elution.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Use thin-layer chromatography (TLC) to test various solvent systems. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. Aim for a solvent system that gives a retention factor (Rf) of around 0.2-0.3 for this compound.

    • Use a Gradient Elution: Start with a lower polarity mobile phase to elute the less polar impurities first, then gradually increase the polarity to elute the desired compound and its more polar isomers.

    • Proper Column Packing: Ensure the column is packed uniformly to avoid channeling. A poorly packed column will lead to broad, overlapping bands.[14]

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

Q2: My purified this compound from the column is contaminated with silica. How do I prevent this?

A2: Silica contamination can occur if the silica gel is too fine or if the column is disturbed during elution.

  • Causality: Very fine silica particles can pass through the frit or glass wool plug at the bottom of the column.

  • Troubleshooting Steps:

    • Use a Sintered Glass Funnel: After collecting the fractions containing your product and evaporating the solvent, redissolve the residue in a suitable solvent and filter it through a sintered glass funnel to remove any fine silica particles.

    • Proper Column Setup: Place a layer of sand on top of the bottom frit or glass wool plug before adding the silica gel slurry. Also, add a layer of sand on top of the packed silica to prevent disturbance when adding the eluent.

Experimental Protocols and Data

Protocol 1: Recrystallization of Crude this compound

This protocol provides a step-by-step methodology for the purification of this compound by recrystallization from a toluene/heptane solvent system.

  • Dissolution: In a fume hood, place 10 g of crude this compound into a 250 mL Erlenmeyer flask. Add 50 mL of toluene and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and slowly add 50 mL of heptane while gently swirling the solution. The solution may become slightly cloudy.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold heptane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 60-80 °C) until a constant weight is achieved.

Protocol 2: Column Chromatography of Crude this compound

This protocol details the purification of this compound using silica gel column chromatography with a gradient elution system.

  • Column Preparation: Prepare a slurry of 100 g of silica gel in hexane. Pour the slurry into a glass chromatography column and allow the silica to settle, draining the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve 2 g of crude this compound in a minimal amount of dichloromethane. Adsorb this solution onto 4 g of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica to the top of the column.

  • Elution:

    • Begin eluting with pure hexane, collecting fractions.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate in increments (e.g., 5%, 10%, 15%, 20% ethyl acetate in hexane).

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilitySuitability for Recrystallization
WaterInsolubleGood as an anti-solvent
MethanolSlightly SolublePotentially good, especially with an anti-solvent[8][9]
ChloroformSlightly SolubleCan be used for chromatography[8][9]
TolueneSoluble when hot, less soluble when coldGood single or co-solvent
Heptane/HexaneSparingly SolubleGood as an anti-solvent or for washing
Ethyl AcetateSolubleGood for chromatography eluent
DMSOSlightly SolubleGenerally not used for recrystallization[8][9]

Visualizations

Workflow for Recrystallization

G A Crude this compound B Dissolve in Minimum Hot Toluene A->B C Hot Filtration (Optional) B->C D Add Heptane (Anti-solvent) B->D If no insolubles C->D E Slow Cooling & Crystallization D->E F Vacuum Filtration E->F G Wash with Cold Heptane F->G J Mother Liquor (Contains Impurities & Soluble Product) F->J Separate H Dry Under Vacuum G->H I Pure this compound H->I

Caption: Recrystallization workflow for this compound.

Logical Flow for Troubleshooting Recrystallization

G Start Start Recrystallization Problem Problem Encountered? Start->Problem OilingOut Oiling Out Problem->OilingOut Yes LowYield Low Yield Problem->LowYield Yes PoorColor Poor Color Problem->PoorColor Yes Success Successful Crystallization Problem->Success No FixOiling Reheat, Add Solvent, Cool Slowly, Seed OilingOut->FixOiling FixYield Minimize Solvent, Cool Thoroughly, Recover from Mother Liquor LowYield->FixYield FixColor Use Activated Carbon, Add Reducing Agent, Inert Atmosphere PoorColor->FixColor FixOiling->Start Retry FixYield->Start Retry FixColor->Start Retry

Caption: Troubleshooting logic for recrystallization issues.

Safety Precautions

Working with this compound and the solvents required for its purification necessitates strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses or goggles, and appropriate chemical-resistant gloves.[15][16]

  • Ventilation: All procedures should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[15][16]

  • Handling Phenols: Phenolic compounds are toxic and can be absorbed through the skin, causing severe burns.[15] In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[15][16]

  • Handling Formaldehyde: If working with the synthesis reaction mixture, be aware that formaldehyde is a known carcinogen and sensitizer.[3][4]

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's guidelines.

This guide provides a comprehensive framework for the successful purification of crude this compound. By understanding the underlying principles and anticipating potential challenges, you can optimize your purification strategy to achieve high-purity material for your research and development needs.

References

  • ChemBK. (2024). This compound.
  • Google Patents. (n.d.). US5064507A - Distillation process for recovery of high purity phenol.
  • Scribd. (n.d.). Phenol Hazards and Precautions.
  • ACS Publications. (1986). Study of the Steam Distillation of Phenolic Compounds Using Ultraviolet Spectrometry. Analytical Chemistry, 58(3), 639–641.
  • Google Patents. (n.d.). US4160111A - Process for recovering phenol from aqueous phenolic mixtures.
  • Monash University. (2023). Phenol - OHS Information Sheet.
  • Google Patents. (n.d.). US3169101A - Purification of impure phenols by distillation with an organic solvent.
  • PubMed. (n.d.). [Determination of bisphenols in sediment by accelerated solvent extraction and solid-phase extraction purification coupled with ultra performance liquid chromatography-tandem mass spectrometry].
  • ARC Journals. (n.d.). Extraction Techniques for Isolation, Purification and Preconcentration of Bisphenols and Alkylphenols from Environmental and Food Samples.
  • Uses and Safety Precautions of Formaldehyde in Industry. (2025).
  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet.
  • Yale Environmental Health & Safety. (2022). Standard Operating Procedure - Phenol.
  • Waters. (n.d.). Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers.
  • Google Patents. (n.d.). EP1960359A1 - Purification of phenol.
  • ACS Publications. (n.d.). Determination of Bisphenol A in Canned Foods by Immunoaffinity Chromatography, HPLC, and Fluorescence Detection. Journal of Agricultural and Food Chemistry.
  • Waters. (n.d.). Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers.
  • Cytiva. (n.d.). Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins.
  • Google Patents. (n.d.). US2744144A - Purification of phenol.
  • Google Patents. (n.d.). US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
  • Google Patents. (n.d.). EP0379862A2 - Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
  • ResearchGate. (2018). How to purify polyphenols from crude extract of plants?.
  • Google Patents. (n.d.). US9174904B1 - Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP).
  • NIH. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX.
  • Dutscher. (n.d.). Protein purification troubleshooting guide.
  • DiVA portal. (n.d.). Catalytic synthesis of benign bisphenols.
  • NIH. (n.d.). Accessing new polymorphs and solvates through solvothermal recrystallization.
  • Google Patents. (n.d.). WO2010002712A2 - Method of crystallization.
  • PubMed. (2012). Crystallization and preliminary crystallographic analysis of 2-aminophenol 1,6-dioxygenase complexed with substrate and with an inhibitor.
  • QIAGEN. (n.d.). Plasmid DNA Purification Troubleshooting.

Sources

Technical Support Center: High-Purity 2,2'-Bisphenol F Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with expert insights and troubleshooting protocols for achieving high-purity 2,2'-bisphenol F through recrystallization. Our focus is on the underlying principles and practical solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization for purifying 2,2'-bisphenol F?

Recrystallization is a purification technique used for solid compounds.[1][2] The core principle relies on the differential solubility of the desired compound (2,2'-bisphenol F) and its impurities in a chosen solvent or solvent system at different temperatures.

The ideal process involves:

  • Dissolution: Dissolving the impure solid in a minimum amount of a hot solvent to create a saturated or near-saturated solution.[3]

  • Crystallization: Allowing the solution to cool slowly. As the temperature decreases, the solubility of 2,2'-bisphenol F drops, causing it to crystallize out of the solution in a pure form.

  • Impurity Segregation: The impurities, present in lower concentrations, remain dissolved in the cold solvent (the "mother liquor").[4]

  • Isolation: The pure crystals are then separated from the mother liquor via filtration.[1]

The success of this technique hinges on selecting a solvent where 2,2'-bisphenol F is highly soluble at high temperatures but sparingly soluble at low temperatures.

Q2: How do I select an appropriate solvent for 2,2'-bisphenol F recrystallization?

Solvent selection is the most critical step. The "like dissolves like" principle is a good starting point; given that 2,2'-bisphenol F has polar hydroxyl groups and non-polar phenolic rings, solvents with intermediate polarity or solvent mixtures are often effective.[5][6]

Key criteria for a good single solvent:

  • High dissolving power for 2,2'-bisphenol F at its boiling point.

  • Low dissolving power for 2,2'-bisphenol F at room temperature or below.

  • It should not react with 2,2'-bisphenol F.

  • It should be sufficiently volatile to be easily removed from the purified crystals.

  • Impurities should be either completely soluble or completely insoluble in the solvent at all temperatures.

For 2,2'-bisphenol F, consider these starting points:

  • Aqueous Alcohol Solutions: Mixtures of ethanol or methanol with water are commonly used for phenolic compounds.[7]

  • Aromatic Solvents/Water: A toluene-water system has been shown to be effective for the purification of the closely related Bisphenol A, where azeotropic removal of water can induce crystallization.[8][9]

  • Acetic Acid/Water: Recrystallization from acetic acid with water is another documented method for Bisphenol A.[10]

Below is a conceptual diagram illustrating the logic of solvent selection.

Diagram 1: Recrystallization Solvent Selection Logic cluster_solubility Solubility Profile cluster_compound Compound (2,2'-BPF) cluster_impurities Impurities High_Temp High Temperature Low_Temp Low Temperature Compound_Hot High Solubility Compound_Cold Low Solubility Impurity_Hot High Solubility Impurity_Cold High Solubility Ideal_Solvent Ideal Solvent System Ideal_Solvent->High_Temp Connects Ideal_Solvent->Low_Temp Connects Ideal_Solvent->Compound_Hot Achieves Ideal_Solvent->Compound_Cold Achieves Ideal_Solvent->Impurity_Hot Achieves Ideal_Solvent->Impurity_Cold Achieves

Caption: Diagram 1: Logic for selecting an ideal recrystallization solvent system.

Q3: When should I use a mixed-solvent system instead of a single solvent?

A mixed-solvent system is often the solution when no single solvent meets all the ideal criteria.[3] This technique, also known as anti-solvent recrystallization, uses two miscible solvents with different dissolving powers for 2,2'-bisphenol F.[11][12]

  • Solvent 1 (The "Good" Solvent): 2,2'-bisphenol F is highly soluble in this solvent, even at room temperature.

  • Solvent 2 (The "Anti-solvent" or "Bad" Solvent): 2,2'-bisphenol F is poorly soluble in this solvent.

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the careful, dropwise addition of the "anti-solvent" until the solution becomes faintly cloudy (turbid).[11][13] This turbidity indicates the point of saturation has been reached. A few drops of the "good" solvent can be added to redissolve the precipitate, and then the solution is cooled slowly to allow for crystal growth.

Common Mixed-Solvent Pairs:

  • Ethanol-Water

  • Acetone-Hexane

  • Toluene-Hexane or Toluene-Heptane[14]

Solvent System ComponentRoleBoiling Point (°C)Rationale for 2,2'-Bisphenol F
Toluene Good Solvent111The aromatic structure effectively dissolves the phenolic rings of bisphenol F.
Hexane/Heptane Anti-Solvent69 / 98Non-polar nature makes it a poor solvent for the polar hydroxyl groups, inducing precipitation.
Ethanol Good Solvent78The hydroxyl group forms hydrogen bonds, effectively dissolving bisphenol F.
Water Anti-Solvent100Highly polar nature makes it a poor solvent for the large non-polar regions of the molecule.[14]

Experimental Protocols & Workflow

Protocol 1: Mixed-Solvent Recrystallization of 2,2'-Bisphenol F (Ethanol-Water System)

This protocol outlines a standard procedure using a common solvent pair.

  • Dissolution: In an Erlenmeyer flask, add the impure 2,2'-bisphenol F. Add the minimum volume of hot ethanol required to just dissolve the solid completely at or near the boiling point.

  • Anti-Solvent Addition: While keeping the solution hot, add deionized water (the anti-solvent) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[11]

  • Clarification: Add a few more drops of hot ethanol, just enough to make the solution clear again. At this point, you have a hot, saturated solution perfect for crystallization.[13]

  • Cooling (Crucial Step): Cover the flask with a watch glass to prevent solvent evaporation and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it gives the molecules time to arrange themselves in a crystal lattice, excluding impurities.[3] Rapid cooling traps impurities.[15]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation and minimize product loss to the mother liquor.

  • Isolation: Collect the purified crystals using vacuum filtration (e.g., with a Büchner funnel).[4]

  • Washing: Wash the crystals on the filter with a small amount of a cold ethanol-water mixture (in the same approximate ratio as your final solvent system). Using cold solvent is critical to avoid redissolving your purified product.[16]

  • Drying: Allow the crystals to dry on the filter by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and dry in a vacuum oven at a temperature well below the melting point of 2,2'-bisphenol F (~160 °C).[5]

Diagram 2: General Recrystallization Workflow Start Start with Impure 2,2'-Bisphenol F Dissolve Dissolve in Minimum Amount of Hot Solvent Start->Dissolve Check_Insoluble Insoluble Impurities Present? Dissolve->Check_Insoluble Hot_Filtration Perform Hot Filtration Check_Insoluble->Hot_Filtration Yes Cool Cool Solution Slowly to Induce Crystallization Check_Insoluble->Cool No Hot_Filtration->Cool Isolate Isolate Crystals via Vacuum Filtration Cool->Isolate Wash Wash Crystals with Small Amount of Cold Solvent Isolate->Wash Dry Dry Purified Crystals Wash->Dry End High-Purity 2,2'-Bisphenol F Dry->End

Caption: Diagram 2: A step-by-step workflow for purifying 2,2'-bisphenol F.

Troubleshooting Guide

Q4: My 2,2'-bisphenol F is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[17] This is often caused by the solution being too highly concentrated or cooling too rapidly.

Solutions:

  • Reheat and Dilute: Heat the mixture back to boiling to redissolve the oil. Add a small amount of additional hot solvent (the "good" solvent in a mixed system).[15] This lowers the saturation point, so the compound will start to crystallize at a lower temperature.

  • Ensure Slow Cooling: Insulate the flask by placing it on a cork ring or paper towels and covering it with an inverted beaker to slow the rate of cooling.[15]

  • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches provide a nucleation site for crystal growth to begin.

Q5: After cooling, no crystals have formed. What went wrong?

This typically happens for one of two reasons: either too much solvent was used, or the solution is supersaturated.[17]

Solutions:

  • Too Much Solvent: If the solution is too dilute, the solubility point may not be reached even upon cooling. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Let it cool again.

  • Supersaturation: The solution may need a nucleation site to initiate crystallization.

    • Add a Seed Crystal: If you have a small crystal of pure 2,2'-bisphenol F, add it to the solution. It will act as a template for other crystals to grow upon.

    • Scratch the Flask: As mentioned above, scratching the inner surface of the flask can provide nucleation sites.

Q6: My final yield of purified 2,2'-bisphenol F is very low. How can I improve it?

A low yield (e.g., <50%) can be frustrating and points to material loss at various stages.[15]

Potential Causes and Solutions:

  • Using Too Much Solvent: This is the most common cause. Significant amounts of your product will remain in the mother liquor.[15] Fix: Use the absolute minimum amount of hot solvent for dissolution. You can try to recover some product by evaporating solvent from the mother liquor to see if more crystals form.

  • Premature Crystallization: The compound crystallized in the funnel during hot filtration.[17] Fix: Use slightly more than the minimum amount of solvent before hot filtration and pre-heat your funnel and filter paper with hot solvent. You can then boil off the excess solvent before cooling.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Fix: Always use ice-cold solvent for the washing step.

  • Incomplete Crystallization: Not cooling the solution for long enough or at a low enough temperature. Fix: Ensure the flask spends adequate time (at least 20-30 mins) in an ice bath to maximize precipitation.

Q7: How do I confirm that the recrystallization actually increased the purity of my 2,2'-bisphenol F?

Visual inspection (e.g., whiter color, more defined crystals) is a good sign, but quantitative analysis is required for confirmation.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for assessing purity.[18] By comparing the chromatograms of the crude and recrystallized material, you can quantify the reduction in impurity peaks. Several established HPLC methods exist for separating bisphenols.[19][20][21]

  • Melting Point Analysis: A pure compound has a sharp, narrow melting point range. Impurities tend to depress and broaden the melting point range. Compare the melting point of your recrystallized product to the literature value for 2,2'-bisphenol F (~159-162 °C) and to your crude material.

  • Spectroscopy (NMR, MS): Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the identity of the purified compound and help identify the structure of any remaining impurities.[22]

References

  • Separation of 2,2'-Bisphenol F on Newcrom R1 HPLC column. SIELC Technologies.
  • Recrystalliz
  • The Analytical Standards of 2,2'-Biphenol for Quality Assurance.
  • Mixed-solvent recrystallisation. University of York Chemistry Teaching Labs.
  • Bisphenol F - Solubility of Things.
  • Two-Solvent Recrystalliz
  • Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • A Structured Approach To Cope with Impurities during Industrial Crystalliz
  • Troubleshooting Recrystalliz
  • Multiple Solvent Recrystalliz
  • Development of a high-performance liquid chromatography method to assess bisphenol F levels in milk. NIH.
  • Recrystallization of bisphenol a by azeotropically drying the solvent.
  • Recrystallization of bisphenol A by azeotropically drying the solvent.
  • Problems in recrystalliz
  • Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
  • Separation of Bisphenol A and Bisphenol F. LabRulez LCMS.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Recrystallization and Crystalliz
  • Bisphenol A - Wikipedia.
  • Process for purifying a bisphenol.
  • Bisphenol A, S, & F Analyzed with HPLC. MicroSolv.
  • Purification by Recrystalliz
  • Bisphenol A - Solubility of Things.
  • Bisphenol F (BPF). MedchemExpress.com.
  • How to Purify an organic compound via recrystallization or reprecipitation?.
  • Solvent Miscibility Table. Sigma-Aldrich.

Sources

Overcoming poor solubility of 2,2'-Methylenediphenol in experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support center for 2,2'-Methylenediphenol (CAS: 2467-02-9). This guide is designed for researchers, scientists, and drug development professionals who encounter solubility issues with this compound. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve these challenges effectively in your own experimental contexts.

This compound, also known as bis(2-hydroxyphenyl)methane, is a valuable building block in polymer chemistry and a compound of interest in toxicological and environmental health research.[1][2] However, its utility is often hampered by its poor solubility in common laboratory solvents. This guide offers a structured approach to understanding and overcoming this critical experimental hurdle.

Part 1: Understanding the Solubility Profile of this compound

Before troubleshooting, it's essential to understand the inherent physicochemical properties of the molecule. This compound is a solid, typically appearing as a white to off-white or peach-colored powder.[3][4] Its molecular structure, featuring two phenolic hydroxyl groups, governs its solubility behavior.

Key properties influencing its solubility include:

  • Polarity: The two phenol rings lend it a significant non-polar character, while the two hydroxyl (-OH) groups provide sites for hydrogen bonding, giving it some polar nature. This dual characteristic is the root of many solubility challenges.

  • Acidity (pKa): As a phenol, it is a weak acid. The predicted pKa is approximately 9.81.[3][4][5] This is a critical piece of information. At a pH above its pKa, the hydroxyl groups will deprotonate to form phenolate anions (-O⁻). This transformation from a neutral molecule to a charged ion dramatically increases its polarity and, consequently, its solubility in polar solvents like water.[6][7][8]

  • Crystalline Structure: In its solid state, the molecules are held in a crystal lattice. The energy required to break this lattice (lattice energy) must be overcome by the energy released from the interaction between the solute and solvent molecules (solvation energy) for dissolution to occur.[9]

Solubility Data Summary

The following table summarizes the reported solubility of this compound in common laboratory solvents.

SolventFormulaReported SolubilityPrimary Interaction
WaterH₂OVery Poor / InsolubleHydrogen Bonding
MethanolCH₃OHSlightly Soluble[3][5][10]Hydrogen Bonding, Dipole-Dipole
ChloroformCHCl₃Slightly Soluble[3][5][10]Dipole-Dipole
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOSlightly Soluble[3][5][10]Dipole-Dipole, Hydrogen Bond Acceptor
EthanolC₂H₅OHSoluble (qualitative)[11]Hydrogen Bonding, Dipole-Dipole

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of this compound.

Q1: What is the best starting solvent to try for dissolving this compound?

A1: The "best" solvent is application-dependent.

  • For high-concentration stock solutions (e.g., for in vitro biological assays): Dimethyl Sulfoxide (DMSO) is the most common starting point. While listed as "slightly soluble," it can typically dissolve the compound at concentrations suitable for creating a stock (e.g., 10-50 mM), which is then diluted into an aqueous medium.

  • For organic synthesis/reactions: Methanol or Ethanol are often suitable choices, as they are polar protic solvents that can engage in hydrogen bonding.[11]

  • For applications requiring the avoidance of organic solvents: An aqueous solution with an adjusted pH (alkaline) is the most effective strategy. See the Troubleshooting Guide (Q3) and Protocol 2 for details.

Q2: I've dissolved my compound in DMSO, but it precipitates when I add it to my aqueous buffer/cell media. Why?

A2: This is a classic issue known as "crashing out." You've created a saturated or near-saturated solution in 100% DMSO. When you dilute this stock into an aqueous environment, the overall solvent polarity dramatically increases (becomes more water-like). This compound is poorly soluble in water, so it precipitates out of the new, less favorable solvent mixture. This is a common problem with many poorly water-soluble compounds.[11] Solutions are discussed in the Troubleshooting Guide (Q4).

Q3: Can I heat the solution to help it dissolve?

A3: Yes, gentle heating (e.g., to 40-50°C) can increase the rate of dissolution and may slightly increase the solubility limit.[12] However, be cautious. This compound is stable, but prolonged exposure to high temperatures, especially in alkaline conditions, can risk degradation of phenolic compounds.[4][7] Always use a sealed container to prevent solvent evaporation. Sonication is another excellent physical method to aid dissolution by breaking apart particle agglomerates.

Part 3: In-Depth Troubleshooting Guide

This section provides detailed solutions to specific experimental roadblocks.

Q4: How can I prevent my compound from precipitating out of my aqueous buffer after diluting my DMSO stock?

A4: You have several strategies, which can be used alone or in combination. The key is to maintain a favorable environment for the compound in the final solution.

  • Strategy 1: Use a Co-solvent System. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solution, making it more favorable for less polar compounds.[13][14]

    • Causality: The co-solvent essentially acts as a bridge between the water and the hydrophobic compound, increasing its solubility.[13] For cell-based assays, ensure the final concentration of the co-solvent (e.g., DMSO, ethanol) is below the toxicity threshold for your specific cell line.

    • See Protocol 3 for a step-by-step method.

  • Strategy 2: Decrease the Final Concentration. The simplest solution is often to work with a lower final concentration of this compound. It may be that your target concentration exceeds the solubility limit in the final aqueous medium, regardless of the initial stock concentration.

  • Strategy 3: Prepare the Stock in an Alkaline Solution. Instead of DMSO, dissolve the compound directly in a dilute basic solution (e.g., 10-100 mM NaOH). This deprotonates the phenol groups, forming the highly water-soluble phenolate salt. You can then dilute this into your final buffer.

    • Critical Note: This will increase the pH of your final solution. You must carefully adjust the pH back to your desired experimental range after dilution. Be aware that lowering the pH back below the pKa (~9.8) will convert the compound back to its less-soluble protonated form, potentially causing precipitation if the concentration is too high.

Q5: I need to dissolve the compound directly into an aqueous buffer without using any organic solvents. How can I do this?

A5: This is entirely achievable by leveraging the acidic nature of the compound.

  • Causality: As a weak acid, this compound's solubility is highly dependent on pH.[8][15] By raising the pH of the aqueous solution above the compound's pKa (~9.8), you convert it to its much more soluble conjugate base (phenolate).[6][7]

    • Method: Start with your desired buffer. While stirring, add a small amount of a concentrated base (e.g., 1 M NaOH) dropwise until the pH is >10. Then, add the solid this compound and stir until it dissolves. Finally, carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) to your target pH.

    • Warning: Monitor the solution closely during the back-titration. If you see any cloudiness or precipitation, you have exceeded the solubility limit at that specific pH.

    • See Protocol 2 for a detailed workflow.

Decision Workflow for Solubilization

The following diagram outlines a logical workflow for selecting the appropriate solubilization strategy based on your experimental needs.

G cluster_organic Organic Medium cluster_aqueous Aqueous Medium / Biological Assay start Goal: Dissolve This compound exp_type What is the final experimental medium? start->exp_type org_solvent Use Standard Organic Solvents: - Methanol - Ethanol - Chloroform exp_type->org_solvent Organic aq_choice Is an organic solvent stock acceptable? exp_type->aq_choice Aqueous dmso_stock Prepare high-concentration stock in DMSO aq_choice->dmso_stock Yes ph_adjust Use pH Adjustment (See Protocol 2) aq_choice->ph_adjust No precip_check Does it precipitate upon dilution? dmso_stock->precip_check cosolvent Use Co-solvent System (See Protocol 3) precip_check->cosolvent Yes precip_check->cosolvent lower_conc Lower final concentration precip_check->lower_conc Yes precip_check->lower_conc success Success! precip_check->success No cosolvent->success lower_conc->success ph_adjust->success

Caption: Decision workflow for selecting a solubilization strategy.

Part 4: Experimental Protocols

Safety First: this compound is an irritant to the eyes, respiratory system, and skin.[3][16] Always handle this compound in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][17]

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is suitable for preparing a stock solution for use in most cell-based or biochemical assays.

  • Calculate Mass: Determine the mass of this compound needed to achieve your desired stock concentration (e.g., for 1 mL of a 10 mM stock, you need 0.20023 mg).

  • Weigh Compound: Accurately weigh the solid into a microcentrifuge tube or glass vial.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO.

  • Promote Dissolution: Vortex the solution vigorously for 1-2 minutes. If solids remain, place the sealed vial in a sonicator bath for 5-10 minutes or warm gently to 40°C with intermittent vortexing until the solid is fully dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent water absorption by the DMSO.

Protocol 2: Solubilization in an Aqueous System using pH Adjustment

This protocol is for applications where organic solvents must be avoided.

  • Prepare Buffer: Start with a volume of your desired aqueous buffer (e.g., PBS, TRIS) that is slightly less than your final target volume.

  • Monitor pH: Place the buffer on a stir plate with a calibrated pH probe immersed in the solution.

  • Adjust to Alkaline pH: While stirring, slowly add 1 M NaOH dropwise until the pH of the buffer is stable at ~10.5.

  • Add Compound: Add the pre-weighed solid this compound to the basic buffer.

  • Dissolve: Continue stirring until all the solid has dissolved. This should happen relatively quickly as the soluble phenolate salt is formed.

  • Back-Titrate to Target pH: Carefully and slowly, add a dilute acid (e.g., 0.1 M HCl) dropwise to lower the pH to your final desired value.

  • Observe Carefully: Watch the solution for any signs of precipitation (cloudiness). If it occurs, you have exceeded the compound's solubility at that pH.

  • Final Volume: Adjust to the final volume with your initial buffer.

Protocol 3: Using a Co-solvent System for Aqueous Dilutions

This protocol details how to dilute an organic stock (from Protocol 1) into an aqueous medium while minimizing precipitation.

  • Prepare Stock: Create a concentrated stock solution in DMSO as described in Protocol 1.

  • Prepare Intermediate Dilution (Optional but Recommended): If your final dilution is large (e.g., 1:1000), a serial dilution is best. Make an intermediate dilution of your stock in 100% DMSO or another water-miscible co-solvent like ethanol.

  • Perform Final Dilution: The key to success is the order and method of addition. While vortexing or rapidly stirring the aqueous buffer, add the small volume of the DMSO stock drop-by-drop directly into the buffer. Do not add the aqueous buffer to the DMSO stock.

    • Causality: Adding the stock to the stirring buffer ensures rapid dispersal and mixing, preventing localized high concentrations of the compound from forming and precipitating before they have a chance to be solvated by the mixed-solvent system.

  • Final Check: After addition, ensure the solution remains clear. If turbidity appears, the final concentration is too high for that specific co-solvent percentage.

References

  • This compound - ChemBK. (n.d.).
  • Garg, T., Singh, S., & Singh, S. (2014). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. Journal of Pharmacy, 2014, 187693.
  • Zhang, H., et al. (2021). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food Science and Technology, 58(1), 14-26.
  • Effect of pH on the solubility of phenolic compounds. (2017). ResearchGate.
  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (2012). Google Patents.
  • Ferreira, O., & Pinho, S. P. (2012). Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research, 51(18), 6509-6515.
  • Safety data sheet: 2,2'-methylenediphenyl diisocyanate - Chemos GmbH&Co.KG. (n.d.).
  • Solvents and solubilities - MicroChemicals. (n.d.).
  • Safety data sheet - CPAChem. (2020).
  • This compound (2467-02-9, 1333-16-0). (n.d.).
  • Effect of binary solvent composition on phenol extraction from aqueous solutions. (2007). ResearchGate.
  • What is the relation between the solubility of phenolic compounds and pH of solution? (2016). ResearchGate.
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020). YouTube.
  • Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. (2023). Water, 15(24), 4289.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2007). Die Pharmazie, 62(1), 35-40.
  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
  • The Effect of pH on Solubility. (2022). YouTube.
  • Dissolving M&Ms. (n.d.). American Chemical Society.
  • The Use of Pharma-Grade MDC in Cancer Drug Research. (2024). Purosolv.
  • Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. (1998). Journal of Chemical & Engineering Data, 43(1), 62-65.
  • Applications in drug development. (2005). European Pharmaceutical Review.
  • Bis(4-hydroxyphenyl)methane. (n.d.). PubChem.
  • How to make Bisphenol A dissolve ? (2015). ResearchGate.
  • Lesson 1.2 - Dissolving M&Ms. (n.d.). American Chemical Society.

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Bisphenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of bisphenols. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on the prevalent problem of peak tailing. The question-and-answer format is structured to provide direct, actionable solutions to challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)
Q1: My bisphenol peaks are exhibiting significant tailing. What are the most likely causes?

Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, is a common frustration in the HPLC analysis of phenolic compounds like bisphenols.[1][2][3] The primary causes can be broadly categorized as either chemical interactions or physical/instrumental issues.

Chemical Causes:

  • Secondary Interactions: The phenolic hydroxyl groups on bisphenols can engage in secondary interactions with active sites on the stationary phase.[1][2] On silica-based columns, these active sites are often residual silanol groups (Si-OH) that have not been fully end-capped.[4][5][6] These interactions lead to a secondary, stronger retention mechanism for some analyte molecules, causing them to elute later and create a "tail".[4]

  • Mobile Phase pH: If the pH of the mobile phase is too close to the pKa of the bisphenol analytes, a mixed population of ionized (phenolate) and non-ionized (phenolic) forms will exist.[7][8][9] This dual state results in inconsistent retention and can lead to peak distortion and tailing.[8][9]

  • Metal Chelation: Trace metal contaminants within the silica matrix of the column or from stainless-steel components of the HPLC system can chelate with bisphenols, causing peak tailing.[2][10][11]

Physical/Instrumental Causes:

  • Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to peak distortion, including tailing.[2][12][13]

  • Extra-Column Volume: Excessive dead volume in the system, for instance, from using tubing with a large internal diameter or poorly made connections, can cause band broadening and peak tailing.[2][14]

  • Column Degradation: A contaminated guard column, a blocked column frit, or a void in the column bed can all disrupt the flow path and lead to poor peak shape.[2][3][15]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing.

Guide 1: Systematic Troubleshooting Workflow for Peak Tailing

When encountering peak tailing, it is crucial to adopt a logical and systematic approach to identify the root cause. This workflow will guide you from initial checks to more in-depth method optimization.

Step 1: Initial Assessment Before making any changes to your method, perform a quick evaluation:

  • Isolate the Issue: Are all peaks in the chromatogram tailing, or is it specific to the bisphenol analytes? If all peaks are affected, it's likely a system-wide issue such as a column void or extra-column dead volume. If only the bisphenol peaks are tailing, the cause is more likely related to chemical interactions.

  • Guard Column Check: If a guard column is in use, replace it. A contaminated guard column is a common source of peak shape problems.[3][13]

Step 2: Methodical Troubleshooting If the initial checks do not resolve the issue, proceed with the following workflow.

Troubleshooting_Workflow cluster_chemical Chemical Optimization cluster_column Column & Hardware start Peak Tailing Observed mobile_phase Optimize Mobile Phase pH start->mobile_phase If only bisphenols tail hardware Check for Extra-Column Volume start->hardware If all peaks tail additives Incorporate Mobile Phase Additives mobile_phase->additives If tailing persists column_choice Evaluate Column Chemistry additives->column_choice If tailing persists column_choice->hardware If tailing persists overload Assess for Column Overload hardware->overload If tailing persists end Symmetrical Peak Achieved overload->end

Caption: A systematic workflow for troubleshooting peak tailing in HPLC.

Q2: How does mobile phase pH affect bisphenol peak shape, and how can I optimize it?

The pH of the mobile phase is a critical parameter in controlling the peak shape of ionizable compounds like bisphenols.[7][9][16]

The Underlying Mechanism: Bisphenols are weakly acidic compounds. At a pH close to their pKa, they will exist in both their protonated (neutral) and deprotonated (anionic) forms.[8][9] The presence of two forms of the analyte leads to peak splitting or broadening because they interact differently with the reversed-phase column. To achieve sharp, symmetrical peaks, it is essential to ensure that the analyte is in a single, stable ionization state.[9]

For acidic compounds like bisphenols, this is typically achieved by lowering the mobile phase pH to at least 2 pH units below the analyte's pKa.[17] At this lower pH, the equilibrium is shifted almost entirely to the protonated, more hydrophobic form, which interacts more consistently with the C18 stationary phase. Additionally, a low pH mobile phase (around pH 3 or below) will suppress the ionization of residual silanol groups on the silica surface, minimizing secondary interactions that cause tailing.[4][18][19]

Experimental Protocol for pH Optimization:

  • Determine pKa: Find the pKa values for the bisphenols in your analysis. For Bisphenol A, the pKa is approximately 9.6-10.2.

  • Initial Mobile Phase Preparation: Prepare a mobile phase with a pH of around 3.0. A common choice is adding 0.1% formic acid to the water and acetonitrile mobile phase.[20]

  • Systematic pH Adjustment: If peak tailing persists, systematically adjust the mobile phase pH downwards in small increments (e.g., 0.2 pH units) and observe the effect on peak shape.

  • Buffer Selection: Use a buffer to maintain a stable pH, especially for gradient elution.[12] Common buffers for reversed-phase HPLC include phosphate and acetate. For LC-MS compatibility, volatile buffers like ammonium formate or ammonium acetate are preferred.[18]

Table 1: Recommended Mobile Phase pH for Bisphenol Analysis

Compound ClassTypical pKa RangeRecommended Mobile Phase pHRationale
Bisphenols (Acidic)9 - 112.5 - 4.0Suppresses ionization of both the analyte and residual silanols, leading to improved retention and peak symmetry.[4][8]
Q3: Can secondary interactions with the column be the source of my peak tailing? How do I address this?

Yes, secondary interactions are a very common cause of peak tailing for polar and ionizable compounds like bisphenols.[1][2]

The Mechanism of Secondary Interactions: Standard silica-based reversed-phase columns have a surface that is chemically bonded with hydrophobic alkyl chains (e.g., C18). However, the bonding process is never 100% complete, leaving behind unreacted, polar silanol groups (Si-OH).[6] These residual silanols can be deprotonated and become negatively charged, especially at mid-range pH values.[14] The hydroxyl groups of bisphenols can then interact with these charged silanol groups through hydrogen bonding or dipole-dipole interactions.[2] This secondary retention mechanism holds back some of the analyte molecules, causing them to elute more slowly and resulting in a tailing peak.[4]

Secondary_Interactions cluster_column Silica Surface silica Si-O-Si silanol Si-OH c18 Si-C18 bisphenol Bisphenol (with -OH groups) bisphenol->silanol Secondary Interaction (Hydrogen Bonding) bisphenol->c18 Primary Interaction (Hydrophobic)

Caption: Diagram illustrating primary and secondary interactions on a C18 column.

Strategies to Mitigate Secondary Interactions:

  • Use End-Capped Columns: Modern HPLC columns are often "end-capped," a process where the residual silanol groups are chemically reacted with a small, non-polar silylating agent to make them inert.[6][14][18] Using a high-quality, fully end-capped column is the first line of defense against peak tailing.[4]

  • Mobile Phase pH Adjustment: As discussed in Q2, operating at a low pH (e.g., pH < 3) protonates the silanol groups, neutralizing their charge and reducing their ability to interact with the bisphenol analytes.[4][19]

  • Use of Mobile Phase Additives:

    • Competing Bases: For basic analytes, a small amount of a competing base like triethylamine (TEA) can be added to the mobile phase.[18][19] The TEA will preferentially interact with the active silanol sites, effectively shielding the analyte from these secondary interactions.[19] However, for acidic compounds like bisphenols, this is not the recommended approach.

    • Increased Ionic Strength: Increasing the buffer concentration can sometimes help to mask the silanol interactions and improve peak shape.[18]

  • Alternative Stationary Phases: If peak tailing persists, consider a column with a different stationary phase. A column with a polar-embedded group or a phenyl-hexyl phase may offer alternative selectivity and reduced interaction with the phenolic hydroxyl groups.[1][14]

Q4: Could metal chelation be causing my peak tailing, and if so, how can I prevent it?

While less common than silanol interactions, metal chelation can be a contributor to peak tailing for compounds with chelating functional groups, including bisphenols.[2][10]

The Mechanism of Metal Chelation: Trace amounts of metal ions (e.g., iron, aluminum) can be present in the silica matrix of the HPLC column or can leach from stainless steel components of the HPLC system like frits and tubing.[5][11] These metal ions can act as Lewis acids and form coordination complexes (chelates) with the electron-donating hydroxyl groups of the bisphenols.[10] This interaction provides an additional retention mechanism that can lead to peak tailing.

Troubleshooting Metal Chelation:

  • Use High-Purity Silica Columns: Modern HPLC columns are typically made from high-purity silica with very low metal content, which minimizes this issue.[11]

  • Incorporate a Chelating Agent: Adding a small amount of a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase can be very effective.[21] The EDTA will bind to any free metal ions in the system, preventing them from interacting with your analytes. A concentration of 0.1-0.5 mM EDTA is typically sufficient.

  • Use a PEEK Flow Path: If metal leaching from the HPLC system is suspected, consider using PEEK (polyether ether ketone) tubing and fittings to create a metal-free flow path.

Experimental Protocol for Using a Chelating Agent:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of EDTA in the aqueous portion of your mobile phase.

  • Spike the Mobile Phase: Add the EDTA stock solution to your mobile phase to achieve the desired final concentration (e.g., 0.1 mM).

  • Equilibrate the System: Thoroughly flush the column and system with the EDTA-containing mobile phase before injecting your sample.

  • Compare Chromatograms: Compare the peak shape obtained with and without EDTA to determine if metal chelation was the cause of the tailing.

Summary of Troubleshooting Strategies

Table 2: Quick Reference for Peak Tailing Solutions

SymptomPotential CauseRecommended Solution(s)
Only bisphenol peaks are tailingSecondary silanol interactionsLower mobile phase pH to < 3; Use a high-quality, end-capped column.[4][18]
Only bisphenol peaks are tailingMobile phase pH near analyte pKaAdjust mobile phase pH to be at least 2 units away from the pKa.[9]
All peaks in the chromatogram are tailingExtra-column dead volumeUse shorter, narrower ID tubing; ensure all fittings are properly connected.[14]
Tailing is accompanied by high backpressureColumn frit blockage or contaminationBackflush the column; filter all samples and mobile phases.[13][15]
Peak shape worsens over a sequence of injectionsColumn overloadReduce injection volume or sample concentration.[12][13]
Tailing persists after pH and column optimizationMetal chelationAdd a chelating agent like EDTA to the mobile phase.[21]

By systematically working through these troubleshooting guides and understanding the underlying chemical principles, you can effectively diagnose and resolve issues with peak tailing in your HPLC analysis of bisphenols, leading to more accurate and reliable results.

References
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Bisphenol P Chromatographic Separation.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • BenchChem. (2025). Addressing peak tailing in HPLC analysis of phenolic compounds.
  • Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • Element Lab Solutions. (2023). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Nobilis, M., et al. (2019). Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS. Molecules, 24(11), 2148.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC of Phenolic Compounds.
  • ResearchGate. (n.d.). HPLC Conditions for the Analysis of BPA.
  • Shimadzu. (n.d.). HPLC Troubleshooting Guide.
  • EAG Laboratories. (n.d.). Quantification of Bisphenol A by HPLC.
  • MicroSolv Technology Corporation. (n.d.). Bisphenol A, S, & F Analyzed with HPLC.
  • Phenomenex. (n.d.). The Role of End-Capping in RP.
  • Restek. (2014). [22]Troubleshooting HPLC- Tailing Peaks.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
  • ALWSCI. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Zhang, L., et al. (2019). Determination of Bisphenol A by High-Performance Liquid Chromatography Based on Graphene Magnetic Dispersion Solid Phase Extract. Journal of Chromatographic Science, 58(4), 335-341.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • uHPLCs Class. (2025). Unveiling the Secrets of Silica in HPLC Columns.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • O'Laughlin, J. W. (1991). High-performance liquid chromatography of metal chelates: Environmental and industrial trace metal control. Talanta, 38(5), 467-476.
  • MAC-MOD Analytical. (n.d.). Column Stability.
  • R Discovery. (2019). Determination of Bisphenol A by High-Performance Liquid Chromatography Based on Graphene Magnetic Dispersion Solid Phase Extraction.

Sources

Technical Support Center: Optimizing 2,2'-Methylenediphenol Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of 2,2'-Methylenediphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your polymerization experiments. Here, we address common challenges in a direct question-and-answer format, focusing on the critical role of temperature in achieving desired polymer characteristics.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the optimal temperature range for the polymerization of this compound?

The optimal temperature for this compound polymerization is not a single value but rather a range that depends on several factors, including the type of catalyst used (acidic, basic, or enzymatic), the solvent, and the desired properties of the final polymer (e.g., molecular weight, polydispersity, and degree of branching).

For many phenolic resins, curing temperatures typically range from 130°C to 170°C.[1] However, the initial polymerization can often be conducted at lower temperatures. For instance, some cross-linking in phenol-formaldehyde resins can be initiated at temperatures from ambient (25°C) up to 80°C.[1]

In the case of enzymatic polymerization of phenols, reactions are often carried out under milder conditions, sometimes even at room temperature.[2] The reaction rate generally increases with temperature, but excessively high temperatures can lead to side reactions and thermal degradation.[3] For some thermosetting resins, the process might involve an initial lower temperature phase followed by a higher temperature post-curing step to ensure complete cross-linking.[4]

Key Considerations:

  • Catalyst System: The choice of catalyst will significantly influence the optimal temperature. Acid-catalyzed reactions may proceed at different temperature optima compared to base-catalyzed or enzymatic polymerizations.

  • Desired Molecular Weight: Higher temperatures can increase the reaction rate, but may also lead to a broader molecular weight distribution or premature termination of polymer chains.

  • Solvent: The boiling point of the solvent will naturally cap the maximum reaction temperature under atmospheric pressure.

Catalyst TypeTypical Temperature RangeConsiderations
Acid-Catalyzed 80°C - 160°CHigher temperatures can accelerate curing but may also promote side reactions like ether bridge formation and subsequent rearrangement to more stable methylene bridges.[1]
Base-Catalyzed 60°C - 140°CTemperature control is crucial to manage the exothermic nature of the reaction and prevent uncontrolled cross-linking (gelation).[5][6]
Enzymatic Room Temperature - 60°CWhile milder, higher temperatures within this range can still enhance the polymerization rate. However, exceeding the enzyme's optimal temperature can lead to denaturation and loss of activity.[2]
Q2: My polymerization reaction is resulting in premature gelation. How can I control this?

Premature gelation, or uncontrolled cross-linking, is a common issue in phenolic resin synthesis, particularly at elevated temperatures.[5] This occurs when the growing polymer chains form a three-dimensional network, leading to an insoluble and often intractable material.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Gelation is highly temperature-dependent. Reducing the temperature can slow down the cross-linking reactions, allowing for better control over the polymerization process.[6][7]

  • Optimize Catalyst Concentration: A high catalyst concentration can lead to a rapid and uncontrolled reaction. Reducing the amount of catalyst can help to moderate the polymerization rate.

  • Monitor Viscosity: The viscosity of the reaction mixture increases as polymerization progresses. Monitoring the viscosity in real-time can help to identify the onset of gelation, allowing you to quench the reaction before it becomes unmanageable.[6]

  • Control Monomer Concentration: Higher monomer concentrations can lead to a faster reaction rate and an increased likelihood of gelation. Conducting the polymerization in a more dilute solution can provide better control.

Experimental Workflow for Temperature Optimization

The following diagram illustrates a systematic approach to optimizing the reaction temperature for this compound polymerization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Characterization cluster_2 Phase 3: Optimization A Select Catalyst System (Acidic, Basic, or Enzymatic) B Define Temperature Range (e.g., 60°C, 80°C, 100°C, 120°C) A->B C Run Small-Scale Polymerizations at Each Temperature B->C D Monitor Reaction Progress (e.g., TLC, viscosity) C->D E Isolate and Purify Polymer Samples D->E F Characterize Polymer Properties (GPC for Mw/PDI, NMR for structure) E->F G Analyze Thermal Properties (TGA for stability, DSC for Tg) F->G H Identify Promising Temperature Window G->H I Perform Fine-Tuning Experiments (± 5-10°C increments) H->I J Validate Optimal Temperature for Desired Properties I->J

Caption: A three-phase workflow for optimizing polymerization temperature.

Q3: What are the potential side reactions at elevated temperatures and how can I minimize them?

Elevated temperatures can lead to several undesirable side reactions during the polymerization of phenolic compounds. While specific data for this compound is limited, we can infer potential side reactions from the well-studied phenol-formaldehyde systems.

Potential Side Reactions:

  • Oxidation: At higher temperatures, phenolic hydroxyl groups can be susceptible to oxidation, which can lead to discoloration of the polymer and the formation of quinone-type structures.

  • Rearrangements: In acid-catalyzed polymerizations, dibenzyl ether linkages can form, which may rearrange to more thermally stable methylene bridges at higher temperatures. This can affect the final polymer structure and properties.

  • Thermal Degradation: Exceeding the thermal stability of the polymer can lead to chain scission, resulting in a lower molecular weight and a loss of desired mechanical properties.[3] The thermal degradation of phenolic resins often involves the breakage of methylene bridges.[8]

Minimization Strategies:

  • Inert Atmosphere: Conducting the polymerization under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

  • Kinetic vs. Thermodynamic Control: Lower temperatures and shorter reaction times generally favor the kinetically controlled product, which may be the more linear, less cross-linked polymer. Higher temperatures and longer reaction times can lead to the more stable, but potentially more cross-linked, thermodynamic product.[8][9][10][11][12] Understanding this principle can help in selecting the appropriate temperature to achieve the desired polymer architecture.

  • Careful Temperature Monitoring and Control: Precise temperature control is essential to avoid overheating and subsequent degradation.

Experimental Protocol: General Procedure for this compound Polymerization

This protocol provides a general framework. The specific amounts, temperatures, and reaction times should be optimized for your particular application.

  • Reactor Setup:

    • Assemble a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermocouple connected to a temperature controller.

    • Ensure the setup allows for an inert atmosphere (e.g., by connecting a nitrogen or argon line to the top of the condenser).

  • Charging of Reagents:

    • Charge the flask with this compound and the chosen solvent.

    • Begin stirring and purge the system with an inert gas for 15-30 minutes.

  • Initiation of Polymerization:

    • Heat the reaction mixture to the desired initial temperature.

    • Once the temperature has stabilized, add the catalyst.

  • Polymerization:

    • Maintain the reaction at the set temperature and monitor its progress. This can be done by taking small aliquots at regular intervals and analyzing them by techniques such as Thin Layer Chromatography (TLC) to observe the consumption of the monomer.

    • Record any changes in viscosity or appearance of the reaction mixture.

  • Termination and Isolation:

    • Once the desired degree of polymerization is achieved (or if the viscosity becomes too high), cool the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or water).

    • Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove any unreacted monomer and catalyst, and dry it in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Logical Relationship: Temperature Effects on Polymerization Outcomes

The following diagram illustrates the influence of reaction temperature on key aspects of this compound polymerization.

G cluster_0 Positive Correlation cluster_1 Negative Correlation / Risk Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases Crosslinking Degree of Cross-linking Temp->Crosslinking Increases Mw Molecular Weight (at very high temps) Temp->Mw Can Decrease SideReactions Side Reactions (Oxidation, Degradation) Temp->SideReactions Increases Risk PDI Polydispersity Index (PDI) Temp->PDI Can Increase

Sources

Technical Support Center: Synthesis of 2,2'-Methylenediphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2'-Methylenediphenol, also known as Bisphenol F. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on preventing the formation of undesired side products. Here, we provide in-depth, experience-based insights and actionable troubleshooting protocols to enhance the yield, purity, and selectivity of your reaction.

Understanding the Reaction Landscape

The synthesis of this compound involves the condensation of phenol with formaldehyde.[1][2] Phenol is an ortho, para-directing nucleophile in electrophilic aromatic substitution, meaning that formaldehyde can react at the 2- (ortho), 4- (para), and 6- (ortho) positions of the phenol ring.[3] This inherent reactivity is the root cause of the primary challenge in this synthesis: the formation of a mixture of isomers, including the desired 2,2'-isomer, as well as the 2,4'- and 4,4'-isomers. Furthermore, other side reactions like polymerization and oxidation can significantly impact product quality.

The following diagram illustrates the intended reaction pathway versus the competing side reactions that can occur.

G Reaction Pathways in Methylenediphenol Synthesis phenol Phenol intermediate Hydroxymethylphenol (ortho- and para-) phenol->intermediate Electrophilic Addition formaldehyde Formaldehyde formaldehyde->intermediate product_22 This compound (Desired Product) intermediate->product_22 ortho-ortho Condensation product_24 2,4'-Methylenediphenol (Side Product) intermediate->product_24 ortho-para Condensation product_44 4,4'-Methylenediphenol (Side Product) intermediate->product_44 para-para Condensation polymer Phenol-Formaldehyde Resins (Novolacs/Resoles) intermediate->polymer Further Condensation oxidation Oxidized Byproducts (e.g., Quinones) product_22->oxidation Oxidation catalyst Catalyst (Acid or Base) catalyst->intermediate

Caption: Desired vs. side reaction pathways.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a practical question-and-answer format.

Issue 1: Low Selectivity and High Isomer Formation

Question: My final product contains significant amounts of 2,4'- and 4,4'-methylenediphenol. How can I increase the selectivity for the 2,2'-isomer?

Answer: This is the most prevalent challenge. Achieving high ortho-ortho selectivity requires carefully tuning the reaction conditions to disfavor the thermodynamically stable para-substituted products. The key lies in catalyst selection and temperature control.

Causality: Under standard acidic or basic catalysis, the para position of phenol is highly reactive, often leading to a mixture of isomers.[4] To favor ortho substitution, a catalyst that can form a chelate complex with the phenolic hydroxyl group is required. This complex effectively blocks the ortho position, directing the incoming electrophile (formaldehyde) to that site. Certain divalent metal ions are particularly effective at this.[5]

Mitigation Strategies:

  • Catalyst Selection: The choice of catalyst is paramount for directing regioselectivity. While common acid catalysts like oxalic or sulfuric acid can be used, they often don't provide high ortho-selectivity.[6] Bivalent metal ions such as Mg²⁺, Zn²⁺, or Co²⁺ have been shown to significantly enhance the formation of ortho-ortho linkages.[5][7] These metal ions are thought to form a transition state complex with the phenol and formaldehyde, favoring the ortho position.[5] Basic calcium silicate hydrate has also been reported to show very high selectivity for the 2,2'-isomer.[4]

  • Temperature Control: Lower reaction temperatures generally favor ortho substitution. Higher temperatures can provide the activation energy needed to overcome the barrier for para substitution, leading to a mixture of isomers.

  • Molar Ratio: A high phenol-to-formaldehyde molar ratio (typically >1) is crucial. This ensures that the formaldehyde is the limiting reagent, which minimizes the formation of higher condensation products (resins) and favors the formation of the simple dimer.[2][3]

Catalyst TypeTypical Ortho:Para RatioNotes
Strong Acid (e.g., H₂SO₄)LowPromotes polymerization and a mixture of isomers.[6]
Strong Base (e.g., NaOH)Low to ModeratePara position is highly reactive under strongly alkaline conditions.[4]
Divalent Metal Salts (e.g., Zn(OAc)₂, MgO)HighPromotes ortho-selectivity through chelation.[5][7]
Boric AcidHighForms a boronic ester intermediate that facilitates ortho-substitution.[5]

Optimized Protocol for High 2,2'-Selectivity:

  • Setup: To a reaction vessel equipped with a stirrer, condenser, and thermometer, add phenol and a catalytic amount of zinc acetate (e.g., 1-5 mol%). Use a high molar ratio of phenol to formaldehyde (e.g., 3:1).

  • Inert Atmosphere: Purge the vessel with an inert gas like nitrogen or argon to prevent oxidation.

  • Reagent Addition: Gently heat the mixture to 60-70°C to melt the phenol. Once homogenous, begin the slow, dropwise addition of aqueous formaldehyde (e.g., 37% solution). Maintain the temperature carefully.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 70-90°C) for several hours, monitoring the reaction progress by TLC or HPLC.

  • Workup: After completion, cool the reaction, add water to precipitate the product, and filter. Wash the crude product with water to remove unreacted phenol and catalyst.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., toluene or aqueous methanol) to obtain pure this compound.

Issue 2: Product Discoloration (Pink or Brown Product)

Question: My isolated this compound is pink or brown instead of the expected white or off-white solid. What causes this and how can I fix it?

Answer: Discoloration is almost always due to the oxidation of the phenolic hydroxyl groups.[8] Phenols are susceptible to oxidation, which can be accelerated by heat, light, air (oxygen), and the presence of residual metallic catalysts. The oxidation products are often highly colored quinone-type structures.[8]

Mitigation Strategies:

  • Inert Atmosphere: Conduct the entire synthesis, including workup and filtration, under an inert atmosphere (N₂ or Ar). This is the most effective way to prevent air oxidation.

  • Use of Antioxidants/Reducing Agents: During the workup, adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or sodium dithionite (Na₂S₂O₄) to the aqueous phase can help prevent oxidation and decolorize the product.[9]

  • Purification Method:

    • Recrystallization: This is a powerful technique for removing colored impurities. Recrystallization from a solvent like aqueous methanol can yield a pure, white crystalline product.[9]

    • Activated Carbon: If discoloration persists after recrystallization, you can treat a solution of your product with a small amount of activated carbon to adsorb the colored impurities, followed by hot filtration.

  • Proper Storage: Store the final product in a dark, tightly sealed container, preferably under an inert atmosphere and in a cool place to prevent degradation over time.

Issue 3: Formation of Polymeric Residue

Question: I'm getting a sticky, polymeric residue along with my desired product, leading to low yields and difficult purification. How can I avoid this?

Answer: The formation of a sticky residue indicates the production of higher molecular weight oligomers and polymers, characteristic of phenol-formaldehyde resins (Novolacs or Resoles).[2][3] This occurs when phenol molecules are linked by multiple methylene bridges.

Mitigation Strategies:

  • Strict Stoichiometric Control: This is the most critical factor. The reaction must be run with an excess of phenol relative to formaldehyde (molar ratio F:P < 1).[2] This ensures that formaldehyde is consumed in forming the initial dimer before it can react further to crosslink phenol rings.

  • Controlled Formaldehyde Addition: Instead of adding all the formaldehyde at once, add it slowly and dropwise to the heated phenol/catalyst mixture. This maintains a low instantaneous concentration of formaldehyde, starving the polymerization reaction.

  • Moderate Temperature: Avoid excessively high temperatures, which can accelerate the rate of polymerization.[10] Stick to the optimal temperature range that favors the desired condensation without promoting extensive crosslinking.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed condensation of phenol and formaldehyde? In an acid-catalyzed reaction, the formaldehyde is first protonated by the acid catalyst. This makes the carbonyl carbon highly electrophilic. The electron-rich phenol ring then attacks the protonated formaldehyde in an electrophilic aromatic substitution reaction, typically at the ortho or para position, to form a hydroxymethylphenol intermediate.[11] This intermediate can then be protonated and lose water to form a benzyl carbocation, which is then attacked by another phenol molecule to form the methylene bridge.[3]

Q2: Which analytical techniques are best for quantifying the isomer ratio in my product? High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), are the most common and reliable methods for separating and quantifying the 2,2'-, 2,4'-, and 4,4'- isomers. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also excellent for structural confirmation and can be used for quantification with appropriate standards.

Q3: Can I use paraformaldehyde instead of aqueous formaldehyde? Yes, paraformaldehyde, a solid polymer of formaldehyde, can be used as a formaldehyde source. It depolymerizes in situ under the reaction conditions. Using paraformaldehyde can be advantageous as it avoids introducing water into the reaction, which can sometimes be beneficial depending on the catalyst and solvent system used.

References

  • Green Materials. (2025). Phenol and formaldehyde alternatives for novel synthetic phenolic resins: state of the art. Emerald Insight.
  • Catalysis Eprints database. (n.d.). Ortho-selective Hydroxymethylation of Phenol over Microporous Titanoaluminophosphate Molecular Sieves.
  • ResearchGate. (n.d.). The reaction of phenol with formaldehyde. III. selective hydroxymethylation of phenols at the ortho‐position.
  • ResearchGate. (n.d.). Controlled synthesis of high‐ortho‐substitution phenol–formaldehyde resins.
  • ResearchGate. (n.d.). The reaction of phenol with formaldehyde: II. The ratio of ortho‐ and para‐hydroxymethylphenol in the base‐catalyzed hydroxymethylation of phenol.
  • ChemEurope.com. (n.d.). Phenol formaldehyde resin.
  • RSC Publishing. (1954). Synthesis of 2 : 4 : 6-Trishydroxymethy&henol, etc.
  • MDPI. (n.d.). Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions.
  • Chemistry Stack Exchange. (2021). Mechanism of formaldehyde / phenol condensation.
  • Chemistry For Everyone. (n.d.). What Is The Chemical Structure Of Phenol-Formaldehyde Resin? YouTube.
  • Wikipedia. (n.d.). Phenol formaldehyde resin.
  • PrepChem.com. (n.d.). Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol.
  • ChemChart. (n.d.). This compound (2467-02-9, 1333-16-0).
  • Google Patents. (n.d.). US9174904B1 - Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP).
  • MDPI. (n.d.). Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study.
  • IJSDR. (n.d.). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives.
  • Google Patents. (n.d.). EP2864353A1 - Process for the purification of a phenolic mixture.
  • ResearchGate. (n.d.). Thermal oxidation of the methylene diphenylene unit in MDI-TPU.
  • Biblioteka Nauki. (n.d.). Methods of purification of raw polyphenol extract for chromatographic analysis.
  • Google Patents. (n.d.). US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
  • ARC Journals. (n.d.). Extraction Techniques for Isolation, Purification and Preconcentration of Bisphenols and Alkylphenols from Environmental and Food Samples.
  • DiVA portal. (n.d.). Catalytic synthesis of benign bisphenols.
  • ResearchGate. (n.d.). Control factors for preventing oxidation of MXenes.
  • NIH. (n.d.). PREVENTION OF POLYURETHANE OXIDATIVE DEGRADATION WITH PHENOLIC-ANTIOXIDANTS COVALENTLY ATTACHED TO THE HARD SEGMENTS: STRUCTURE FUNCTION RELATIONSHIPS.
  • Kharkiv University Bulletin. Chemical Series. (2024). Methods of Protection/Deprotection of Hydroxy Groups in the Synthesis of Polyhydroxy Flavonols.
  • Der Pharma Chemica. (n.d.). Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method.

Sources

Technical Support Center: Resolving Isomers of Methylenediphenol by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic resolution of methylenediphenol (also known as bisphenol F, BPF) isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common separation challenges. Here, we synthesize technical principles with field-proven insights to help you achieve robust and reliable isomer resolution.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the nature of methylenediphenol isomers and the strategic choices behind method selection.

Q1: What are the primary methylenediphenol isomers and why is their separation challenging?

Methylenediphenol consists of three primary positional isomers: 4,4'-methylenediphenol, 2,4'-methylenediphenol, and 2,2'-methylenediphenol. Their separation is challenging due to their very similar physicochemical properties, including polarity, molecular weight, and pKa values (typically around 10 for the phenolic protons).[1][2][3][4] This structural similarity results in nearly identical interactions with both stationary and mobile phases in chromatography, often leading to peak co-elution.[5]

Here are the structures of the key isomers:

G cluster_44 4,4'-Methylenediphenol cluster_24 2,4'-Methylenediphenol cluster_22 This compound node_44 node_44 node_24 node_24 node_22 node_22

Caption: Chemical structures of the three main positional isomers of methylenediphenol.

Q2: What are the principal chromatographic techniques for separating these isomers?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most effective and commonly used techniques.[5]

  • HPLC (especially Reversed-Phase): This is often the first choice due to its versatility. It allows for direct analysis of samples without derivatization and offers numerous parameters (mobile phase composition, pH, column chemistry) that can be adjusted to achieve selectivity.[6]

  • Gas Chromatography (GC): GC provides high resolving power, particularly with capillary columns. However, due to the low volatility of phenols, derivatization (e.g., methylation or silylation) is often required to prevent peak tailing and improve chromatographic performance.[7][8]

  • Supercritical Fluid Chromatography (SFC): SFC is an advanced technique that is highly effective for separating isomers.[9][10][11] Using supercritical CO₂ as the primary mobile phase, SFC often provides faster and more efficient separations than HPLC, particularly for both chiral and positional isomers.[12][13]

Q3: When should I choose HPLC over GC?

The decision depends on your sample matrix, available equipment, and analytical goals.

FactorChoose HPLC If...Choose GC If...
Sample Type You are working with aqueous samples or thermally sensitive compounds.You are working with volatile organic extracts or can easily perform derivatization.
Resolution Needs You require good selectivity that can be tuned via mobile phase adjustments.You need the highest possible peak efficiency and resolution (capillary GC).[14]
Derivatization You want to avoid the extra sample preparation step of derivatization.Derivatization is feasible and improves analyte stability and detection.[7]
Sensitivity You are using UV or MS detection, which provide excellent sensitivity.You are using highly sensitive detectors like Flame Ionization (FID) or Mass Spectrometry (MS).

Part 2: Troubleshooting Guide - HPLC Methods

This section provides solutions to specific problems encountered during HPLC method development for methylenediphenol isomers.

Q4: My 2,4'- and 4,4'- isomers are co-eluting in reversed-phase HPLC. How can I improve resolution?

Co-elution is the most common challenge. A systematic approach is required to enhance selectivity (α) and efficiency (N).[14]

Solution 1: Optimize Mobile Phase Composition The organic modifier and its ratio to the aqueous phase are critical.

  • Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol or tetrahydrofuran (THF). These solvents have different selectivities for aromatic compounds and can alter the elution order.[15]

  • Adjust Mobile Phase pH: The pKa of the phenolic hydroxyl groups is approximately 10.[4] Working with a mobile phase pH between 3 and 5 ensures the phenols are in their neutral, protonated state, which generally leads to better retention and peak shape on C18 columns. Adding a modifier like 0.1% formic acid or acetic acid is standard practice.[6][15]

  • Run an Isocratic Hold: If using a gradient, try converting the method to an isocratic one at a lower organic percentage. This increases retention time and can often improve the resolution between closely eluting peaks.[15]

Solution 2: Change the Stationary Phase Chemistry If mobile phase optimization is insufficient, the column chemistry is the next logical step.

  • Switch to a Phenyl-Hexyl or Biphenyl Column: These stationary phases offer alternative selectivities compared to standard C18 columns. They provide π-π interactions with the aromatic rings of the methylenediphenol isomers, which can be highly effective at differentiating positional isomers.[16][17]

  • Use a Polar-Embedded Phase: Columns with polar-embedded groups (e.g., amide or carbamate) can also provide unique selectivity for phenolic compounds.[17]

Solution 3: Adjust the Temperature Lowering the column temperature can increase retention and sometimes improve resolution.[14] Conversely, increasing the temperature can decrease viscosity and improve efficiency, but may also reduce selectivity.[18][19] Experiment with temperatures between 25°C and 40°C.

Q5: I'm observing significant peak tailing for all isomers. What is the cause and how can I fix it?

Peak tailing for phenolic compounds is often caused by secondary interactions with active sites on the stationary phase, such as exposed silanols.[14][20]

Solution 1: Check and Adjust Mobile Phase pH Ensure the mobile phase pH is low enough (pH 3-4) to suppress the ionization of the phenolic hydroxyl groups. This minimizes interactions with residual silanols on the silica support.

Solution 2: Use a High-Purity, End-Capped Column Modern, high-purity silica columns that are thoroughly end-capped have fewer active silanol groups. If your column is old or of lower quality, switching to a newer generation column can dramatically improve peak shape.[14] Columns with low silanol activity are specifically designed for this purpose.[21]

Solution 3: Check for Column Contamination or Voiding A contaminated guard column or a void at the head of the analytical column can cause severe peak tailing.[22]

  • Protocol: Disconnect the column, reverse it, and flush it with a strong solvent (like 100% acetonitrile or isopropanol) at a low flow rate. If this doesn't help, the column may need replacement.[20]

Q6: My retention times are drifting between injections. What's wrong?

Retention time instability points to problems with the system's equilibrium or consistency.[23]

Solution 1: Ensure Proper Column Equilibration When changing mobile phase composition or starting up the system, the column needs adequate time to equilibrate.

  • Protocol: Flush the column with at least 10-20 column volumes of the new mobile phase before injecting your first sample. For gradient methods, ensure the post-run equilibration time is sufficient.[22]

Solution 2: Check for Leaks and Pump Performance A small leak in the system can cause pressure fluctuations and lead to drifting retention times.[20][22] Similarly, worn pump seals or malfunctioning check valves can deliver an inconsistent mobile phase composition.

Solution 3: Control the Column Temperature Use a thermostatted column compartment. Fluctuations in ambient lab temperature can cause significant shifts in retention, especially for sensitive isomer separations.[23]

Part 3: Troubleshooting Guide - GC Methods

This section addresses common issues specific to the GC analysis of methylenediphenol isomers.

Q7: My underivatized phenols show broad, tailing peaks in the GC analysis. What should I do?

This is a classic problem when analyzing active compounds like phenols by GC.

Solution 1: Derivatize Your Sample Direct analysis of underivatized phenols is challenging due to their polarity and ability to hydrogen-bond with active sites in the GC system.[7]

  • Protocol (Silylation Example):

    • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Cool to room temperature before injection. This process converts the polar -OH group to a nonpolar -OSi(CH₃)₃ group, improving volatility and peak shape.

Solution 2: Use a Deactivated Liner and Column Ensure you are using a high-quality, deactivated inlet liner.[14] Active sites in the liner are a primary source of analyte loss and peak tailing. Similarly, use a column specifically designed for analyzing polar or active compounds (e.g., a wax column or a low-bleed phenyl-substituted column).

Q8: The GC elution order of my isomers is different from what I see in HPLC. Is this normal?

Yes, this is completely normal and expected. The separation mechanisms are different.

  • HPLC (Reversed-Phase): Elution is primarily based on hydrophobicity. Research has shown that under typical RP-HPLC conditions, the elution order is often 4,4'-, followed by 2,4'-, and finally 2,2'-BFDGE (a derivative).[24][25]

  • GC: Elution is primarily based on volatility (boiling point). For BFDGE, the GC elution order is the reverse of HPLC: 2,2'-, then 2,4'-, and finally 4,4'-.[24] The different substitution patterns affect the molecule's boiling point and its interaction with the GC stationary phase.

Part 4: General Workflow and Visualization

A logical workflow is crucial for efficient method development and troubleshooting.

G start_node start_node problem_node problem_node solution_node solution_node decision_node decision_node start Start Analysis check_res Resolution > 1.5? start->check_res check_shape Symmetry > 0.9? check_res->check_shape Yes opt_mp Optimize Mobile Phase (Modifier, pH, Gradient) check_res->opt_mp No check_rt RT Stable? check_shape->check_rt Yes derivatize Derivatize Sample (GC) check_shape->derivatize No (GC) check_ph Adjust Mobile Phase pH (HPLC) check_shape->check_ph No (HPLC) equilibrate Increase Equilibration Time check_rt->equilibrate No end_good Method OK check_rt->end_good Yes change_col Change Column (Phenyl, Biphenyl) opt_mp->change_col No Improvement opt_temp Adjust Temperature change_col->opt_temp No Improvement end_reval Re-evaluate Method opt_temp->end_reval check_liner Use Deactivated Liner/Column derivatize->check_liner check_liner->end_reval check_ph->check_liner check_leaks Check for Leaks / Pump PM equilibrate->check_leaks No Improvement use_oven Use Column Oven check_leaks->use_oven No Improvement use_oven->end_reval

Caption: A systematic troubleshooting workflow for chromatographic isomer separation.

References

  • Separation of 2,2'-Bisphenol F on Newcrom R1 HPLC column. SIELC Technologies. URL
  • Bisphenol A, S, & F Analyzed with HPLC.
  • Advances of supercritical fluid chromatography in lipid profiling.
  • Overcoming poor resolution in the chromatographic separ
  • Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS—comment on the published data.
  • Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific. URL
  • SUPERCRITICAL FLUID CHROM
  • Troubleshooting LC, basics. Chromedia. URL
  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. Omics Online. URL
  • HPLC Troubleshooting Guide. SCION Instruments. URL
  • LC Chromatography Troubleshooting Guide.
  • Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS—comment on the published data.
  • Technical Support Center: Resolving Isomer Separ
  • Determination of bisphenol F diglycidyl ether and related compounds by high-performance liquid chromatography/mass spectrometry.
  • Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR.
  • Improving HPLC Separation of Polyphenols.
  • Recent developments in the HPLC separation of phenolic compounds.
  • Trouble with Column Chromatography of phenolic compounds. Reddit. URL
  • EPA-RCA: 8041A: Phenols by Gas Chrom
  • How to separate two positional isomers of a polyphenol compound using RP-HPLC?
  • Supercritical Fluid Chrom
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency. URL
  • Chromatographic resolution of a racemic substance on a microporous resin. University of Michigan Library. URL
  • Absolute pKa Determinations for Substituted Phenols. Air Force Institute of Technology. URL
  • Detection of Chemical Isomers with Gas Chromatography.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. URL
  • Separation and determination of cresol isomers (Ortho, Meta, Para).
  • Bordwell pKa Table. University of Wisconsin-Madison, Department of Chemistry. URL
  • Chromatographic and spectroscopic methods of identification for the side-chain regioisomers of 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • Enantiomers and Their Resolution. MDPI. URL
  • pKa for phenol derivatives with 6-311G+dp basis set.
  • Finding the Best Separation for Enantiomeric Mixtures.
  • Chiral separation of pharmaceutical compounds with charged cyclodextrins using capillary electrophoresis.
  • The separation of optical isomers by gas chrom
  • separation of positional isomers.
  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. MDPI. URL
  • pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. URL
  • Approximate pKa chart of the functional groups. University of California, Davis. URL

Sources

Technical Support Center: Improving the Shelf Life of 2,2'-Methylenediphenol Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,2'-Methylenediphenol, also known as Bisphenol F (BPF). This resource is designed for researchers, scientists, and drug development professionals who rely on the quality and stability of BPF for their experiments. Here, we will address common challenges related to the shelf life of BPF reagents and provide in-depth, scientifically grounded solutions.

Section 1: Understanding the Instability of this compound

This compound is a valuable reagent, but its phenolic structure makes it susceptible to degradation, primarily through oxidation.[1][2] This degradation can compromise the integrity of your experiments by introducing impurities and altering the reagent's reactivity. The appearance of a peach, yellow-orange, or brown color is a common visual indicator of degradation.[3][4]

The primary mechanism of degradation is the oxidation of the phenol groups, which can be initiated or accelerated by several factors:

  • Atmospheric Oxygen: The main driver of oxidation.

  • Light Exposure: UV radiation can provide the energy to initiate oxidative reactions.

  • Temperature: Higher temperatures increase the rate of chemical degradation.

  • Presence of Metal Ions: Transition metals can act as catalysts, accelerating oxidation.[1][5]

  • pH: The stability of phenolic compounds is often pH-dependent.[1][6][7][8]

Understanding these factors is the first step toward implementing effective storage and handling protocols.

Section 2: Troubleshooting Guide for BPF Reagent Degradation

This section is formatted as a series of questions and answers to directly address specific issues you may encounter.

Question 1: Why has my this compound solution turned a pink/brown color?

Answer: The discoloration of your BPF solution is a classic sign of oxidation. The phenolic hydroxyl groups on the BPF molecule are susceptible to oxidation, which leads to the formation of quinone-type structures. These resulting compounds are often highly colored and are a direct indicator that your reagent has started to degrade. This process is accelerated by exposure to air (oxygen), light, and trace metal contaminants.[1][9]

Causality Explained: Phenols can donate a hydrogen atom from their hydroxyl group to form a phenoxy radical. This radical is resonance-stabilized, but it can react with oxygen to form peroxy radicals, which then propagate a chain reaction leading to the formation of colored quinones and other degradation byproducts.[10]

Question 2: I'm seeing unexpected peaks in my HPLC/GC analysis. Could this be related to BPF degradation?

Answer: Yes, it is highly likely. The degradation of this compound is not a clean, single-product reaction. It results in a mixture of various oxidation products and oligomers.[2][11] These byproducts will appear as extra peaks in your chromatograms, potentially co-eluting with or interfering with the analysis of your target compounds. Common analytical techniques like HPLC are used to monitor the degradation and identify these products.[12][13][14][15]

Self-Validating Protocol: To confirm if the unexpected peaks are from BPF degradation, you can perform a forced degradation study. Take a small aliquot of your fresh BPF solution and expose it to harsh conditions (e.g., open to air and light on a benchtop for 24-48 hours). Run an HPLC/GC analysis on this "aged" sample and compare it to your original sample and a fresh, properly stored standard. If the new peaks in your experimental sample match those in the force-degraded sample, you have confirmed the source of the contamination.

Question 3: My experimental results are inconsistent, even with a new bottle of BPF. What could be the issue?

Answer: Inconsistent results, even with a new reagent, often point to handling and storage practices after the bottle is opened. While manufacturers provide a stable product, its shelf life diminishes rapidly once exposed to the laboratory environment. Factors like repeated opening and closing of the container, using spatulas that may introduce contaminants, and storage in clear glass vials can all contribute to rapid degradation.

Expert Insight: A common oversight is the "headspace" air in the storage bottle. Every time you open the bottle, you replenish the oxygen in the headspace. For highly sensitive experiments, it is best practice to aliquot the reagent into smaller, single-use vials under an inert atmosphere to minimize exposure.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dark, and dry place.[3][16] The container should be tightly sealed to minimize contact with air and moisture.[4][17] Many suppliers recommend storing the solid compound at room temperature in an inert atmosphere.[18] For solutions, refrigeration (2-8°C) is often recommended.[19]

Q2: How can I proactively extend the shelf life of my BPF solutions?

A2: To extend the shelf life, you can implement the following strategies:

  • Use an Inert Atmosphere: Before sealing the container, purge the headspace with an inert gas like nitrogen or argon. This displaces oxygen and is one of the most effective methods for preventing oxidation.

  • Add an Antioxidant: For solutions, adding a small amount of a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT) can be very effective.[10][20]

  • Use Amber Vials: Always store BPF solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.

  • Control pH: Maintaining a slightly acidic pH can improve stability, as the protonated phenol is less susceptible to oxidation.[1][6][7]

Q3: Are there any materials I should avoid when working with BPF?

A3: Avoid contact with strong oxidizing agents, as they will rapidly degrade the compound.[4][18] Also, be mindful of potential metal contamination. Avoid using metal spatulas that may be corroded or introduce catalytic metal ions. Use plastic or ceramic-coated spatulas instead.

Section 4: Experimental Protocols & Data

Protocol 1: Preparation of a Stabilized this compound Stock Solution
  • Preparation: In a chemical fume hood, weigh out the desired amount of this compound solid.

  • Solvent Addition: Add your desired solvent (e.g., methanol, DMSO) to the appropriate concentration.

  • Stabilizer Addition (Optional): If preparing a stock for long-term storage, consider adding an antioxidant like BHT to a final concentration of 0.01-0.1%.

  • Inert Gas Purge: Use a gentle stream of nitrogen or argon to purge the headspace of the vial for 1-2 minutes.

  • Sealing and Storage: Immediately cap the vial tightly with a PTFE-lined cap. Wrap the vial in aluminum foil or place it in a light-blocking secondary container. Store at the recommended temperature (e.g., 2-8°C).

Data Summary: Factors Affecting BPF Stability
Storage ConditionExpected ObservationRecommendation
Clear Vial, Air, Room Temp Rapid discoloration (hours to days)Avoid: This is the worst-case scenario.
Amber Vial, Air, Room Temp Slower discoloration (days to weeks)Better, but not ideal: Still susceptible to oxidation.
Amber Vial, Air, 2-8°C Significantly slower discolorationGood: Low temperature slows the reaction rate.
Amber Vial, N₂/Ar, 2-8°C Optimal stability, minimal discolorationBest Practice: The combination of cold, dark, and inert atmosphere provides the longest shelf life.

Section 5: Visualizing Degradation and Workflow

Diagram 1: Oxidative Degradation Pathway of this compound

G cluster_products Degradation Products BPF This compound Radical Phenoxy Radical BPF->Radical H• abstraction Quinones Quinone-type Structures (Colored) Radical->Quinones + O₂ Oligomers Oligomers Radical->Oligomers Polymerization Oxygen O₂ (Air) Oxygen->Radical Light Light (UV) Light->BPF Initiates Metals Metal Ions (Fe²⁺, Cu²⁺) Metals->BPF Catalyzes G cluster_storage Storage & Handling Protocol start Receive/Prepare BPF Reagent aliquot Aliquot into smaller vials start->aliquot inert Purge with N₂ or Argon aliquot->inert seal Seal tightly with PTFE cap inert->seal protect Use amber vial or wrap in foil seal->protect store Store at 2-8°C protect->store use Use in Experiment store->use

Caption: Recommended workflow for storing BPF reagents.

References

  • Hu, J., Cheng, H., & Sun, C. (2014). Oxidation of bisphenol F (BPF) by manganese dioxide. PubMed, 218, 152-8.
  • ChemBK. (2024). This compound.
  • Franzen, S., & D'Antonio, J. (2022). Oxidation of bisphenol A (BPA) and related compounds by the multifunctional catalytic globin dehaloperoxidase. PubMed, 186, 114911.
  • ResearchGate. (2014). Oxidation of bisphenol F (BPF) by manganese dioxide | Request PDF.
  • MDPI. (2024). Rapid Degradation of Bisphenol F Using Magnetically Separable Bimetallic Biochar Composite Activated by Peroxymonosulfate.
  • ACS Publications. (2023). Multiphase OH Oxidation of Bisphenols: Chemical Transformation and Persistence in the Environment.
  • ResearchGate. (2024). Rapid Degradation of Bisphenol F Using Magnetically Separable Bimetallic Biochar Composite Activated by Peroxymonosulfate.
  • MDPI. (2018). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds.
  • Laticrete. (2020). Safety Data Sheet.
  • ResearchGate. (2022). Spectrophotometric Method Combined with HPLC for Bisphenol F Determination in Plastic Bottled Water and Thermal Paper.
  • ResearchGate. (n.d.). The difference in BPA concentration (ppm) according to pH levels and time.
  • PMC. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls.
  • Wikipedia. (n.d.). Bisphenol F.
  • ResearchGate. (2007). Stability of bisphenol A diglycidyl ether and bisphenol F diglycidyl ether in water-based food simulants.
  • Minnesota Department of Health. (n.d.). Bisphenol F (BPF) Fact Sheet.
  • Publisso. (2023). Determination of bisphenol A, bisphenol F, and bisphenol S in urine by UPLC-ESI-MS.
  • ResearchGate. (2018). (PDF) Phenolic Compounds as Potential Antioxidant.
  • JScholar Publisher. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review.
  • Analytical and Bioanalytical Chemistry Research. (2016). Determination of Synthetic Phenolic Antioxidants in Biological Fluids Based on Air-assisted Liquid-liquid Microextraction Followed by Gas Chromatography-flame Ionization Detection.
  • PubMed Central. (2021). Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds.
  • MDPI. (2021). Release of Bisphenol A from Pit and Fissure Sealants According to Different pH Conditions.
  • MDPI. (2020). Migration of Bisphenol A from Can Coatings into Beverages at the End of Shelf Life Compared to Regulated Test Conditions.
  • PubMed. (2024). Degradation of bisphenol F by peroxymonosulfate activated with palladium-based catalysts.
  • MDPI. (2021). Release of Bisphenol A from Pit and Fissure Sealants According to Different pH Conditions.
  • Mol-Instincts. (n.d.). This compound (2467-02-9, 1333-16-0).
  • ResearchGate. (2018). Analytical Methods for Determination of Bisphenol A | Request PDF.
  • ResearchGate. (2021). Effect of metal ions on BPA degradation.
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
  • Wikipedia. (n.d.). Bisphenol A.
  • PMC. (2022). Pharmacokinetics and toxicity evaluation following oral exposure to bisphenol F.
  • Eawag-BBD. (n.d.). Bisphenol A degradation pathway.
  • ResearchGate. (2006). Photodegradation of bisphenol a induced by metal ions in aqueous solution in the presence of ascorbic acid | Request PDF.

Sources

Technical Support Center: Optimization of Catalyst Loading for Bisphenol F Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Bisphenol F (BPF). This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into one of the most critical parameters of BPF synthesis: the optimization of catalyst loading. Here, we move beyond simple protocols to explain the causal relationships between catalyst concentration, reaction kinetics, and final product outcomes, enabling you to troubleshoot and refine your experiments with confidence.

The Core Principle: Why Catalyst Loading is a Critical Control Point

The synthesis of Bisphenol F is fundamentally an acid-catalyzed electrophilic aromatic substitution reaction between phenol and formaldehyde.[1] The catalyst, typically a protonic acid, activates the formaldehyde, making it a potent electrophile that can attack the electron-rich phenol ring.

The amount of catalyst loaded into the reactor dictates the concentration of activated electrophiles and, consequently, the overall reaction rate. However, this is not a simple "more is better" scenario. An improperly optimized catalyst loading can be the root cause of numerous experimental failures, including low yield, poor isomer selectivity, and complex downstream purification challenges.

  • Insufficient Catalyst: Leads to slow reaction kinetics and incomplete conversion of formaldehyde, resulting in low BPF yield.[2]

  • Excessive Catalyst: While it may accelerate the primary reaction, it can disproportionately increase the rate of undesirable side reactions. This includes the formation of higher molecular weight oligomers (triphenols) and a less favorable distribution of BPF isomers (4,4'-BPF, 2,4'-BPF, and 2,2'-BPF).[3][4]

This guide will provide the foundational knowledge and practical steps to navigate this optimization challenge effectively.

Frequently Asked Questions (FAQs) on Catalyst Selection and Loading

This section addresses common high-level questions regarding catalyst choice and its impact on the BPF synthesis process.

Q1: What are the primary types of catalysts used for BPF synthesis, and how does type influence loading?

A1: Catalysts for BPF synthesis fall into two main categories:

  • Homogeneous Catalysts: These are soluble in the reaction medium. Traditional examples include mineral acids like phosphoric acid (H₃PO₄), sulfuric acid (H₂SO₄), and oxalic acid.[5][6][7] They are effective but pose significant challenges in separation, recovery, and equipment corrosion, and can generate acidic wastewater.[8]

  • Heterogeneous (Solid Acid) Catalysts: These are insoluble and offer significant advantages in terms of easy separation, reusability, and reduced environmental impact.[6] Common examples include:

    • Ion-Exchange Resins: Sulfonated polystyrene-divinylbenzene resins are widely used due to their high acidity and operational robustness.[9][10]

    • Zeolites: Microporous aluminosilicates like Zeolite Y and H-beta are effective due to their defined pore structures and strong acid sites.[2][11]

    • Other Supported Acids: Materials like 12-phosphotungstic acid supported on activated clay have also shown high activity and selectivity.[12]

The choice of catalyst directly impacts the optimal loading. Heterogeneous catalysts are typically loaded based on weight relative to a key reactant (e.g., catalyst/formaldehyde weight ratio) or as a weight percentage of the total reaction mass.[6] Homogeneous catalysts are often defined by their molar ratio to a reactant.[13]

Q2: I'm starting a new BPF synthesis. How do I determine a reasonable starting catalyst loading?

A2: A literature review is the best starting point. For common catalyst systems, established ranges have been reported. For example, when using Zeolite Y extrudate catalysts, a catalyst/formaldehyde weight ratio of 90 has been shown to be effective.[6] For supported acid catalysts like 10% PTA/Pa, a catalyst concentration of 0.006 g/g (grams of catalyst per gram of total reactants) has been successfully used.[12] It is advisable to start in the mid-to-low end of a reported range and perform a screening experiment to find the optimum for your specific conditions.

Q3: What is the direct impact of excessive catalyst loading on product purity?

A3: Excessive catalyst loading, particularly at elevated temperatures, promotes side reactions. The primary desired product is 4,4'-BPF, but high catalyst concentrations can lead to:

  • Increased Isomer Formation: Higher acidity can favor the formation of 2,4'-BPF and 2,2'-BPF isomers, which can be difficult to separate from the target 4,4'-BPF.[3]

  • Formation of Triphenols and Oligomers: The BPF product itself can react further with activated formaldehyde, leading to higher molecular weight impurities that complicate purification and reduce the yield of the desired monomer.[13]

  • Decomposition: In some cases, very strong acidic conditions can promote the decomposition of the BPF product, especially during prolonged reaction times or high-temperature distillation for phenol recovery.[7]

Q4: How does catalyst loading influence the desired isomer selectivity (e.g., maximizing 4,4'-BPF)?

A4: Catalyst loading is a key lever for controlling isomer distribution. While high acidity drives the reaction, it doesn't always favor the most desired isomer. The synergy between Brønsted and Lewis acid sites on a catalyst's surface is crucial for optimizing the isomer distribution.[3][14] For solid acid catalysts, modifying the catalyst itself (e.g., by altering the Si/Al ratio in zeolites) is a primary method for tuning selectivity.[2] For a given catalyst, lowering the loading can sometimes improve selectivity towards the thermodynamically favored 4,4'-BPF by suppressing kinetically faster, but less desirable, side reactions.

Troubleshooting Guide: From Low Yields to Catalyst Deactivation

This section provides a problem-solution framework for specific experimental challenges related to catalyst loading.

Problem 1: Low Formaldehyde Conversion and Poor BPF Yield
  • Symptom: Your reaction has run for the prescribed time, but analysis (e.g., GC, HPLC) shows a significant amount of unreacted formaldehyde and a correspondingly low yield of BPF.

  • Is insufficient catalyst loading the cause? It is a primary suspect, but mass transfer limitations and catalyst deactivation should also be considered.

  • Troubleshooting Workflow:

    • Verify Catalyst Activity: Ensure your catalyst is active. If using a solid catalyst that has been stored, it may require pre-activation (e.g., drying or calcination).

    • Check for Mass Transfer Limitations: For heterogeneous catalysts, the reaction rate can be limited by the diffusion of reactants to the catalyst surface, not by the intrinsic reaction rate.

      • Action: Increase the stirring speed (e.g., from 200 rpm to 350 rpm) and observe the effect on the reaction rate. If the rate increases, external mass transfer was a limiting factor. If there's no significant change, the reaction is likely limited by kinetics or internal mass transfer.[6]

    • Perform a Catalyst Loading Screening: If mass transfer is ruled out, systematically increase the catalyst loading. See the protocol below.

  • Setup: Assemble a temperature-controlled reactor with overhead stirring and a condenser.

  • Charge Reactants: Add phenol to the reactor and heat to the desired reaction temperature (e.g., 90-110 °C) under an inert atmosphere (e.g., nitrogen).[6][11]

  • Catalyst Addition: In a series of parallel experiments, add varying amounts of the catalyst. For example, for a Zeolite Y catalyst, you might test catalyst/formaldehyde weight ratios of 30, 60, 90, and 120.

  • Initiate Reaction: Start vigorous stirring and begin the slow, dropwise addition of formaldehyde over a set period (e.g., 1-2 hours) to maintain a low instantaneous concentration.[8]

  • Monitor Progress: Withdraw small aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes). Quench the reaction in the aliquot and analyze by HPLC or GC to determine formaldehyde conversion and BPF yield.

  • Analyze Data: Plot formaldehyde conversion and BPF yield versus catalyst loading at a fixed reaction time. The optimal loading is typically the point at which the yield plateaus, as further addition provides diminishing returns and increases the risk of side products.

ExperimentCatalyst/Formaldehyde (w/w)Formaldehyde Conversion (%)BPF Yield (%)4,4'-BPF Selectivity (%)
13045.231.578.1
26078.962.375.5
39095.174.574.8
412095.574.872.3

In this example, a ratio of 90 appears optimal, as increasing it to 120 provides no significant yield benefit and slightly decreases selectivity.

Problem 2: High Levels of Impurities and Poor Isomer Selectivity
  • Symptom: The overall yield of BPF isomers is acceptable, but the purity is low. Analysis shows a high percentage of 2,4'-BPF, 2,2'-BPF, or higher molecular weight species.

  • Is my catalyst loading too high? This is a very likely cause. Excess acid sites can promote further reactions of the BPF product.

  • Troubleshooting Workflow:

    • Reduce Catalyst Loading: The most direct approach is to reduce the catalyst loading in increments (e.g., by 15-20%) while keeping other parameters constant. This reduces the overall concentration of active sites, disfavoring the subsequent reactions of the BPF product.

    • Lower Reaction Temperature: High temperatures combined with high catalyst loading can be particularly detrimental to selectivity. Consider lowering the reaction temperature by 10-20 °C. While this will slow the reaction, it may disproportionately slow the side reactions, leading to a cleaner product profile. For instance, while a higher temperature of 110 °C increases formaldehyde conversion, it can slightly decrease BPF selectivity compared to lower temperatures.[6]

    • Control Reactant Stoichiometry: Ensure a sufficient excess of phenol is used. A high phenol-to-formaldehyde molar ratio (e.g., 10:1 to 30:1) helps to ensure the activated formaldehyde reacts with phenol rather than the BPF product, suppressing the formation of triphenols.[8][11]

Problem 3: Apparent Catalyst Deactivation in Batch or Continuous Systems
  • Symptom: In batch reactions, reusing the catalyst results in significantly longer reaction times. In a continuous fixed-bed reactor, the conversion rate drops over time at a constant space velocity.

  • What causes catalyst deactivation? For solid catalysts like zeolites, the primary cause is the blockage of micropores by bulky BPF products and oligomeric side products, preventing reactant access to the active sites.[2] For ion-exchange resins, fouling by tars can occur.

  • Troubleshooting and Regeneration:

    • Adjust Operating Conditions (Continuous Flow): In a fixed-bed reactor, catalyst deactivation is often observed at high space velocities.[6] Reducing the flow rate of reactants (decreasing space velocity) increases the residence time and can improve conversion, but may not stop the underlying deactivation process.

    • Implement a Regeneration Protocol: Most solid catalysts can be regenerated to recover their activity.

      • For Zeolites: A common and effective method is calcination. The spent catalyst is washed with a solvent (like phenol) to remove loosely bound products, dried, and then heated in an air atmosphere at high temperatures (e.g., 500 °C) to burn off carbonaceous deposits (coke). This can restore the specific surface area and reaction activity to levels similar to the fresh catalyst.[6][11]

      • For Ion-Exchange Resins: Regeneration typically involves washing the deactivated resin bed with a specific solvent mixture. A common method is to wash with a recirculating phenol-water composition (e.g., 5-20 wt% water in phenol) at an elevated temperature (e.g., 70-95 °C).[15]

Visualization of Troubleshooting Logic

The following diagram outlines the decision-making process for troubleshooting common issues in BPF synthesis, with a focus on the role of catalyst loading.

Caption: Troubleshooting flowchart for BPF synthesis catalyst optimization.

References

  • Kim, S., et al. (2024). Bisphenol F Synthesis from Formaldehyde and Phenol over Zeolite Y Extrudate Catalysts in a Catalyst Basket Reactor and a Fixed-Bed Reactor. MDPI. [Link]
  • Li, M., et al. (2019). Selective Synthesis of Bisphenol F from Phenol and PODE2 over an Acidic Resin–Carbon Composite Material.
  • Unknown Authors. (1995). Synthesis technology of bisphenol F.
  • ResearchGate. (n.d.). Bisphenol F Synthesis from Formaldehyde and Phenol over Zeolite Y Extrudate Catalysts in a Catalyst Basket Reactor and a Fixed-Bed Reactor.
  • Jana, S. K., et al. (2009). Selective synthesis of bisphenol F catalyzed by microporous H-beta zeolite.
  • ResearchGate. (n.d.). Selective Synthesis of Bisphenol F from Phenol and PODE 2 over an Acidic Resin–Carbon Composite Material.
  • Li, H., et al. (2015). Green synthesis of bisphenol F over 12-phosphotungstic acid supported on acid-activated palygorskite. RSC Publishing. [Link]
  • Homework.Study.com. (n.d.). Draw a stepwise mechanism for the following reaction, which results in the synthesis of bisphenol. [Link]
  • NEW ENERGY CHEMICALS INC. (2019).
  • Li, M., et al. (2019). Selective Synthesis of Bisphenol F from Phenol and PODE2 over an Acidic Resin–Carbon Composite Material.
  • Unknown Authors. (1997). Method for producing bisphenol F.
  • Epoxy Channel. (2023). Bisphenol-F Epoxy Resins - Session 18. YouTube. [Link]
  • Peters, E. N., et al. (2008). REGENERATION OF CATALYSTS USED IN THE MANUFACTURE OF BISPHENOLS.
  • Unknown Authors. (2013). Method for producing bisphenol F.
  • Porcar-Santos, O., et al. (2022). Reactions of bisphenol F and bisphenol S with ozone and hydroxyl radical: Kinetics and mechanisms. PubMed. [Link]
  • Mendoza, A. (1997). Process for manufacture of bisphenol.
  • Wang, J., et al. (2020). Kinetics and mechanisms of polycondensation reactions between aryl halides and bisphenol A. Polymer Chemistry (RSC Publishing). [Link]
  • Wang, Y., et al. (2024).
  • Unknown Authors. (2022). Catalytic method for synthesizing bisphenol F.
  • Wikipedia. (n.d.). Bisphenol F. [Link]
  • ResearchGate. (n.d.).
  • Miller, K. F., et al. (2006). Process for the synthesis of bisphenol.
  • Liberty University. (n.d.). Optimization of bisguaiacol F Synthesis via Microwave Assistance. [Link]
  • Unknown Authors. (2022). Bisphenol F synthesis process with low phenolic ratio.
  • Silvano, M. A., et al. (2020). Catalyst system and process for producing bisphenol-a.

Sources

Technical Support Center: Strategies for Reducing Formaldehyde Emissions from Resin Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and professionals engaged in resin synthesis and application. This guide is designed to provide in-depth, actionable insights into minimizing formaldehyde emissions from thermosetting resins, particularly urea-formaldehyde (UF) and related systems. Our focus is on the causal relationships behind experimental choices to ensure scientifically sound and reproducible outcomes.

Troubleshooting Guide: Common Issues in Low-Emission Resin Synthesis

This section addresses specific problems you may encounter during your experiments, offering explanations and step-by-step solutions.

Issue 1: My cured resin panel shows high formaldehyde emissions despite using a low formaldehyde-to-urea (F/U) molar ratio.

Question: I've lowered the final F/U molar ratio of my urea-formaldehyde (UF) resin to below 1.2, but the formaldehyde emissions, measured by the desiccator method, are still above the target for E1 or CARB Phase II standards. What could be the cause?

Answer: While the final F/U molar ratio is a primary determinant of formaldehyde emissions, several other factors during synthesis and curing can lead to unexpectedly high results.[1][2] Here are the key areas to investigate:

  • Initial Molar Ratio and Reaction Staging: The molar ratio at the initial stage of the reaction (methylolation) can significantly impact the final resin structure.[3][4] A higher initial F/U ratio (e.g., 2.1-2.3) followed by subsequent urea additions to lower the final ratio can create a more branched and stable polymer structure, leading to better formaldehyde consumption and lower emissions compared to starting with a low ratio from the beginning.[4]

    • Causality: A higher initial formaldehyde concentration drives the formation of more methylol groups. Subsequent condensation reactions at a lower F/U ratio then lead to a more cross-linked and hydrolytically stable network, effectively trapping residual formaldehyde.[3]

  • Incomplete Curing: The curing process must be optimized to ensure complete polymerization.[1] Unreacted methylol groups in a partially cured resin are a primary source of formaldehyde release.

    • Troubleshooting Steps:

      • Verify Catalyst Concentration: Ensure the correct amount of an acid catalyst, like ammonium chloride (NH₄Cl), is used. Insufficient catalyst can lead to incomplete crosslinking.

      • Optimize Press Time and Temperature: Curing temperatures are typically maintained between 100–120 °C.[1] Insufficient press time at a given temperature will not allow the condensation reactions to go to completion. You may need to run a time-course experiment to determine the optimal press time for your specific formulation and press temperature.

      • Check Moisture Content: High moisture content in the wood furnish or substrate can interfere with the curing reaction and lead to a weaker, less stable bond with higher potential for hydrolysis and formaldehyde release.

  • Resin Hydrolysis: The stability of the cured resin network is crucial. Weak methylene ether bonds are susceptible to hydrolysis, which breaks down the polymer and releases formaldehyde.[5]

    • Solution: Consider incorporating melamine to create a melamine-urea-formaldehyde (MUF) resin. Even a 20-30% melamine substitution can significantly improve moisture resistance and hydrolytic stability, reducing emissions to E0 standards.[1]

Issue 2: The mechanical properties (e.g., internal bond strength) of my wood composite panels are poor after reducing the F/U ratio.

Question: To meet emission standards, I reduced the F/U molar ratio to 1.1, which successfully lowered formaldehyde emissions. However, the internal bond (IB) strength and modulus of rupture (MOR) of my particleboard are now below acceptable levels. How can I resolve this trade-off?

Answer: This is a classic challenge in low-emission resin development. Reducing the F/U ratio decreases the cross-linking density of the cured resin, which can compromise its mechanical performance.[2][6] Here’s how to counteract this effect:

  • Incorporate Formaldehyde Scavengers Post-Condensation: Instead of solely relying on a low initial F/U ratio, you can use a slightly higher ratio for better bond formation and then add a formaldehyde scavenger towards the end of the synthesis or into the adhesive mix before application.[7]

    • Urea as a Scavenger: A secondary or tertiary addition of urea after the main condensation reaction can effectively capture unreacted formaldehyde.[1] This approach can reduce emissions by up to 60% without as significant a drop in mechanical strength.[1]

    • Other Scavengers: Natural additives like tannins, lignin, or certain starches have reactive groups that can bind with free formaldehyde.[1][7] These can sometimes also contribute to the adhesive matrix.

  • Resin Modification: Modifying the UF resin with other polymers can enhance both strength and formaldehyde binding.

    • Melamine Fortification (MUF Resins): As mentioned previously, melamine creates a more durable and water-resistant bond, compensating for the strength loss from a lower F/U ratio.[1][8]

    • Co-condensation with Phenol (PUF Resins): Phenol-urea-formaldehyde resins integrate less volatile components that can improve bond strength and trap formaldehyde.[1]

    • Nanomaterial Reinforcement: The addition of small quantities of nanomaterials like nano-silica or graphene oxide can act as reinforcing agents and create micro-barriers that reduce formaldehyde diffusion.[1][9] An optimal loading of 0.20 wt% graphene oxide has been shown to reduce emissions by over 80%.[9][10]

Issue 3: My formaldehyde emission results are inconsistent across different testing methods.

Question: I am testing my MDF panels using both the desiccator method (JIS A 1460) and the gas analysis method (EN 717-2). The results are not correlating well. Why is this happening and which result should I trust?

Answer: It is well-documented that different standard methods for measuring formaldehyde can yield different values for the same product.[11][12] This discrepancy arises because the methods measure different things under different conditions.

  • Desiccator Method (e.g., JIS A 1460): This is a static test where panels are placed in a sealed container (a desiccator) with a dish of water. The test measures the amount of formaldehyde that is absorbed into the water over a 24-hour period. It is sensitive to the initial, easily released formaldehyde from the panel surface.

  • Gas Analysis Method (e.g., EN 717-2): This is a dynamic test that measures the concentration of formaldehyde in a stream of air flowing over the surface of the test piece under controlled temperature and humidity. It is considered to be more representative of the steady-state emission rate of a product in a real-world environment.

  • Chamber Methods (e.g., ASTM E1333, EN 717-1): These are large-scale dynamic tests that simulate a room environment and are often considered the reference methods for regulatory compliance like TSCA Title VI.[13]

Causality and Interpretation: A high desiccator value with a lower gas analysis value might indicate a high concentration of free formaldehyde on the surface of the panel, which is released quickly but does not reflect the long-term emission potential. Conversely, a resin that is prone to hydrolysis might show a lower initial desiccator value but a higher sustained emission rate in a dynamic test.

Recommendation: For regulatory purposes in the United States, compliance with EPA TSCA Title VI is mandatory, which is often verified using large chamber methods (ASTM E1333) or equivalent small chamber (ASTM D6007) or gas analysis methods that are correlated to the large chamber.[14][15][16] Always refer to the specific standard or regulation you are trying to meet. It is crucial to use the prescribed method for certification. For internal R&D, using multiple methods can provide a more complete picture of the emission profile.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and common strategy to begin reducing formaldehyde emissions in a standard UF resin?

The most widely adopted and impactful first step is to optimize the formaldehyde-to-urea (F/U) molar ratio.[1] Lowering the F/U ratio from a traditional 1.4–2.0 range to 1.0–1.2 significantly reduces the amount of unreacted free formaldehyde in the final cured resin.[1][2] However, this must be balanced with potential impacts on mechanical properties.[6]

Q2: What are formaldehyde scavengers and how do they work?

Formaldehyde scavengers are chemical compounds added during or after resin synthesis to react with and neutralize free formaldehyde, converting it into stable, non-volatile compounds.[1][7]

  • Urea: Reacts with formaldehyde to form urea-formaldehyde adducts.

  • Ammonium Salts & Sulfites: Neutralize formaldehyde through chemical reduction.[1] Sodium metabisulfite, for instance, has proven to be a highly effective scavenger, capable of achieving near-zero formaldehyde emissions.[17][18]

  • Natural Polymers (Tannins, Lignin): Contain reactive hydroxyl groups that can bind with formaldehyde.[1][7]

Q3: How do curing temperature and catalysts affect formaldehyde release?

The curing process is a critical control point. Using an appropriate acid catalyst (e.g., NH₄Cl) in a controlled amount ensures efficient crosslinking.[1] Curing temperatures that are too high can cause degradation of the cured resin network, leading to the release of formaldehyde, while temperatures that are too low or press times that are too short result in incomplete curing and unreacted formaldehyde.[1][19] The optimal range is typically 100-120 °C.[1]

Q4: Are there formaldehyde-free alternatives to UF resins?

Yes, several formaldehyde-free adhesive systems exist, although they often come with cost and performance trade-offs. These include:

  • pMDI (Polymeric Methylene Diphenyl Diisocyanate): Offers excellent bond strength and moisture resistance but is typically more expensive.[20][21]

  • Bio-based Adhesives: Resins derived from soy protein, tannin, and lignin are actively being researched and used, driven by environmental consciousness.[7] However, they can face challenges with water resistance and bond strength.[22]

  • PVAc (Polyvinyl Acetate): A common wood glue, but not typically used for structural composite panels due to its thermoplastic nature.

Q5: What are the key regulations I should be aware of for formaldehyde emissions from wood products?

In the United States, the most important regulation is the Toxic Substances Control Act (TSCA) Title VI , which is enforced by the EPA.[14][23] This rule sets formaldehyde emission standards for composite wood products such as hardwood plywood, medium-density fiberboard (MDF), and particleboard.[15][16] These standards are identical to the California Air Resources Board (CARB) Airborne Toxic Control Measures (ATCM) Phase II standards.[14] Products must be tested by an EPA-recognized third-party certifier and be labeled as TSCA Title VI compliant.[14][23]

Data & Protocols

Table 1: Impact of F/U Molar Ratio on UF Resin Properties
F/U Molar RatioTypical Emission Level (mg/L)*Internal Bond (IB) Strength24-hr Thickness SwellTypical Compliance Level
1.8 – 2.01.0 – 1.5HighLowIndustrial Grade
1.2 – 1.40.3 – 0.5Moderate-HighModerateE1 Boards
1.0 – 1.1≤ 0.1Moderate (may require modification)Moderate-HighE0 / CARB Phase II / TSCA Title VI

*Emission levels are illustrative and depend heavily on the specific test method and process conditions. (Source: Synthesized from data in[1][2][24])

Experimental Protocol: Evaluating the Efficacy of a Formaldehyde Scavenger

This protocol outlines a procedure to test the effectiveness of urea as a post-addition scavenger in a UF resin system for particleboard production.

1. Materials & Equipment:

  • Urea-formaldehyde (UF) resin (synthesized in-house or commercial, with known F/U ratio, e.g., 1.4)

  • Urea (powdered)

  • Ammonium chloride (NH₄Cl) solution (curing agent/catalyst)

  • Wood particles (conditioned to a specific moisture content)

  • Laboratory blender/resinator

  • Hot press

  • Formaldehyde testing apparatus (e.g., desiccator setup per JIS A 1460 or small-scale chamber per ASTM D6007)

2. Procedure:

  • Establish a Control:

    • Prepare a control adhesive mix: Take 100g of the UF resin (solids basis) and add the recommended amount of NH₄Cl catalyst (e.g., 1-2% based on resin solids).

    • In the laboratory blender, spray the control adhesive mix onto a pre-weighed amount of wood particles to achieve a target resin content (e.g., 8-10%).

    • Form the resinated particles into a mat.

    • Hot press the mat under defined conditions (e.g., 110 °C for 5 minutes at a target pressure to achieve the desired board density).

    • Condition the resulting control panel for 24-48 hours in a controlled environment.

  • Prepare Experimental Samples:

    • Create three experimental adhesive mixes. For each, start with 100g of UF resin (solids basis).

    • Sample A: Add 2g of powdered urea (2% scavenger loading) to the resin and mix thoroughly. Then, add the NH₄Cl catalyst.

    • Sample B: Add 5g of powdered urea (5% scavenger loading). Then, add the catalyst.

    • Sample C: Add 10g of powdered urea (10% scavenger loading). Then, add the catalyst.

    • For each sample (A, B, C), repeat the particleboard production steps (blending, mat forming, hot pressing, conditioning) exactly as performed for the control.

  • Testing and Analysis:

    • Cut test specimens from the conditioned control and experimental panels.

    • Measure the formaldehyde emissions from all panels using your chosen standard method (e.g., desiccator test).

    • Cut additional specimens to test for mechanical properties, primarily Internal Bond (IB) strength, according to a relevant standard (e.g., ASTM D1037).

    • Record and compare the formaldehyde emission values and IB strength for the control and the three experimental samples.

4. Data Interpretation:

  • Plot formaldehyde emission vs. scavenger loading (%) and IB strength vs. scavenger loading (%).

  • Determine the optimal scavenger loading that provides the desired reduction in formaldehyde emissions without an unacceptable loss in mechanical strength.

Visualizing Experimental Workflows and Concepts
Logical Flow for Troubleshooting High Formaldehyde Emissions

G start High Formaldehyde Emissions Detected check_ratio 1. Review Synthesis: Is Final F/U Molar Ratio < 1.2? start->check_ratio low_ratio Yes check_ratio->low_ratio high_ratio No check_ratio->high_ratio check_cure 2. Analyze Curing Process: Temp, Time, Catalyst Optimal? cure_ok Yes check_cure->cure_ok cure_bad No check_cure->cure_bad check_mod 3. Evaluate Formulation: Is Resin Prone to Hydrolysis? mod_ok No check_mod->mod_ok mod_bad Yes check_mod->mod_bad low_ratio->check_cure adjust_ratio Action: Lower F/U Ratio (e.g., via late urea addition) high_ratio->adjust_ratio end_node Re-test Emissions adjust_ratio->end_node cure_ok->check_mod adjust_cure Action: Optimize Press Time/Temp or Catalyst Concentration cure_bad->adjust_cure adjust_cure->end_node mod_ok->end_node adjust_mod Action: Add Melamine (MUF) or use Scavengers mod_bad->adjust_mod adjust_mod->end_node

A step-by-step diagnostic workflow for addressing high formaldehyde emissions.

Strategies for Emission Reduction

G cluster_0 Synthesis & Formulation cluster_1 Process Control cluster_2 Post-Production a Molar Ratio Optimization Lower Final F/U Ratio (e.g., 1.0-1.2) b Resin Modification Melamine (MUF) Phenol (PUF) Nanomaterials c Scavenger Addition Urea Sulfites Tannins/Lignin d Curing Optimization Control Temp (100-120°C) Press Time Catalyst Level e Surface Treatment Ammonia/Urea Wash f Barrier Application Lamination Low-Permeability Coatings start Goal: Low Formaldehyde Emissions

An overview of key strategies to reduce formaldehyde emissions across the production lifecycle.

References
  • GOODLY. (2025-12-16). How can formaldehyde emission from urea-formaldehyde resins be reduced?
  • U.S. Environmental Protection Agency. Frequent Questions for Consumers about the Formaldehyde Standards for Composite Wood Products Act. [Link]
  • U.S. Environmental Protection Agency. Formaldehyde Emission Standards for Composite Wood Products Final Rule Frequently Asked Questions — General Consumers.
  • U.S. Environmental Protection Agency. Frequent Questions for Regulated Stakeholders about Implementing the Formaldehyde Standards for Composite Wood Products Act. [Link]
  • U.S. Environmental Protection Agency. Frequent Questions for Regulated Stakeholders about Implementing the Formaldehyde Standards for Composite Wood Products Act.
  • U.S. Environmental Protection Agency. (2018-09-17). Frequent Questions for Regulated Stakeholders about Implementing the Formaldehyde Standards for Composite Wood Products Act.
  • Ribeiro, R. (n.d.). Development of resins with very low formaldehyde emissions.
  • Myers, G. E. (n.d.). How mole ratio of UF resin affects formaldehyde emission and other properties: A literature critique.
  • Dermawan, D., et al. (n.d.).
  • Antov, P., et al. (2023-04-19). Recent Developments in Eco-Friendly Wood-Based Composites II. PMC - NIH. [Link]
  • Park, B.-D., et al. (n.d.). Influence of Initial Molar Ratios on the Performance of Low Molar Ratio Urea-Formaldehyde Resin Adhesives. Journal of the Korean Wood Science and Technology.
  • Taso, M. J., et al. (2019-09-24). Effect of the initial F/U molar ratio in urea-formaldehyde resins synthesis and its influence on the performance of medium densi.
  • Antov, P., et al. (2022-04-08). Recent progress in ultra-low formaldehyde emitting adhesive systems and formaldehyde scavengers in wood-based panels: a review. R Discovery.
  • Boonamnuayvitaya, V., et al. (n.d.). Reduction of formaldehyde emission from urea-formaldehyde resin with a small quantity of graphene oxide. PMC - NIH. [Link]
  • Myers, G. E. (n.d.). Advances in methods to reduce formaldehyde emission.
  • Feng, M. W., & He, G. (2009-06).
  • Boonamnuayvitaya, V., et al. (n.d.). Reduction of formaldehyde emission from urea-formaldehyde resin with a small quantity of graphene oxide. RSC Advances (RSC Publishing). [Link]
  • Ayata, Ü., et al. (2025-04-08). Effects of Formaldehyde Scavenger on Mechanical, Physical, and Emission Test Results.
  • Costa, N. A., et al. (2025-08-09). Scavengers for achieving zero formaldehyde emission of wood-based panels.
  • de Cademartori, P. H. G., et al. (n.d.). The impact of altering the molar ratio on formaldehyde content and the physical and mechanical properties of MDF panels. Taylor & Francis Online.
  • Özacar, M. (n.d.). Development of adhesive resin systems with low formaldehyde emission for the wood based panel industry.
  • Wan, H., & Wang, X.-M. (2009-03). Non and low formaldehyde resins for MDF and particleboard. Research Library.
  • Williams, J. H. (n.d.). US4536245A - Low formaldehyde emission urea-formaldehyde resins containing a melamine additive.
  • Ayrilmis, N. (n.d.).
  • Patsnap. (2025-10-11). How to Reduce Acrylic Resin's Odor Emission During Curing.
  • Pizzi, A., & Garcia, R. (2025-08-10). (PDF) Phenolic Resins (IV). Thermal Degradation of Crosslinked Resins in Controlled Atmospheres.
  • Gao, Q., et al. (n.d.).
  • Didenko, A. S., et al. (2021-11-27). Effect of the Resorcinol/Formaldehyde Ratio and the Temperature of the Resorcinol–Formaldehyde Gel Solidification on the Chemical Stability and Sorption Characteristics of Ion-Exchange Resins. PMC - NIH. [Link]
  • Wĺadyka-przybylak, M., et al. (n.d.).
  • Palmese, G. R., et al. (n.d.). Liquid Resins With Low VOC Emissions. DTIC.
  • The European UP/VE Resin Association. (n.d.). Low styrene emission and low s.
  • Wolcott, M. P., et al. (n.d.).
  • Antov, P., et al. (2025-08-04). Addressing formaldehyde emissions in wood-based panels: evaluation of production processes, measurement strategies, and novel solutions | Request PDF.
  • PlasticsEurope. (n.d.). Low styrene emission and low styrene content resins.
  • Park, B.-D., & Jeong, H.-W. (n.d.). Formaldehyde emission and high-temperature stability of cured urea-formaldehyde resins.
  • Bĕlák, S., et al. (n.d.).
  • European Commission. (n.d.).
  • Imperial Chemical Industries Ltd. (n.d.). EP0002596A1 - Method for reducing the amount of free formaldehyde in an amino formaldehyde resin.
  • Capital Testing. (n.d.). ASTM E1333 - Large Chamber Formaldehyde Emissions. [Link]
  • Kim, S., & Kim, H.-J. (2025-08-06). Formaldehyde emission—Comparison of different standard methods.
  • ResearchGate. (n.d.). Formaldehyde content in powdery amino resins and their aqueous solutions. | Download Scientific Diagram.
  • R., S., et al. (2024-08-30). Formaldehyde Emission-Correlation between Different Standard Methods in Three Different Panel Products.

Sources

Technical Support Center: Enhancing the Reactivity of 2,2'-Methylenediphenol in Cross-linking

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2'-Methylenediphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the reactivity of this compound in cross-linking applications. Here, we will explore the causality behind experimental choices, provide validated protocols, and offer solutions to common challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the reactivity and cross-linking of this compound.

Q1: What are the primary challenges encountered when cross-linking this compound?

A1: The primary challenges include incomplete curing, slow reaction rates, and brittleness of the final cured product. Incomplete curing can result from a variety of factors, including incorrect mixing ratios of the resin and hardener, low curing temperatures, and the presence of moisture.[1][2][3] Slow reaction rates are often inherent to the stable phenolic structure and may require catalytic intervention to achieve practical curing times. Brittleness can be a consequence of high cross-link density, which can be modulated by the choice of cross-linking agent and curing conditions.

Q2: How does the structure of this compound influence its reactivity compared to other bisphenols?

A2: The reactivity of this compound is significantly influenced by the ortho-ortho linkage of the methylene bridge. This specific orientation can lead to steric hindrance, which may affect the accessibility of the reactive sites on the phenolic rings. The electronic effects of the hydroxyl groups also play a crucial role in directing the electrophilic substitution reactions that are central to cross-linking.[4][5][6]

Q3: What are the most common cross-linking agents for this compound, and how do they differ?

A3: The most common cross-linking agents are formaldehyde (or its precursor, paraformaldehyde) and hexamethylenetetramine (HMTA). Formaldehyde reacts with the phenolic rings in the presence of an acid or base catalyst to form methylene bridges, leading to a highly cross-linked network.[7][8] HMTA is a versatile curing agent that decomposes upon heating to generate formaldehyde and ammonia, which can also participate in the cross-linking reaction, often leading to the formation of a more complex and robust network structure.[9][10][11]

Q4: Can the cross-linking density of this compound-based resins be controlled?

A4: Yes, the cross-linking density can be controlled by several factors. Increasing the post-curing temperature generally leads to a higher cross-link density.[12][13][14][15] The choice and concentration of the cross-linking agent also play a critical role. For instance, varying the ratio of HMTA to the phenolic resin can modulate the final network structure.[11] Additionally, the use of different catalysts can influence the extent and nature of the cross-linking reactions.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Causes Recommended Solutions
Incomplete Curing or Tacky Surface 1. Incorrect resin-to-hardener ratio.2. Insufficient mixing.3. Curing temperature is too low.4. Presence of moisture.5. Incompatible additives or colorants.1. Ensure precise measurement of components by volume or weight, as specified by the protocol.2. Mix thoroughly for the recommended duration, scraping the sides and bottom of the mixing vessel.[1]3. Increase the curing temperature to the recommended range (typically 72°-85°F or as specified).[1]4. Work in a low-humidity environment and ensure all equipment is dry.[1][2]5. Use additives and colorants that are compatible with phenolic resin systems.
Slow Curing Rate 1. Lack of an effective catalyst.2. Low curing temperature.3. Steric hindrance of the this compound structure.1. Introduce an appropriate acid or base catalyst. For formaldehyde cross-linking, acidic catalysts like oxalic acid or sulfuric acid can be used. For HMTA curing, the reaction is typically thermally initiated but can be influenced by the presence of acidic or basic species.[16]2. Increase the curing temperature within the recommended range to accelerate the reaction kinetics.[7]3. Consider using a more reactive co-monomer or a different cross-linking agent if faster curing is essential.
Brittle Cured Product 1. Excessively high cross-link density.2. Rapid curing at a very high temperature.1. Reduce the concentration of the cross-linking agent.2. Employ a stepped curing protocol, starting at a lower temperature and gradually increasing it. This allows for a more controlled network formation.[12]
Formation of Bubbles in the Cured Resin 1. Entrapment of air during mixing.2. Evolution of volatile byproducts during curing (e.g., water from condensation reactions).1. Mix the components slowly and deliberately to avoid introducing air.[1]2. Apply a vacuum to the mixed resin before curing to remove dissolved gases. During curing, a slow temperature ramp can help volatiles to escape before the resin fully gels.

Section 3: Experimental Protocols & Methodologies

This section provides detailed protocols for enhancing the reactivity of this compound.

Protocol 1: Acid-Catalyzed Cross-linking with Formaldehyde

This protocol describes the preparation of a cross-linked resin from this compound using formaldehyde under acidic conditions.

Materials:

  • This compound

  • Formaldehyde solution (37% in water)

  • Oxalic acid (catalyst)

  • Ethanol (solvent)

  • Three-neck round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer

Procedure:

  • Dissolve this compound in ethanol in the three-neck flask with stirring.

  • Add a catalytic amount of oxalic acid to the solution and stir until dissolved.

  • Slowly add the formaldehyde solution to the reaction mixture at room temperature.

  • Heat the mixture to 60-70°C and maintain this temperature for 2-4 hours with continuous stirring. The progress of the reaction can be monitored by the increase in viscosity.

  • After the initial reaction, the temperature can be gradually increased to 100-120°C to drive the cross-linking to completion and remove the solvent and water byproduct.

  • The resulting solid resin can be cooled and collected.

Causality: The acidic catalyst protonates the formaldehyde, making it more electrophilic and susceptible to attack by the electron-rich phenolic rings of this compound. The subsequent condensation reactions form methylene bridges, creating a rigid, cross-linked network.

Protocol 2: Thermally-Induced Cross-linking with Hexamethylenetetramine (HMTA)

This protocol outlines the curing of a this compound-based novolac-type resin with HMTA.

Materials:

  • This compound-based novolac resin

  • Hexamethylenetetramine (HMTA)

  • Suitable solvent (e.g., a mixture of ethanol and 2-ethoxyethanol)[17]

  • Three-neck round-bottom flask with a reflux condenser and stirrer

Procedure:

  • Dissolve the this compound novolac resin and HMTA in the solvent in the reaction flask. A typical loading of HMTA is around 7-15% by weight of the resin.[10][17]

  • Heat the mixture to 80-100°C with stirring under reflux.[17]

  • The reaction progress can be monitored by the increase in viscosity of the solution. The reaction is typically carried out for several hours until the desired degree of cross-linking is achieved.[17]

  • The solvent can be removed under vacuum to obtain the cured resin.

Causality: At elevated temperatures, HMTA decomposes to form formaldehyde and ammonia. The formaldehyde then acts as the cross-linking agent, forming methylene bridges between the phenolic units. The ammonia can also participate in the reaction, potentially forming more complex nitrogen-containing cross-links.[9][10]

Section 4: Reaction Mechanisms and Visualizations

Understanding the underlying reaction mechanisms is crucial for optimizing the cross-linking process.

Acid-Catalyzed Formaldehyde Cross-linking Mechanism

Under acidic conditions, the reaction proceeds through electrophilic aromatic substitution.

Acid_Catalyzed_Mechanism F Formaldehyde FH Protonated Formaldehyde (Electrophile) F->FH Protonation H H+ (Acid Catalyst) H->FH Intermediate1 Hydroxymethylated Intermediate FH->Intermediate1 Phenol This compound Phenol->Intermediate1 Electrophilic Attack Carbocation Benzylic Carbocation Intermediate1->Carbocation Protonation & Dehydration H2O H2O Crosslink Methylene Bridge (Cross-linked Product) Carbocation->Crosslink Electrophilic Attack Phenol2 Another Phenol Unit Phenol2->Crosslink

Caption: Acid-catalyzed cross-linking of this compound with formaldehyde.

HMTA Cross-linking Mechanism

The thermal decomposition of HMTA provides the necessary reactants for cross-linking.

HMTA_Mechanism cluster_decomposition HMTA Decomposition cluster_crosslinking Cross-linking Reaction HMTA Hexamethylenetetramine (HMTA) Decomposition_Products Formaldehyde + Ammonia HMTA->Decomposition_Products Thermal Decomposition Heat Heat Formaldehyde Formaldehyde Ammonia Ammonia Phenol This compound Resin Crosslinked_Product Cross-linked Network with Methylene and Nitrogen Bridges Phenol->Crosslinked_Product Formaldehyde->Crosslinked_Product Ammonia->Crosslinked_Product Potential Incorporation

Caption: Cross-linking mechanism involving the thermal decomposition of HMTA.

Section 5: Data Summary

The following table summarizes key parameters for enhancing the reactivity of this compound.

Parameter Acid-Catalyzed (Formaldehyde) Thermally-Induced (HMTA) General Considerations
Catalyst Strong or weak acids (e.g., oxalic acid, sulfuric acid, p-toluenesulfonic acid)Not strictly required, but can be influenced by residual acidity or basicity of the resin.Catalyst concentration affects reaction rate and can influence the final properties of the cured material.
Cross-linking Agent Formaldehyde or paraformaldehydeHexamethylenetetramine (HMTA)The choice of cross-linking agent determines the type of bridges formed in the network.
Temperature 60 - 120°C80 - 160°CHigher temperatures generally increase the reaction rate but can also lead to side reactions and increased brittleness.[12][13]
Reaction Time 2 - 6 hours1 - 5 hoursDependent on temperature, catalyst, and desired degree of cross-linking.
Key Intermediates Hydroxymethylphenols, benzylic carbocationsBenzoxazines, benzylamines[12]Understanding intermediates can help in controlling the final network structure.

References

  • Art 'N Glow. (n.d.). Resin Troubleshooting Guide for Beginners.
  • ResearchGate. (n.d.). The cross-link density increases with increased post cure temperature (smaller loss of hardness in swelling test).
  • Shnawa, H. A., et al. (2015). Kinetic Study of Curing Phenol-Formaldehyde. International Journal of ChemTech Research, 7(3), 504-516.
  • Sakai, S., et al. (2016). A comparative study of enzyme initiators for crosslinking phenol-functionalized hydrogels for cell encapsulation.
  • BioResources. (2007). Characterization of a novolac resin substituting phenol by ammonium lignosulfonate as filler or extender.
  • Adam, O. A. M., et al. (2018). Application of Hexamethylenetetramine as a Curing agent in the Phenolic Resin For Producing Thermal Insulating Composite Material. University of Khartoum Engineering Journal, 8(2).
  • Zhang, Y., et al. (2013). Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. BioResources, 8(4), 5962-5971.
  • Korpela, A., et al. (2022). A Comparative Study of the Effects of Chemical Crosslinking Agents on NBSK Handsheet Properties. BioResources, 18(1), 937-948.
  • Google Patents. (1981). Method for making phenol-formaldehyde-polyamine curing agents for epoxy resins.
  • U.S. Forest Service. (2003). Reaction of Formaldehyde with Phenols: A Computational Chemistry Study.
  • Dion, M. (2022, January 10). How To Fix Your Resin Mistakes | Resin Troubleshooting | Resin Problems To Avoid [Video]. YouTube.
  • Google Patents. (1978). Process for the production of phenolic complexes of hexamethylenetetramine.
  • Google Patents. (1980). Curing of phenol-formaldehyde resins.
  • Junming, X., et al. (2010). Modified Synthesis of Phenolic Novolac by Biomass Pyrolysis Oil. Journal of the Chemical Society of Pakistan, 32(5), 677-681.
  • Sionkowska, A., et al. (2020). Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents.
  • Deakin University. (2011). Crosslinking chemistry of curing carbon composites containing novolac/furfuryl alcohol resins and carbon black or mesophase pitch as additives.
  • Domínguez, J. C., et al. (2010). Kinetic study of a phenolic-novolac resin curing process by rheological and DSC analysis. Thermochimica Acta, 500(1-2), 44-50.
  • ResearchGate. (n.d.). Spectroscopic studies on curing of novolac epoxy resin - Polyamide and polyamine hardener systems in presence of a polysulphide.
  • Resin Obsession. (2023, July 23). The Only Epoxy Resin Troubleshooting Tips You Need.
  • ResearchGate. (n.d.). A Comparative Study on Polyurethane Coating Films Prepared Using 4,4'-Methylenebis(2-chloroaniline) and 1,3-Propanediolbis(4-aminobenzoate) as Crosslinking Agents.
  • McDaniel, M. P., & Benham, E. A. (2021). Comparison of Support Effects on Phillips and Metallocene Catalysts.
  • Wang, H., et al. (2022). Using Phenol Formaldehyde Resin, Hexamethylenetetramine and Matrix Asphalt to Synthesize Hard-Grade Asphalts for High-Modulus Asphalt Concrete.
  • Gralec, M., et al. (2024). Comparative Analysis of Crosslinking Methods and Their Impact on the Physicochemical Properties of SA/PVA Hydrogels.
  • ResearchGate. (2023, January 11). Synthesis and Behavior of Hexamethylenetetramine-Based Ionic Liquids as an Active Ingredient in Latent Curing Formulations with Ethylene Glycol for DGEBA.
  • Wargon, E. (2020, October 1). My top tips for reasons why your resin isn't curing! Bendy, sticky epoxy resin? [Video]. YouTube.
  • Dion, M. (2023, August 14). How To Fix Bendy Resin - Learn Why Resin Isn't Curing Properly [Video]. YouTube.
  • ResearchGate. (n.d.). Effects of crosslinking on thermal and mechanical properties of polyurethanes.
  • Schunack, M., et al. (2019). Influence of the Glass Transition Temperature and the Density of Crosslinking Groups on the Reversibility of Diels-Alder Polymer Networks. Polymers, 11(1), 105.
  • Liu, Y., et al. (2018). Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin. RSC Advances, 8(2), 896-903.
  • ResearchGate. (n.d.). Enhancement of Crosslink Density, Glass Transition Temperature, and Strength of Epoxy Resin by Using Functionalized Graphene Oxide Co-curing Agents.
  • Gaina, V., et al. (2021). The Influence of the Hydroxyl Type on Crosslinking Process in Cyclodextrin Based Polyurethane Networks. Polymers, 13(17), 2901.
  • ResearchGate. (2018, July 25). The effect of chemical composition on crosslinking kinetics of methylcellulose/agarose hydrogel.
  • ResearchGate. (n.d.). Crystal Engineering Using Bisphenols and Trisphenols. Complexes with Hexamethylenetetramine (HMTA): Strings, Multiple Helices and Chains-of-Rings in the Crystal Structures of the Adducts of HTMA with 4,4'-Thiodiphenol (1/1), 4,4'-Sulfonyldiphenol (1/1),4,4'-Isopropylidenediphenol.

Sources

Technical Support Center: Method Refinement for Trace-Level Detection of 2,2'-Methylenediphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the trace-level detection of 2,2'-Methylenediphenol, an isomer of Bisphenol F (BPF). This guide is designed for researchers, scientists, and drug development professionals who are looking to refine their analytical methods and troubleshoot common challenges. We will delve into the nuances of method development, drawing from established scientific principles and field-proven insights to ensure the integrity and reliability of your results.

PART 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Chromatography Issues

Question: My this compound peak is tailing in my reverse-phase HPLC analysis. What are the likely causes and how can I fix it?

Peak tailing is a common issue when analyzing phenolic compounds like this compound.[1] It is often caused by secondary interactions between the polar hydroxyl groups of the analyte and active sites on the stationary phase, such as residual silanols on silica-based columns.[1] An inappropriate mobile phase pH can also contribute to this problem.[1]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The pKa of the phenolic hydroxyl groups in this compound is approximately 9.81.[2][3] To ensure the analyte remains in its non-ionized form and to minimize secondary interactions, the mobile phase pH should be maintained at least 2 pH units below the pKa. Acidifying the mobile phase with 0.1% formic acid or acetic acid is a common and effective strategy to achieve sharp, symmetrical peaks.[1]

  • Employ a Guard Column: A guard column installed before the analytical column can help protect it from strongly retained matrix components that might otherwise lead to peak tailing and a shortened column lifetime.

  • Consider a Different Stationary Phase: If peak tailing persists, consider using a column with a different stationary phase that is less prone to secondary interactions. Phenyl-hexyl or biphenyl phases can offer alternative selectivity for aromatic compounds like this compound.[4]

  • Derivatization: For GC-MS analysis, derivatization is highly recommended. Silylation, for example with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can block the polar hydroxyl groups, increasing volatility and improving peak shape.[5]

Question: I am observing retention time shifts for this compound in my HPLC runs. What should I investigate?

Retention time instability can compromise the reliability of your analytical method. The most common causes include:[6]

  • Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase.

  • Column Temperature: Fluctuations in the column oven temperature.

  • Flow Rate: Inconsistent pump performance.

  • Column Equilibration: Insufficient time for the column to equilibrate between injections, especially during gradient elution.

Troubleshooting Workflow for Retention Time Shifts:

G start Retention Time Shifts Observed check_mobile_phase Step 1: Verify Mobile Phase Preparation & Stability start->check_mobile_phase check_temp Step 2: Confirm Column Oven Temperature Stability check_mobile_phase->check_temp If OK check_flow Step 3: Check Pump Flow Rate for Consistency check_temp->check_flow If OK check_equilibration Step 4: Ensure Adequate Column Equilibration Time check_flow->check_equilibration If OK end Stable Retention Times check_equilibration->end If OK

Caption: A logical workflow for troubleshooting retention time shifts in HPLC.

Detection and Sensitivity Issues

Question: My signal intensity for this compound is low in my LC-MS/MS analysis. How can I improve sensitivity?

Low signal intensity can be a significant hurdle in trace-level analysis. The root cause can be related to the sample preparation, chromatographic separation, or the mass spectrometer settings.

Strategies for Sensitivity Enhancement:

  • Sample Preparation Optimization:

    • Solid-Phase Extraction (SPE): This is a crucial step for concentrating the analyte and removing matrix interferences.[7] For this compound, a reversed-phase sorbent like C18 is a good starting point. Ensure proper conditioning of the SPE cartridge and optimize the wash and elution steps to maximize recovery.[8][9]

    • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[10] A more rigorous cleanup step or optimization of the chromatographic gradient to separate the analyte from interfering compounds can mitigate this.

  • Mass Spectrometry Parameter Optimization:

    • Ionization Source: Fine-tune the electrospray ionization (ESI) source parameters, such as capillary voltage, gas temperatures, and flow rates, to achieve optimal ionization of this compound.

    • MS/MS Transitions: Optimize the collision energy for the selected precursor-to-product ion transitions to maximize the signal of the quantifier and qualifier ions.

Question: I am seeing ghost peaks in my chromatograms. What are the potential sources and solutions?

Ghost peaks are extraneous peaks that appear in a chromatogram, which can interfere with the quantification of the target analyte. Common causes include:

  • Carryover: Residual sample from a previous injection.

  • Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents.

  • Septum Bleed (for GC): Degradation of the injector septum at high temperatures.

Troubleshooting Ghost Peaks:

  • Run a Blank Gradient: Inject a blank solvent and run the analytical method. If ghost peaks are still present, the contamination is likely from the mobile phase or the system itself.

  • Injector Cleaning: For both HPLC and GC, the injector can be a source of carryover. Implement a robust needle wash protocol with a strong solvent.

  • Fresh Mobile Phase: Prepare fresh mobile phase using high-purity, HPLC-grade solvents.

PART 2: Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique for trace-level detection of this compound?

For trace-level quantification, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[11][12] Gas chromatography-mass spectrometry (GC-MS) is also a powerful technique, but it typically requires a derivatization step to improve the volatility and thermal stability of this compound.[5][13]

Q2: Is derivatization necessary for the analysis of this compound?

  • For GC-MS: Yes, derivatization is highly recommended. The polar hydroxyl groups of this compound make it non-volatile. Derivatization with reagents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) replaces the active hydrogens with less polar trimethylsilyl (TMS) groups, making the molecule suitable for GC analysis.[14][15]

  • For LC-MS: Derivatization is generally not required. However, in some cases, it can be used to enhance ionization efficiency and improve sensitivity.

Q3: What are the key parameters to consider for method validation for trace-level analysis of this compound?

A robust method validation is essential to ensure the reliability of your data. Key parameters to evaluate include:[10][16]

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the detector response is proportional to the analyte concentration.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.

  • Recovery: The efficiency of the sample extraction process.

  • Matrix Effect: The influence of the sample matrix on the ionization and detection of the analyte.

Data Summary Table for Method Validation Parameters:

Validation ParameterAcceptance CriteriaPurpose
Linearity (R²) > 0.99Demonstrates a direct relationship between concentration and response.
Accuracy (% Recovery) 80-120%Measures the agreement between the measured and true values.
Precision (% RSD) < 15%Indicates the reproducibility of the method.
LOD Signal-to-Noise > 3The lowest concentration that can be reliably detected.
LOQ Signal-to-Noise > 10The lowest concentration that can be accurately quantified.

PART 3: Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Aqueous Samples

This protocol provides a general framework for the extraction of this compound from water samples using a C18 SPE cartridge.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Adjust the pH of the water sample to ~6.

    • Load the sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of methanol or acetonitrile.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Logical Relationship for Method Development

G cluster_prep Sample Preparation cluster_sep Separation cluster_det Detection extraction Extraction cleanup Cleanup extraction->cleanup concentration Concentration cleanup->concentration column Column Selection concentration->column mobile_phase Mobile Phase Optimization column->mobile_phase ionization Ionization Source Tuning mobile_phase->ionization ms_params MS/MS Parameter Optimization ionization->ms_params

Caption: A streamlined overview of the key stages in analytical method development.

References

  • ChemBK. (n.d.). This compound.
  • Prnewswire. (2025). Bisphenol F Market Dynamics: Drivers and Barriers to Growth 2025-2033.
  • Restek. (n.d.). TROUBLESHOOTING GUIDE.
  • Food and Agriculture Organization of the United Nations. (2024). Optimization of an analytical method based on miniaturized matrix solid-phase dispersion combined with gas chromatography-mass spectrometry for the determination of bisphenols in mussel samples.
  • Royal Society of Chemistry. (2016). Method development and validation for the determination of selected endocrine disrupting compounds by liquid chromatography mass spectrometry and isotope pattern deconvolution in water samples. Comparison of two extraction techniques.
  • MDPI. (n.d.). Optimized Method for Quantifying Bisphenols in Bottled Water and PET/rPET Matrices.
  • ResearchGate. (2005). (PDF) Determination of bisphenol F diglycidyl ether and related compounds by high-performance liquid chromatography/mass spectrometry.
  • National Center for Biotechnology Information. (n.d.). Analytical methodologies for the determination of endocrine disrupting compounds in biological and environmental samples.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • MDPI. (n.d.). Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products.
  • National Center for Biotechnology Information. (2022). Improved method for the determination of endocrine-disrupting chemicals in urine of school-age children using microliquid-liquid extraction and UHPLC-MS/MS.
  • ResearchGate. (2023). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols.
  • Publisso. (2023). Determination of bisphenol A, bisphenol F, and bisphenol S in urine by UPLC-ESI-MS.
  • Restek. (2020). Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes.
  • National Center for Biotechnology Information. (2021). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds.
  • YouTube. (2022). How to Troubleshoot and Improve your GC/MS.
  • YouTube. (2025). What Is Derivatization In GC-MS? - Chemistry For Everyone.

Sources

Validation & Comparative

A Comparative Guide to 2,2'-Methylenediphenol and 4,4'-Methylenediphenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of industrial and pharmaceutical chemistry, the isomeric purity and structural characteristics of chemical intermediates are paramount. Among the class of bisphenols, 2,2'-Methylenediphenol and 4,4'-Methylenediphenol, both isomers of Bisphenol F, serve as critical building blocks in the synthesis of a wide array of materials, from high-performance polymers to specialized resins. While sharing the same molecular formula, the positional difference of their hydroxyl groups imparts distinct chemical and physical properties, leading to divergent performance characteristics and applications. This guide provides a comprehensive comparison of these two isomers, supported by experimental data and detailed analytical protocols, to aid researchers in selecting the appropriate molecule for their specific application.

Unveiling the Structural Nuances: 2,2' vs. 4,4'-Isomers

The fundamental distinction between this compound and 4,4'-Methylenediphenol lies in the substitution pattern of the hydroxyl groups on the phenyl rings relative to the methylene bridge. In this compound, the hydroxyl groups are in the ortho position, whereas in 4,4'-Methylenediphenol, they are in the para position. This seemingly subtle difference has profound implications for their molecular geometry, reactivity, and intermolecular interactions.

The ortho positioning in this compound leads to greater steric hindrance around the hydroxyl groups and the potential for intramolecular hydrogen bonding.[1] In contrast, the para substitution in 4,4'-Methylenediphenol results in a more linear and symmetric molecule, facilitating stronger intermolecular hydrogen bonding and more ordered packing in the solid state. These structural attributes are the primary determinants of their differing physical and chemical behaviors.

At a Glance: A Comparative Table of Physicochemical Properties

For a rapid and objective comparison, the key physicochemical properties of this compound and 4,4'-Methylenediphenol are summarized below. These values are compiled from various authoritative sources and provide a quantitative basis for differentiation.

PropertyThis compound4,4'-Methylenediphenol
Synonyms 2,2'-Bisphenol F, Bis(2-hydroxyphenyl)methane4,4'-Bisphenol F, Bis(4-hydroxyphenyl)methane
CAS Number 2467-02-9620-92-8
Molecular Formula C₁₃H₁₂O₂C₁₃H₁₂O₂
Molecular Weight 200.23 g/mol 200.23 g/mol
Appearance White to light yellow powder/crystalWhite powder
Melting Point 113-118 °C162-164 °C
Boiling Point 363-365 °C (at 758 Torr)390 °C (at 760 mmHg)
Solubility Slightly soluble in Chloroform, DMSO, MethanolSoluble in ethanol, ether, chloroform, alkali; slightly soluble in DMSO; insoluble in carbon disulfide and water
pKa 9.81 ± 0.30 (Predicted)9.91 ± 0.10 (Predicted)

Performance in Polymer Synthesis: A Tale of Two Reactivities

The primary application for both isomers is in the synthesis of polymers, most notably epoxy resins and phenol-formaldehyde resins. Their performance in these applications is a direct consequence of their isomeric structures.

4,4'-Methylenediphenol is extensively used in the production of high-performance epoxy resins and coatings.[2] The para-substituted hydroxyl groups are readily accessible for reaction with epichlorohydrin to form the diglycidyl ether of bisphenol F (DGEBF). The linear and symmetric nature of the 4,4'-isomer contributes to the formation of polymers with high thermal stability and excellent mechanical properties.[2]

This compound , on the other hand, exhibits different reactivity due to the steric hindrance around the ortho-substituted hydroxyl groups. This can lead to slower reaction kinetics in polymerization processes. However, this steric hindrance can also be advantageous in certain applications, such as in the synthesis of specialty resins where controlled reactivity is desired. The non-linear structure of the resulting polymers can impart unique properties, such as increased solubility in certain organic solvents. Furthermore, this compound is recognized as a contact sensitizer and is found in products based on phenol-formaldehyde resins.[3]

Thermal Stability: A Key Differentiator

In applications where materials are exposed to high temperatures, thermal stability is a critical performance metric. Studies on the thermal degradation of bisphenol F epoxy resins have indicated that the p,p-bisphenol F isomer (4,4'-Methylenediphenol) is produced in significantly lower relative abundance at lower pyrolysis temperatures compared to higher temperatures.[2] This suggests that epoxy components derived from the 4,4'-isomer possess higher thermal stability.[2] This enhanced stability is attributed to the more ordered and tightly packed polymer network that can be formed from the linear and symmetric 4,4'-isomer.

Spectroscopic Fingerprints: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide unique "fingerprints" for each isomer, allowing for their unambiguous identification and characterization.

¹H NMR Spectroscopy: The proton NMR spectra of the two isomers show distinct patterns in the aromatic region. For 4,4'-Methylenediphenol, the symmetry of the molecule results in a simpler spectrum with two doublets in the aromatic region, corresponding to the protons ortho and meta to the hydroxyl group. In contrast, the less symmetric this compound exhibits a more complex multiplet pattern in the aromatic region. The chemical shift of the methylene bridge protons also differs between the two isomers.

¹³C NMR Spectroscopy: Similarly, the carbon NMR spectra reflect the molecular symmetry. 4,4'-Methylenediphenol shows fewer signals in the aromatic region due to the equivalence of several carbon atoms. This compound, with its lower symmetry, will display a greater number of distinct signals for the aromatic carbons.

Infrared (IR) Spectroscopy: The IR spectra of both compounds are characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the phenolic hydroxyl groups. However, the position and shape of this band can differ due to the different hydrogen bonding environments (intramolecular vs. intermolecular). The C-O stretching and aromatic C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹) also provide characteristic patterns for each isomer.

Experimental Protocols for Characterization and Separation

For researchers working with these isomers, reliable analytical methods for their identification, quantification, and separation are essential. The following section provides a detailed, step-by-step protocol for the High-Performance Liquid Chromatography (HPLC) analysis of bisphenol F isomers.

Protocol: HPLC Analysis of 2,2'- and 4,4'-Methylenediphenol

This protocol is designed for the analytical separation and quantification of bisphenol F isomers.

1. Materials and Reagents:

  • This compound and 4,4'-Methylenediphenol analytical standards

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Methanol (HPLC grade, for sample preparation)

  • Cogent Bidentate C18 column (2.2 µm, 120 Å, 2.1 x 50 mm) or equivalent[4]

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

3. Preparation of Mobile Phase and Standards:

  • Mobile Phase: Prepare a solution of 65:35 (v/v) water:acetonitrile containing 0.1% formic acid.[4] Degas the mobile phase before use.

  • Standard Stock Solutions: Accurately weigh and dissolve each bisphenol F isomer in methanol to prepare individual stock solutions of 1000 mg/L.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to the desired concentrations for calibration. A mixed standard containing both isomers is also recommended.

4. Chromatographic Conditions:

  • Column: Cogent Bidentate C18 2.o™, 2.2µm, 120Å[4]

  • Mobile Phase: 65:35 Water/Acetonitrile with 0.1% Formic Acid (v/v)[4]

  • Flow Rate: 0.2 mL/minute[4]

  • Injection Volume: 2.0 µL[4]

  • Detection: UV at 275 nm[4]

  • Column Temperature: 35 °C

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject the prepared standard solutions, starting from the lowest concentration, to generate a calibration curve.

  • Inject the unknown samples.

  • Identify the isomers based on their retention times compared to the standards. Under these conditions, the para,para-isomer (4,4'-) is expected to elute before the ortho,ortho-isomer (2,2'-).[5]

  • Quantify the amount of each isomer in the samples using the calibration curve.

6. Data Interpretation:

  • The elution order of the isomers should be confirmed with individual standards.[5]

  • The peak area is proportional to the concentration of the analyte.

Diagram: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standards Prepare Standard Solutions injection Inject Samples & Standards prep_standards->injection prep_samples Prepare Samples prep_samples->injection hplc_system HPLC System Equilibration hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection at 275 nm separation->detection peak_id Peak Identification detection->peak_id quantification Quantification peak_id->quantification

Caption: Workflow for the HPLC analysis of methylenediphenol isomers.

Synthesis Considerations: Controlling Isomer Selectivity

The synthesis of methylenediphenols typically involves the acid-catalyzed condensation of phenol with formaldehyde. The selectivity towards the 2,2'- or 4,4'-isomer is highly dependent on the reaction conditions, including the catalyst, temperature, and the molar ratio of reactants.

Generally, the formation of the 4,4'-isomer is favored under thermodynamic control, often at higher temperatures. In contrast, the 2,2'-isomer is kinetically favored and its formation can be promoted by using specific catalysts and lower reaction temperatures. For researchers aiming to synthesize a specific isomer, careful control over these parameters is crucial. A general procedure for the synthesis of 2,2'-methylenebis(4,6-dialkylphenols) involves reacting the corresponding 4-alkylphenol with methylal in the presence of an acid catalyst like sulfuric acid.[6]

Toxicological and Endocrine Activity: A Comparative Perspective

The toxicological profiles of bisphenols, particularly their potential as endocrine-disrupting chemicals (EDCs), are of significant interest in drug development and material safety. While much of the focus has been on Bisphenol A (BPA), the isomers of Bisphenol F also exhibit biological activity.

Both 2,2'- and 4,4'-Methylenediphenol have been shown to possess estrogenic activity, although generally weaker than that of BPA. It is crucial for researchers in drug development and toxicology to consider the potential endocrine-disrupting effects of these compounds. Comparative studies are essential to understand the structure-activity relationships that govern their biological impact.

Conclusion: Informed Decisions for Advanced Applications

The choice between this compound and 4,4'-Methylenediphenol is not arbitrary but a critical decision that impacts the properties and performance of the final product. 4,4'-Methylenediphenol, with its linear structure and higher thermal stability, is often the preferred choice for high-performance polymers. Conversely, the unique reactivity and structural characteristics of this compound may be advantageous for specialty applications.

This guide has provided a comprehensive, data-driven comparison to empower researchers, scientists, and drug development professionals to make informed decisions. By understanding the fundamental differences in their chemical structure and the resulting impact on their properties, the scientific community can continue to innovate and develop advanced materials with tailored functionalities.

References

  • Product Specific Thermal Degradation Kinetics of Bisphenol F Epoxy in Inert and Oxidative Atmospheres Using Evolved Gas Analysis–Mass Spectrometry. (2025).
  • Determination of bisphenol F diglycidyl ether and related compounds by high-performance liquid chromatography/mass spectrometry. (2005).
  • Bisphenol A, S, & F Analyzed with HPLC.
  • Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS—comment on the published data. (2021).
  • Method of producing 2,2'-methylenebis(4,6-dialkylphenols). (1978).
  • Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

Sources

A Comparative Guide to Analytical Method Validation for 2,2'-Methylenediphenol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical entities is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of 2,2'-Methylenediphenol quantification. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deep dive into the scientific rationale behind method selection and validation, ensuring trustworthiness and regulatory compliance.

Introduction: The Significance of this compound Quantification

This compound, also known as bis(2-hydroxyphenyl)methane or an isomer of Bisphenol F, is a key chemical intermediate in the synthesis of various polymers and resins.[1][2] Its structural similarity to other bisphenols, which are known for their potential endocrine-disrupting properties, necessitates the development of robust and reliable analytical methods to monitor its presence and purity in raw materials, finished products, and environmental samples.[2][3][4]

Method validation is the cornerstone of any analytical measurement, providing documented evidence that a procedure is suitable for its intended purpose.[5] This guide will explore the validation of two primary analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The 'Why' Behind the Validation Parameters: A Foundation of Scientific Integrity

A validated analytical method provides assurance of its accuracy, precision, and reliability. The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures.[5] The following parameters are critical in establishing a self-validating system for the quantification of this compound.

Diagram: The Interconnectivity of Analytical Method Validation Parameters

G Interconnectivity of Validation Parameters cluster_0 Core Performance Characteristics cluster_1 Method Capability cluster_2 Method Reliability Accuracy Accuracy (Closeness to True Value) Linearity Linearity (Proportional Response) Accuracy->Linearity Dependent on Precision Precision (Repeatability, Intermediate) Precision->Accuracy Impacts Specificity Specificity (Analyte vs. Interferences) Specificity->Accuracy Prerequisite for Specificity->Precision LOD Limit of Detection (LOD) (Is it there?) LOQ Limit of Quantitation (LOQ) (How much is there?) LOD->LOQ Determines Range Range (Reliable Interval) LOQ->Range Lower Limit of Linearity->Range Defines Robustness Robustness (Resilience to Changes) Robustness->Accuracy Robustness->Precision

Caption: Logical relationships between key analytical method validation parameters.

  • Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this means ensuring that signals from other isomers of Bisphenol F or related phenolic compounds do not interfere with its quantification.

  • Linearity: A method's linearity is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is fundamental for accurate quantification across different sample concentrations.

  • Range: The range of an analytical method is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies of spiked samples.

  • Precision: Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability (short-term precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This section compares two powerful techniques: High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD) and Gas Chromatography-Mass Spectrometry (GC-MS).

Parameter High-Performance Liquid Chromatography (HPLC-UV/FLD) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase. Detection via UV absorbance or fluorescence.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.
Sample Preparation Typically involves dissolution in a suitable solvent and filtration. For complex matrices, solid-phase extraction (SPE) may be required.[6]Often requires derivatization to increase volatility and improve chromatographic performance.[3][7] SPE is also common for sample cleanup.[3][7]
Specificity Good, can be enhanced with diode array detection (DAD) for peak purity analysis. Fluorescence detection offers higher selectivity.Excellent, due to the high specificity of mass spectrometric detection, especially in selected ion monitoring (SIM) mode.
Sensitivity (LOD/LOQ) HPLC-FLD offers very good sensitivity, with LODs reported in the low µg/L or ng/mL range for bisphenols.[6][8]Highly sensitive, with reported LODs in the ng/L range for bisphenols.[9][10]
Linearity Excellent linearity is typically achieved over a wide concentration range.[6][8]Good linearity is achievable, but the range might be narrower compared to HPLC.[9]
Accuracy (Recovery) High recoveries (typically >90%) can be achieved with optimized extraction procedures.[3][6]Good recoveries (often 70-110%) are attainable, though they can be influenced by the efficiency of the derivatization step.[3][7]
Precision (%RSD) Excellent precision, with RSD values typically below 5%.[8]Good precision, with RSDs generally below 15%.[9]
Throughput Generally higher throughput compared to GC-MS due to simpler sample preparation.Can be lower due to the additional derivatization step.
Cost & Complexity Instrumentation is generally less expensive and easier to operate than GC-MS.Higher initial instrument cost and requires more specialized expertise for operation and data interpretation.
Best Suited For Routine quality control, purity assessment, and quantification in less complex matrices.Trace-level analysis in complex matrices, confirmatory analysis, and identification of unknown impurities.

Experimental Protocols: A Practical Guide

The following protocols are based on validated methods for Bisphenol F and serve as a robust starting point for developing and validating a method for this compound. It is crucial to note that these methods must be validated for this compound before routine use.

Diagram: General Workflow for Analytical Method Validation

G General Workflow for Analytical Method Validation start Define Analytical Method Requirements dev Develop Analytical Method (Select Technique, Optimize Parameters) start->dev pre_val Pre-Validation/ Method Screening dev->pre_val protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) pre_val->protocol execute Execute Validation Experiments (Accuracy, Precision, Linearity, etc.) protocol->execute data_analysis Analyze Data and Compare with Acceptance Criteria execute->data_analysis report Write Validation Report (Summarize Results & Conclusions) data_analysis->report implement Implement Validated Method for Routine Use report->implement

Caption: General workflow for the validation of an analytical method.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is adapted from a validated procedure for Bisphenol F in milk.[6]

Instrumentation:

  • HPLC system with a fluorescence detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

  • Methanol (for stock solutions)

Chromatographic Conditions (Starting Point):

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The optimal ratio should be determined experimentally.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Fluorescence Detection: Excitation and emission wavelengths for this compound need to be determined. A starting point could be excitation at ~275 nm and emission at ~300 nm, typical for phenolic compounds.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in methanol (e.g., 1000 µg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation:

    • For simple matrices (e.g., pure substance), dissolve a known amount of the sample in the mobile phase.

    • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary. A C18 SPE cartridge can be used to retain the analyte, which is then eluted with a suitable organic solvent.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

  • Validation:

    • Perform validation experiments as outlined in Section 2, following ICH guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a validated method for the analysis of free and conjugated Bisphenol F in biological samples.[3][7]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary GC column suitable for the analysis of derivatized phenols (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • This compound standard

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)[11]

  • Pyridine (catalyst)

  • Solvents for extraction (e.g., hexane, dichloromethane)

Procedure:

  • Standard and Sample Preparation with Derivatization:

    • Prepare a stock solution of this compound in a suitable solvent.

    • For standards, evaporate a known amount of the standard solution to dryness under a gentle stream of nitrogen.

    • For samples, perform an appropriate extraction (e.g., liquid-liquid or solid-phase extraction) and evaporate the extract to dryness.

    • Add the derivatizing agent (e.g., 50 µL of BSTFA + 1% TMCS) and a catalyst (e.g., 10 µL of pyridine) to the dried residue.

    • Heat the mixture (e.g., at 70 °C for 30 minutes) to complete the derivatization reaction.

    • After cooling, the sample is ready for injection.

  • GC-MS Conditions (Starting Point):

    • Injector Temperature: 280 °C (splitless mode)

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min, and hold for a few minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The characteristic ions for the derivatized this compound need to be determined.

  • Analysis and Quantification:

    • Analyze the derivatized standards to create a calibration curve.

    • Analyze the derivatized samples.

    • Quantify the derivatized this compound based on the peak area of the target ion(s) and the calibration curve.

  • Validation:

    • Conduct a full method validation according to the parameters described in Section 2.

Conclusion: Ensuring Data Integrity through Rigorous Validation

The selection of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis, including sensitivity, selectivity, and sample matrix. Both HPLC-UV/FLD and GC-MS offer viable and powerful options. HPLC is often favored for its simplicity and higher throughput in routine quality control settings, while GC-MS provides unparalleled specificity and sensitivity for trace-level analysis in complex matrices.

Regardless of the chosen method, a comprehensive validation is non-negotiable. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, researchers and drug development professionals can ensure the generation of reliable and defensible data. This commitment to scientific integrity is fundamental to guaranteeing product quality, ensuring patient safety, and meeting regulatory expectations. The protocols and comparative data presented in this guide, based on the closely related compound Bisphenol F, provide a solid framework for the development and validation of a robust analytical method for this compound.

References

  • Development and Validation of a GC–MS Method Based on Solid-Phase Extraction and Derivatization for Analysis of Free and Glucuronide-Conjugated Bisphenol F in Biological Samples. (2021). Journal of Analytical Toxicology. [Link]
  • Development and Validation of a GC-MS Method Based on Solid-Phase Extraction and Derivatization for Analysis of Free and Glucuronide-Conjugated Bisphenol F in Biological Samples. (2021). PubMed. [Link]
  • Development of a high-performance liquid chromatography method to assess bisphenol F levels in milk. (2022). Italian Journal of Food Safety. [Link]
  • Development and Validation of A GC-MS Method Based on Solid Phase Extraction and Derivatization for Analysis of Free and Glucuronide-Conjugated Bisphenol F in Biological Samples. (2021).
  • A Fast Method for Determination of Seven Bisphenols in Human Breast Milk Samples with the Use of HPLC-FLD. (2023).
  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. U.S. Environmental Protection Agency. [Link]
  • Separation of Phenol, 2-[[(2-hydroxyphenyl)imino]methyl]- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Application of High-Performance Liquid Chromatography Combined with Fluorescence Detector and Dispersive Liquid–Liquid Microextraction to Quantification of Selected Bisphenols in Human Amniotic Fluid Samples. (2022).
  • Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-. NIST WebBook. [Link]
  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. [Link]
  • Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-. NIST WebBook. [Link]
  • Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. (2022). University of Turin. [Link]
  • HPLC: Continuing to Answer Challenges to Food and Drug Safety.
  • Bisphenol A, S, & F Analyzed with HPLC - AppNote.
  • Simultaneous determination of phenol, methylphenols, chlorophenols and bisphenol-A by headspace solid-phase microextraction-gas chromatography-mass spectrometry in water samples and industrial effluents. (2016).
  • Comparison of two derivatization-based methods for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol A, bisphenol S and biphenol migrated
  • GC MS Quantitation and Identification of Bisphenol-A Isolated from Water. (2011).
  • Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE·2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples. (2021). MDPI. [Link]

Sources

The Decisive Role of Structure: A Visual Comparison of BPF Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of Bisphenol F Isomers for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive comparative analysis of the three primary isomers of Bisphenol F (BPF): 4,4'-BPF, 2,4'-BPF, and 2,2'-BPF. In the ongoing search for safer alternatives to Bisphenol A (BPA), BPF has emerged as a common substitute in the manufacturing of plastics and epoxy resins.[1][2] However, commercial BPF is not a single entity but a mixture of these isomers, each possessing a unique chemical structure that dictates its biological and chemical reactivity.[3] Understanding these isomer-specific differences is paramount for accurate risk assessment, toxicological studies, and the development of safer materials.

This guide moves beyond a simple data sheet to explore the causal relationships between isomeric structure and functional outcomes, providing field-proven insights and self-validating experimental protocols. We will dissect the nuances of their estrogenic activity, metabolic fates, and degradation profiles, grounded in authoritative data.

The fundamental difference between BPF isomers lies in the position of the two hydroxyl (-OH) groups on the phenyl rings relative to the central methylene bridge.[4] The 4,4'-isomer has both hydroxyl groups in the para position, creating a symmetrical molecule. The 2,4'-isomer is asymmetrical, with one hydroxyl group in the ortho position and the other in the para position. The 2,2'-isomer is symmetrical again, with both hydroxyl groups in the ortho position. This seemingly subtle variation in stereochemistry profoundly impacts how these molecules interact with biological systems, particularly with nuclear receptors like the estrogen receptor.

Caption: Chemical structures of the three primary Bisphenol F isomers.

Comparative Reactivity Analysis

The reactivity of BPF isomers is most critically evaluated through their endocrine-disrupting potential, metabolic stability, and environmental persistence.

Estrogenic Activity: A Matter of Fit

The primary concern with bisphenols is their ability to mimic the natural hormone 17β-estradiol and bind to estrogen receptors (ERα and ERβ), thereby triggering downstream hormonal responses.[5][6][7] This interaction is highly dependent on the molecule's ability to fit within the ligand-binding pocket of the receptor. The hydroxyl groups on the phenol rings are critical for this binding.

Studies consistently demonstrate that 4,4'-BPF exhibits significant estrogenic activity, with a potency that is often in the same order of magnitude as BPA.[7] In some assays, 4,4'-BPF has been shown to induce ERα and/or ERβ-mediated activity.[5][6] The symmetrical para hydroxyl groups are well-positioned to form hydrogen bonds with key amino acid residues (like Glu-353 and Arg-394) in the ERα ligand-binding pocket, stabilizing the receptor in its active conformation.[8]

Data directly comparing all three isomers is less prevalent, with most studies focusing on the commercially dominant 4,4'-BPF.[9] However, based on structure-activity relationships established for other endocrine disruptors, a reactivity hierarchy can be inferred. The asymmetrical 2,4'-BPF and the sterically hindered 2,2'-BPF are generally expected to exhibit lower estrogenic potency. The ortho-positioned hydroxyl group can cause steric hindrance, preventing an optimal fit within the receptor's binding site.

Table 1: Qualitative Comparison of BPF Isomer Estrogenic Activity

IsomerStructureExpected ERα Binding AffinityRationale
4,4'-BPF Symmetrical, para, para'HighestOptimal positioning of -OH groups for ER binding, similar to estradiol.
2,4'-BPF Asymmetrical, ortho, para'IntermediateOne para -OH group allows for binding, but the ortho -OH may cause some steric hindrance.
2,2'-BPF Symmetrical, ortho, ortho'LowestBoth -OH groups are in sterically hindered positions, likely leading to poor receptor fit and activation.
Metabolic Fate: The Detoxification Pathway

In humans, bisphenols are primarily metabolized in the liver through Phase II biotransformation reactions, namely glucuronidation and sulfation.[1][10] These processes attach polar molecules (glucuronic acid or a sulfate group) to the bisphenol's hydroxyl groups, increasing their water solubility and facilitating their excretion from the body. Importantly, these conjugated metabolites are generally considered inactive and do not possess estrogenic activity.[10]

Studies on BPF sulfation kinetics indicate it is a significant biotransformation route.[10] While kinetic data comparing the individual isomers is scarce, the accessibility of the hydroxyl groups is the determining factor.

  • 4,4'-BPF: The exposed para-hydroxyl groups are readily accessible to metabolic enzymes like sulfotransferases and UDP-glucuronosyltransferases.

  • 2,4'- and 2,2'-BPF: The ortho-positioned hydroxyl groups are more sterically hindered, which may lead to slower rates of conjugation compared to the 4,4'-isomer. This could potentially result in a longer biological half-life for the parent, active forms of these isomers.

BPF_Metabolism parent Active BPF Isomer (e.g., 4,4'-BPF) phaseII Phase II Metabolism (Liver) parent->phaseII sulfation Sulfation (SULTs) phaseII->sulfation Attachment of SO₃⁻ group gluc Glucuronidation (UGTs) phaseII->gluc Attachment of Glucuronic Acid metabolites Inactive, Water-Soluble Metabolites sulfation->metabolites gluc->metabolites excretion Renal Excretion metabolites->excretion

Caption: Generalized metabolic pathway for Bisphenol F isomers.

Environmental Degradation

The persistence of BPF isomers in the environment is a key factor in assessing overall exposure and risk. BPF can be removed from aqueous environments through processes like photochemical degradation (driven by UV light) and aerobic biodegradation by activated sludge in wastewater treatment plants.[11][12][13] Degradation typically follows pseudo-first-order kinetics.[12][13] While studies often use commercial BPF mixtures, the degradation rate can be influenced by the isomeric structure. For instance, the accessibility of the phenol rings to oxidative attack by radicals is crucial for degradation, suggesting that the less hindered 4,4'-BPF may degrade more readily than its ortho-substituted counterparts under certain conditions.

Experimental Protocol: MCF-7 Cell Proliferation Assay (E-Screen)

To provide a self-validating and reproducible method for assessing estrogenicity, we detail the E-Screen assay. This assay leverages the estrogen-responsive human breast cancer cell line, MCF-7, which proliferates in the presence of estrogenic compounds.[14][15] The causality is direct: ER activation by a test compound leads to the transcription of genes that drive cell division, resulting in a measurable increase in cell number.

Objective: To quantify the estrogenic activity of BPF isomers by measuring their ability to induce the proliferation of MCF-7 cells.

Materials:

  • MCF-7 cells (ATCC HTB-22)

  • DMEM without phenol red

  • Charcoal-stripped fetal bovine serum (CS-FBS)

  • 17β-estradiol (E2) (positive control)

  • BPF isomers (4,4'-, 2,4'-, 2,2'-) dissolved in DMSO

  • 96-well cell culture plates

  • Sulforhodamine B (SRB) dye

  • Trichloroacetic acid (TCA)

  • Tris-base solution

Step-by-Step Methodology:

  • Cell Maintenance: Culture MCF-7 cells in DMEM supplemented with 10% FBS. Two days before the experiment, switch cells to the experimental medium (DMEM without phenol red, supplemented with 10% CS-FBS) to deplete endogenous hormones.

  • Cell Seeding: Harvest the hormone-deprived cells and seed them into 96-well plates at a density of ~3,000 cells per well. Allow cells to attach for 24 hours.

  • Dosing: Prepare serial dilutions of the BPF isomers and the E2 positive control in the experimental medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with the prepared test solutions. Include a vehicle control (0.1% DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates for 6 days (144 hours) to allow for multiple rounds of cell division.

  • Cell Fixation: After incubation, gently remove the medium. Fix the cells by adding cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry. Solubilize the bound dye by adding 10 mM Tris-base solution to each well.

  • Data Acquisition: Measure the absorbance (optical density) at 510 nm using a microplate reader. The absorbance is directly proportional to the cell number (protein mass).

  • Data Analysis: Calculate the proliferative effect (PE) relative to the hormone-free control. Plot the dose-response curves and determine the EC50 (half-maximal effective concentration) for each isomer.

EScreen_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis p1 Culture MCF-7 Cells p2 Hormone Deprivation (48h in CS-FBS medium) p1->p2 p3 Seed Cells into 96-well Plates p2->p3 e1 Add BPF Isomers & Controls to Wells p3->e1 e2 Incubate for 6 Days e1->e2 a1 Fix Cells (TCA) e2->a1 a2 Stain Protein (SRB) a1->a2 a3 Solubilize Dye (Tris) a2->a3 a4 Read Absorbance (510 nm) a3->a4 result Calculate EC50 & Plot Dose-Response a4->result

Caption: Experimental workflow for the MCF-7 E-Screen proliferation assay.

Conclusion and Future Directions

The reactivity of Bisphenol F is not monolithic; it is a composite of the distinct behaviors of its isomers. This guide establishes that structural isomerism, specifically the placement of hydroxyl groups, is the primary determinant of biological activity.

  • Key Finding: The 4,4'-BPF isomer possesses the highest potential for estrogenic activity due to its optimal structure for binding to the estrogen receptor. The 2,4'- and 2,2'- isomers are predicted to have lower activity due to steric hindrance.

  • Critical Insight: While often treated as a single substance, evaluating the risk profile of commercial BPF requires an understanding of its specific isomeric composition. A mixture rich in 4,4'-BPF will present a different toxicological profile than one dominated by the 2,2'-isomer.

  • Research Imperative: There is a clear need for more comparative studies that directly assay the 2,4'- and 2,2'- isomers for estrogenic activity, metabolic kinetics, and degradation rates. Such data are essential for a complete and accurate safety assessment of BPF as a BPA alternative.

For researchers and drug development professionals, this guide underscores the principle that small molecular changes can lead to large functional consequences. A rigorous, isomer-specific approach is not merely academic—it is essential for scientific integrity and the development of truly safer chemical alternatives.

References

  • Sensitizing capacity and cross-reaction pattern of the isomers of diglycidyl ether of bisphenol F in the guinea pig. PubMed.
  • Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs)
  • Kinetics and biotransformation products of bisphenol F and S during aerobic degradation with activated sludge.
  • Estrogenic and antiestrogenic activities of 2,4-diphenylfuran-based ligands of estrogen receptors alpha and beta. PubMed.
  • Photochemical degradation of BPF, BPS and BPZ in aqueous solution: Identification of transformation products and degrad
  • Photochemical degradation of BPF, BPS and BPZ in aqueous solution: Identification of transformation products and degradation kinetics.
  • Contact allergy to the isomers of diglycidyl ether of bisphenol F. PubMed.
  • Contact Allergy to the Isomers of Diglycidyl Ether of Bisphenol F.
  • Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS—comment on the published data.
  • In vitro and in vivo estrogenic activity of BPA, BPF and BPS in zebrafish-specific assays.
  • Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles.
  • Estrogenic Potency of Benzophenone UV Filters in Breast Cancer Cells: Proliferative and Transcriptional Activity Substanti
  • Last piece in the puzzle of bisphenols BPA, BPS and BPF metabolism: Kinetics of the in vitro sulf
  • Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes. PMC.
  • In vitro and in vivo estrogenic activity of BPA, BPF and BPS in zebrafish-specific assays. PubMed.
  • Bisphenol F and bisphenol S induce metabolic perturbations in human ovarian granulosa cells. Arabian Journal of Chemistry.
  • Bisphenol F. Wikipedia.
  • Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles.
  • Multiphase OH Oxidation of Bisphenols: Chemical Transformation and Persistence in the Environment. PMC.
  • Estrogenic Activity of Bisphenol A and 2,2-bis(p-Hydroxyphenyl)-1,1,1-trichloroethane (HPTE) Demonstrated in Mouse Uterine Gene Profiles. PMC.
  • Regioselective synthesis, isomerisation, in vitro oestrogenic activity, and copolymerisation of bisguaiacol F (BGF) isomers. Green Chemistry (RSC Publishing).
  • (a) Degradation efficiencies of BPF degradation on different catalysts....
  • Methoxy groups reduced the estrogenic activity of lignin-derivable replacements relative to bisphenol A and bisphenol F as studied through two in vitro assays. PubMed.
  • Estrogenic and anti-estrogenic activity of butylparaben, butylated hydroxyanisole, butylated hydroxytoluene and propyl gallate and their binary mixtures on two estrogen responsive cell lines (T47D-Kbluc, MCF-7). PubMed.
  • Structures of bisphenol A and 4,4′-bisphenol F.
  • Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS-comment on the published d
  • Structure of 2,4-bis(4-hydroxybenzyl)phenol.
  • What is the difference between Bisphenol A and Bisphenol F?. Quora.
  • Chemical structure of BPA, BPF, and BPS.
  • Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS—comment on the published data.

Sources

A Cross-Validation Showdown: HPLC vs. GC for the Analysis of Bisphenols

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of analytical chemistry, the accurate quantification of bisphenols, a class of compounds widely used in the production of polycarbonate plastics and epoxy resins, is of paramount importance due to their potential endocrine-disrupting properties and widespread human exposure.[1][2][3] Food packaging, thermal paper, and dental sealants are common sources of bisphenol A (BPA) and its analogues.[3] Consequently, robust and reliable analytical methods are crucial for regulatory monitoring, exposure assessment, and toxicological studies.[4]

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) stand as the two most prominent techniques for bisphenol analysis.[5] This guide provides an in-depth, objective comparison of these methods, drawing upon established experimental data to empower researchers, scientists, and drug development professionals in selecting the optimal technique for their specific analytical challenges. We will delve into the core principles of each method, present detailed experimental protocols, and offer a head-to-head comparison of their performance characteristics.

The Great Divide: Understanding the Fundamentals

The choice between HPLC and GC for bisphenol analysis hinges on the fundamental properties of the analytes and the principles of each chromatographic technique.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6] For bisphenols, which are relatively polar and non-volatile, HPLC is a natural fit.[7] The analysis can often be performed directly without the need for chemical modification (derivatization), simplifying sample preparation.[7] A variety of detectors can be coupled with HPLC, with fluorescence (FLD) and mass spectrometry (MS) being the most common for sensitive and selective bisphenol analysis.[1][7][8]

Gas Chromatography (GC): The Power of Volatility

GC, on the other hand, separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[9] Since bisphenols are not inherently volatile, a critical extra step is required: derivatization .[10][11] This chemical process converts the polar hydroxyl groups of the bisphenols into less polar, more volatile derivatives, typically by silylation.[12][13] This additional step, while adding complexity, can significantly improve chromatographic peak shape and sensitivity.[10][12] GC is almost exclusively paired with a mass spectrometer (GC-MS) for bisphenol analysis, providing high selectivity and structural confirmation.[1][10]

Workflow Overview: A Tale of Two Paths

The analytical journey from sample to result differs significantly between HPLC and GC, primarily due to the derivatization step in the latter.

Bisphenol Analysis Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 GC Analysis Sample Sample Extraction Extraction (LLE or SPE) Sample->Extraction HPLC_Injection Direct Injection Extraction->HPLC_Injection Direct Analysis Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Requires Derivatization HPLC_Separation HPLC Separation HPLC_Injection->HPLC_Separation HPLC_Detection Detection (FLD or MS) HPLC_Separation->HPLC_Detection GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation GC_Detection Detection (MS) GC_Separation->GC_Detection

Caption: Comparative workflow for HPLC and GC analysis of bisphenols.

Head-to-Head Comparison: Performance Metrics

The choice between HPLC and GC often comes down to a trade-off between speed, simplicity, sensitivity, and selectivity. The following table summarizes key performance characteristics based on published data.

ParameterHPLCGCRationale & Causality
Sample Preparation Simpler, direct injection often possible after extraction.[7]More complex, requires a mandatory derivatization step.[10][11]Bisphenols' inherent polarity and non-volatility necessitate chemical modification for GC analysis.
Speed of Analysis Generally faster due to fewer sample preparation steps.Can be slower overall due to the time required for derivatization.The derivatization reaction and subsequent cleanup add to the total analysis time.
Sensitivity High, especially with fluorescence or mass spectrometric detection.[8][14]Very high, derivatization can enhance sensitivity and improve peak shape.[10][12]Derivatization reduces the polarity of bisphenols, leading to better interaction with the GC column and improved signal-to-noise ratios.
Selectivity Good, enhanced with MS detection.Excellent, especially with tandem mass spectrometry (MS/MS).[10]The combination of chromatographic separation and mass spectrometric detection provides a high degree of confidence in analyte identification.
Cost Generally lower initial instrument cost for HPLC-FLD systems.Higher initial instrument cost, particularly for GC-MS/MS systems.Mass spectrometers are inherently more complex and expensive than fluorescence detectors.
Robustness Generally robust and less prone to matrix effects than GC.Can be susceptible to matrix interferences affecting derivatization efficiency.The derivatization reaction can be sensitive to the presence of water and other matrix components.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, the following are representative, step-by-step protocols for the analysis of Bisphenol A (BPA) in water samples using both HPLC-FLD and GC-MS.

Protocol 1: HPLC-FLD Analysis of BPA in Water

This method is adapted from established procedures for the determination of BPA in aqueous matrices.[8][15]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of a 40:60 (v/v) methanol/water solution to remove interferences.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the BPA with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.

2. HPLC-FLD Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detector Wavelengths: Excitation at 275 nm, Emission at 305 nm.[16]

3. Data Analysis

  • Quantify the BPA concentration by comparing the peak area of the sample to a calibration curve prepared from BPA standards.

Protocol 2: GC-MS Analysis of BPA in Water

This protocol incorporates a silylation derivatization step, a common requirement for GC analysis of bisphenols.[12][17][18]

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 100 mL of the water sample in a separatory funnel, add 5 g of sodium chloride and adjust the pH to ~3 with hydrochloric acid.

  • Add 30 mL of dichloromethane and shake vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Repeat the extraction with a fresh 30 mL portion of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to approximately 1 mL under a gentle stream of nitrogen.

2. Derivatization (Silylation)

  • To the 1 mL extract, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[12][13]

  • Vortex the mixture and heat at 60°C for 30 minutes.

  • Allow the mixture to cool to room temperature before injection.

3. GC-MS Conditions

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized BPA (e.g., m/z 357, 372).[17][18]

4. Data Analysis

  • Identify the derivatized BPA based on its retention time and the presence of characteristic ions.

  • Quantify the concentration using a calibration curve prepared from derivatized BPA standards.

Method Validation: Ensuring Trustworthy Results

Regardless of the chosen technique, method validation is a critical step to ensure the reliability and accuracy of the analytical data. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, should be assessed.[19][20][21]

Method Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[19]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[19][21]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[19]

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.[19]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[19]

Conclusion: Making an Informed Decision

Both HPLC and GC are powerful and reliable techniques for the analysis of bisphenols. The choice between them is not a matter of one being definitively superior, but rather which is better suited for a specific application.

Choose HPLC when:

  • Simplicity and high throughput are priorities.

  • Derivatization is undesirable due to time constraints or potential for errors.

  • A lower-cost initial investment is a factor (HPLC-FLD).

Choose GC when:

  • The highest possible sensitivity and selectivity are required.

  • Structural confirmation by mass spectrometry is essential.

  • The laboratory has established expertise in derivatization techniques.

Ultimately, the decision should be guided by the specific research question, the nature of the sample matrix, the required level of sensitivity, and the available instrumentation and expertise. By understanding the strengths and weaknesses of each technique, researchers can confidently select the most appropriate method to generate high-quality, defensible data in the critical field of bisphenol analysis.

References

  • Asante, E. A., et al. (2016). Recent advances in simultaneous analysis of bisphenol A and its conjugates in human matrices: exposure biomarker perspectives. Journal of Exposure Science & Environmental Epidemiology, 26(5), 441–453. [Link]
  • Latorre, C., et al. (2020). HPLC with Fluorescence Detection for Determination of Bisphenol A in Canned Vegetables: Optimization, Validation and Application to Samples from Portuguese and Spanish Markets. Foods, 9(11), 1648. [Link]
  • Ballesteros-Gómez, A., & Rubio, S. (2009). Analytical methods for the determination of bisphenol A in food.
  • Geens, T., et al. (2012). A review of analytical methods for the determination of bisphenol A in food. Food Additives & Contaminants: Part A, 29(6), 843–863. [Link]
  • Asante, E. A., et al. (2016). Recent advances in simultaneous analysis of bisphenol A and its conjugates in human matrices: Exposure biomarker perspectives. Mount Sinai Journal of Medicine, 83(1), 107-123. [Link]
  • Wang, L., et al. (2017). [Advances in solid-phase extraction for bisphenols in environmental samples].
  • Inoue, K., et al. (2014). Analytical methods for the quantification of bisphenol A, alkylphenols, phthalate esters, and perfluoronated chemicals in biological samples. Analytical Sciences, 30(1), 25–34. [Link]
  • González-Casado, A., et al. (1998). Determination of Bisphenol A in Water by Micro Liquid-Liquid Extraction Followed by Silylation and Gas Chromatography-Mass Spectrometry Analysis. Journal of Chromatographic Science, 36(11), 565–569. [Link]
  • González-Casado, A., et al. (1998). Determination of bisphenol A in water by micro liquid-liquid extraction followed by silylation and gas chromatography-mass spectrometry analysis. Journal of chromatographic science, 36(11), 565-569. [Link]
  • Ates, B., & Kocar, O. (2020). An Overview of Analytical Methods for Bisphenol A. Critical Reviews in Analytical Chemistry, 50(5), 441-456. [Link]
  • Vilarinho, F., et al. (2020). HPLC with Fluorescence Detection for Determination of Bisphenol A in Canned Vegetables: Optimization, Validation and Application to Samples from Portuguese and Spanish Markets. Foods, 9(11), 1648. [Link]
  • EAG Laboratories. (n.d.).
  • Sakthivel, S., et al. (2022). Advanced detection of bisphenol A in plastic water bottles using liquid–liquid phase extraction and LC-MS. Analytical Methods, 14(1), 59-67. [Link]
  • Lee, H. B., & Peart, T. E. (2000). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry, 72(9), 1996–2001. [Link]
  • Biedermann, S., et al. (2008). Determination of Bisphenol A in Canned Foods by Immunoaffinity Chromatography, HPLC, and Fluorescence Detection. Journal of Agricultural and Food Chemistry, 56(18), 8263–8270. [Link]
  • Dziugan, P., et al. (2004). Method Based on Solid Phase Extraction, LC and GC for Analysis of Bisphenol A in Drinking Water. Chemical Papers, 58(2), 102-106. [Link]
  • Li, Y., et al. (2014). Molecularly Imprinted Solid-Phase Extraction for Selective Extraction of Bisphenol Analogues in Beverages and Canned Food. Journal of Agricultural and Food Chemistry, 62(44), 10694–10701. [Link]
  • Sun, Y., et al. (2016). Recent advances and progress in the detection of bisphenol A. Analytical and Bioanalytical Chemistry, 408(25), 6913–6927. [Link]
  • Barron, L., et al. (2008). Development of an On-Column Trace Enrichment Method for the Determination of Sub-μg/L Bisphenol A in Bottled Water by RP-HPLC with Fluorescent Detection.
  • Lee, H. B., & Peart, T. E. (2000). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination.
  • Sun, Y., et al. (2016). Recent advances and progress in the detection of bisphenol A.
  • Tuzimski, T., & Szubartowski, S. (2021). Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples. Molecules, 26(19), 5945. [Link]
  • Ates, B., & Kocar, O. (2020). An Overview of Analytical Methods for Bisphenol A. Semantic Scholar. [Link]
  • Rostkowski, P., & Schlabach, M. (n.d.). Monitoring of Bisphenol A and its Analogues in Environmental Matrices Using the Agilent 6550 Q-TOF LC/MS. Agilent Technologies. [Link]
  • Ghaedi, M., et al. (2014). Determination of Bisphenol A in Food and Environmental Samples Using Combined Solid-Phase Extraction–Dispersive Liquid–Liquid Microextraction Based on Solidification of Floating Organic Drop and High-Performance Liquid Chromatography. Food Analytical Methods, 7(5), 1034–1042. [Link]
  • Jordáková, I., et al. (2003). Determination of Bisphenol A, Bisphenol F, Bisphenol A Diglycidyl Ether and Bisphenol F Diglycidyl Ether Migrated from Food Cans using Gas Chromatography-Mass Spectrometry. Czech Journal of Food Sciences, 21(3), 85-90. [Link]
  • Lee, H. B., & Peart, T. E. (2000). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Analytical chemistry, 72(9), 1996-2001. [Link]
  • Wójtowicz, A., et al. (2022). Application of High-Performance Liquid Chromatography Combined with Fluorescence Detector and Dispersive Liquid–Liquid Microextraction to Quantification of Selected Bisphenols in Human Amniotic Fluid Samples. Molecules, 27(25), 8969. [Link]
  • Jurek, A., & Leitner, E. (2017). Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS/MS. Food Additives & Contaminants: Part A, 34(7), 1235–1244. [Link]
  • Sanagi, M. M., et al. (2014). Rapid Extraction of Bisphenol A by Dispersive Liquid-liquid Microextraction based on Solidification of Floating Organic Drop. Sains Malaysiana, 43(4), 591-597. [Link]
  • Viñas, P., et al. (2010). One-Step Derivatization and Preconcentration Microextraction Technique for Determination of Bisphenol A in Beverage Samples by Gas Chromatography−Mass Spectrometry. Journal of Agricultural and Food Chemistry, 58(2), 743–748. [Link]
  • Welsh, C. (2015). Analytical Methods for Determination of Bisphenol A. In Pocket Dentistry. [Link]
  • De Nys, S., et al. (2021).
  • Dziugan, P., et al. (2004). Method based on solid phase extraction, LC and GC for analysis of bisphenol A in drinking water.
  • Jurek, A., & Leitner, E. (2017). Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS/MS. Taylor & Francis Online. [Link]
  • Lee, S., et al. (2018). Simultaneous identification and quantification of bisphenol A and 12 bisphenol analogues in environmental samples using precolumn derivatization combined with ultra high-performance liquid chromatography-tandem mass spectrometry.
  • Zgoła-Grześkowiak, A., & Grześkowiak, T. (2021). Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds. Molecules, 26(19), 5991. [Link]
  • De Nys, S., et al. (2023).
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
  • ResearchGate. (2017). Is there any other ways to determine BPA (Bisphenol A)
  • MicroSolv Technology Corporation. (n.d.). Bisphenol A, S, & F Analyzed with HPLC. [Link]
  • AMS Bio. (n.d.).
  • Aayliah, R. S., et al. (2019). Validation of an HPLC Method for Determination of Bisphenol-A Migration from Baby Feeding Bottles.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • European Medicines Agency. (2022). ICH guideline Q2(R2)

Sources

A Comparative Performance Analysis of Resins Derived from 2,2'-Methylenediphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Formulation Scientists on the Impact of Isomerism on Epoxy Resin Performance

In the pursuit of high-performance thermosetting resins, the subtle nuances of monomer structure can elicit profound effects on the final material properties. This guide offers a comprehensive comparison of resins synthesized from 2,2'-Methylenediphenol, the ortho-ortho isomer of Bisphenol F (BPF), against its regioisomers and the industry-standard Bisphenol A (BPA). By delving into the synthesis, thermal stability, mechanical strength, and chemical resistance, this document provides the experimental data and procedural insights necessary for informed material selection and development in demanding applications.

The Significance of Isomeric Purity in Bisphenol F Resins

Commercial Bisphenol F is typically a mixture of three isomers: 4,4'-Methylenediphenol (para-para), 2,4'-Methylenediphenol (ortho-para), and this compound (ortho-ortho).[1] While often treated as a single entity, the positional isomerism of the hydroxyl groups on the phenyl rings significantly influences the geometry and reactivity of the resulting epoxy resin, diglycidyl ether of bisphenol F (DGEBF).[2] This, in turn, dictates the network architecture and ultimate performance of the cured thermoset.[2]

Recent studies have underscored the previously overlooked impact of this regioisomerism, revealing that a nuanced change in the monomer's chemical structure can dramatically alter the performance of the resulting network.[2] This guide focuses on the unique characteristics imparted by the 2,2'-isomer, providing a direct comparison to its counterparts and the widely used Bisphenol A.

Synthesis of Isomerically Pure this compound Epoxy Resin

The synthesis of an isomerically pure diglycidyl ether of this compound (oo-DGEBF) is a critical first step for a precise comparative analysis. This is typically achieved through the reaction of this compound with an excess of epichlorohydrin in the presence of a base.[3]

Experimental Protocol: Synthesis of oo-DGEBF

Materials:

  • This compound

  • Epichlorohydrin (10-fold molar excess)

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Toluene (solvent)

  • Deionized water

Procedure:

  • Dissolve this compound in a mixture of epichlorohydrin and toluene in a reaction vessel equipped with a mechanical stirrer, condenser, and thermometer.

  • Heat the mixture to 60-70°C with vigorous stirring.

  • Slowly add the 50% NaOH solution to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 80°C.

  • After the addition is complete, continue stirring for an additional 2-3 hours at 70°C.

  • Cool the reaction mixture to room temperature and add deionized water to dissolve the precipitated sodium chloride.

  • Separate the organic layer and wash it multiple times with deionized water until the aqueous layer is neutral.

  • Remove the toluene and excess epichlorohydrin from the organic layer by vacuum distillation.

  • The resulting viscous liquid is the diglycidyl ether of this compound.

Performance Benchmark: this compound Resins vs. Alternatives

The performance of epoxy resins derived from this compound is best understood through direct comparison with its isomers and the industry workhorse, Bisphenol A.

Thermal Properties: A Surprising Advantage

Thermal stability is a critical parameter for resins in many applications. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques to evaluate the glass transition temperature (Tg) and decomposition temperature, respectively.

Contrary to what might be expected from steric hindrance arguments, benzoxazine polymers based on the 2,2'-isomer of bisphenol F have demonstrated a significantly higher glass transition temperature and thermal stability compared to those derived from the 2,4'- and 4,4'-isomers.[4] This is attributed to better molecular packing and a higher crosslink density in the cured network.[4] When cured with meta-xylylenediamine, epoxy networks with increasing ortho content (from 4,4'- to 2,2'-) exhibit a decrease in the glass transition temperature.[2]

Table 1: Comparative Thermal Properties of Cured Epoxy Resins

Resin SystemGlass Transition Temperature (Tg) (°C)Decomposition Temperature (TGA, 5% weight loss) (°C)
2,2'-DGEBF (oo-DGEBF)Lower than pp-DGEBF[2]Higher than other BPF isomers in benzoxazines[4]
4,4'-DGEBF (pp-DGEBF)Higher than oo-DGEBF[2]Lower than 2,2'-isomer in benzoxazines[4]
Bisphenol A (DGEBA)Generally higher than BPF resins[5]Data varies with curing agent

Note: Specific values are highly dependent on the curing agent and cure cycle.

Mechanical Performance: The Impact of Molecular Architecture

The mechanical properties of a cured resin, including tensile strength, flexural strength, and modulus, are direct reflections of the crosslinked network's ability to withstand stress.

Epoxy resins based on Bisphenol A are known for their excellent adhesion and high mechanical strength.[5] The structure of BPA allows for better flexibility under stress, making it less prone to cracking.[5] In contrast, Bisphenol F resins, as a class, are characterized by lower viscosity and faster curing times.[5]

Within the Bisphenol F isomers, increasing the ortho-substitution (moving from 4,4'- to 2,2'-) has been shown to lead to a weakening of the network.[2] This results in a decrease in crosslink density, which can negatively impact mechanical properties.[2] However, the higher reactivity of the 2,2'-isomer can lead to faster curing speeds, which can be advantageous in certain manufacturing processes.[6] Properly controlling the curing process is crucial, as a too-rapid cure can lead to incomplete crosslinking and diminished mechanical performance.[6]

Table 2: Comparative Mechanical Properties of Cured Epoxy Resins

Property2,2'-DGEBF (oo-DGEBF)4,4'-DGEBF (pp-DGEBF) & 2,4'-DGEBF (po-DGEBF)Bisphenol A (DGEBA)
Tensile Strength Potentially lower due to reduced crosslink density[2]Generally goodHigh[5]
Flexural Strength Potentially lowerGenerally goodHigh
Adhesion GoodGoodExcellent[5]
Flexibility Less flexibleLess flexibleMore flexible[5]
Chemical Resistance: A Function of Crosslink Density

The chemical resistance of an epoxy resin is intrinsically linked to its crosslink density. A more tightly crosslinked network presents a more formidable barrier to solvent ingress and chemical attack.

Studies have shown that with an increasing ortho content in DGEBF resins, there is a degradation of chemical resistance.[2] This is evidenced by an increase in the ultimate solvent uptake and a decrease in the desorption diffusion coefficient.[2] Conversely, Bisphenol F epoxy resins, in general, are noted for having slightly better chemical resistance, particularly to solvents, compared to standard Bisphenol A epoxy resins.[7]

Experimental Protocols for Performance Evaluation

To ensure objective and reproducible comparisons, standardized testing methodologies are imperative. The following are abbreviated protocols based on ASTM standards for key performance evaluations.

Protocol for Tensile Properties (ASTM D638)
  • Specimen Preparation: Prepare dumbbell-shaped test specimens according to the dimensions specified in ASTM D638.

  • Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Testing:

    • Mount the specimen in the grips of a universal testing machine.

    • Attach an extensometer to the gauge length of the specimen.

    • Apply a tensile load at a constant crosshead speed until the specimen fails.

    • Record the load and elongation data.

  • Calculation: From the stress-strain curve, determine the tensile strength, tensile modulus, and elongation at break.

Protocol for Flexural Properties (ASTM D790)
  • Specimen Preparation: Prepare rectangular bar specimens as per ASTM D790 specifications.

  • Conditioning: Condition the specimens as described for the tensile test.

  • Testing:

    • Place the specimen on two supports in a three-point bending fixture.

    • Apply a load to the center of the specimen at a specified rate.

    • Record the load and deflection until the specimen ruptures or the outer fiber strain reaches 5%.

  • Calculation: Calculate the flexural strength and flexural modulus from the load-deflection data.

Protocol for Thermogravimetric Analysis (TGA) (ASTM E1131)
  • Sample Preparation: Place a small, representative sample (5-10 mg) into a TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen).

  • Heating Program: Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range.

  • Data Analysis: Record the sample weight as a function of temperature. Determine the onset of decomposition and the temperature at specific weight loss percentages.

Protocol for Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh a small sample (5-10 mg) into a DSC pan and seal it.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

  • Heating Program: Heat the sample at a controlled rate (e.g., 10°C/min) through the expected glass transition region.

  • Data Analysis: Plot the heat flow versus temperature. The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve.

Visualizing the Synthesis and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the synthesis of DGEBF and the experimental workflow for resin comparison.

DGEBF_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification This compound This compound Mixing_and_Heating Mixing & Heating (60-70°C) This compound->Mixing_and_Heating Epichlorohydrin Epichlorohydrin Epichlorohydrin->Mixing_and_Heating NaOH NaOH Base_Addition Slow Addition of NaOH NaOH->Base_Addition Mixing_and_Heating->Base_Addition Reaction Continued Reaction (2-3 hours) Base_Addition->Reaction Washing Water Washing Reaction->Washing Distillation Vacuum Distillation Washing->Distillation Product oo-DGEBF Resin Distillation->Product

Caption: Synthesis of oo-DGEBF Resin.

Resin_Comparison_Workflow cluster_synthesis Resin Synthesis cluster_testing Performance Testing oo_DGEBF 2,2'-DGEBF Curing Curing with Amine Hardener oo_DGEBF->Curing pp_DGEBF 4,4'-DGEBF pp_DGEBF->Curing DGEBA Bisphenol A DGEBA DGEBA->Curing Thermal_Analysis Thermal Analysis (DSC, TGA) Curing->Thermal_Analysis Mechanical_Testing Mechanical Testing (Tensile, Flexural) Curing->Mechanical_Testing Chemical_Resistance Chemical Resistance (Solvent Uptake) Curing->Chemical_Resistance Data_Analysis Comparative Data Analysis Thermal_Analysis->Data_Analysis Mechanical_Testing->Data_Analysis Chemical_Resistance->Data_Analysis Conclusion Performance Conclusion Data_Analysis->Conclusion

Caption: Experimental Workflow for Resin Comparison.

Conclusion: Tailoring Performance Through Isomeric Selection

The choice of monomer is a fundamental determinant of the ultimate performance of an epoxy resin system. This guide has demonstrated that resins derived from this compound, the ortho-ortho isomer of Bisphenol F, possess a unique set of properties when compared to their regioisomers and the conventional Bisphenol A-based resins.

While exhibiting potentially lower mechanical strength and chemical resistance due to a less dense crosslinked network, the 2,2'-isomer offers the intriguing possibility of enhanced thermal stability in certain polymer architectures and faster curing kinetics. These characteristics make it a compelling candidate for applications where rapid processing is paramount and the ultimate mechanical and chemical resistance requirements are met.

For researchers and formulation scientists, the key takeaway is the critical importance of considering not just the type of bisphenol, but also its isomeric composition. By understanding the structure-property relationships outlined in this guide, it becomes possible to rationally design and select resin systems with a tailored balance of properties to meet the specific demands of advanced applications.

References

  • Knox, S. T., Wright, A., Cameron, C. G., & Fairclough, J. (2019). Well-Defined Networks from DGEBF—The Importance of Regioisomerism in Epoxy Resin Networks. Macromolecules, 52(18), 7073–7081. [Link]
  • Fregert, S., & Trulsson, L. (1978). Chemical analysis of monomers in epoxy resins based on bisphenols F and A.
  • CN102070409A - Preparation method of bisphenol F with high ortho-position isomer content. (2011).
  • Liu, J., & Ishida, H. (2016). Anomalous Isomeric Effect on the Properties of Bisphenol F-based Benzoxazines: Toward the Molecular Design for Higher Performance. Request PDF. [Link]
  • Fraser Plus Epoxy. (2025). Advanced Epoxy Resins Chemistry: A 2025 Comparative Analysis of Bisphenol A vs. Bisphenol F Resins. Epoxy Flooring Vancouver. [Link]
  • Wei, L. (2025). A Deep Dive Into Epoxy Resin: From Bisphenol F Compound To High-Performance Epoxy Adhesive. Epoxy Adhesive Manufacturer. [Link]
  • Hernandez, E. D., Bassett, A. W., Sadler, J. M., & La Scala, J. J. (2016). Synthesis and Characterization of Bio-based Epoxy Resins Derived from Vanillyl Alcohol. ACS Sustainable Chemistry & Engineering, 4(8), 4328–4339. [Link]
  • Rowan Digital Works. (2020).
  • YouTube. (2023). Bisphenol-F Epoxy Resins - Session 18. [Link]
  • YouTube. (2025). How Is Phenol-Formaldehyde Resin Synthesized?. Chemistry For Everyone. [Link]
  • ASTM International. (2022). ASTM D638 - 14 Standard Test Method for Tensile Properties of Plastics. [Link]
  • ZwickRoell. (n.d.). ASTM D790 3-point flexure test plastics. [Link]
  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]
  • Polymer Innovation Blog. (2014). Thermoset Characterization Part 1: Introduction to DSC. [Link]

Sources

A Comparative Spectroscopic Guide to 2,2'- and 4,4'-Bisphenol F Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of polymer chemistry and drug development, the precise identification of isomeric compounds is paramount. Bisphenol F (BPF), a key monomer in the production of epoxy resins and polycarbonates, exists as several positional isomers, with the 2,2'- and 4,4'-isomers being of significant industrial and research interest.[1] While possessing the same molecular formula and weight, their distinct structural arrangements give rise to unique physicochemical properties and, consequently, different spectroscopic signatures. This guide provides a detailed comparative analysis of the spectroscopic characteristics of 2,2'-bisphenol F and 4,4'-bisphenol F, offering researchers, scientists, and drug development professionals a comprehensive reference for their differentiation.

The subtle difference in the substitution pattern on the aromatic rings—ortho-ortho' (2,2') versus para-para' (4,4')—profoundly influences the electronic environment of the constituent atoms and the vibrational modes of the molecules. These differences are readily elucidated through a multi-spectroscopic approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Understanding these spectroscopic nuances is not merely an academic exercise; it is critical for quality control, reaction monitoring, and ensuring the desired properties of the final polymeric materials.

Molecular Structures: A Tale of Two Isomers

The foundational difference between the two isomers lies in the connectivity of the methylene bridge to the two phenol rings. This structural variance is the root cause of all subsequent spectroscopic distinctions.

Molecular structures of 2,2'- and 4,4'-bisphenol F.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and it provides clear, distinguishable data for the 2,2'- and 4,4'-isomers of bisphenol F.

¹H NMR Spectroscopy: A Tale of Symmetry and Chemical Shifts

The ¹H NMR spectra of the two isomers are expected to show distinct differences in the aromatic region due to the differing symmetry and the proximity of the hydroxyl groups to the methylene bridge.

  • 4,4'-Bisphenol F: This isomer possesses a higher degree of symmetry (C₂ᵥ). The two phenolic rings are chemically equivalent, and within each ring, the protons ortho and meta to the hydroxyl group are also equivalent. This results in a simpler spectrum, typically showing two doublets in the aromatic region, corresponding to the A₂B₂ spin system of the para-substituted rings. The methylene protons appear as a singlet.

  • 2,2'-Bisphenol F: This isomer has lower symmetry (C₂). The proximity of the bulky hydroxyl groups to the methylene bridge can lead to hindered rotation, making the aromatic protons on each ring chemically inequivalent. This results in a more complex multiplet pattern in the aromatic region. The methylene protons, being adjacent to the substituted ortho positions, will also experience a different electronic environment compared to the 4,4'-isomer.

Table 1: Comparative ¹H NMR Spectral Data

Proton Assignment 2,2'-Bisphenol F (Expected) 4,4'-Bisphenol F
Aromatic ProtonsComplex multipletsTwo doublets (A₂B₂)
Methylene Protons (-CH₂-)SingletSinglet
Hydroxyl Protons (-OH)Singlet (exchangeable)Singlet (exchangeable)

Note: Actual chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: Unmasking Carbon Environments

The ¹³C NMR spectra provide a direct count of the number of non-equivalent carbon atoms in the molecule, offering a definitive method to distinguish between the two isomers.

  • 4,4'-Bisphenol F: Due to its symmetry, the ¹³C NMR spectrum of 4,4'-bisphenol F is expected to show fewer signals. The two phenyl rings are identical, and within each ring, the carbons at positions 2 and 6, and 3 and 5 are equivalent. This results in four signals for the aromatic carbons and one for the methylene carbon.

  • 2,2'-Bisphenol F: The lower symmetry of the 2,2'-isomer results in a greater number of unique carbon environments. Consequently, its ¹³C NMR spectrum will display more signals in the aromatic region compared to the 4,4'-isomer.

Table 2: Comparative ¹³C NMR Spectral Data (in ppm)

Carbon Assignment 2,2'-Bisphenol F (in Acetone-d₆) [2]4,4'-Bisphenol F (in CDCl₃) [3]
C1 (C-OH)154.5154.9
C2129.0130.3
C3128.4115.8
C4120.9134.7
C5127.3115.8
C6115.7130.3
Methylene (-CH₂-)35.840.9

Data sourced from SpectraBase.[2][3]

Experimental Protocol: NMR Spectroscopy

G cluster_0 NMR Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing and Analysis A Dissolve 5-10 mg of bisphenol F isomer in ~0.7 mL of deuterated solvent (e.g., CDCl₃, Acetone-d₆). B Transfer the solution to a 5 mm NMR tube. A->B C Add a small amount of internal standard (e.g., TMS). B->C D Insert the sample into the NMR spectrometer. C->D E Lock and shim the magnetic field. D->E F Acquire ¹H and ¹³C NMR spectra. E->F G Apply Fourier transform and phase correction. F->G H Integrate ¹H signals and reference chemical shifts. G->H I Compare the number of signals and chemical shifts to differentiate isomers. H->I

Workflow for NMR analysis of bisphenol F isomers.

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of the bisphenol F isomer and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) in a small vial. Transfer the solution to a clean, dry 5 mm NMR tube.[4] A small amount of tetramethylsilane (TMS) can be added as an internal reference (0 ppm).

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, more scans are typically required. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

  • Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected.

  • Analysis: The chemical shifts of the signals are referenced to TMS. The integration of the ¹H signals provides the relative number of protons. The number of signals in the ¹³C spectrum indicates the number of unique carbon environments.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. The positions of the phenolic hydroxyl groups and the substitution patterns on the aromatic rings of the bisphenol F isomers lead to distinct differences in their IR spectra, particularly in the "fingerprint region."

  • Shared Features: Both isomers will exhibit a broad O-H stretching band around 3200-3600 cm⁻¹ due to hydrogen bonding.[5] They will also show aromatic C-H stretching vibrations just above 3000 cm⁻¹ and aromatic C=C stretching bands in the 1500-1600 cm⁻¹ region.

  • Key Differences: The primary distinctions will be in the C-O stretching and the out-of-plane (OOP) C-H bending vibrations.

    • 4,4'-Bisphenol F: As a para-substituted benzene derivative, it will typically show a strong OOP C-H bending band in the 800-850 cm⁻¹ region.

    • 2,2'-Bisphenol F: Being ortho-substituted, its OOP C-H bending band is expected in the 735-770 cm⁻¹ range. The C-O stretching frequency may also be slightly different due to intramolecular hydrogen bonding possibilities not present in the 4,4'-isomer.

Table 3: Key Differentiating IR Absorption Bands (cm⁻¹)

Vibrational Mode 2,2'-Bisphenol F (Expected) 4,4'-Bisphenol F
O-H Stretch~3200-3600 (broad)~3200-3600 (broad)
Aromatic C-H Stretch~3000-3100~3000-3100
Aromatic C=C Stretch~1500-1600~1500-1600
C-O Stretch~1220~1220
Out-of-Plane C-H Bending735-770800-850

Note: IR data for 4,4'-Bisphenol F can be found on PubChem.

Experimental Protocol: FTIR Spectroscopy (ATR Method)

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Place a small amount of the solid bisphenol F isomer onto the ATR crystal. B Apply pressure using the anvil to ensure good contact. A->B C Collect a background spectrum of the empty ATR crystal. B->C D Collect the sample spectrum. C->D E The instrument software automatically ratios the sample spectrum to the background. D->E F Identify characteristic absorption bands and compare with reference spectra. E->F

Workflow for ATR-FTIR analysis of bisphenol F isomers.

Detailed Steps:

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Collection: A background spectrum is collected with nothing on the crystal. This measures the absorbance of the atmosphere (CO₂, H₂O) and the crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid bisphenol F isomer powder directly onto the ATR crystal.[6]

  • Apply Pressure: Use the built-in pressure clamp to press the sample firmly against the crystal, ensuring good contact for a strong signal.[6]

  • Sample Spectrum Collection: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft cloth.

  • Analysis: The resulting spectrum is analyzed for the presence of key functional groups and the fingerprint region is compared to known spectra to confirm the isomer's identity.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the hydroxyl groups relative to the phenyl rings affects the conjugation and, therefore, the absorption maxima (λ_max).

  • General Absorption: Both isomers are expected to show absorption bands in the UV region (around 200-300 nm) due to π → π* transitions in the aromatic rings.[7]

  • Isomeric Differences:

    • 4,4'-Bisphenol F: The para-substitution allows for more extended conjugation, which may result in a slight red shift (shift to longer wavelength) of the absorption maximum compared to the 2,2'-isomer.

    • 2,2'-Bisphenol F: Steric hindrance between the two ortho-substituted rings can cause them to be non-planar. This disruption of conjugation would likely lead to a blue shift (shift to shorter wavelength) and potentially a lower molar absorptivity compared to the 4,4'-isomer. A study on a derivative of bisphenol F showed an absorption maximum at 461 nm after a diazotization-coupling reaction.[7]

Table 4: Expected UV-Vis Spectral Characteristics

Parameter 2,2'-Bisphenol F 4,4'-Bisphenol F
λ_max Expected at a shorter wavelengthExpected at a longer wavelength
Molar Absorptivity (ε) Potentially lowerPotentially higher
Experimental Protocol: UV-Vis Spectroscopy

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Prepare a stock solution of the bisphenol F isomer in a UV-transparent solvent (e.g., ethanol, methanol). B Perform serial dilutions to obtain a concentration that gives an absorbance in the optimal range (0.1-1.0 AU). A->B C Fill a quartz cuvette with the solvent to be used as a blank. B->C D Record the baseline spectrum. C->D E Rinse and fill the cuvette with the sample solution and record the absorption spectrum. D->E F Identify the wavelength of maximum absorbance (λ_max). E->F G Compare the λ_max values of the two isomers. F->G

Workflow for UV-Vis analysis of bisphenol F isomers.

Detailed Steps:

  • Solution Preparation: Prepare a stock solution of the bisphenol F isomer in a UV-transparent solvent such as ethanol or methanol. From this stock, prepare a dilute solution with a concentration that will result in an absorbance reading between 0.1 and 1.0 for accurate measurement.[8]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. This is used to zero the instrument and record a baseline.

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Analysis: Determine the λ_max from the spectrum. The difference in λ_max between the two isomers can be used as a distinguishing feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While both isomers have the same molecular weight (200.23 g/mol ), their fragmentation patterns under techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be different.

  • Molecular Ion: Both isomers will show a molecular ion peak (M⁺) at m/z 200 under appropriate ionization conditions.

  • Fragmentation Differences: The fragmentation is influenced by the stability of the resulting ions and the proximity of functional groups.

    • 4,4'-Bisphenol F: A characteristic fragmentation involves the cleavage of the methylene bridge, leading to the formation of a prominent hydroxytropylium ion at m/z 107.

    • 2,2'-Bisphenol F: The "ortho effect" can come into play, where the proximity of the hydroxyl group to the methylene bridge can lead to unique fragmentation pathways, such as the loss of water or other rearrangements, resulting in a different relative abundance of fragment ions compared to the 4,4'-isomer. For a derivative of 2,2'-bisphenol F, the most abundant fragment ion is at m/z 181, and the molecular ion is not observed.[9]

Table 5: Key Differentiating Mass Spectral Fragments (m/z)

Isomer Molecular Ion (M⁺) Key Fragment Ions
2,2'-Bisphenol F (derivative) Not observed181 (most abundant)[9]
4,4'-Bisphenol F 200107
Experimental Protocol: GC-MS

G cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Detection and Analysis A Dissolve the bisphenol F isomer in a volatile solvent (e.g., methanol, dichloromethane). B (Optional but recommended) Derivatize with a silylating agent (e.g., BSTFA) to increase volatility. A->B C Inject the sample into the GC. B->C D The isomers are separated based on their boiling points and interaction with the column stationary phase. C->D E Eluted compounds enter the mass spectrometer and are ionized. D->E F The mass analyzer separates the ions based on their m/z ratio. E->F G Compare the retention times and fragmentation patterns to identify the isomers. F->G

Workflow for GC-MS analysis of bisphenol F isomers.

Detailed Steps:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent. For bisphenols, derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is often performed to increase their volatility and improve chromatographic peak shape.[10]

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the heated inlet of the gas chromatograph, where it is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The two isomers will separate based on their different boiling points and interactions with the column's stationary phase, resulting in different retention times.

  • Ionization: As each compound elutes from the GC column, it enters the mass spectrometer's ion source (commonly using Electron Ionization, EI).

  • Mass Analysis and Detection: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio and detected.

  • Data Analysis: The retention time from the GC helps to separate the isomers, and the mass spectrum of each provides a fragmentation pattern that can be used for definitive identification by comparison with spectral libraries or known standards.

Conclusion

The differentiation of 2,2'- and 4,4'-bisphenol F is readily achievable through a combination of standard spectroscopic techniques. ¹³C NMR provides an unambiguous distinction based on the number of unique carbon signals, reflecting the molecular symmetry. ¹H NMR offers clear differences in the aromatic region's splitting patterns. IR spectroscopy provides a rapid means of differentiation through the characteristic out-of-plane C-H bending vibrations in the fingerprint region. Mass spectrometry, particularly when coupled with gas chromatography, distinguishes the isomers based on their unique retention times and fragmentation patterns. By leveraging the principles and protocols outlined in this guide, researchers can confidently identify and characterize these important isomeric compounds, ensuring the integrity and quality of their work.

References

  • Journal of Research and Technology. (2024). Determination of Total Phenol Content With Spectrophotometer and GC-MS Analysis of Javanese Long Pepper Fruits Dried Using Two D. Journal Unusida, 10(1), 9-15.
  • SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS. (n.d.). Redalyc.
  • GC MS Quantitation and Identification of Bisphenol-A Isolated from Water. (2011).
  • Molecular vibrations of bisphenol “S” revealed by FTIR spectroscopy and their correlation with bisphenol “A” disclosed by principal component analysis. (2020). Optica Publishing Group.
  • Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy. (2022).
  • ATR-FTIR spectroscopy study of hydrogen bonding trends, Physical Chemistry Lab #2. (n.d.).
  • 2,2'-Biphenol(1806-29-7) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Bis(4-hydroxyphenyl)methane. (n.d.). PubChem.
  • Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS—comment on the published data. (2021).
  • UV-Visible Spectroscopic Technique for Prediction of Total Polyphenol Contents for a Bunch of Medicinal Plant Extracts. (2022).
  • qNMR Purity Recipe Book (1 - Sample Prepar
  • 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032133). (n.d.).
  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000228). (n.d.).
  • Determination of bisphenol A, bisphenol F, and bisphenol S in urine by UPLC-ESI-MS. (2023). Publisso.
  • Bisphenol F analytical standard. (n.d.). Sigma-Aldrich.
  • Analytical methods for the determination of mixtures of bisphenols and derivatives in human and environmental exposure sources. (2016). ScienceDirect.
  • 4,4'-Methylenediphenol - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • 2,2'-Methylenediphenol - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Determination of trace amounts of bisphenol F, bisphenol A and their diglycidyl ethers in wastewater by gas chromatography–mass spectrometry. (2000).
  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent.
  • Sample Preparation – FT-IR/ATR. (n.d.).
  • DETERMINATION OF Bisphenol A RELEASED FROM POLYCARBONATE INFANT FEEDING BOTTLES BY UV-VIS SPECTROPHOTOMETRY. (2020). Journal of Chemical Society of Nigeria, 45(6).
  • 8.
  • How to make an NMR sample. (n.d.). Durham University.
  • NMR Sample Preparation. (n.d.).
  • 4,4'-METHYLENEBIS(2,6-DIMETHYLPHENOL)(5384-21-4) 1H NMR spectrum. (n.d.). ChemicalBook.
  • [Phenol, 2,2'-methylenebis6-(1,1-dimethylethyl)-4-methyl-. (n.d.). NIST WebBook.
  • [Phenol, 2,2'-methylenebis6-(1,1-dimethylethyl)-4-methyl-. (n.d.). NIST WebBook.
  • UV-Vis Spectrophotometric BPA Determination Helps Plastics Manufacturers Ensure Safety. (2023). HunterLab.
  • Standard calibration curve of Bisphenol-A by HPLC-UV-Vis and residual... (n.d.).
  • FTIR spectra of MDTFP-1 (a), 4,4′-methylenedianiline (b), and triformyl phloroglucinol (c). (n.d.).
  • infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry.
  • Bisphenol f. (n.d.). Sigma-Aldrich.
  • Bisphenol A UV–VIS absorbance spectrum in water (OD: optical density). (n.d.).
  • Fourier transform infrared (FTIR) spectra of bisphenol‐based epoxy and... (n.d.).
  • ¹H NMR spectra of (A) S-BPA and (B) S-6F-BPA. (n.d.).
  • UV-Visible spectra of bisphenol analogues. (n.d.).
  • Photocatalytic degradation of Bisphenol A: Kinetic studies and determination of the reaction p
  • Spectrophotometric Method Combined with HPLC for Bisphenol F Determination in Plastic Bottled Water and Thermal Paper. (2022). Baghdad Science Journal, 19(6).
  • Mass spectra of bisphenol A and surrogate (bisphenol F) in a spiked sample. (n.d.).
  • LIB 4654 quantitative determination of bisphenol-A in tuna. (n.d.). FDA.
  • Method development for the quantitative analysis of bisphenols and screening of phthalates. (2023).
  • A Rapid General Synthesis and the Spectroscopic Data of 2,2′-Bis-(di-isopropylphosphino)-1,1′-dibromoferrocene, (bpdbf), 1,1′,2,2′-Tetrakis-(di-isopropylphosphino) Ferrocene, (tdipf) and Related Ligands: Taking dppf into the Future. (2022). MDPI.
  • Bisphenol A. (n.d.). Wikipedia.
  • Quantitation of bisphenol A and bisphenol A glucuronide in biological samples by high performance liquid chromatography-tandem mass spectrometry. (2002). PubMed.
  • Bisphenol A, bisphenol S, bisphenol F and bisphenol AF induce different oxidative stress and damage in human red blood cells (in vitro study). (2017). PubMed.
  • 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry.
  • UV/Vis+ Photochemistry Database - Aromatic Substances. (n.d.). science-softCon.

Sources

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 2,2'-Methylenediphenol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis, particularly for researchers and professionals in drug development and material science, the unambiguous confirmation of a molecule's structure is paramount. The synthesis of bisphenols, such as 2,2'-Methylenediphenol, a key building block for various polymers and resins, is often accompanied by the formation of isomeric impurities.[1] This guide provides a comprehensive framework for the structural validation of synthesized this compound, with a comparative analysis against its common isomers, 2,4'- and 4,4'-Methylenediphenol. Our approach is grounded in the principles of scientific integrity, offering a self-validating system of protocols and data interpretation.

The Synthetic Pathway: A Deliberate Approach to Ortho-Selectivity

The synthesis of this compound typically involves the acid-catalyzed condensation of phenol and formaldehyde.[2] The reaction conditions, particularly the choice of catalyst and temperature, play a crucial role in directing the regioselectivity of the methylene bridge to the ortho position of the phenolic hydroxyl groups.[3][4] While the para-position is often kinetically favored, specific catalysts can enhance the formation of the 2,2'-isomer.[5][6][7]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methodologies and is designed to favor the formation of the target 2,2'-isomer.[2]

Materials:

  • Phenol

  • Formaldehyde (37% aqueous solution)

  • Calcium silicate composite catalyst

  • Nitrogen gas

  • Standard laboratory glassware (three-necked flask, condenser, etc.)

  • Rotary evaporator

Procedure:

  • To a three-necked flask, add 0.4 g of calcium silicate composite catalyst and 23.5 g of phenol.

  • Create an inert atmosphere by purging the flask with nitrogen gas.

  • Stir the mixture at 90°C for 5 minutes to ensure homogeneity.

  • Add 2.0 g of a 37% aqueous solution of formaldehyde. The molar ratio of phenol to formaldehyde should be approximately 10:1.

  • Increase the temperature to 110°C and reflux the reaction mixture for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Recover unreacted phenol by distillation under reduced pressure.

  • The remaining concentrate is then cooled to yield the crude product, which can be further purified by recrystallization.

The Analytical Gauntlet: A Multi-faceted Approach to Structural Elucidation

No single analytical technique is sufficient to definitively confirm the structure of a synthesized molecule. A combination of spectroscopic methods provides a comprehensive and robust validation.

Structural Validation Workflow cluster_synthesis Synthesis cluster_validation Structural Validation cluster_comparison Comparative Analysis cluster_conclusion Conclusion synthesis Synthesized This compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Primary Structure ms Mass Spectrometry (MS) synthesis->ms Molecular Weight ir Infrared Spectroscopy (FTIR) synthesis->ir Functional Groups isomers Comparison with Isomeric Impurities (2,4'- and 4,4'-) nmr->isomers ms->isomers ir->isomers conclusion Validated Structure isomers->conclusion

Caption: Workflow for the structural validation of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the structural validation of this compound.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, the key diagnostic signals are the methylene bridge protons and the aromatic protons.

Expected ¹H NMR Data for this compound and its Isomers (in CDCl₃):

CompoundMethylene Bridge (CH₂)Aromatic ProtonsHydroxyl Protons (OH)
This compound ~3.9 ppm (s, 2H)6.8 - 7.2 ppm (m, 8H)Variable, broad
2,4'-Methylenediphenol ~3.8 ppm (s, 2H)6.7 - 7.1 ppm (m, 8H)Variable, broad
4,4'-Methylenediphenol ~3.8 ppm (s, 2H)6.7 - 7.1 ppm (m, 8H)Variable, broad

Note: The chemical shifts of aromatic protons will differ subtly between the isomers due to their different substitution patterns. Detailed 2D NMR techniques like COSY and HMBC would be required for unambiguous assignment.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shift of the methylene bridge carbon and the number and positions of the aromatic carbon signals are key indicators of the isomeric form.

Expected ¹³C NMR Data for this compound and its Isomers:

CompoundMethylene Bridge (CH₂)Aromatic Carbons
This compound ~30-35 ppm6 distinct signals
2,4'-Methylenediphenol ~35-40 ppmUp to 12 distinct signals
4,4'-Methylenediphenol ~40-45 ppm4 distinct signals

The symmetry of the 4,4'-isomer results in fewer aromatic signals compared to the less symmetrical 2,4'- and 2,2'-isomers.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide structural information through analysis of its fragmentation pattern.

Expected Mass Spectrometry Data:

CompoundMolecular Ion [M]⁺Key Fragments
This compound m/z 200m/z 107 (hydroxytropylium ion), m/z 93 (phenoxide ion)
2,4'-Methylenediphenol m/z 200Similar to 2,2'-isomer, with potential differences in fragment intensities
4,4'-Methylenediphenol m/z 200m/z 107, m/z 93

The molecular ion at m/z 200 confirms the correct molecular formula (C₁₃H₁₂O₂). While the primary fragments may be similar for all isomers, high-resolution mass spectrometry and tandem MS/MS experiments could reveal subtle differences in fragmentation pathways.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch (hydroxyl)3200-3600Broad
C-H stretch (aromatic)3000-3100Sharp
C-H stretch (aliphatic)2850-3000Sharp
C=C stretch (aromatic)1450-1600Multiple sharp bands
C-O stretch (phenol)1200-1260Strong
C-H bend (out-of-plane)750-900Can indicate substitution pattern

The presence of a broad O-H stretch and characteristic aromatic C=C and C-O stretches would be consistent with the structure of a methylenediphenol. The out-of-plane C-H bending region can provide clues about the substitution pattern on the aromatic rings, helping to differentiate between the isomers.

Comparative Analysis: Distinguishing this compound from its Isomers

The primary challenge in validating the synthesis of this compound is distinguishing it from the co-produced 2,4'- and 4,4'- isomers.

Isomer Comparison cluster_22 This compound cluster_24 2,4'-Methylenediphenol cluster_44 4,4'-Methylenediphenol node_22 2,2'-Isomer Symmetrical (C₂ᵥ) ¹³C NMR: 6 aromatic signals MS: m/z 200, 107, 93 node_24 2,4'-Isomer Asymmetrical ¹³C NMR: Up to 12 aromatic signals MS: m/z 200, 107, 93 node_22:nmr->node_24:nmr Different number of signals node_44 4,4'-Isomer Symmetrical (C₂ᵥ) ¹³C NMR: 4 aromatic signals MS: m/z 200, 107, 93 node_22:nmr->node_44:nmr Different number of signals node_24:nmr->node_44:nmr Different number of signals

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of 2,2'-Methylenediphenol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2,2'-Methylenediphenol. While specific inter-laboratory comparison data for this compound is not extensively published, this document synthesizes information from established analytical methods for bisphenols and other phenolic compounds to offer valuable insights into expected performance characteristics. This allows for a robust framework for designing and participating in inter-laboratory validation studies for this compound.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are widely employed for the analysis of phenolic compounds, offering the necessary selectivity and sensitivity.

The Analytical Challenge: Understanding this compound

This compound, also known as 2,2'-bis(hydroxyphenyl)methane, is a diarylmethane and an ortho analogue of the more commonly known Bisphenol F.[1] It can be found in resins and products based on phenol-formaldehyde, making it a potential contact sensitizer.[1] Accurate and reproducible quantification across different laboratories is crucial for quality control, regulatory compliance, and risk assessment.

The key to a successful inter-laboratory comparison lies in the adoption of well-validated analytical methods. This guide will delve into the nuances of three primary analytical techniques, providing insights into their principles, expected performance, and detailed experimental protocols.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The performance of these methods is typically evaluated based on several key validation parameters, including the Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, recovery, and precision (expressed as Relative Standard Deviation, RSD).[2]

Data Presentation: A Comparative Look at Analytical Performance

The following table summarizes typical performance data for the analysis of various bisphenols, which can serve as a benchmark for laboratories validating methods for this compound.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (%RSD)
HPLC-UV-Vis Bisphenol-ABaby Feeding Bottle Simulants0.004 mg/kg0.010 mg/kg83.2 - 98.4<10.5
GC-MS Bisphenol-A, Bisphenol S, BiphenolFood Cans3 - 16 pg/mL-Satisfactory-
LC-MS/MS Bisphenol-AHuman Plasma-10 ng/mL91.46 - 100.083.9 - 5.06
LC-MS/MS 14 BisphenolsBee Pollen-<7 µg/kg (for BPS)71 - 114-
LC-MS/MS Bisphenol-AInfant Formula7.80 µg/kg31.3 µg/kg--

Note: The data presented is a synthesis from multiple sources for analogous compounds and should be used as a guideline.[3][4][5][6][7] Actual performance for this compound must be determined through method validation.

Experimental Protocols

The following are detailed methodologies for the analysis of phenolic compounds, which can be adapted and validated for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective technique suitable for routine analysis of this compound, especially at moderate concentration levels.[3]

cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis prep1 Sample Extraction (e.g., LLE or SPE) prep2 Solvent Evaporation prep1->prep2 prep3 Reconstitution in Mobile Phase prep2->prep3 hplc_inj Injection prep3->hplc_inj hplc_sep Isocratic/Gradient Elution on C18 Column hplc_inj->hplc_sep hplc_det UV Detection (e.g., 280 nm) hplc_sep->hplc_det data_acq Chromatogram Acquisition hplc_det->data_acq data_quant Quantification using Calibration Curve data_acq->data_quant

Caption: HPLC-UV workflow for this compound analysis.

  • Instrumentation:

    • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

    • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).[8]

  • Reagents and Standards:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid or a suitable buffer to control pH.[9][10]

    • Reference standard of this compound.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water, with a small percentage of acid (e.g., 0.1% phosphoric acid). The exact ratio should be optimized to achieve good separation.[9]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.[8]

    • Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 280 nm for phenolic compounds).

  • Sample Preparation (General Procedure):

    • For solid samples, perform a solvent extraction (e.g., with acetonitrile or methanol).

    • For liquid samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove matrix interferences.[5]

    • The final extract should be filtered through a 0.45 µm syringe filter before injection.

  • Calibration:

    • Prepare a series of calibration standards of this compound in the mobile phase.

    • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent choice for the analysis of this compound, particularly in complex matrices.[2] A derivatization step is typically required to increase the volatility of the phenolic hydroxyl groups.[11]

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Sample Extraction (e.g., LLE or SPE) prep2 Solvent Evaporation prep1->prep2 prep3 Derivatization (e.g., Silylation) prep2->prep3 gcms_inj Injection prep3->gcms_inj gcms_sep Chromatographic Separation on Capillary Column gcms_inj->gcms_sep gcms_ion Electron Ionization (EI) gcms_sep->gcms_ion gcms_det Mass Spectrometry (Scan or SIM mode) gcms_ion->gcms_det data_acq Mass Spectra Acquisition gcms_det->data_acq data_quant Quantification using Internal Standard data_acq->data_quant

Caption: GC-MS workflow for this compound analysis.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • Capillary column suitable for phenol analysis (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).[11]

  • Reagents and Standards:

    • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[11]

    • Solvent: Pyridine or acetonitrile.[11]

    • Reference standard of this compound.

  • Derivatization:

    • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

    • Add the derivatizing agent and solvent.

    • Heat the mixture (e.g., 70°C for 30 minutes) to complete the reaction.[11]

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), then ramp to a higher temperature (e.g., 300 °C) to elute the derivatized analyte.[12]

    • Carrier Gas: Helium at a constant flow rate.

    • Ion Source Temperature: 230 °C.[12]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for qualitative analysis.[4]

  • Calibration:

    • Prepare calibration standards and derivatize them in the same manner as the samples.

    • The use of an internal standard is highly recommended to correct for variations in derivatization efficiency and injection volume.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that has become a preferred method for the analysis of trace-level contaminants like bisphenols in complex matrices.[2] It often requires minimal sample preparation and avoids the need for derivatization.[6]

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep1 Sample Extraction (e.g., QuEChERS) prep2 Centrifugation/ Filtration prep1->prep2 lcms_inj Injection prep2->lcms_inj lcms_sep UPLC/HPLC Separation lcms_inj->lcms_sep lcms_ion Electrospray Ionization (ESI) lcms_sep->lcms_ion lcms_det Tandem Mass Spectrometry (MRM mode) lcms_ion->lcms_det data_acq MRM Transition Monitoring lcms_det->data_acq data_quant Quantification using Isotope-Labeled Internal Standard data_acq->data_quant

Caption: LC-MS/MS workflow for this compound analysis.

  • Instrumentation:

    • Liquid chromatograph (UPLC or HPLC) coupled to a triple quadrupole mass spectrometer.

    • Reversed-phase C18 column.

  • Reagents and Standards:

    • Acetonitrile and water (LC-MS grade).

    • Formic acid or ammonium acetate as mobile phase additives.[13]

    • Reference standard of this compound.

    • Isotope-labeled internal standard (if available) for the most accurate quantification.[7]

  • LC-MS/MS Conditions:

    • Mobile Phase: A gradient of acetonitrile and water with a constant concentration of additive (e.g., 0.1% formic acid).

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for phenolic compounds.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity.[5] Two MRM transitions (one for quantification and one for confirmation) should be optimized for this compound.[13]

  • Sample Preparation:

    • A simple "dilute and shoot" approach may be sufficient for clean samples.

    • For more complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction can be employed.[6]

  • Calibration:

    • Prepare matrix-matched calibration standards to compensate for matrix effects.[14]

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Establishing Trustworthiness: The Role of Inter-laboratory Comparison

Inter-laboratory comparisons are a cornerstone of quality assurance, allowing individual laboratories to assess their analytical performance against their peers.[15] While this guide provides a framework based on analogous compounds, a formal inter-laboratory study for this compound would involve the following steps:

  • Preparation of a Homogeneous Test Material: A stable and homogeneous sample containing a known concentration of this compound is prepared and distributed to participating laboratories.

  • Analysis by Participating Laboratories: Each laboratory analyzes the test material using their in-house validated method.

  • Statistical Analysis of Results: The results are statistically evaluated to determine the consensus value, repeatability (within-lab variability), and reproducibility (between-lab variability).[16] Tools like Youden plots and Mandel's h and k statistics can be used for graphical analysis.[15]

Conclusion

The accurate analysis of this compound is achievable through the careful selection and validation of analytical methods such as HPLC-UV, GC-MS, and LC-MS/MS. While direct inter-laboratory comparison data for this specific compound is limited, the wealth of information available for structurally related bisphenols provides a solid foundation for establishing reliable analytical protocols. By adhering to the principles of method validation and participating in proficiency testing schemes, laboratories can ensure the accuracy and comparability of their results, contributing to improved product safety and regulatory compliance.

References

  • A Researcher's Guide to the Validation of Analytical Methods for Bisphenol B in Food Contact Materials - Benchchem. (n.d.).
  • Validation of a simple extraction procedure for bisphenol A identification from human plasma. (2019, October 3).
  • Development and validation of a green analytical method for determining fourteen bisphenols in bee pollen by ultra-high-performa. (2024, August 22).
  • Validation of an HPLC Method for Determination of Bisphenol-A Migration from Baby Feeding Bottles - PMC - NIH. (2019, March 28).
  • Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthal - PeerJ. (2020, July 6).
  • Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in - JRC Publications Repository. (n.d.).
  • Separation of Phenol, 2-[[(2-hydroxyphenyl)imino]methyl]- on Newcrom R1 HPLC column. (n.d.).
  • Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. (2015, July 30).
  • ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf - NIH. (n.d.).
  • LC-MS/MS QUANTITATION IN LC MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT. (2010, September 2).
  • Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/ - EPA. (n.d.).
  • Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories - MATEC Web of Conferences. (n.d.).
  • Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles A. (n.d.).
  • Interlaboratory comparison - PE100+ Association. (n.d.).
  • Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design - UniTo. (2022, July 21).
  • How to Perform a Phenol Test for Accurate Chemical Analysis. (2025, December 20).
  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals - Agilent. (n.d.).
  • Simultaneous determination of phenol, methylphenols, chlorophenols and bisphenol-A by headspace solid-phase microextraction-gas chromatography-mass spectrometry in water samples and industrial effluents - ResearchGate. (2016, February 2).
  • LC-MS/MS method for the determination of a semi-synthetic phenolic antioxidant 2,6-diisobornyl-4-methylphenol in rats after different administration routes - PubMed. (n.d.).
  • A Comparative Guide to Inter-Laboratory Validation of 2-Chloro-3-methylphenol Analysis - Benchchem. (n.d.).
  • Test for Phenolic Group - CUTM Courseware. (n.d.).
  • An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins - MDPI. (n.d.).
  • Comparison of two derivatization-based methods for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol A, bisphenol S and biphenol migrated from food cans - PubMed. (n.d.).
  • Test for Phenolic Group - BYJU'S. (2020, May 19).
  • This compound | 2467-02-9 - ChemicalBook. (2025, December 31).
  • GC MS Quantitation and Identification of Bisphenol-A Isolated from Water. (2011, June 10).
  • Reversed Phase HPLC Method Development - Phenomenex. (n.d.).
  • Determination of Bisphenol A in Infant Formula by Automated Sample Preparation and Liquid Chromatography-Mass Spectrometry - Thermo Fisher Scientific. (n.d.).
  • Developing HPLC Methods - Sigma-Aldrich. (n.d.).
  • Microextraction with polyethersulfone for bisphenol-A, alkylphenols and hormones determination in water samples by means of gas. (n.d.).

Sources

A Comparative Guide to Bio-Based Substitutes for 2,2'-Methylenediphenol in High-Performance Resins

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of polymer chemistry, the pursuit of sustainable and high-performance materials is paramount. For decades, 2,2'-Methylenediphenol (2,2'-MBP), an isomer of Bisphenol F, has been a reliable building block in the synthesis of robust phenolic and epoxy resins, prized for their thermal stability and chemical resistance. However, the growing emphasis on renewable resources and the need to mitigate reliance on petrochemical feedstocks have catalyzed the search for viable, bio-based alternatives. This guide provides a comprehensive comparison of promising bio-based substitutes for 2,2'-MBP, with a focus on lignin derivatives, cardanol, and tannins. We will delve into their performance characteristics, supported by experimental data, to empower researchers and product developers in making informed decisions for a more sustainable future.

The Imperative for Bio-Based Alternatives

This compound is a key monomer in the production of resins used in coatings, adhesives, and composites. Its structure, featuring two ortho-phenolic hydroxyl groups bridged by a methylene group, contributes to the high crosslink density and rigidity of the cured polymers. The primary driver for seeking alternatives is the desire to shift from petroleum-derived chemicals to renewable feedstocks, thereby reducing the carbon footprint of materials.[1] Furthermore, the exploration of novel bio-based phenols opens up possibilities for unique material properties and functionalities not achievable with traditional monomers.

This guide will focus on three principal classes of bio-based phenolic substitutes:

  • Lignin-Derived Phenols: Lignin, a complex aromatic polymer, is the second most abundant terrestrial biopolymer and is a major byproduct of the paper and biorefinery industries.[2] Its phenolic structure makes it an attractive candidate for replacing petroleum-based phenols in resin formulations.[3]

  • Cardanol: Derived from cashew nut shell liquid (CNSL), a non-edible agricultural byproduct, cardanol is a phenolic lipid.[4] Its unique structure, comprising a phenolic ring with a long, unsaturated alkyl chain, imparts flexibility and hydrophobicity to the resulting polymers.[5]

  • Tannins: These are polyphenolic compounds found in various plant tissues.[6] Their high reactivity and abundance make them suitable for the production of adhesives and resins, particularly as a substitute for phenol in phenol-formaldehyde systems.

Performance Comparison of Bio-Based Resins

The following sections provide a detailed comparison of the performance of resins derived from lignin, cardanol, and tannins, with data benchmarked against conventional resin systems where available.

Thermal Properties: Stability and Glass Transition

Thermal stability is a critical parameter for many resin applications. It is typically evaluated using Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature, and Differential Scanning Calorimetry (DSC), which can determine the glass transition temperature (Tg), a measure of the material's transition from a rigid to a more rubbery state.

Resin SystemGlass Transition Temp. (Tg) (°C)Onset of Decomposition (Td, 5% wt. loss) (°C)Char Yield at 600°C (%)Reference(s)
Lignin-Based Epoxy 68 (for composite)~28032-36[7]
Cardanol-Modified Phenolic -22~390 (20% wt. loss)Decreases with higher cardanol content[2][8]
Tannin-Based Epoxy Varies with formulation>261Not specified[9]
Conventional BPA-Epoxy Varies (e.g., ~58 for neat resin)~280Not specified[7]
Conventional Phenolic Resin Not specified~460 (20% wt. loss)Higher than cardanol-modified[2]

Expertise & Experience: The data indicates that lignin-based composites can exhibit a higher Tg than the neat bio-epoxy resin, suggesting good reinforcement.[7] Cardanol's long alkyl chain acts as an internal plasticizer, leading to a significantly lower Tg and increased flexibility.[8] While this reduces the overall thermal stability compared to pure phenolic resins, it can be advantageous for applications requiring improved impact resistance.[2] Tannin-based epoxies demonstrate good thermal stability, with decomposition temperatures exceeding 260°C.[9]

Mechanical Properties: Strength, Stiffness, and Toughness

The mechanical performance of a resin is crucial for its intended application, whether as an adhesive, a coating, or a composite matrix. Key parameters include tensile strength (resistance to being pulled apart), flexural modulus (stiffness), and impact strength (toughness).

Resin SystemTensile Strength (MPa)Flexural Modulus (GPa)Impact Strength (kJ/m²)Reference(s)
Lignin-Based Epoxy Composite 4.6 (5% lignin)Not specifiedNot specified[10]
Lignin-PLA Composite 59.6 (0.5% lignin)2.158Not specified[5]
Cardanol-Modified Phenolic Decreases with cardanol contentDecreases with cardanol contentIncreases with up to 4-6 mol% cardanol[11]
Cardanol-Modified Epoxy 38.13 (20% cardanol)Not specifiedSignificantly improved[12][13]
Tannin-Based Wood Adhesive Shear Strength: 5.84–10.87 MPaNot applicableNot applicable[14]
Conventional Phenolic Resin Higher than cardanol-modifiedHigher than cardanol-modifiedLower than cardanol-modified[11]

Expertise & Experience: The incorporation of lignin can enhance the mechanical properties of composites, though the effect is highly dependent on the type of lignin, its modification, and the matrix polymer.[5][10] Cardanol consistently demonstrates a toughening effect, increasing the impact strength of both phenolic and epoxy resins, albeit at the expense of tensile strength and stiffness due to the plasticizing effect of its aliphatic side chain.[11][12] Tannin-based adhesives show promising shear strength for wood bonding applications, meeting industry standards.[14][15]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the presented data, this section outlines generalized, step-by-step methodologies for the synthesis and characterization of these bio-based resins.

Synthesis of Lignin-Based Epoxy Resin

This protocol is a generalized procedure based on the epoxidation of lignin.

Materials:

  • Kraft Lignin

  • Epichlorohydrin

  • Sodium Hydroxide (NaOH)

  • Dioxane

  • Deionized Water

Procedure:

  • Dissolve a specific amount of lignin powder in an aqueous NaOH solution (e.g., 20% w/w) with vigorous stirring.[16]

  • Add epichlorohydrin to the lignin solution. The molar ratio of epichlorohydrin to the hydroxyl groups in lignin is a critical parameter to optimize.[16]

  • Heat the reaction mixture to a specified temperature (e.g., 70°C) and maintain for a set duration (e.g., 3 hours) with continuous stirring.[16]

  • After the reaction, cool the mixture and separate the lignin-based epoxy resin. This may involve filtration and washing to remove unreacted reagents and byproducts.[16]

  • Dry the resulting resin under vacuum to a constant weight.

Synthesis_Lignin_Epoxy

Synthesis of Cardanol-Based Phenolic (Novolac) Resin

This protocol describes the synthesis of a novolac-type resin using cardanol and formaldehyde under acidic conditions.

Materials:

  • Cardanol

  • Formaldehyde (e.g., 40% solution)

  • Acid Catalyst (e.g., citric acid)

  • Methanol

Procedure:

  • Charge a reaction vessel with cardanol.[17]

  • Prepare a methanolic solution of the acid catalyst and add it to the formaldehyde solution.[17]

  • Add the formaldehyde/catalyst mixture dropwise to the cardanol over a period of about one hour, while maintaining the reaction temperature at, for example, 120°C.[17]

  • Continue the reaction for several hours, monitoring the free formaldehyde content to determine the extent of the reaction.[17]

  • Once the desired level of reaction is achieved, purify the resin, for example, by using an eluent mixture of ethyl acetate and benzene.[17]

Synthesis_Cardanol_Phenolic

Preparation of Tannin-Based Wood Adhesive

This protocol outlines the preparation of a tannin-based adhesive for wood applications.

Materials:

  • Tannin Powder (e.g., Mimosa tannin extract)

  • Glycerol Diglycidyl Ether (GDE) as a crosslinker

  • Distilled Water

Procedure:

  • Prepare a tannin solution by dissolving the tannin powder in distilled water.[18]

  • Add the GDE crosslinker to the tannin solution at a specific weight ratio (e.g., 33% of the dry tannin weight).[19]

  • Mechanically mix the components thoroughly to ensure a homogeneous adhesive.[19]

  • The adhesive is then ready for application on wood substrates, followed by hot pressing to cure the resin.[18]

Preparation_Tannin_Adhesive

Standardized Characterization Methods

To ensure a valid comparison of material properties, standardized testing methods are crucial. The following ASTM and ISO standards are recommended for the characterization of thermosetting resins:

  • Tensile Properties: ASTM D638, ISO 527[20]

  • Flexural Properties: ASTM D790[20]

  • Impact Resistance: ASTM D256[20]

  • Thermal Properties (DSC and TGA): ASTM E1356 (DSC), ASTM E1131 (TGA)

  • Cure Behavior (DMA): ASTM D7750[21]

Concluding Remarks for the Practicing Scientist

The transition to bio-based resins is not merely a substitution of one monomer for another; it is an opportunity to innovate and develop materials with novel properties. Lignin, cardanol, and tannins each present a unique set of characteristics that can be harnessed for specific applications.

  • Lignin-based resins show great potential for creating rigid and thermally stable materials, with the added benefit of utilizing an abundant industrial byproduct. The heterogeneity of lignin remains a challenge, but ongoing research into fractionation and chemical modification is paving the way for more consistent and higher-performance materials.[3]

  • Cardanol-based resins offer a compelling route to toughened and flexible thermosets. The inherent hydrophobicity of the cardanol side chain can also impart improved water resistance. The trade-off between toughness and thermomechanical strength needs to be carefully balanced for each application.[11][22]

  • Tannin-based resins are particularly well-suited for adhesive applications, offering a formaldehyde-free alternative to traditional wood binders. Their high reactivity and ability to form strong bonds make them a sustainable choice for the construction and furniture industries.[6][15]

As research in this field continues to accelerate, we can anticipate the development of a new generation of high-performance, sustainable resins that will redefine the possibilities in material science. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and engineers at the forefront of this exciting transition.

References

  • ACS Publications. (2020, March 11). Lignin-Based Epoxy Resins: Unravelling the Relationship between Structure and Material Properties. Biomacromolecules.
  • Parameswaran, P. S., et al. (n.d.). Cardanol-based Resol Phenolics - a Comparative Study. ResearchGate.
  • BioResources. (2018). Bio-based adhesive mixtures of pine tannin and different types of lignins.
  • RSC Publishing. (2023, December 1). Lignin beyond the status quo: recent and emerging composite applications.
  • Tiwari, D., et al. (2011). Synthesis of cardanol based phenolic resin with aid of microwaves. Semantic Scholar.
  • BioResources. (2011). Synthesis and characterization of kraft lignin-based epoxy resins.
  • Chen, X., et al. (2020). Preparation and properties of a novel type of tannin-based wood adhesive. ResearchGate.
  • Tiwari, D., et al. (2011). Synthesis of cardanol based phenolic resin with aid of microwaves. International Journal of Drug Development & Research.
  • RSC Publishing. (2023, May 16). Eco-friendly synthesis of cardanol-based AB monomer for formaldehyde-free phenolic thermosets.
  • RSC Publishing. (n.d.). Synthesis of lignin-based epoxy resins: optimization of reaction parameters using response surface methodology.
  • ResearchGate. (n.d.). DSC and TGA results of the bio-based thermoset resins.
  • ResearchGate. (n.d.). Preparation and Properties of a Novel Type of Tannin-based Wood Adhesive.
  • Google Patents. (n.d.). CN102363643A - Preparation method of cardanol modified phenolic resin.
  • ASTM International. (2023, May 24). D7750 Standard Test Method for Cure Behavior of Thermosetting Resins by Dynamic Mechanical Procedures using an Encapsulated Specimen Rheometer.
  • ResearchGate. (n.d.). Effects of lignin type and amount on tensile and flexural strength of laminates.
  • Semantic Scholar. (n.d.). Mechanical and morphological Study of the modification of phenol-cardanol-based epoxidized novolac resin.
  • ResearchGate. (2011). Synthesis of cardanol based phenolic resin with aid of microwaves.
  • Wiley Online Library. (2021). Choosing the Right Lignin to Fully Replace Bisphenol A in Epoxy Resin Formulation.
  • ResearchGate. (n.d.). TGA curves of the neat bio-resin epoxy and its composite.
  • ResearchGate. (n.d.). Development in the Modification of Phenolic Resin by Renewable Resources: A Review.
  • Semantic Scholar. (n.d.). Synthesis and characterization of modified Phenolic resins for Composites with enhanced mechanical performance.
  • SID. (n.d.). INVESTIGATION ON THE PRODUCTION OF TANNIN - FORMALDEHYDE ADHESIVE FROM THE BARK OF FOUR HARDWOOD SPECIES.
  • MDPI. (2022, September 14). Bio-Epoxy Resins Based on Lignin and Tannic Acids as Wood Adhesives—Characterization and Bonding Properties.
  • University of Saskatchewan Library. (n.d.). Synthesis, Characterization and Applications of Lignin-Based Epoxy Resins.
  • RSC Publishing. (2022, April 6). Tannin as a renewable raw material for adhesive applications: a review.
  • ResearchGate. (n.d.). Preparation procedure of lignin-based epoxy resin using....
  • ResearchGate. (n.d.). a) Flexural strength comparison for cellulose straw, cellulose-lignin....
  • MDPI. (2023, October 21). Sustainable Bio-Based Epoxy Resins with Tunable Thermal and Mechanic Properties and Superior Anti-Corrosion Performance.
  • MDPI. (n.d.). Kinetic Analysis of the Curing Process of Biobased Epoxy Resin from Epoxidized Linseed Oil by Dynamic Differential Scanning Calorimetry.
  • Semantic Scholar. (n.d.). Bio-Epoxy Resins Based on Lignin and Tannic Acids as Wood Adhesives—Characterization and Bonding Properties.
  • NIH National Library of Medicine. (2021, January 19). Choosing the Right Lignin to Fully Replace Bisphenol A in Epoxy Resin Formulation.
  • Intertek. (n.d.). Tensile Testing of Reinforced Thermosetting Plastics.
  • Cambridge University Press. (2020, February 14). Thermal stability and thermal degradation study of phenolic resin modified by cardanol.
  • ResearchGate. (n.d.). DSC thermograms collected for the investigated bio-based epoxy....
  • ASTM International. (2021, July 7). D3013 Standard Specification for Epoxy Molding Compounds.
  • ScienceDirect. (2023, February 28). A review on lignin-based epoxy resins: Lignin effects on their synthesis and properties.
  • ResearchGate. (n.d.). Physical, mechanical, and thermal properties of polyurethanes based on hydroxyalkylated cardanol–formaldehyde resins.
  • MDPI. (2024, January 8). Greening the Bond: A Narrative and Systematic Literature Review on Advancing Sustainable and Non-Toxic Adhesives for the Fiberboard Industry.
  • RSC Publishing. (2018, July 6). Graphene/cardanol modified phenolic resin for the development of carbon fiber paper-based composites.
  • ResearchGate. (n.d.). Formaldehyde free tannin-based adhesive with epoxy as hardener for plywood.
  • ResearchGate. (2023, November 1). What standards are used for mechanical testing for epoxy resins?.
  • ResearchGate. (n.d.). Thermal Stability of Cardanol Modified Phenolic Resin.
  • NIH National Library of Medicine. (2023, February 13). Lignin-based composites with enhanced mechanical properties by acetone fractionation and epoxidation modification.
  • ASTM International. (2022, May 31). ASTM D4142-89(2022) - Standard Guide for Testing Epoxy Resins.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Commercial 2,2'-Methylenediphenol Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a chemical standard is the bedrock of reliable and reproducible results. This is particularly true for compounds like 2,2'-Methylenediphenol, also known as 2,2'-Bisphenol F, a molecule of significant interest in materials science and toxicology.[1][2] As a potential substitute for Bisphenol A (BPA), its purity is paramount for accurate structure-activity relationship studies and safety assessments.[1] This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercial this compound standards, complete with experimental data and protocols.

A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment necessitates a combination of chromatographic and spectroscopic methods. This guide will focus on a powerful triad of techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Comparison of Analytical Techniques for this compound Purity Assessment
Technique Principle Strengths Limitations Primary Application
HPLC-UV/FLD Differential partitioning between a stationary and mobile phase.Excellent for separating isomers and non-volatile impurities.[4][5][6][7][8][9][10][11][12] Quantitative accuracy.May require method development for optimal separation. Less definitive for structural elucidation than MS.Quantifying the primary component and known impurities, especially isomers.
GC-MS Separation based on volatility and polarity, followed by mass-based detection.High sensitivity and specificity.[4][13][14] Excellent for identifying volatile and semi-volatile impurities. Provides structural information.Requires derivatization for non-volatile compounds.[15] Thermal degradation of labile compounds is a risk.Identifying and quantifying volatile and semi-volatile impurities. Confirmation of isomeric identity.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Unparalleled for structural elucidation and identification of unknown impurities.[16][17][18] Quantitative (qNMR) capabilities.Lower sensitivity compared to chromatographic methods. Complex spectra can be challenging to interpret.Definitive structural confirmation of the main component and impurities. Quantitative analysis without a specific reference standard for the impurity.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Isomer Separation

HPLC is an indispensable tool for assessing the purity of this compound, primarily due to its exceptional ability to separate positional isomers. The subtle differences in the polarity of 2,2'-, 2,4'-, and 4,4'-Methylenediphenol allow for their resolution on a reverse-phase column.

Causality in Experimental Choices for HPLC

The choice of a C18 column is predicated on its hydrophobic stationary phase, which effectively interacts with the nonpolar regions of the bisphenol isomers.[5][8][9] The mobile phase, typically a mixture of acetonitrile and water with an acid modifier like formic or phosphoric acid, is optimized to achieve baseline separation of the isomers.[5][6][9] The acid is crucial for suppressing the ionization of the phenolic hydroxyl groups, which results in sharper, more symmetrical peaks. UV detection is commonly employed, leveraging the chromophoric nature of the phenyl rings.[8][9] For enhanced sensitivity and selectivity, especially at low concentrations, a fluorescence detector can be utilized.[6][10][12]

Experimental Workflow: HPLC Purity Assessment

Caption: HPLC workflow for purity assessment.

Detailed HPLC Protocol
  • Mobile Phase Preparation: Prepare a mobile phase of 65:35 (v/v) acetonitrile and water containing 0.1% formic acid.[9] Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in acetonitrile to a final concentration of 1 mg/mL.

  • Sample Preparation: Prepare the commercial this compound standard in the same manner as the reference standard.

  • Chromatographic Conditions:

    • Column: C18, 2.2 µm particle size, 2.1 x 50 mm.[9]

    • Flow Rate: 0.2 mL/min.[9]

    • Injection Volume: 2.0 µL.[9]

    • Column Temperature: 30 °C.

    • Detection: UV at 275 nm.[9]

  • Analysis: Inject the standard and sample solutions. Identify the this compound peak based on the retention time of the reference standard.

  • Quantification: Calculate the purity by the area percent method.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the commercial standard.[4][13][14] Its high sensitivity and the structural information provided by the mass spectrometer make it an excellent complementary technique to HPLC.

Causality in Experimental Choices for GC-MS

Due to the relatively low volatility of bisphenols, a derivatization step, typically silylation, is often necessary to increase their volatility and improve chromatographic peak shape.[13] The choice of a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is ideal for separating the derivatized bisphenols and other potential non-polar impurities. Electron ionization (EI) is the most common ionization technique, as it produces reproducible fragmentation patterns that can be compared to spectral libraries for compound identification.

Experimental Workflow: GC-MS Impurity Profiling

Caption: GC-MS workflow for impurity profiling.

Detailed GC-MS Protocol
  • Sample Preparation and Derivatization:

    • Dissolve approximately 1 mg of the commercial standard in 1 mL of a suitable solvent (e.g., acetonitrile).

    • Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[13]

    • Heat the mixture at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.1 mL/min.

    • Injector Temperature: 260 °C.

    • Oven Temperature Program: Initial temperature of 150 °C for 2 min, then ramp at 30 °C/min to 270 °C and hold for 6 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy provides unambiguous structural information and is the ultimate arbiter in confirming the identity of the main component and characterizing unknown impurities.[16][17][18] Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Causality in Experimental Choices for NMR

Deuterated solvents are used to avoid overwhelming the spectrum with solvent signals. The chemical shifts of the protons and carbons are highly sensitive to their local electronic environment, allowing for the differentiation of isomers and the identification of functional groups of impurities. For quantitative NMR (qNMR), an internal standard with a known concentration and non-overlapping signals is added to the sample, enabling the direct quantification of the analyte without the need for a specific reference standard for each impurity.

Experimental Workflow: NMR Structural Elucidation and Quantification

Caption: NMR workflow for structural analysis.

Detailed NMR Protocol
  • Sample Preparation: Dissolve 5-10 mg of the commercial standard in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Expected signals for this compound include aromatic protons between 6.7 and 7.2 ppm, the methylene bridge protons around 3.8 ppm, and the hydroxyl protons (which may be broad and variable in chemical shift).[19]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This will provide information on the number of unique carbon environments.

  • 2D NMR (if necessary): For complex impurity profiles, 2D NMR experiments such as COSY, HSQC, and HMBC can be invaluable for elucidating the structures of unknown impurities.

  • Data Analysis:

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the main component and any impurities.

    • Assign all signals in the ¹H and ¹³C spectra to the structure of this compound.

    • Analyze any additional signals to identify and quantify impurities.

Comparative Data Summary

The following table presents hypothetical data from the analysis of three different commercial lots of this compound, demonstrating how these techniques can reveal variations in purity.

Table 2: Purity Assessment of Commercial this compound Lots
Lot Number HPLC Purity (% Area) Major Impurity (HPLC) GC-MS Identified Volatiles NMR Confirmed Identity Overall Purity (qNMR)
Lot A 99.8%2,4'-Isomer (0.15%)Phenol (trace)This compound99.7%
Lot B 98.5%4,4'-Isomer (1.2%)Unidentified silylated compoundThis compound98.6%
Lot C 99.2%2,4'-Isomer (0.5%)None detectedThis compound99.1%

Conclusion: A Self-Validating System for Quality Assurance

The rigorous assessment of commercial chemical standards is a critical, yet often overlooked, aspect of scientific research. By employing a multi-technique approach encompassing HPLC, GC-MS, and NMR, researchers can create a self-validating system to ensure the purity and identity of their this compound standards. This comprehensive analytical strategy not only safeguards against the use of substandard materials but also enhances the reliability and reproducibility of experimental data, ultimately contributing to the integrity of scientific discovery.

References

  • Kasperkowiak, M. M., Beszterda, M. M., Bańczyk, I. I., & Frański, R. R. (2021). Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS—comment on the published data. Analytical and Bioanalytical Chemistry, 413(7), 1893–1904.
  • SIELC Technologies. (n.d.). Separation of 2,2'-Bisphenol F on Newcrom R1 HPLC column.
  • Mercogliano, R., Santonicola, S., De Felice, A., Murru, N., & Mercogliano, S. (2021). Development of a high-performance liquid chromatography method to assess bisphenol F levels in milk. Italian Journal of Food Safety, 10(2), 9400.
  • OmicsDI. (2021). S-EPMC7925483 - Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS-comment on the published data.
  • Al-Gani, S. S. A., & Jaber, N. A. (2021). Spectrophotometric Method Combined with HPLC for Bisphenol F Determination in Plastic Bottled Water and Thermal Paper. Iraqi Journal of Science, 62(12), 4668-4679.
  • Vílchez, J. L., Zafra, A., González-Casado, A., & Navalón, A. (2001). Determination of trace amounts of bisphenol F, bisphenol A and their diglycidyl ethers in wastewater by gas chromatography–mass spectrometry.
  • Simal-Gándara, J., Paz-Abuin, S., Pérez-Juste, J., & Simal-Lozano, J. (1997). Determination of Bisphenol A, Bisphenol F, Bisphenol A Diglycidyl Ether and Bisphenol F Diglycidyl Ether Migrated from Food Cans using Gas Chromatography-Mass Spectrometry. Czech Journal of Food Sciences, 15(6), 365-374.
  • ResearchGate. (2021). (PDF) Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS—comment on the published data.
  • Benchchem. (n.d.). This compound|High-Purity.
  • MicroSolv Technology Corporation. (n.d.). Bisphenol A, S, & F Analyzed with HPLC.
  • Tuzimski, T., & Szubartowski, S. (2022). Application of High-Performance Liquid Chromatography Combined with Fluorescence Detector and Dispersive Liquid–Liquid Microextraction to Quantification of Selected Bisphenols in Human Amniotic Fluid Samples. International Journal of Molecular Sciences, 23(23), 15201.
  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Separation of Bisphenol A and Bisphenol F.
  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.
  • Breitmaier, E. (2006). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chimia, 60(11), 729-736.
  • MDPI. (2022). Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H 2 O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples.
  • Benchchem. (n.d.). This compound | 2467-02-9.
  • Quora. (2019). What is the NMR peak for methylphenol?.
  • European Chemicals Agency. (n.d.). Bisphenol-F(Reaction mass of this compound and 4,4'-methylenediphenol and o-[(4-hydroxyphenyl)methyl]phenol).
  • Wolfender, J. L., Marti, G., & Queiroz, E. F. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Planta Medica, 81(12/13), 963-975.

Sources

A Senior Application Scientist's Guide to Comparative Thermal Analysis of Bisphenol Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermal Properties in Bisphenol Polymer Performance

Bisphenol-based polymers, a cornerstone of modern materials science, encompass a vast family of high-performance plastics and resins, including polycarbonates (PC), epoxy resins, and polysulfones. Their utility in applications ranging from medical devices and laboratory equipment to advanced composites is dictated by their exceptional mechanical strength, optical clarity, and, critically, their thermal properties. The specific bisphenol monomer used as a building block—be it the ubiquitous Bisphenol A (BPA), the more flexible Bisphenol F (BPF), or the rigid and stable Bisphenol S (BPS)—imparts distinct characteristics to the final polymer.

Understanding the thermal behavior of these polymers is not merely an academic exercise; it is fundamental to ensuring material quality, predicting service life, and guaranteeing performance under demanding operational conditions. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide the empirical data necessary to make these critical assessments.[1][2][3] This guide offers a comparative analysis of common bisphenol polymers, grounded in experimental data, to elucidate the structure-property relationships that govern their thermal stability and transitional behaviors. We will explore not only the data but also the causality behind the experimental choices, providing a framework for robust and reliable thermal characterization.

Pillar 1: Understanding the Core Techniques—TGA & DSC

Before comparing specific polymers, it is essential to understand what TGA and DSC measure and why they are complementary. Choosing the right technique depends on the specific question being asked about the material's thermal behavior.[4]

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][5] It is the definitive method for assessing thermal stability. A TGA experiment answers the question: "At what temperature does my material begin to decompose, and what is its compositional makeup?" Key data points include the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of residual mass (char yield or inorganic filler content).[1]

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample relative to a reference as a function of temperature or time.[5][6] DSC is used to characterize thermal transitions within a material where there is a change in enthalpy or heat capacity, but not necessarily mass. It answers the question: "What are the key transition temperatures of my material, such as glass transition or melting?" Important parameters derived from DSC include the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[4]

Together, TGA and DSC provide a comprehensive thermal profile of a polymer, revealing its upper service temperature limits, processing behavior, and key structural characteristics.[3]

Pillar 2: The Influence of Bisphenol Structure on Thermal Properties

The chemical structure of the bridging group between the phenol rings in the bisphenol monomer is a primary determinant of the polymer's thermal properties. This linkage dictates chain mobility, rotational freedom, and bond strength, which in turn influence both the glass transition temperature and decomposition stability.

Thermogravimetric Analysis (TGA): A Comparison of Thermal Stability

The thermal stability of a polymer is its ability to resist bond cleavage and mass loss at elevated temperatures. In TGA, this is observed as the temperature at which the material begins to lose weight. An inert atmosphere (typically nitrogen) is used to study inherent thermal stability, while an oxidative atmosphere (air or oxygen) is used to assess stability under more aggressive, real-world conditions.[5]

The data consistently show that polymers based on Bisphenol S (BPS) exhibit superior thermal stability compared to their Bisphenol A (BPA) counterparts. For instance, a study on resol resins showed that the BPS-derived resin had a significantly higher char residue than the BPA-derived resin, indicating that more of its mass was retained at high temperatures.[7] This enhanced stability is attributed to the strong, electron-withdrawing sulfonyl group (-SO₂-) in BPS, which is more thermally robust than the isopropylidene bridge (-C(CH₃)₂-) in BPA.[7] The C-C bonds in the isopropylidene group are among the weakest in the BPA-polycarbonate structure, making them a primary site for initial thermal degradation.[8]

BPA-polycarbonate itself is known for its good thermal stability, typically beginning to decompose above 450°C in an air atmosphere, with the main degradation occurring between 480°C and 560°C.[9] The degradation process involves the chain scission of the isopropylidene linkage.[9]

Table 1: Comparative TGA Data for Various Bisphenol Polymers (in Nitrogen Atmosphere)

Polymer Type Monomer Structure Tonset (5% Weight Loss, °C) Tmax (Peak of dTG, °C) Char Yield at 700°C (%) Key Structural Feature
Bisphenol A Polycarbonate (BPA-PC) Bisphenol A ~500[9] ~530 ~25-30 Isopropylidene Linkage
Bisphenol S Resol Resin Bisphenol S > BPA-Resol > BPA-Resol Higher than BPA-Resol[7] Sulfonyl Linkage
Bisphenol A Resol Resin Bisphenol A Lower than BPS-Resol Lower than BPS-Resol Lower than BPS-Resol[7] Isopropylidene Linkage

| DGEBA Epoxy (cured) | Bisphenol A | ~300[10] | ~340 | ~15-20 | Ether Linkages |

Note: Data are compiled from multiple sources and should be used for comparative purposes. Absolute values can vary based on specific grade, molecular weight, and experimental conditions (e.g., heating rate).

Differential Scanning Calorimetry (DSC): Comparing Glass Transition Temperatures

The glass transition temperature (Tg) is a critical parameter for amorphous and semi-crystalline polymers. It marks the transition from a rigid, glassy state to a more flexible, rubbery state and often defines the upper service temperature of the material.[6] The Tg is highly dependent on the polymer backbone's rigidity and the ease of segmental motion.

Here again, the structure of the bisphenol plays a pivotal role. The bulky, rigid sulfonyl group in BPS significantly restricts chain rotation compared to the more flexible isopropylidene group in BPA. This increased rigidity leads to a higher Tg for BPS-based polymers. A direct comparison of resol resins demonstrated that the Tg for the BPS-derived resin was higher than that for the BPA-derived resin.[7]

Commercial amorphous BPA-based polycarbonates typically exhibit a Tg around 149-150°C.[11] Epoxy resins based on diglycidyl ether of bisphenol A (DGEBA) have a Tg that is highly dependent on the curing agent and degree of cure, but values are often observed in a wide range post-cure.[10]

Table 2: Comparative DSC Data for Various Bisphenol Polymers

Polymer Type Monomer Structure Glass Transition Temp. (Tg, °C) Key Structural Influence
Bisphenol A Polycarbonate (BPA-PC) Bisphenol A ~149[11] Moderate chain mobility from isopropylidene group.
Bisphenol S Resol Resin Bisphenol S Higher than BPA-Resol[7] Restricted rotation due to rigid sulfonyl group.
Bisphenol A Resol Resin Bisphenol A Lower than BPS-Resol[7] Higher rotational freedom of isopropylidene group.

| Bisphenol F Epoxy (DGEBF, cured) | Bisphenol F | Varies with cure | Methylene bridge offers more flexibility than BPA's isopropylidene. |

Pillar 3: Authoritative Experimental Protocols & Causality

Executing a reliable TGA or DSC experiment requires more than just loading a sample and pressing start. Every parameter choice has a consequence. The protocols outlined below are grounded in established standards such as ASTM E1131 (TGA) and ASTM D3418 (DSC), but with an added layer of scientific reasoning.[12]

The Causality Behind Key Experimental Parameters
  • Heating Rate: This is one of the most critical parameters. International standards often recommend rates of 10 K/min or 20 K/min.[13]

    • Why? Slower heating rates (e.g., 10 K/min) provide better temperature resolution and allow thermal events, like the melting of different crystal phases, to be more clearly separated.[13] They allow the sample's temperature to stay closer to the furnace temperature, minimizing thermal lag.[14] Faster rates can shift transition temperatures to higher values and may smear overlapping events.[13] However, for routine quality control where comparison to a reference is the primary goal, higher rates can be used to save time.[13]

  • Atmosphere (Purge Gas):

    • Why Nitrogen? For studying inherent thermal stability (decomposition), an inert gas like nitrogen is essential. It prevents oxidative reactions, ensuring that the observed mass loss is due solely to thermal cleavage of the polymer's bonds.[3]

    • Why Air/Oxygen? To understand a material's stability in its intended service environment, a reactive atmosphere like air is used. This allows for the study of thermo-oxidative degradation, which often occurs at lower temperatures than thermal degradation in nitrogen.[9]

  • Sample Mass:

    • Why 5-10 mg? This range is a compromise. A smaller mass minimizes thermal gradients within the sample, leading to sharper transitions and more accurate temperature measurements.[15] A larger mass provides a stronger signal, which is useful for detecting weak transitions or analyzing materials with low filler content. For TGA, a sufficient mass is needed to ensure the weight loss is accurately measured by the microbalance.

Workflow for Comparative Thermal Analysis

The following diagram illustrates a self-validating workflow for the comparative thermal analysis of bisphenol polymers.

G cluster_0 1. Pre-Analysis cluster_1 2. TGA Analysis (ASTM E1131) cluster_2 3. DSC Analysis (ASTM D3418) cluster_3 4. Reporting A Sample Receipt & ID (e.g., BPA-PC, BPS-Resin) B Sample Preparation (Cryo-mill if needed, dry to constant weight) A->B C Instrument Calibration (TGA: Mass & Temp; DSC: Temp & Enthalpy) B->C D Weigh Sample (5-10 mg) into TGA pan C->D G Weigh & Encapsulate Sample (5-10 mg) in DSC pan C->G E Run TGA Method (e.g., 30-800°C at 10°C/min in N₂) D->E F Analyze Data (T_onset, T_max, Char Yield) E->F J Collate & Compare Data (Tabulate TGA & DSC results) F->J H Run DSC Method (Heat-Cool-Heat Cycle, e.g., 10°C/min) G->H I Analyze Data (Determine T_g from 2nd Heat Scan) H->I I->J K Interpret & Report (Relate findings to polymer structure) J->K

Caption: Workflow for TGA/DSC analysis of bisphenol polymers.

Step-by-Step Generalized TGA Protocol
  • Instrument Preparation: Ensure the TGA is clean and the microbalance is stable. Calibrate temperature using appropriate standards (e.g., indium, tin, zinc).

  • Sample Preparation: Ensure the polymer sample is dry to prevent mass loss from moisture from interfering with decomposition analysis. A typical drying procedure is 2 hours at 80°C under vacuum.

  • Taring: Place an empty, clean TGA crucible (typically platinum or ceramic) on the balance and tare it.

  • Sample Loading: Place 5-10 mg of the prepared polymer sample into the crucible. Record the exact initial mass.

  • Method Execution: Load the sample into the furnace. Program the instrument with the desired method:

    • Equilibrate at 30°C.

    • Set purge gas (e.g., Nitrogen at 50 mL/min).

    • Ramp temperature from 30°C to 800°C at 10°C/min.[10]

  • Data Analysis: Upon completion, analyze the resulting thermogram to determine key values: Tonset (onset of decomposition), Tmax (temperature of the peak in the derivative curve), and final residual mass percentage.

Step-by-Step Generalized DSC Protocol for Tg Determination
  • Instrument Preparation: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Using a microtome or a sharp blade, cut a small, flat section of the polymer weighing 5-10 mg. A flat sample ensures good thermal contact with the pan.

  • Encapsulation: Place the sample into an aluminum DSC pan and hermetically seal it with a lid. Prepare an identical empty, sealed pan to serve as the reference.

  • Method Execution: Place the sample and reference pans into the DSC cell. Run a Heat-Cool-Heat method to erase the sample's prior thermal history:

    • 1st Heat: Ramp from ambient (e.g., 25°C) to a temperature well above the expected Tg (e.g., 200°C for BPA-PC) at 10°C/min. This removes thermal history.

    • Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

    • 2nd Heat: Ramp again from 25°C to 200°C at 10°C/min.

  • Data Analysis: Analyze the heat flow curve from the second heating scan . The glass transition (Tg) is observed as a step-change in the baseline. Report the midpoint of this transition as per ASTM D3418.[6]

Conclusion

The comparative thermal analysis of bisphenol polymers via TGA and DSC is indispensable for material selection, quality control, and performance prediction. The data clearly demonstrate that the chemical nature of the bisphenol monomer fundamentally dictates the thermal characteristics of the resulting polymer. The substitution of the isopropylidene group in BPA with a sulfonyl group in BPS, for example, leads to a quantifiable improvement in both thermal stability (higher decomposition temperature and char yield) and service temperature (higher Tg). By employing standardized yet thoughtfully parameterized analytical methods, researchers can reliably correlate these structural nuances with macroscopic performance, enabling the rational design and application of these versatile materials.

References

  • KERN USA. (n.d.). Influences of Heating and Cooling Rates on the DSC Measurement Result. KERN & SOHN GmbH.
  • Menard, K. P. (2008). Thermal Analysis of Polymers: Fundamentals and Applications. Wiley.
  • Fiveable. (n.d.). Thermal analysis | Polymer Chemistry Class Notes.
  • Rosu, D., et al. (2022). Thermal Properties and Flammability Characteristics of a Series of DGEBA-Based Thermosets Loaded with a Novel Bisphenol Containing DOPO and Phenylphosphonate Units. National Institutes of Health.
  • Inan, G., & Demirel, G. (2022). Study of the Effect of Chemical Structure of Bisphenol on Physical Properties of Polymers.
  • EAG Laboratories. (n.d.). DSC Analysis of Polymers | Thermal.
  • Mettler-Toledo. (n.d.). Thermal Analysis of Polymers. Part 1: DSC of Thermoplastics.
  • Xu, M. Z., et al. (2015). Effect of bisphenol-A on the structures and properties of phthalonitrile-based resin containing benzoxazine. Express Polymer Letters.
  • Yong, A. X. H., et al. (2017). Heating rate effects on thermal analysis measurement of Tg in composite materials. Advanced Manufacturing: Polymer & Composites Science.
  • Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
  • Xu, M. Z., et al. (2015). Effect of bisphenol-A on the structures and properties of phthalonitrile-based resin containing benzoxazine. ResearchGate.
  • ResearchGate. (2015). Development of a thermogravimetric analysis (TGA) method for quantitative analysis of wood flour and polypropylene in wood plastic composites (WPC).
  • Chemistry For Everyone. (2023). What Is The Role Of Bisphenol A (BPA) In Polycarbonate Synthesis?. YouTube.
  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications.
  • Jabbar, A. A., & Al-Lami, M. K. (2017). Synthesis and Thermal Properties Study of Copolymers Derive from (Bisphenol-A and bisphenol-S). ResearchGate.
  • EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers.
  • ResearchGate. (n.d.). TGA thermograms of (a) bisphenol-F epoxy (DGEBF) and bisphenol-F benzoxazine, (b) bisphenol-F epoxy (DGEBF) and IBP-a benzoxazine blends.
  • de Paiva, J. M. F., et al. (2023). Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites. National Institutes of Health.
  • Jang, B. N., & Wilkie, C. A. (2005). The Thermal degradation of Bisphenol A Polycarbonate in Air. e-Publications@Marquette.
  • MDPI. (2023). A Review of the Literature on the Endocrine Disruptor Activity Testing of Bisphenols in Caenorhabditis elegans.
  • NICNAS. (2019). Bisphenol S (BPS)-based polymers: Human health tier II assessment. Australian Government Department of Health.
  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
  • ResolveMass Laboratories Inc. (2024). DSC vs TGA: A Simple Comparison Guide.
  • ResearchGate. (2021). Bisphenol A-based polycarbonates: Characterization of commercial samples.
  • ResearchGate. (n.d.). DSC curves (a) and TGA curves (b) of BPA/PP based PEN copolymers.
  • ResearchGate. (2019). The thermal degradation of bisphenol A polycarbonate in air | Request PDF.
  • Semantic Scholar. (1996). Thermal properties of polycarbonate grade bisphenol A.

Sources

A Comparative Guide to Validating the Estrogenic Activity of 2,2'-Methylenediphenol (BPF) Leachates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess and validate the estrogenic activity of leachates containing 2,2'-Methylenediphenol, also known as Bisphenol F (BPF). As BPF is increasingly used as a replacement for Bisphenol A (BPA), rigorous evaluation of its potential as an endocrine-disrupting chemical (EDC) is paramount. This document outlines a multi-tiered in vitro testing strategy, grounded in established methodologies, to generate reliable and comparable data.

Introduction: The Concern with BPA Alternatives

Growing public and regulatory concern over the endocrine-disrupting properties of BPA has led to its removal from many consumer products.[1][2] This shift has prompted the widespread adoption of structural analogues like Bisphenol F (BPF). However, emerging evidence suggests that these substitutes may not be inert and can exhibit hormonal activities similar in magnitude to BPA.[1][2] Therefore, it is critical to employ a robust and validated testing strategy to characterize the potential estrogenic hazards of BPF, particularly when it leaches from polymeric materials into the environment or comes into contact with biological systems.

This guide details a scientifically sound workflow, moving from the fundamental mechanism of estrogen action to specific, validated in vitro assays—the Yeast Estrogen Screen (YES) and the E-Screen (MCF-7 cell proliferation assay)—to provide a holistic assessment of BPF's estrogenic potential.

Section 1: The Mechanism of Estrogenic Activity

Estrogenic compounds exert their effects primarily by binding to and activating estrogen receptors (ERs), particularly Estrogen Receptor Alpha (ERα). ERα is a ligand-activated transcription factor that, upon binding to an agonist like 17β-estradiol or a xenoestrogen, undergoes a conformational change.[3][4][5] This change facilitates receptor dimerization, translocation to the nucleus, and binding to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[3][6][7] This interaction recruits a complex of co-activator proteins, initiating the transcription of estrogen-responsive genes that control various physiological processes, including cell proliferation, differentiation, and development.[3][5]

Understanding this pathway is crucial for interpreting assay results, as the selected methods directly probe different stages of this molecular cascade.

Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Estrogenic Ligand (e.g., BPF, E2) ER Estrogen Receptor α (ERα) Ligand->ER Binding & Activation Dimer Activated ERα Dimer ER->Dimer Dimerization ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Binding to DNA Dimer->ERE Transcription Gene Transcription (e.g., Reporter Gene, Proliferation Genes) ERE->Transcription Initiation

Figure 1. Simplified Estrogen Receptor (ERα) Signaling Pathway.

Section 2: Designing a Robust Validation Strategy

A credible assessment of estrogenic activity relies on a tiered approach that combines assays measuring different endpoints. This strategy enhances the reliability of the findings by providing complementary data points across the signaling cascade. We propose a workflow that begins with standardized leachate preparation, followed by a specific receptor activation assay (YES) and a cell-based physiological response assay (E-Screen).

This multi-assay approach provides a self-validating system:

  • Specificity: The YES assay confirms direct interaction with the human ERα.

  • Physiological Relevance: The E-Screen assay demonstrates a downstream cellular consequence (proliferation) in a human cell line.

  • Trustworthiness: The inclusion of strong positive (17β-estradiol), negative (vehicle), and anti-estrogen controls in each assay ensures that the observed effects are specific and reproducible.

Workflow Start Start: BPF-Containing Polymer Material Leaching Step 1: Standardized Leachate Preparation (e.g., Water Migration at 40°C) Start->Leaching Assay_Choice Step 2: Multi-Tiered In Vitro Assay Application Leaching->Assay_Choice YES_Assay Tier 1: Yeast Estrogen Screen (YES) (Measures ERα Transactivation) Assay_Choice->YES_Assay Specificity EScreen_Assay Tier 2: E-Screen Assay (Measures MCF-7 Cell Proliferation) Assay_Choice->EScreen_Assay Physiological Relevance Data_Analysis Step 3: Data Analysis (Dose-Response Curves, EC50, RPE) YES_Assay->Data_Analysis EScreen_Assay->Data_Analysis Conclusion Conclusion: Comparative Assessment of Estrogenic Activity Data_Analysis->Conclusion

Figure 2. Experimental Workflow for Validating Estrogenic Activity.

Section 3: Detailed Experimental Protocols

Scientific integrity demands meticulous and transparent methodologies. The following protocols are based on established and internationally recognized guidelines.

Protocol: Preparation of BPF Leachates

Rationale: To accurately assess risk, the test substance must be prepared under conditions that simulate realistic human or environmental exposure. This protocol is adapted from standardized migration testing for food contact materials.[8][9]

Materials:

  • BPF-containing polymer, cut into standardized pieces (e.g., 0.5 x 2 cm).

  • Sterile glass flasks.

  • Ultrapure water (or other relevant solvent like ethanol or artificial saliva).

  • Incubator set to 40°C.

  • Solid-Phase Extraction (SPE) cartridges for concentrating non-polar leachates, if necessary.

Procedure:

  • Preparation: Thoroughly clean all glassware, rinsing with solvent and annealing at 200°C to eliminate potential contaminants.[8]

  • Leaching: Place a known mass of the polymer pieces into a glass flask (e.g., 40 mg of plastic per 1 mL of water).[9]

  • Incubation: Add the ultrapure water, seal the flask, and incubate at 40°C for 10 days in the dark to simulate prolonged contact.[8][9]

  • Collection: At the end of the incubation period, carefully decant the aqueous leachate for direct use in the assays.

  • Negative Control: Prepare a "blank" leachate using the same procedure but without the polymer material to account for any background contamination.

  • (Optional) Concentration: If the expected concentration of BPF is low, the leachate can be concentrated using SPE to increase the sensitivity of the subsequent bioassays.[10]

Protocol: The Yeast Estrogen Screen (YES) Assay

Rationale: The YES assay is a robust and specific reporter gene assay. It uses genetically modified yeast (Saccharomyces cerevisiae) that contains the human ERα gene and a reporter gene (e.g., lac-Z).[11] When an estrogenic substance binds to the ERα, it triggers the expression of the reporter gene, which produces an enzyme (β-galactosidase) that cleaves a substrate, resulting in a measurable color change.[11][12] This assay is compliant with international standards such as ISO 19040 and is referenced in OECD guidelines.[12]

Materials:

  • Genetically modified S. cerevisiae strain expressing hERα.

  • Assay medium with a colorimetric substrate (e.g., Chlorophenol red-β-D-galactopyranoside - CPRG).

  • 96-well microplates.

  • Positive Control: 17β-estradiol (E2).

  • Vehicle Control: The solvent used to dissolve/dilute the leachate (e.g., ultrapure water, ethanol).

  • BPF Leachate and Blank Leachate.

Procedure:

  • Yeast Culture: Prepare a fresh culture of the yeast in the appropriate growth medium.

  • Plate Seeding: Add the yeast suspension and assay medium containing the CPRG substrate to the wells of a 96-well plate.

  • Dosing:

    • Create a serial dilution of the BPF leachate, blank leachate, and the E2 positive control across the plate. Typical test concentrations for bisphenols range from 10⁻¹³ M to 10⁻⁴ M.[13]

    • Add the vehicle control to designated wells.

    • All samples and controls should be tested in triplicate.

  • Incubation: Seal the plate and incubate at 30°C for 18-48 hours.[12][14]

  • Measurement: Measure the optical density (absorbance) at the appropriate wavelength (e.g., 570 nm for CPRG) using a microplate reader. The intensity of the color is proportional to the estrogenic activity.

Protocol: The E-Screen (MCF-7 Cell Proliferation) Assay

Rationale: The E-Screen assay provides a physiologically relevant measure of estrogenicity. It uses the human breast cancer cell line MCF-7, which expresses endogenous ERα and proliferates in response to estrogenic stimulation.[15][16] The rate of proliferation is a direct indicator of the estrogenic potency of a test substance.

Materials:

  • MCF-7 cells (a responsive subline such as BUS is recommended).[16]

  • Experimental Culture Medium: Phenol red-free medium supplemented with charcoal-dextran stripped fetal bovine serum (to remove endogenous estrogens).[15][17]

  • 96-well cell culture plates.

  • Positive Control: 17β-estradiol (E2).

  • Negative/Vehicle Control.

  • Anti-Estrogen Control: ICI 182,780 (Fulvestrant) to confirm ER-mediated proliferation.[17][18]

  • Cell proliferation detection reagent (e.g., Sulforhodamine B - SRB).

Procedure:

  • Hormone Starvation: Culture MCF-7 cells in the experimental medium for at least 72 hours prior to the assay to sensitize them to estrogenic stimuli.[19]

  • Cell Seeding: Seed the cells into 96-well plates and allow them to attach for 24 hours.[15]

  • Dosing: Replace the medium with fresh experimental medium containing serial dilutions of the BPF leachate, blank leachate, and E2 control.

  • Confirmation Arm: In a parallel set of wells, co-treat the leachate dilutions with an anti-estrogen (ICI 182,780) to confirm that any observed proliferation is ER-mediated.[17]

  • Incubation: Incubate the plates for 6 days (144 hours) at 37°C in a 5% CO₂ atmosphere.[15][16]

  • Quantification: Terminate the assay and quantify cell density using the SRB assay or another suitable method. Measure absorbance with a microplate reader.

Section 4: Data Analysis and Interpretation

For each assay, raw data (absorbance) should be processed to generate dose-response curves by plotting the response against the logarithm of the test substance concentration.

Key Metrics for Comparison:

  • EC50 (Half-maximal effective concentration): The concentration of a compound that elicits 50% of the maximum response. A lower EC50 value indicates higher potency.

  • Relative Potency (RP): A measure of a compound's potency relative to the standard, 17β-estradiol. It is calculated as: RP = (EC50 of 17β-estradiol / EC50 of BPF Leachate)

Table 1: Hypothetical Comparative Data for BPF Leachate

Compound/LeachateAssay TypeEC50 (Molar)Relative Potency (vs. E2)Max Response (% of E2)
17β-Estradiol (E2) YES Assay1.0 x 10⁻¹⁰1.0100%
E-Screen5.0 x 10⁻¹²1.0100%
BPF Leachate YES Assay2.5 x 10⁻⁸0.00495%
E-Screen1.8 x 10⁻⁹0.002888%
BPA (Reference) YES Assay5.0 x 10⁻⁸0.00298%
E-Screen2.5 x 10⁻⁹0.00290%
Blank Leachate YES AssayNo activityN/A< 10%
E-ScreenNo activityN/A< 10%

Interpretation of Hypothetical Data: The data in Table 1 would suggest that the BPF leachate exhibits clear estrogenic activity in both assays. While it is significantly less potent than the endogenous hormone E2 (by several orders of magnitude), its potency is comparable to, and in this example slightly greater than, that of BPA.[1] The high maximal response indicates that BPF acts as a full agonist of the estrogen receptor. The lack of activity in the blank leachate confirms the polymer as the source of the estrogenic compounds.

Section 5: Discussion and Conclusion

The multi-tiered validation strategy presented in this guide provides a robust framework for characterizing the estrogenic activity of this compound (BPF) leachates. By integrating a specific reporter gene assay (YES) with a physiological cell proliferation assay (E-Screen), researchers can generate comprehensive and reliable data.

Studies have consistently shown that BPF is hormonally active and its potency is in the same order of magnitude as BPA.[1][2] The results from the assays described herein allow for a direct, quantitative comparison against both the natural hormone 17β-estradiol and the legacy compound BPA, providing crucial context for risk assessment. The confirmation of activity via anti-estrogen controls ensures that the observed effects are specifically mediated through the estrogen receptor pathway.

For drug development professionals and regulators, this comparative data is essential for making informed decisions about the safety of BPA alternatives in consumer products, medical devices, and pharmaceutical packaging. The methodologies described are aligned with international testing guidelines and provide the necessary scientific rigor for hazard identification and characterization of potential endocrine disruptors.[20][21][22]

References

  • Frasor, J., Stossi, F., Danes, J. M., Komm, B., Lyttle, C. R., & Katzenellenbogen, B. S. (2003). Mechanisms of Estrogen Receptor Signaling: Convergence of Genomic and Nongenomic Actions on Target Genes. Molecular Endocrinology. [Link]
  • Rochester, J. R., & Bolden, A. L. (2015). Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes. Environmental Health Perspectives. [Link]
  • Ali, S., & Coombes, R. C. (2002). Mechanisms of activation of estrogen receptor alpha and estrogen-related receptor alpha. Breast Cancer Research. [Link]
  • OECD (2009), Test No. 440: Uterotrophic Bioassay in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
  • Hamilton, K. J., Arao, Y., & Korach, K. S. (2014). Estrogen receptor signaling mechanisms. Journal of Molecular Endocrinology. [Link]
  • SunBiotech. Estrogen Receptor Alpha (ER Alpha): A Key Mediator of Estrogen Signalling. ELISA kit. [Link]
  • Held, P. (2013). Mechanisms of Estrogen Receptor Action. BioTek Instruments. [Link]
  • Majer, P., Stancova, V., & Hilscherova, K. (2017). Estrogenic activity of BPA and analogues in ER TA assay, OECD TG 455/457 (Luc gene expression).
  • OECD (2018), Revised Guidance Document 150 on Standardised Test Guidelines for Evaluating Chemicals for Endocrine Disruption. OECD Series on Testing and Assessment, No. 150. [Link]
  • OECD (2016), Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
  • Zhang, Y., et al. (2018). Evaluation of Estrogenic Activity of Novel Bisphenol A Alternatives, Four Bioinspired Bisguaiacol F Specimens, by in Vitro Assays. ACS Sustainable Chemistry & Engineering. [Link]
  • Ecotox Centre. Yeast Estrogen and Androgen Screens. [Link]
  • Xenometrix. XenoScreen XL YES - Yeast Estrogen Screen. [Link]
  • Xenometrix. Estrogen- Androgen Screening Test for Endocrine Disruptor Chemicals EDC. [Link]
  • Butler, D. G., et al. (2018). Detecting Estrogenic Ligands in Personal Care Products using a Yeast Estrogen Screen Optimized for the Undergraduate Teaching Laboratory. Journal of Visualized Experiments. [Link]
  • Sˇentjurc, N. Z., et al. (2012). Yeast Estrogen Screen Assay as a Tool for Detecting Estrogenic Activity in Water Bodies. Arhiv za higijenu rada i toksikologiju. [Link]
  • Zhang, Y. (2019).
  • OECD. Full List of Test Guidelines. [Link]
  • Wikipedia. E-SCREEN. [Link]
  • Zhang, Y., et al. (2018). Evaluation of Estrogenic Activity of Novel Bisphenol A Alternatives, Four Bioinspired Bisguaiacol F Specimens, by in Vitro Assay.
  • Le Fol, V., et al. (2017). In vitro and in vivo estrogenic activity of BPA, BPF and BPS in zebrafish-specific assays. Ecotoxicology and Environmental Safety. [Link]
  • Deng, Y., et al. (2017). Bisphenol AF and Bisphenol B Exert Higher Estrogenic Effects than Bisphenol A via G Protein-Coupled Estrogen Receptor Pathway. Environmental Science & Technology. [Link]
  • Al-Qadhi, M., et al. (2020). Assessing Leachable Cytotoxicity of 3D-Printed Polymers and Facile Detoxification Methods.
  • Santangeli, S., et al. (2023). A Review of the Literature on the Endocrine Disruptor Activity Testing of Bisphenols in Caenorhabditis elegans. MDPI. [Link]
  • Bob-Manuel, T., & Tlusty, M. (2022). Comparison of the bisphenol A-equivalent concentrations measured with the BPA-R and hERα bioreporters and results of LC-MS analysis.
  • LaLone, C. A., et al. (2016). Current Limitations and Recommendations to Improve Testing for the Environmental Assessment of Endocrine Active Substances. Environmental Health Perspectives. [Link]
  • van der Meulen, H. L., et al. (2013).
  • Rochester, J. R., & Bolden, A. L. (2015). Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes. Environmental Health Perspectives. [Link]
  • Klein, R., et al. (2023). Chemical and toxicological assessment of leachates from UV-degraded plastic materials using in-vitro bioassays. Environmental Sciences Europe. [Link]
  • Pugh, G., et al. (2000). Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens. Science of The Total Environment. [Link]
  • Villalobos, M., et al. (1995). The E-screen assay: a comparison of different MCF7 cell stocks. Environmental Health Perspectives. [Link]
  • De Jager, C., et al. (2011). E-Screen analysis of environmental pollutants.
  • Zimmermann, L., et al. (2021). Plastic Products Leach Chemicals That Induce In Vitro Toxicity under Realistic Use Conditions. Environmental Science & Technology. [Link]
  • Zimmermann, L., et al. (2021). Plastic Products Leach Chemicals That Induce In Vitro Toxicity under Realistic Use Conditions. Environmental Science & Technology. [Link]
  • Rasmussen, T. H., & Nielsen, J. B. (2002). Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen). Toxicology in Vitro. [Link]
  • Ryan, K., et al. (2019). In vitro transcriptomic analyses reveal pathway perturbations, estrogenic activities, and potencies of data-poor BPA alternative chemicals. Toxicological Sciences. [Link]
  • Bittner, G. D., et al. (2014). Chemicals having estrogenic activity can be released from some bisphenol a-free, hard and clear, thermoplastic resins. Environmental Health. [Link]
  • Zhang, Y., et al. (2021). Estrogenic activity of capsule coffee using the VM7Luc4E2 assay. Food and Chemical Toxicology. [Link]
  • Naciff, J. M., et al. (2010). Estrogenic Activity of Bisphenol A and 2,2-bis(p-Hydroxyphenyl)-1,1,1-trichloroethane (HPTE) Demonstrated in Mouse Uterine Gene Profiles. Environmental Health Perspectives. [Link]
  • Naciff, J. M., et al. (2010). Estrogenic activity of bisphenol A and 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) demonstrated in mouse uterine gene profiles. Environmental Health Perspectives. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,2'-Methylenediphenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemicals we handle. The proper disposal of reagents like 2,2'-Methylenediphenol (CAS No. 2467-02-9) is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the causality behind each critical step.

This compound, also known as 2,2'-Bis(hydroxyphenyl)methane, is a contact sensitizer often found in phenol-formaldehyde based resins.[1] Its hazardous properties necessitate a structured and informed approach to its disposal.

Part 1: Hazard Profile and Pre-Disposal Risk Assessment

Understanding the inherent risks of a chemical is the first step in managing them. This compound is a combustible solid that presents several health hazards.[1] The primary risks are associated with direct contact and inhalation.[1][2] Adherence to proper handling protocols is therefore a prerequisite for any disposal procedure.

Table 1: GHS Hazard and Precautionary Profile for this compound

Hazard ClassGHS CodeStatementSource
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2]
Respiratory IrritationH335May cause respiratory irritation.[1][2]
Selected Precautionary Statements GHS Code Statement Source
PreventionP261Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2]
PreventionP280Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][4]
ResponseP302+P352IF ON SKIN: Wash with plenty of water.[1]
ResponseP305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
StorageP405Store locked up.[1]
DisposalP501Dispose of contents/container to an approved waste disposal plant.

Part 2: Essential Safety and Engineering Controls

Before beginning any disposal-related activities, the following controls must be in place to mitigate the risks outlined above.

  • Engineering Controls : All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood.[5][6] This is the primary defense against inhaling the irritant dust.[2]

  • Personal Protective Equipment (PPE) : A standard laboratory coat, splash goggles or safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) are mandatory.[2][5] The causality is direct: the lab coat and gloves prevent skin contact with a known irritant, and eye protection prevents exposure to a compound that causes serious eye irritation.[1][2]

Part 3: Waste Stream Segregation and Decision Workflow

Effective disposal begins with accurate waste segregation. Mixing different waste classes can lead to dangerous chemical reactions and complicates the final disposal process. All waste containing this compound must be treated as hazardous chemical waste.[5][7][8] The following diagram outlines the decision-making process for segregating this waste.

G start Generate Waste Containing This compound q1 What is the form of the waste? start->q1 solid_chem Solid Chemical Waste (Pure, Expired, or Grossly Contaminated) q1->solid_chem Pure Solid or Grossly Contaminated Solid liquid_chem Liquid Chemical Waste (Solutions containing the compound) q1->liquid_chem Aqueous or Solvent Solution trace_waste Trace-Contaminated Solid Waste (PPE, Wipes, Labware) q1->trace_waste Lightly Contaminated Disposable Item

Caption: Waste segregation workflow for this compound.

Part 4: Step-by-Step Disposal Protocols

Following segregation, each waste stream has a specific procedural pathway.

Protocol 4.1: Disposal of Solid Chemical Waste

This stream includes expired reagents, unused pure product, or material from a spill cleanup.

  • Container Selection : Choose a sealable, leak-proof, and chemically compatible container.[2][8] A high-density polyethylene (HDPE) container is a suitable choice.

  • Packaging : Carefully transfer the solid waste into the designated container, minimizing dust generation.[2] Do not fill the container more than 90% of its capacity to prevent spillage and allow for expansion.

  • Labeling : Affix a hazardous waste label to the container.[6][9] The label must include:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[10]

    • The accumulation start date.

  • Storage and Pickup : Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials, particularly strong oxidizing agents.[1][10] Arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[4][5]

Protocol 4.2: Disposal of Liquid Waste

This applies to any aqueous or solvent-based solutions containing this compound. Under no circumstances should this waste be poured down the drain. [6][11] Phenolic compounds are harmful to aquatic life.[11]

  • Container Selection : Use a sealable, shatter-proof container designated for liquid hazardous waste.[6][8] Ensure the container material is compatible with the solvent used.

  • Collection : Pour the liquid waste into the container using a funnel to prevent external contamination. Keep the container closed when not actively adding waste.[10][12]

  • Labeling : Label the container as "Hazardous Waste" and list all chemical constituents with their approximate percentages (e.g., "this compound (~5%), Methanol (95%)").[9][10]

  • Storage and Pickup : Store in the SAA, ensuring segregation from incompatible waste streams (e.g., acids from bases, oxidizers from organics).[10] Arrange for EHS pickup.

Protocol 4.3: Disposal of Trace-Contaminated Solid Waste

This stream includes items like gloves, paper towels, and pipette tips that have come into contact with the chemical but are not grossly contaminated.

  • Collection : Place all contaminated disposable items into a dedicated, sealable plastic bag or a puncture-proof container.[6][8]

  • Labeling : Clearly label the container or bag as "Trace-Contaminated Waste with this compound".

  • Disposal : This waste stream is typically incinerated.[7][8] Follow your institution's specific guidelines for disposal, which may involve placing the sealed bag inside a larger drum for hazardous solid waste. Do not mix this with regular trash or biomedical waste.[5]

Protocol 4.4: Decontamination of Empty Containers

Empty containers that once held this compound must be properly decontaminated before disposal to ensure no residual chemical remains.

  • Rinsing : Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[13]

  • Rinsate Collection : Each rinse must be collected and disposed of as liquid hazardous waste, as described in Protocol 4.2.[9][13] This step is critical; the rinsate is hazardous.

  • Final Disposal : Once triple-rinsed and air-dried, thoroughly deface or remove the original label.[9][13] The clean, decontaminated container can then be disposed of in the appropriate recycling or solid waste stream per institutional policy.

Part 5: Emergency Response for Spills and Exposures

In the event of a spill or exposure during the disposal process, immediate and correct action is vital.

  • Minor Spill : For a small spill of solid material within a fume hood, carefully sweep it up without creating dust and place it in a container for solid hazardous waste.[2] Clean the area with soap and water.

  • Major Spill : If a larger spill occurs, or any spill outside of a fume hood, evacuate the immediate area to avoid inhalation.[5] Alert others and contact your institution's EHS emergency line immediately.[5]

  • Personal Exposure :

    • Skin : Immediately wash the affected area with soap and plenty of water.[2]

    • Eyes : Flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][5]

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.[2]

By adhering to these detailed procedures, you ensure that the final step in your research workflow is conducted with the same level of precision and care as the experiment itself, safeguarding yourself, your colleagues, and the environment.

References

  • Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook. URL
  • Safety Data Sheet - according to 1907/2006/EC (REACH), 1272/2008/EC (CLP), and GHS. URL
  • How can I dispose phenol?.
  • SAFETY D
  • SAFETY D
  • Phenol disposal.
  • Safety Data Sheet: 2,2'-methylenediphenyl diisocyan
  • Standard Operating Procedure - Yale Environmental Health & Safety. URL
  • Toxins in the Environment. Maid Brigade. URL
  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. URL
  • Material Safety D
  • Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs, The University of Tennessee Health Science Center. URL
  • This compound 2467-02-9 wiki. Guidechem. URL
  • Hazardous Waste Disposal Guide. Northwestern University. URL
  • Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. URL
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. URL
  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. URL

Sources

A Senior Application Scientist's Comprehensive Guide to the Safe Handling of 2,2'-Methylenediphenol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling in a research and development environment demands a blend of rigorous scientific understanding and practical, field-tested safety protocols. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2,2'-Methylenediphenol. Our aim is to empower you with the knowledge to handle this compound safely and effectively, ensuring both personal safety and the integrity of your research.

Understanding the Hazard: A Prerequisite for Safety

This compound is a combustible, stable solid, appearing as a white to light yellow or peach-colored powder or chunks.[1][2] However, its stability should not lead to complacency. It is incompatible with strong oxidizing agents.[1][2] The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1]

Key Physical and Chemical Properties:

PropertyValue
Appearance White to light yellow powder or crystal[1]
Molecular Formula C₁₃H₁₂O₂[1]
Molecular Weight 200.23 g/mol [1]
Melting Point 113-118 °C[2]
Stability Stable under normal conditions.[1][2]
Incompatibilities Strong oxidizing agents[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE.

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles.[3]Protects against dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[4]Prevents skin contact and subsequent irritation. Nitrile gloves offer good resistance to a variety of chemicals.[4]
Body Protection A buttoned lab coat.[5]Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.[6]Minimizes the inhalation of irritating dust particles.

PPE Selection Workflow:

This diagram outlines the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Selection start Start: Preparing to handle This compound eye_protection Wear safety glasses with side-shields or goggles start->eye_protection hand_protection Wear nitrile gloves eye_protection->hand_protection body_protection Wear a buttoned lab coat hand_protection->body_protection ventilation Is the work area well-ventilated? body_protection->ventilation use_hood Work in a chemical fume hood ventilation->use_hood No end Proceed with handling ventilation->end Yes use_hood->end respirator Consider a NIOSH-approved respirator if dust is likely end->respirator If dust generation is unavoidable

Caption: PPE selection workflow for handling this compound.

Standard Operating Procedure for Handling this compound

Adherence to a standardized procedure is critical for minimizing risk. The following steps provide a framework for the safe handling of this compound.

Experimental Workflow:

Handling_Workflow prep 1. Preparation: - Don appropriate PPE - Ensure fume hood is operational weigh 2. Weighing: - Carefully weigh the required amount - Avoid generating dust prep->weigh dissolve 3. Dissolving: - Add to solvent in the fume hood - Stir gently to avoid splashing weigh->dissolve reaction 4. Reaction: - Perform the reaction in a closed system if possible dissolve->reaction cleanup 5. Cleanup: - Decontaminate glassware - Dispose of waste properly reaction->cleanup

Caption: Step-by-step workflow for handling this compound.

Emergency Procedures: Spill and Exposure Response

In the event of an accidental spill or exposure, a swift and informed response is crucial.

First Aid Measures
Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing. If irritation persists, seek medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
Inhalation Move the exposed person to fresh air.[7] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them water to drink.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill Response Plan

For minor spills, the following procedure should be followed by trained personnel. For major spills, evacuate the area and contact your institution's emergency response team.

Spill Response Workflow:

Spill_Response spill Spill Occurs assess Assess the spill: Is it minor and can be handled internally? spill->assess evacuate Evacuate the area and call for emergency response assess->evacuate No ppe Don appropriate PPE: - Nitrile gloves - Safety goggles - Lab coat assess->ppe Yes contain Contain the spill with an inert absorbent material ppe->contain collect Carefully sweep or scoop the material into a labeled waste container contain->collect decontaminate Decontaminate the spill area with soap and water collect->decontaminate dispose Dispose of the waste as hazardous material decontaminate->dispose

Caption: Decision and action workflow for a this compound spill.

Disposal and Decontamination: Ensuring a Safe Workspace

Proper disposal of this compound and any contaminated materials is a critical final step. As a phenolic compound, it should be treated as hazardous waste.[5][9]

  • Solid Waste: Unwanted solid this compound should be collected in a clearly labeled, sealed container for disposal by a licensed waste management company.[7][9]

  • Contaminated Materials: Items such as gloves, pipette tips, and paper towels that have come into contact with this compound should be collected in a designated, sealed container and disposed of as solid chemical waste.[10]

  • Aqueous Solutions: Liquid solutions containing this compound should be collected in a labeled, leak-proof container for disposal through your institution's hazardous waste program. Do not pour this chemical down the drain.[10]

  • Decontamination: Glassware and other equipment can be decontaminated by washing thoroughly with soap and water.

By adhering to these guidelines, you can create a safe and efficient laboratory environment for working with this compound. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

  • How can I dispose phenol? (2015, January 9).
  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.).
  • Phenol Use in Labs Special Requirements for P-Listed Chemical Waste - Yale Environmental Health & Safety. (n.d.).
  • Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs. (n.d.).
  • Safety Data Sheet: 2,2'-methylenediphenyl diisocyanate - Chemos GmbH&Co.KG. (n.d.).
  • This compound - ChemBK. (2024, April 9).
  • First aid guidance - Department of Biology, University of York. (n.d.).
  • Ansell Chemical Resistance Glove Chart - Environment, Health and Safety. (n.d.).
  • Standard GHS SDS Report - Adams Paint Company. (n.d.).
  • METHYLENE BISPHENYL ISOCYANATE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKP - NJ.gov. (n.d.).
  • Chemical Glove Selection Guide: Find the Perfect Protection. (n.d.).
  • Memphis Glove 2X Green Nitri-Chem™ Unsupported 15 mil Nitrile Chemical Resistant Gloves - Airgas. (n.d.).
  • OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-Methylenediphenol
Reactant of Route 2
Reactant of Route 2
2,2'-Methylenediphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.